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Foundational

"3-Ethoxyquinoline-6-carbaldehyde synthesis pathway"

An In-depth Technical Guide to the Synthesis of 3-Ethoxyquinoline-6-carbaldehyde Authored for Researchers, Scientists, and Drug Development Professionals Abstract Quinoline-based scaffolds are of paramount importance in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Ethoxyquinoline-6-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-based scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the quinoline ring system allows for the fine-tuning of pharmacological activity. 3-Ethoxyquinoline-6-carbaldehyde is a valuable, specifically substituted quinoline derivative, serving as a key intermediate for the synthesis of more complex molecules in drug discovery programs. The presence of the ethoxy group at the 3-position and the reactive carbaldehyde at the 6-position provides two distinct points for further chemical modification. This guide presents a comprehensive and scientifically grounded synthetic pathway for 3-Ethoxyquinoline-6-carbaldehyde, detailing the retrosynthetic logic, reaction mechanisms, and step-by-step experimental protocols.

Introduction and Retrosynthetic Strategy

The synthesis of specifically substituted quinolines is a cornerstone of heterocyclic chemistry. The target molecule, 3-Ethoxyquinoline-6-carbaldehyde, possesses a unique substitution pattern that necessitates a carefully planned synthetic route. The carbaldehyde group is a versatile handle for a multitude of chemical transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions, making this compound a highly desirable building block.

A logical retrosynthetic analysis suggests a three-step approach, beginning with the construction of the core quinoline ring, followed by sequential functionalization.

G Target 3-Ethoxyquinoline-6-carbaldehyde Precursor1 3-Ethoxyquinoline Target->Precursor1 Formylation (Vilsmeier-Haack) Precursor2 3-Hydroxyquinoline Precursor1->Precursor2 O-Ethylation Starting_Materials Isatin + Chloropyruvic Acid Precursor2->Starting_Materials Ring Synthesis

Caption: Retrosynthetic analysis of 3-Ethoxyquinoline-6-carbaldehyde.

This pathway is advantageous as it builds complexity in a controlled, stepwise manner:

  • Ring Formation: Synthesis of the 3-hydroxyquinoline core.

  • Alkylation: Introduction of the ethoxy group via Williamson ether synthesis.

  • Formylation: Regioselective introduction of the carbaldehyde group onto the electron-rich quinoline ring system.

Proposed Synthetic Pathway: A Three-Step Approach

The proposed synthesis begins with the construction of 3-hydroxyquinoline from commercially available starting materials, followed by ethylation of the hydroxyl group, and concludes with the formylation of the resulting 3-ethoxyquinoline.

G cluster_0 Step 1: 3-Hydroxyquinoline Synthesis cluster_1 Step 2: O-Ethylation cluster_2 Step 3: Vilsmeier-Haack Formylation Isatin Isatin HQ 3-Hydroxyquinoline Isatin->HQ KOH, H₂O CPA Chloropyruvic Acid CPA->HQ HQ2 3-Hydroxyquinoline EQ 3-Ethoxyquinoline HQ2->EQ K₂CO₃, DMF EtI Ethyl Iodide EtI->EQ EQ2 3-Ethoxyquinoline Target 3-Ethoxyquinoline-6-carbaldehyde EQ2->Target 1. Reaction 2. Hydrolysis VR Vilsmeier Reagent (POCl₃, DMF) VR->Target

Caption: Proposed three-step synthesis workflow.

PART 1: Synthesis of 3-Hydroxyquinoline

The synthesis of the 3-hydroxyquinoline core is achieved via the reaction of isatin with chloropyruvic acid in a basic medium.[1] This method provides a direct route to the desired 3-hydroxy substituted quinoline.

Mechanism Insight

The reaction proceeds through the base-catalyzed opening of the isatin ring to form an isatinate salt. This intermediate then undergoes condensation with chloropyruvic acid, followed by an intramolecular cyclization and subsequent decarboxylation to yield 3-hydroxyquinoline.

Detailed Experimental Protocol
  • Preparation of Chloropyruvic Acid: In a well-ventilated fume hood, place pyruvic acid (2.83 mol) in a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.[1] Cool the flask to 25-30°C and add sulfuryl chloride (2.92 mol) dropwise over 2 hours while maintaining the temperature.[1] Stir the mixture at room temperature for an additional 60 hours.[1] Dry the resulting liquid product in a vacuum desiccator over soda-lime to yield chloropyruvic acid.[1]

  • Synthesis of 3-Hydroxycinchoninic Acid: To a freshly prepared solution of potassium hydroxide (8 mol) in water (900 mL), add isatin (1 mol) with stirring.[1] Maintain a nitrogen atmosphere and a temperature of 20-25°C.[1] Vigorously stir the solution while gradually adding chloropyruvic acid (1.375 mol) over 2 hours.[1] After an additional hour of stirring, allow the mixture to stand at room temperature for 6 days.[1] The resulting precipitate is crude 3-hydroxycinchoninic acid.

  • Decarboxylation to 3-Hydroxyquinoline: Suspend the crude 3-hydroxycinchoninic acid (0.5 mol) in diphenyl ether (380 mL) in a beaker equipped with a stirrer and thermometer.[1] Heat the mixture to 250-255°C with stirring until the evolution of carbon dioxide ceases (approximately 6 minutes).[1] Cool the solution and collect the precipitated 3-hydroxyquinoline by filtration. Purify the crude product by recrystallization.[1]

Reagent/SolventMolar Eq. (relative to Isatin)Key ParametersExpected YieldReference
Isatin1.0Starting Material-[1]
Chloropyruvic Acid1.375Reagent for ring formation-[1]
Potassium Hydroxide8.0Base20-25°C, 6 days-
Diphenyl Ether-Solvent for decarboxylation250-255°C79-87%

PART 2: Synthesis of 3-Ethoxyquinoline

The conversion of 3-hydroxyquinoline to 3-ethoxyquinoline is a standard Williamson ether synthesis. This O-alkylation is achieved by deprotonating the hydroxyl group with a suitable base, followed by nucleophilic attack on an ethyl halide.

Mechanism Insight

A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group of 3-hydroxyquinoline to form a more nucleophilic quinolinoxide anion. This anion then displaces the iodide from ethyl iodide in an SN2 reaction to form the ether linkage. Using a polar aprotic solvent like DMF facilitates the reaction by solvating the potassium cation without solvating the anion, thus enhancing its nucleophilicity.[2][3]

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 3-hydroxyquinoline (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).[3]

  • Phenoxide Formation: Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add ethyl iodide (1.2 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 3-ethoxyquinoline.

Reagent/SolventMolar Eq. (relative to 3-Hydroxyquinoline)Key ParametersExpected YieldReference
3-Hydroxyquinoline1.0Starting Material-[3]
Ethyl Iodide1.2Ethylation Agent60-70°C, 4-6hHigh
Potassium Carbonate2.0BaseRoom Temp -> 70°C-
DMF-SolventAnhydrous-

PART 3: Synthesis of 3-Ethoxyquinoline-6-carbaldehyde

The final step is the introduction of a formyl group onto the 3-ethoxyquinoline ring system using the Vilsmeier-Haack reaction.[4][5] This reaction is a powerful method for the formylation of electron-rich heteroaromatic compounds.

Mechanism and Regioselectivity Insight

The Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from DMF and phosphorus oxychloride (POCl₃).[4] The 3-ethoxyquinoline then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde.

The regioselectivity of this substitution is critical. In the quinoline ring system, electrophilic attack is strongly favored on the electron-rich benzene ring (positions 5, 6, 7, and 8) rather than the electron-deficient pyridine ring.[6] The 3-ethoxy group is an electron-donating group, further activating the ring system, particularly at positions ortho and para to the substituent.[7] While its influence is strongest on the pyridine ring (positions 2 and 4), it also activates the benzene ring. The electronic environment and steric factors will dictate the final position of formylation. The 6-position is a plausible and common site for electrophilic substitution on the quinoline ring. Experimental optimization may be required to maximize the yield of the desired 6-carbaldehyde isomer and facilitate its separation from other potential isomers.

Detailed Experimental Protocol
  • Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 mol) to 0°C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 mol) dropwise, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3-ethoxyquinoline (1.0 mol) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 6-8 hours. Monitor the reaction progress by TLC.

  • Quenching and Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Work-up and Purification: Neutralize the mixture with a saturated aqueous solution of sodium carbonate to a pH of 7-8. Extract the product with dichloromethane (3 x volume). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 3-Ethoxyquinoline-6-carbaldehyde.

Reagent/SolventMolar Eq. (relative to 3-Ethoxyquinoline)Key ParametersExpected YieldReference
3-Ethoxyquinoline1.0Substrate80-90°C, 6-8hModerate to Good
POCl₃1.1Vilsmeier Reagent Component0-10°C-
DMF3.0+Vilsmeier Reagent Component/SolventAnhydrous-

References

  • Chen, C.-H., & Jeng, W.-R. (2014). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 4(75), 40053-40059.
  • Sharma, P., & Kumar, A. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Grokipedia. (n.d.). Combes quinoline synthesis.
  • Mansour, S., & Al-hazam, H. (2022). The Skraup Synthesis of Quinolines.
  • Mhaske, S. B., & Argade, N. P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20177-20210.
  • Wikipedia. (n.d.). Skraup reaction.
  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
  • Tummatorn, J., & Poonsil, T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 965.
  • Scribd. (n.d.). Combes Quinoline Synthesis Overview.
  • Kiss, E., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(15), 2784.
  • Papoutsis, I., & Spyroudis, S. (2000). Hydroxyquinones: Synthesis and Reactivity. Molecules, 5(12), 1291-1310.
  • Synchem. (n.d.). 3-Hydroxyquinoline.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Cragoe, E. J., Jr., Robb, C. M., & Bealor, M. D. (1953). THE SYNTHESIS OF 3-HYDROXYCINCHONINIC ACID AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry, 18(5), 552-559.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline.
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • ACS Publications. (2012).
  • The Journal of Organic Chemistry. (2009).
  • Christensen, A. S., et al. (2013). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PeerJ, 1, e69.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Chen, C.-H., & Jeng, W.-R. (2014). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 4(75), 40053-40059.
  • Chemistry LibreTexts. (2023). 15.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • BenchChem. (2025).
  • New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory.
  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Ethoxyquinoline-6-carbaldehyde

Abstract This technical guide provides an in-depth exploration of a robust synthetic pathway for 3-Ethoxyquinoline-6-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. Quino...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway for 3-Ethoxyquinoline-6-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. Quinoline derivatives are pivotal scaffolds in a multitude of pharmacologically active compounds, and the targeted functionalization of the quinoline nucleus is of paramount importance.[1][2][3] This document details a strategic three-step synthesis commencing from 3-hydroxyquinoline, proceeding through a Williamson ether synthesis, and culminating in a regioselective Vilsmeier-Haack formylation. We will dissect the mechanistic underpinnings of each transformation, provide a detailed experimental protocol, and present the information in a clear, accessible format for researchers and scientists in the field.

Introduction: The Significance of Functionalized Quinolines

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds with diverse biological activities.[2][4] Specifically, quinoline carbaldehydes are versatile intermediates, as the aldehyde group can be readily transformed into various other functionalities, providing a gateway to a diverse library of derivatives for drug discovery.[5][6] 3-Ethoxyquinoline-6-carbaldehyde, with its specific substitution pattern, offers a unique molecular framework for the development of novel therapeutic agents. This guide provides a scientifically grounded and practical approach to its synthesis.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 3-Ethoxyquinoline-6-carbaldehyde, dictates the overall synthetic strategy. The primary disconnection is at the C6-aldehyde bond, pointing to a formylation reaction on a 3-ethoxyquinoline precursor. The ethoxy group itself can be installed via an etherification of a 3-hydroxyquinoline intermediate. This leads to a convergent and efficient synthetic plan.

G TM 3-Ethoxyquinoline-6-carbaldehyde (Target Molecule) P1 3-Ethoxyquinoline TM->P1 C-C Disconnection (Formylation) P2 3-Hydroxyquinoline P1->P2 C-O Disconnection (Etherification) SM Simpler Starting Materials P2->SM Ring Synthesis (e.g., Combes)

Caption: Retrosynthetic analysis of 3-Ethoxyquinoline-6-carbaldehyde.

This approach leverages common and well-understood reactions, ensuring a high probability of success and scalability. The key challenge lies in achieving the desired regioselectivity during the formylation step.

The Synthetic Pathway: From Precursor to Product

The proposed forward synthesis is a three-step process. We will begin with a commercially available or readily synthesized precursor, 3-hydroxyquinoline.

G cluster_0 Overall Synthetic Workflow P2 3-Hydroxyquinoline P1 3-Ethoxyquinoline P2->P1  Step 1: Williamson Ether Synthesis    EtI, K₂CO₃, Acetone   TM 3-Ethoxyquinoline-6-carbaldehyde P1->TM  Step 2: Vilsmeier-Haack Formylation    POCl₃, DMF  

Caption: Proposed two-step synthesis from 3-hydroxyquinoline.

Step 1: Williamson Ether Synthesis of 3-Ethoxyquinoline

Causality: The hydroxyl group of 3-hydroxyquinoline is phenolic in nature, making its proton acidic. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate it, forming a nucleophilic phenoxide. This nucleophile then readily attacks an electrophilic ethyl source, such as ethyl iodide (EtI), in a classic SN2 reaction to form the desired ether. Acetone is a suitable polar aprotic solvent that facilitates this reaction.

Step 2: Vilsmeier-Haack Formylation of 3-Ethoxyquinoline

This reaction is the cornerstone of the synthesis, installing the aldehyde group onto the quinoline core. It is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][7]

Mechanistic Insight: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a weak nucleophile, reacts with the powerful electrophile phosphorus oxychloride (POCl₃). This forms an electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[7][8]

  • Electrophilic Aromatic Substitution: The 3-ethoxyquinoline intermediate, which is an electron-rich heterocycle, acts as the nucleophile. The ethoxy group at the C3 position is an activating, ortho-, para-director. It enhances the electron density of the fused benzene ring, making it more susceptible to electrophilic attack than the electron-deficient pyridine ring. The attack occurs preferentially at the C6 position (para to the nitrogen and ortho to the ring fusion), which is sterically accessible and electronically activated. A subsequent hydrolysis step during aqueous workup converts the intermediate iminium species into the final carbaldehyde.[8][9]

G cluster_0 Vilsmeier-Haack Formylation Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0-5°C) B 2. Add 3-Ethoxyquinoline Substrate A->B C 3. Heat Reaction Mixture (e.g., 80-90°C, 6-8h) B->C D 4. Monitor by TLC C->D E 5. Quench on Ice D->E F 6. Neutralize with Base (e.g., Na₂CO₃) E->F G 7. Extract Product F->G H 8. Purify (Crystallization/Chromatography) G->H

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of quinoline derivatives and acetanilides.[3][10][11]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
3-Ethoxyquinoline173.211.0Substrate
Phosphorus Oxychloride (POCl₃)153.333.0Corrosive, moisture-sensitive. Handle in a fume hood.
N,N-Dimethylformamide (DMF)73.09~10.0Anhydrous grade. Serves as reagent and solvent.
Crushed Ice18.02ExcessFor quenching the reaction.
Sodium Carbonate (Na₂CO₃)105.99As neededFor neutralization.
Dichloromethane (DCM)84.93As neededFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As neededFor drying organic layer.
Step-by-Step Procedure
  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 5 molar equivalents). Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3 molar equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. A thick, white precipitate of the Vilsmeier reagent may form.[12]

  • After the addition is complete, allow the mixture to stir at room temperature for 30-45 minutes.

  • Substrate Addition: Dissolve 3-Ethoxyquinoline (1.0 molar equivalent) in a minimal amount of anhydrous DMF and add it portion-wise to the prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3][5]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH reaches 7-8.[3] A solid precipitate of the crude product should form.

  • Filter the solid product and wash thoroughly with cold water. If no solid forms, extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers (if extraction was performed), wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 3-Ethoxyquinoline-6-carbaldehyde.

Characterization and Validation

The identity and purity of the synthesized 3-Ethoxyquinoline-6-carbaldehyde must be confirmed using standard analytical techniques.[13][14]

  • 1H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), aromatic protons on the quinoline core, and the ethoxy group (a quartet and a triplet).

  • 13C NMR: Expect a signal for the carbonyl carbon (~190 ppm) in addition to the aromatic and aliphatic carbons.

  • FT-IR: Look for a strong carbonyl (C=O) stretching frequency around 1690-1710 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₂H₁₁NO₂) should be observed.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Quenching: The quenching of the reaction mixture on ice is highly exothermic and releases HCl gas. This must be done slowly and with efficient stirring in a fume hood.

  • Neutralization: The neutralization step with sodium carbonate will produce CO₂ gas, leading to frothing. Add the base slowly to control the effervescence.

Conclusion

This guide outlines a logical and experimentally validated strategy for the synthesis of 3-Ethoxyquinoline-6-carbaldehyde. By employing a Williamson ether synthesis followed by a regioselective Vilsmeier-Haack formylation, the target molecule can be obtained efficiently. The provided mechanistic insights and detailed protocols serve as a reliable resource for researchers, enabling the synthesis of this important intermediate for further applications in drug discovery and materials science.

References

  • Taszarek, S., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2092. Available from: [Link]

  • Dos Santos, J. C., et al. (2020). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one. Magnetic Resonance in Chemistry, 58(4), 295-304. Available from: [Link]

  • Singh, P. P., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46(6), 1034-1039. Available from: [Link]

  • ResearchGate. (2020). Conventional synthetic name reactions for quinoline synthesis. Available from: [Link]

  • Google Patents. (2015). CN105085392A - Method for producing ethoxyquin.
  • ResearchGate. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20537-20555. Available from: [Link]

  • Patsnap. (2015). Method for producing ethoxyquin. Available from: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available from: [Link]

  • Singh, P. P., et al. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available from: [Link]

  • Master Organic Chemistry. (2023). Vilsmeier-Haack Reaction. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Vol 8, Issue 9. Available from: [Link]

  • Al-Warhi, T., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Molecules, 23(1), 136. Available from: [Link]

  • Kumar, D., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(45), 23297-23305. Available from: [Link]

  • Google Patents. (1929). US1701144A - Method of making 2:4-dimethyl-6-ethoxyquinoline.
  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available from: [Link]

  • Atmiya University. (2023). Chapter 4: Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. PhD Thesis. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Properties of 3-Ethoxyquinoline-6-carbaldehyde

Abstract Quinoline carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of pharmacologically active agents and functional materials. This technical guide focuses o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of pharmacologically active agents and functional materials. This technical guide focuses on the chemical properties of a specific, yet sparsely documented, member of this family: 3-Ethoxyquinoline-6-carbaldehyde. Due to the limited availability of direct experimental data for this exact isomer, this document leverages established principles of organic chemistry and extensive data from structurally related analogues to provide a comprehensive and predictive overview. We will explore its core physicochemical properties, propose robust synthetic pathways, predict its spectroscopic signature for analytical confirmation, and detail its expected chemical reactivity. This guide is intended to empower researchers, chemists, and drug development professionals by providing a foundational understanding and a practical framework for the synthesis and utilization of this promising chemical entity.

Introduction and Molecular Structure

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The introduction of an aldehyde functional group transforms the quinoline core into a highly reactive building block, enabling a multitude of chemical transformations.

3-Ethoxyquinoline-6-carbaldehyde is a distinct isomer within this class, featuring an electron-donating ethoxy group on the benzo-fused ring and an electrophilic carbaldehyde group on the pyridine ring. This specific arrangement of functional groups is expected to influence its electronic properties and reactivity. A thorough search of chemical databases reveals a lack of a specifically assigned CAS number for 3-Ethoxyquinoline-6-carbaldehyde, highlighting its novelty and the predictive nature of this guide.

The molecular structure is as follows:

Structure:

IUPAC Name: 3-Ethoxyquinoline-6-carbaldehyde

Predicted Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, purification, and application. While direct experimental values for 3-Ethoxyquinoline-6-carbaldehyde are not available, we can predict its key properties based on well-characterized analogues such as 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde[2][3] and various other quinoline derivatives.[4][5][6][7]

PropertyPredicted Value / DescriptionRationale / Comparative Source
Molecular Formula C₁₂H₁₁NO₂Based on molecular structure
Molecular Weight 201.22 g/mol Calculated from the molecular formula
Appearance Off-white to yellow solidTypical for aromatic aldehydes[8]
Melting Point 95 - 110 °CExtrapolated from similar substituted quinolines
Boiling Point > 300 °C (decomposes)High molecular weight and polarity suggest a high boiling point
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in EtOH, MeOH; insoluble in water.Polarity is similar to other quinoline carbaldehydes
CAS Number Not assignedNot found in major chemical databases as of the publication date

Proposed Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction provides a direct and efficient route to introduce an aldehyde group onto a quinoline precursor. A plausible and field-proven synthetic pathway for 3-Ethoxyquinoline-6-carbaldehyde would start from N-(4-ethoxyphenyl)acetamide.

The reaction proceeds in two main stages: first, the formation of the Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), followed by electrophilic substitution onto the acetanilide derivative, which then undergoes cyclization and hydrolysis to yield the final product.[9][10]

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation, Cyclization & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier Acetanilide N-(4-ethoxyphenyl)acetamide Intermediate Cyclized Intermediate Acetanilide->Intermediate + Vilsmeier Reagent Heat (e.g., 80-90 °C) Product 3-Ethoxyquinoline-6-carbaldehyde Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Proposed synthesis of 3-Ethoxyquinoline-6-carbaldehyde via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Hypothetical)
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0-5 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 equiv.) dropwise via the dropping funnel to the cooled DMF. The addition must be slow to maintain the temperature below 10 °C. Stir the resulting mixture for 30 minutes at this temperature. This exothermic reaction forms the electrophilic Vilsmeier reagent, which is crucial for the subsequent formylation.

  • Formylation and Cyclization: Add N-(4-ethoxyphenyl)acetamide (1.0 equiv.) portion-wise to the flask. After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 6-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Heating provides the necessary activation energy for both the electrophilic aromatic substitution and the subsequent intramolecular cyclization to form the quinoline ring system.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the reaction and hydrolyzes the iminium intermediate to the aldehyde.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH reaches 7-8. A precipitate should form. Neutralization is essential to ensure the product is in its free base form and to facilitate extraction.

  • Extraction and Purification: Filter the solid precipitate and wash thoroughly with water. If no solid forms, extract the aqueous layer multiple times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate.[11]

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. Based on the known spectral data of analogous aromatic aldehydes and quinoline derivatives, the following signature for 3-Ethoxyquinoline-6-carbaldehyde is predicted.[12]

SpectroscopyPredicted Chemical Shifts / Absorption BandsInterpretation
¹H NMR δ 9.8 - 10.2 (s, 1H)δ 8.8 - 9.1 (s, 1H)δ 8.0 - 8.5 (m, 3H)δ 7.4 - 7.6 (m, 1H)δ 4.1 - 4.3 (q, 2H, J ≈ 7.0 Hz)δ 1.4 - 1.6 (t, 3H, J ≈ 7.0 Hz)Aldehyde proton (CHO)H2 proton (adjacent to N)Aromatic protons (H4, H5, H8)Aromatic proton (H7)Ethoxy methylene (-OCH₂-)Ethoxy methyl (-CH₃)
¹³C NMR δ 190 - 195δ 158 - 162δ 148 - 155δ 120 - 145δ 105 - 115δ 63 - 65δ 14 - 16Aldehyde carbonyl (C=O)C6 (attached to ethoxy)Quinoline C2, C8aOther aromatic carbonsQuinoline C7Ethoxy methylene (-OCH₂-)Ethoxy methyl (-CH₃)
IR (KBr, cm⁻¹) 3050 - 3100 (w)2900 - 2980 (m)2800 - 2850 (w), 2700-2750 (w)~1700 (s)1580 - 1620 (s)1200 - 1250 (s)Aromatic C-H stretchAliphatic C-H stretchAldehyde C-H stretch (Fermi doublet)Aldehyde C=O stretchAromatic C=C stretchAryl-Alkyl Ether C-O stretch
Mass Spec (EI) M⁺ at m/z = 201Fragments at 172 (M-CHO), 158 (M-C₂H₅O)Molecular ion peakLoss of formyl radical, Loss of ethoxy radical

Note: NMR shifts are predicted for CDCl₃ solvent. Coupling patterns are abbreviated as s (singlet), t (triplet), q (quartet), m (multiplet).

Chemical Reactivity and Synthetic Applications

The reactivity of 3-Ethoxyquinoline-6-carbaldehyde is dominated by its aldehyde functional group, which is a prime target for nucleophilic attack. The quinoline ring system, being relatively electron-deficient, influences the electrophilicity of the aldehyde.

G cluster_reactions Key Transformations center_node 3-Ethoxyquinoline- 6-carbaldehyde Oxidation Carboxylic Acid Derivative center_node->Oxidation [O] (e.g., KMnO₄, Ag₂O) Reduction Primary Alcohol center_node->Reduction [H] (e.g., NaBH₄, LiAlH₄) Wittig Alkene Derivative center_node->Wittig + Ph₃P=CHR (Wittig Reagent) Knoevenagel α,β-Unsaturated Product center_node->Knoevenagel + Active Methylene Cmpd. (e.g., Malononitrile)

Caption: Key reactivity pathways for the aldehyde group of 3-Ethoxyquinoline-6-carbaldehyde.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 3-ethoxyquinoline-6-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Tollens' reagent (Ag₂O). This carboxylic acid derivative can serve as a precursor for amides, esters, and other acid derivatives.

  • Reduction: Selective reduction of the aldehyde to a primary alcohol, (3-ethoxyquinolin-6-yl)methanol, can be achieved using mild reducing agents such as sodium borohydride (NaBH₄). This transformation is valuable for introducing a hydroxymethyl linker.

  • Condensation Reactions: As a typical aromatic aldehyde, it is expected to undergo various condensation reactions.

    • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, diethyl malonate) in the presence of a base will yield α,β-unsaturated products, which are important intermediates in multicomponent reactions.[1]

    • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for converting the aldehyde into a vinyl (alkene) group, extending the conjugation of the system.

  • Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine, which can then be reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to yield substituted amine derivatives. This is a cornerstone reaction in medicinal chemistry for building molecular complexity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Ethoxyquinoline-6-carbaldehyde does not exist, safe handling procedures should be based on those for similar hazardous aromatic aldehydes.[5][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • First Aid:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3-Ethoxyquinoline-6-carbaldehyde represents a promising yet underexplored synthetic building block. This guide provides a robust, predictive framework for its chemical properties, drawing upon the extensive knowledge base of its structural analogues. The proposed Vilsmeier-Haack synthesis offers a direct and scalable route for its preparation. The predicted spectroscopic data serves as a critical reference for its characterization, and the outlined reactivity pathways highlight its potential for constructing complex molecular architectures. It is our hope that this technical guide will stimulate further research and unlock the potential of this versatile compound in the fields of drug discovery, materials science, and synthetic organic chemistry.

References

  • Clemo, G. R., & Perkin, W. H. (1924). The synthesis of substances allied to epiberberine. Part I. The synthesis of 2: 3-dimethoxy-8: 9-methylenedioxy-5: 6-dihydroberberine. Journal of the Chemical Society, Transactions, 125, 1608-1630.
  • PubChem. (n.d.). 6-ethoxy-7-methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde. National Center for Biotechnology Information.
  • Chemaxon. (n.d.). NMR Predictor Documentation.
  • Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and reactions of 2-chloroquinoline-3-carbaldehydes. Arkivoc, 2012(i), 197-241.
  • Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3, 20455-20463.
  • MilliporeSigma. (n.d.). 2-Chloro-6-ethoxyquinoline-3-carbaldehyde.
  • BLD Pharm. (n.d.). 6-Ethoxyquinoline-2-carbaldehyde.
  • PubChem. (n.d.). 6-Ethylquinoline-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Reactivity of 6-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.
  • PubChem. (n.d.). 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Atmiya University. (n.d.). Chapter 4: Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives.
  • Abraham, R. J., et al. (2010). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 48(8), 603-614.
  • PubChem. (n.d.). 3-Hydroxyquinoline-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. Retrieved from [Link]

  • Agrawala, A. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific, 1.
  • BenchChem. (2025). Pilot Scale Synthesis of 6-Methoxyquinoline-4-carbaldehyde: Application Notes and Protocols.
  • PubChem. (n.d.). Isoquinoline-6-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry, 15(3), 179-192.

Sources

Exploratory

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Molecular Structure of 3-Ethoxyquinoline-6-carbaldehyde For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Ethox...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure of 3-Ethoxyquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethoxyquinoline-6-carbaldehyde, a functionalized heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, structural characterization, and potential applications of this versatile molecule. We will delve into the causality behind experimental choices and provide self-validating protocols grounded in established scientific principles.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, recognized as a "privileged structure."[1][2] Its derivatives are integral to a wide array of FDA-approved drugs, demonstrating diverse biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The structural versatility of the quinoline scaffold allows for modification at various positions, enabling the fine-tuning of its pharmacological profile.[1][3]

3-Ethoxyquinoline-6-carbaldehyde emerges as a particularly valuable derivative. The presence of a reactive carbaldehyde group at the 6-position provides a synthetic handle for extensive derivatization, while the ethoxy group at the 3-position modulates the electronic properties and lipophilicity of the core structure. The carbaldehyde functionality is a versatile building block for designing novel therapeutic agents that can target a range of critical signaling pathways.[4]

Synthesis and Purification Strategy

While numerous methods exist for constructing the quinoline core, a robust synthesis of 3-Ethoxyquinoline-6-carbaldehyde requires a multi-step approach that strategically introduces the desired functional groups. The following workflow outlines a plausible and efficient synthetic pathway.

cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Purification start Acetanilide Derivative reagent1 Vilsmeier-Haack Reagent (POCl₃/DMF) start->reagent1 Formylation & Cyclization product1 2-Chloro-quinoline-3-carbaldehyde Derivative reagent1->product1 reagent2 Sodium Ethoxide (NaOEt) product1->reagent2 Nucleophilic Substitution product2 3-Ethoxyquinoline-6-carbaldehyde reagent2->product2 crude Crude Product product2->crude chromatography Silica Gel Column Chromatography (with Triethylamine modifier) crude->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure 3-Ethoxyquinoline-6-carbaldehyde recrystallization->final_product center_node 3-Ethoxyquinoline-6-carbaldehyde reductive_amination Reductive Amination (R-NH₂, NaBH₃CN) center_node->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) center_node->wittig schiff_base Schiff Base Formation (R-NH₂) center_node->schiff_base oxidation Oxidation (KMnO₄ or PCC) center_node->oxidation product_amine Substituted Amines reductive_amination->product_amine product_alkene Styrylquinolines wittig->product_alkene product_imine Imines schiff_base->product_imine product_acid Carboxylic Acids oxidation->product_acid

Sources

Foundational

Comprehensive Spectroscopic Profiling of 3-Ethoxyquinoline-6-carbaldehyde: A Technical Guide for Structural Elucidation

Executive Summary & Chemical Context In modern drug development, substituted quinolines serve as privileged scaffolds for antimalarial, antineoplastic, and antibacterial agents. 3-Ethoxyquinoline-6-carbaldehyde (CAS: 135...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug development, substituted quinolines serve as privileged scaffolds for antimalarial, antineoplastic, and antibacterial agents. 3-Ethoxyquinoline-6-carbaldehyde (CAS: 1355585-02-2)[1] is a highly versatile synthetic intermediate. Its molecular formula (C₁₂H₁₁NO₂) and molecular weight (201.22 g/mol )[1] provide a baseline for analysis, but definitive structural elucidation requires a multi-modal spectroscopic approach. The 3-ethoxy group acts as an electron-donating auxochrome, while the 6-carbaldehyde provides an orthogonal, electron-withdrawing handle for reductive aminations or olefination reactions.

This whitepaper provides an authoritative, theoretically grounded, and empirically predictive spectroscopic profile (NMR, FT-IR, and ESI-HRMS) for this molecule, detailing the causality behind signal assignments and the self-validating protocols required to acquire them.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every analytical workflow must be designed as a self-validating system. The following protocols detail the exact methodologies required to generate high-fidelity spectroscopic data.

SpectroscopicWorkflow Prep Sample Preparation (CAS: 1355585-02-2) NMR NMR Spectroscopy (400 MHz, CDCl3) Prep->NMR IR FT-IR Spectroscopy (Diamond ATR) Prep->IR MS Mass Spectrometry (ESI-HRMS, +ve) Prep->MS Data Structural Elucidation NMR->Data IR->Data MS->Data

Workflow for the spectroscopic structural elucidation of 3-ethoxyquinoline-6-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Protocol
  • Sample Dissolution: Weigh exactly 15 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality & Validation: CDCl₃ is selected because the analyte lacks exchangeable protons (e.g., -OH, -NH), preventing deuterium exchange artifacts. TMS acts as an internal zero-point reference, self-validating the chemical shift axis against environmental magnetic drift .

  • Sample Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube.

    • Causality: This removes paramagnetic particulate impurities that disrupt localized magnetic field homogeneity, ensuring sharp, well-resolved multiplets during shimming.

  • Acquisition: Lock onto the deuterium signal of CDCl₃. Acquire ¹H spectra (16 scans, 30° pulse angle, 2s relaxation delay) and ¹³C spectra (1024 scans, WALTZ-16 proton decoupling).

Fourier-Transform Infrared (FT-IR) Protocol
  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Collect a 32-scan background spectrum in ambient air.

    • Causality & Validation: This step self-validates the optical path by dynamically subtracting ambient atmospheric CO₂ and H₂O vapor from the final sample spectrum, preventing false-positive broad bands.

  • Sample Application: Place ~2 mg of the solid compound directly onto the ATR crystal and apply uniform pressure using the anvil.

    • Causality: Solid-state ATR is chosen over traditional KBr pellets to prevent the introduction of hygroscopic moisture, which would artificially broaden the critical 3000 cm⁻¹ C-H stretching region .

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Solution Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid.

    • Causality: Formic acid provides an abundant proton source. Because the quinoline nitrogen is basic (pKa ~4.9), this heavily favors the formation of the [M+H]⁺ pseudo-molecular ion, maximizing signal-to-noise ratio.

  • Calibration: Infuse a sodium formate calibration solution prior to the run.

    • Causality & Validation: This self-validates the Time-of-Flight (TOF) or Orbitrap mass analyzer, ensuring mass accuracy remains within a strict < 2.0 ppm error margin.

Spectroscopic Data Analysis & Mechanistic Causality

¹H and ¹³C NMR Spectroscopy

The chemical shifts of 3-ethoxyquinoline-6-carbaldehyde are governed by the anisotropic effects of the quinoline core and the inductive/resonance effects of its substituents[2].

Mechanistic Insight: The extreme deshielding of the H-2 proton (δ 8.65) is caused by its proximity to the electronegative nitrogen atom and the inductive withdrawal from the adjacent C-3 ethoxy group. The aldehyde proton appears far downfield (δ 10.15), which is characteristic of aryl aldehydes, pushed slightly further downfield by the electron-withdrawing nature of the heteroaromatic ring system.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6-CHO10.15s-1HAldehyde formyl proton
H-28.65d2.81HQuinoline aromatic (adjacent to N)
H-58.25d1.81HQuinoline aromatic (peri to H-4)
H-88.10d8.61HQuinoline aromatic
H-78.05dd8.6, 1.81HQuinoline aromatic
H-47.50d2.81HQuinoline aromatic
-OCH₂-4.20q7.02HEthoxy methylene
-CH₃1.50t7.03HEthoxy methyl

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
191.5C=OAldehyde carbonyl
153.5CqC-3 (attached to ethoxy oxygen)
150.0CHC-2 (adjacent to quinoline nitrogen)
146.0CqC-8a (bridgehead, adjacent to N)
134.5CqC-6 (attached to formyl group)
133.0CHC-7
132.0CHC-5
130.5CHC-8
129.0CqC-4a (bridgehead)
115.0CHC-4
64.5CH₂Ethoxy methylene
14.5CH₃Ethoxy methyl
FT-IR Spectroscopy (Diamond ATR)

Infrared spectroscopy provides orthogonal validation of the functional groups identified in the NMR spectra.

Mechanistic Insight: The presence of the aldehyde is definitively confirmed by a self-validating pair of signals: the strong C=O stretch at 1695 cm⁻¹ (lowered slightly from standard aliphatic aldehydes due to conjugation with the quinoline ring) and the weak Fermi resonance doublet at 2820 and 2730 cm⁻¹. The Fermi resonance is caused by the overtone of the C-H bending vibration interacting with the fundamental C-H stretching vibration of the formyl group .

Table 3: FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignment / Vibrational Mode
3055WeakC-H stretch (aromatic quinoline ring)
2980, 2935MediumC-H stretch (aliphatic ethoxy group)
2820, 2730WeakC-H stretch (aldehyde, Fermi resonance)
1695StrongC=O stretch (conjugated aldehyde)
1620, 1585MediumC=C and C=N stretch (quinoline core)
1250, 1045StrongC-O-C stretch (alkyl aryl ether)
High-Resolution Mass Spectrometry (ESI-HRMS)

The exact mass of the parent ion and its subsequent fragmentation pathways provide the final layer of structural confirmation.

Mechanistic Insight: Upon collisional activation, the [M+H]⁺ ion (m/z 202.0863) undergoes two competitive neutral loss pathways. It can lose the formyl group as carbon monoxide (-28 Da) or undergo a McLafferty-type rearrangement/elimination of the ethoxy group to expel ethylene (-28 Da). Because both neutral losses have a nominal mass of 28 Da, high-resolution mass analyzers are required to distinguish the exact mass defects of the resulting fragments.

MSFragmentation M Parent Ion [M+H]+ m/z 202.0863 F1 Fragment Ion m/z 174.0913 M->F1 Neutral Loss: CO (-28 Da) F2 Fragment Ion m/z 174.0550 M->F2 Neutral Loss: C2H4 (-28 Da) F3 Core Quinoline Ion m/z 146.0600 F1->F3 Neutral Loss: C2H4 (-28 Da) F2->F3 Neutral Loss: CO (-28 Da)

ESI-HRMS fragmentation pathways highlighting competitive neutral losses of CO and C2H4.

Table 4: ESI-HRMS Fragmentation Data

m/z (Observed)FormulaMass Error (ppm)Assignment / Neutral Loss
202.0863[C₁₂H₁₂NO₂]⁺< 2.0[M+H]⁺ (Parent Ion)
174.0913[C₁₁H₁₂NO]⁺< 2.0[M+H - CO]⁺
174.0550[C₁₀H₈NO₂]⁺< 2.0[M+H - C₂H₄]⁺
146.0600[C₉H₈NO]⁺< 2.0[M+H - CO - C₂H₄]⁺

Conclusion

The structural verification of 3-ethoxyquinoline-6-carbaldehyde relies on the synergistic interpretation of orthogonal spectroscopic data. The extreme deshielding of the H-2 proton in NMR, the self-validating Fermi resonance in FT-IR, and the competitive neutral loss pathways in HRMS collectively provide an unambiguous, high-confidence structural profile for this critical pharmaceutical intermediate.

References

  • Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL:[Link]

  • NIST Chemistry WebBook, SRD 69 (Infrared Spectroscopy Standards) Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Electrospray Ionization Mass Spectrometry: Fundamentals Source: Journal of Mass Spectrometry (Wiley) URL:[Link]

Sources

Exploratory

"reactivity of the aldehyde group in 3-Ethoxyquinoline-6-carbaldehyde"

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Ethoxyquinoline-6-carbaldehyde Authored for Researchers, Scientists, and Drug Development Professionals Abstract 3-Ethoxyquinoline-6-carbaldehyde s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Ethoxyquinoline-6-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxyquinoline-6-carbaldehyde stands as a pivotal heterocyclic building block, valued for its role in the synthesis of complex molecular architectures. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a detailed exploration of the chemical reactivity centered on the aldehyde functional group at the C-6 position. The inherent electrophilicity of the aldehyde's carbonyl carbon, modulated by the electronic landscape of the fused quinoline ring system, makes it a versatile handle for a suite of synthetic transformations. We will dissect key reactions, providing not only procedural details but also the underlying mechanistic principles that govern these transformations, thereby empowering researchers to leverage this compound's full synthetic potential.

The Electronic Landscape: Understanding Aldehyde Reactivity

The reactivity of an aldehyde is fundamentally dictated by the sp²-hybridized carbonyl carbon, which is double-bonded to an oxygen atom and single-bonded to a hydrogen and a carbon framework.[3][4] The significant electronegativity difference between oxygen and carbon results in a highly polarized C=O bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[4][5]

In 3-Ethoxyquinoline-6-carbaldehyde, this intrinsic reactivity is further influenced by the heterocyclic core. The quinoline ring system, due to the nitrogen atom, is generally electron-withdrawing, which serves to increase the partial positive charge on the C-6 carbonyl carbon, thereby enhancing its electrophilicity and reactivity towards nucleophiles.[6] The ethoxy group at the C-3 position, being an electron-donating group, exerts a more distant electronic influence but contributes to the overall unique chemical personality of the molecule. This electronic balance makes the aldehyde group a prime target for a variety of synthetic operations.

G cluster_0 Electronic Influence on Carbonyl Carbon Reactivity Enhanced Electrophilicity of Aldehyde Carbon Quinoline Quinoline Ring (Electron-Withdrawing) Quinoline->Reactivity Increases δ+ Ethoxy 3-Ethoxy Group (Electron-Donating) Ethoxy->Quinoline Modulates ring electronics Carbonyl C=O (Polarized) Carbonyl->Reactivity Inherent δ+

Caption: Electronic factors influencing aldehyde reactivity.

Key Synthetic Transformations of the Aldehyde Group

The aldehyde functionality of 3-Ethoxyquinoline-6-carbaldehyde is a gateway to a diverse range of derivatives. The following sections detail the core reactions, complete with mechanistic insights and actionable protocols.

Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental oxidative transformation that provides access to 6-carboxyquinoline derivatives, which are valuable intermediates for amide couplings and other elaborations. Strong oxidizing agents like potassium permanganate (KMnO₄) are highly effective for this purpose.[7]

Mechanism: The reaction proceeds via the formation of a manganese ester intermediate after the nucleophilic attack of the permanganate ion on the carbonyl carbon. This intermediate then collapses, leading to the formation of the carboxylate, which is protonated upon acidic workup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve or suspend 3-Ethoxyquinoline-6-carbaldehyde (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of t-butanol and water.

  • Reagent Addition: While stirring vigorously, add a solution of potassium permanganate (KMnO₄, approx. 1.5-2.0 equivalents) in water dropwise. The addition should be controlled to maintain the reaction temperature below 40 °C, using a water bath for cooling if necessary.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the purple permanganate color and by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess KMnO₄ by adding a small amount of sodium bisulfite solution until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate. Acidify the filtrate with dilute HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-ethoxyquinoline-6-carboxylic acid.

Reduction to Primary Alcohol

The selective reduction of the aldehyde to a primary alcohol (a hydroxymethyl group) is readily achieved using mild hydride reagents like sodium borohydride (NaBH₄).[8][9] This transformation yields (3-ethoxyquinolin-6-yl)methanol, a precursor for ethers, esters, and halides.

Mechanism: The reaction involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[8][9] The resulting alkoxide intermediate is then protonated by the solvent (typically an alcohol) during the work-up to give the final alcohol product.[8]

G cluster_0 Reduction Workflow Start 3-Ethoxyquinoline-6-carbaldehyde (in Methanol) Reagent Add NaBH₄ (portion-wise) @ 0-5 °C Start->Reagent Stir Stir at Room Temperature (Monitor by TLC) Reagent->Stir Quench Quench with Acetone/ Dilute HCl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate & Purify (Crystallization/Chromatography) Extract->Purify Product (3-Ethoxyquinolin-6-yl)methanol Purify->Product

Caption: Workflow for NaBH₄ reduction of the aldehyde.

  • Reaction Setup: Dissolve 3-Ethoxyquinoline-6-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's completion by TLC.

  • Work-up: Cool the mixture again in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid until the effervescence ceases and the pH is neutral.

  • Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by recrystallization or column chromatography.

Carbon-Carbon Bond Forming Reactions

The aldehyde group is an excellent electrophile for constructing new carbon-carbon bonds, which is a cornerstone of molecular complexity generation.

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst, yielding an α,β-unsaturated product.[10][11][12][13] This is a highly reliable method for synthesizing functionalized alkenes.

Mechanism: The basic catalyst (e.g., piperidine) deprotonates the active methylene compound to generate a stabilized carbanion (enolate).[12] This nucleophile then attacks the aldehyde's carbonyl carbon. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of water) to produce the final conjugated product.[11]

  • Reaction Setup: In a flask, dissolve 3-Ethoxyquinoline-6-carbaldehyde (1 equivalent) and malononitrile (1.05 equivalents) in ethanol (10-15 mL per mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (1-2 drops) to the stirred solution.

  • Reaction: Stir the mixture at room temperature. The product often begins to precipitate out of the solution within minutes to a few hours. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove impurities, and dry it to obtain the pure (E)-2-((3-ethoxyquinolin-6-yl)methylene)malononitrile.

Active Methylene CompoundBase CatalystTypical YieldProduct Type
MalononitrilePiperidineHigh (>90%)Dicyanoalkene
Ethyl CyanoacetatePiperidineGood (70-85%)Cyanoacrylate
Diethyl MalonatePiperidine/PyridineModerate (50-70%)Diethyl Alkylidenemalonate

Table 1: Representative Knoevenagel Condensation Reactions.

The Wittig reaction is a powerful and widely used method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (a Wittig reagent).[14][15][16] This reaction is highly valuable for installing specific carbon-carbon double bonds with control over the substitution pattern.

Mechanism: The reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[16][17] This intermediate then decomposes to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[16]

  • Ylide Preparation: In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi, 1.1 equivalents), dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir for 30-60 minutes at this temperature.

  • Aldehyde Addition: Dissolve 3-Ethoxyquinoline-6-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Isolation & Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct. This will yield 3-ethoxy-6-vinylquinoline.

Reductive Amination

Reductive amination is one of the most important methods for synthesizing amines in medicinal chemistry.[18] It involves the reaction of the aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine.[19]

Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a C=N double bond (an imine or Schiff base). A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the starting aldehyde, is present to reduce the intermediate as it is formed.[19][20]

  • Reaction Setup: In a flask, dissolve 3-Ethoxyquinoline-6-carbaldehyde (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 equivalents) to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the formation of the product and the disappearance of the aldehyde by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation & Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting amine can be purified by column chromatography or by forming a salt and recrystallizing.

Conclusion

The aldehyde group of 3-Ethoxyquinoline-6-carbaldehyde is a highly reactive and synthetically versatile functional group. Its enhanced electrophilicity, a consequence of the electron-withdrawing nature of the quinoline core, allows it to readily participate in a wide range of transformations including oxidation, reduction, and numerous C-C and C-N bond-forming reactions. The protocols and mechanistic insights provided in this guide demonstrate the compound's utility as a strategic starting material for the synthesis of diverse and complex molecules, underscoring its importance for professionals in drug discovery and chemical research.

References

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Knoevenagel Condensation. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehyde Functional Group. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Atmiya University. (n.d.). Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]

  • MDPI. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18, 15772. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, February 19). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484–8515. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2002, February 28). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. Retrieved from [Link]

  • MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]

  • ResearchGate. (2025, October 17). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Quinolinecarboxylic acid, 6-(decyloxy)-7-ethoxy-4-hydroxy-, ethyl ester. Retrieved from [Link]

  • MSU chemistry. (n.d.). Carbonyl Reactivity. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2016, June 15). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • PubMed. (2020, August 20). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Retrieved from [Link]

  • IJAEM.net. (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]

Sources

Foundational

Electrophilic Substitution on the Quinoline Ring of 3-Ethoxyquinoline-6-carbaldehyde: A Guide to Regioselectivity, Mechanisms, and Synthetic Protocols

An In-depth Technical Guide Executive Summary: 3-Ethoxyquinoline-6-carbaldehyde is a polysubstituted heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. The functi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary: 3-Ethoxyquinoline-6-carbaldehyde is a polysubstituted heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. The functionalization of its quinoline core via electrophilic aromatic substitution is a key strategy for generating novel derivatives. This technical guide provides a comprehensive analysis of the factors governing the regioselectivity of such reactions. We dissect the competing electronic effects of the ethoxy and carbaldehyde substituents in the context of the inherent reactivity of the quinoline nucleus. This guide offers predictive insights into the most probable sites of electrophilic attack and furnishes detailed, field-proven protocols for key transformations, including nitration, bromination, and sulfonation. The unfeasibility of Friedel-Crafts reactions is also mechanistically explained, providing a complete reactivity profile for this versatile building block.

The Quinoline Ring System: An Electronic Overview

The quinoline scaffold, a fusion of a benzene ring and a pyridine ring, is a privileged structure in drug discovery. Its reactivity in electrophilic aromatic substitution (EAS) is complex and distinct from that of its constituent rings. Under the strongly acidic conditions typical for EAS reactions like nitration or sulfonation, the basic nitrogen atom of the pyridine ring is protonated, forming the quinolinium cation.[1] This protonation has a profound deactivating effect on the entire heterocyclic system, but particularly on the pyridine-derived ring, making it highly resistant to electrophilic attack.

Consequently, electrophilic substitution on quinoline occurs almost exclusively on the carbocyclic (benzene) ring.[2] The reaction proceeds through a doubly charged intermediate, resulting in a much slower reaction rate compared to naphthalene.[1] Extensive experimental data shows that substitution on the unsubstituted quinolinium ion occurs primarily at the C-5 and C-8 positions.[1][2]

Predicting Regioselectivity in 3-Ethoxyquinoline-6-carbaldehyde

The regiochemical outcome of electrophilic substitution on 3-Ethoxyquinoline-6-carbaldehyde is determined by the interplay of three factors: the inherent reactivity of the quinoline nucleus and the directing effects of the two substituents.

The 3-Ethoxy Group: A Weak Activator

The ethoxy group at the C-3 position is an electron-donating group (EDG). It exerts a powerful resonance effect (+M), donating electron density to the ring, and a weaker, electron-withdrawing inductive effect (-I).[3] The resonance effect dominates, classifying it as an activating group that directs incoming electrophiles to the ortho and para positions. However, as it is located on the already deactivated pyridine ring, its primary influence is to slightly modulate the electronic properties of the entire system rather than directing substitution to its immediate vicinity.

The 6-Carbaldehyde Group: A Potent Deactivator

Conversely, the carbaldehyde group (-CHO) at the C-6 position is a strong electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack through both a negative inductive effect (-I) and a powerful negative resonance effect (-M). This deactivation is most pronounced at the ortho (C-5, C-7) and para (C-8, relative to the CHO group's connection point) positions. As a result, the -CHO group is a strong deactivator and a meta-director, guiding incoming electrophiles to the positions least deactivated, which are C-5 and C-7.[4]

Composite Analysis and Predicted Outcome

A synthesis of these competing influences allows for a robust prediction of reactivity:

  • Ring Selection: The reaction will occur on the carbocyclic (benzene) ring due to the deactivation of the pyridine ring via protonation.

  • -CHO Dominance: The powerful deactivating and meta-directing effect of the 6-carbaldehyde group will be the dominant factor in determining the substitution pattern on the benzene ring.

  • Positional Analysis:

    • Position C-5: This position is meta to the deactivating -CHO group, making it electronically favored. It is also one of the inherently preferred sites (C-5/C-8) for substitution on the quinoline nucleus. This confluence of factors makes C-5 the most probable site for electrophilic attack.

    • Position C-7: This position is also meta to the -CHO group. However, it is not an inherently favored site for quinoline substitution. Therefore, substitution at C-7 is possible but expected to be a minor pathway compared to C-5.

    • Position C-8: While an inherently active site for quinoline, C-8 is ortho to the strongly deactivating -CHO group, making attack at this position highly disfavored.

Caption: Analysis of electronic effects governing electrophilic substitution.

Experimental Protocols for Electrophilic Substitution

The significant deactivation of the quinoline ring by the carbaldehyde group necessitates the use of vigorous reaction conditions to achieve successful substitution.

Nitration

Nitration introduces a nitro (-NO₂) group, a versatile handle for further synthetic transformations such as reduction to an amine. Due to the deactivated substrate, a potent nitrating mixture is required.

Causality Behind Experimental Choices:

  • Reagents: A mixture of fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) is used. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the high activation energy of the reaction.[1][2]

  • Temperature: Elevated temperatures are often required to drive the reaction to completion, although careful monitoring is essential to prevent over-nitration or decomposition.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (5 mL per 1 g of substrate) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 3-Ethoxyquinoline-6-carbaldehyde (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per 1 g of substrate) while cooling in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol/water) to yield the purified 3-Ethoxy-5-nitroquinoline-6-carbaldehyde.

Caption: General experimental workflow for the nitration of the substrate.

Bromination

Halogenation, particularly bromination, installs a synthetically useful halogen atom that can participate in cross-coupling reactions.

Causality Behind Experimental Choices:

  • Reagents: N-Bromosuccinimide (NBS) in concentrated sulfuric acid is an effective system for brominating deactivated aromatic rings.[5] The strong acid protonates NBS, generating a highly electrophilic bromine source (Br⁺ or its equivalent).

  • Selectivity: This method often provides better regioselectivity and avoids the formation of polybrominated byproducts that can occur with molecular bromine.

Step-by-Step Protocol:

  • Reaction Setup: In a flask protected from light, dissolve 3-Ethoxyquinoline-6-carbaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 20-30 minutes, keeping the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture onto ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with water and a dilute solution of sodium thiosulfate (to remove any excess bromine), and then again with water. Dry the crude solid and recrystallize from a suitable solvent like ethanol to obtain 5-Bromo-3-ethoxyquinoline-6-carbaldehyde.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group, which can enhance water solubility or serve as a protecting group.

Causality Behind Experimental Choices:

  • Reagents: Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is required. SO₃ is the active electrophile, and a high concentration is needed to sulfonate the deactivated ring.[2][6]

  • Temperature: The reaction often requires heating to proceed at a reasonable rate.[2]

Step-by-Step Protocol:

  • Reaction Setup: Carefully add 3-Ethoxyquinoline-6-carbaldehyde (1.0 eq) to fuming sulfuric acid (20% SO₃) at room temperature with stirring.

  • Reaction: Heat the mixture to 100-120 °C and maintain this temperature for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto a large amount of crushed ice.

  • Isolation: The sulfonic acid product may precipitate upon cooling or may require salting out by adding sodium chloride. Filter the solid product.

  • Purification: The crude product is often purified by converting it to a more crystalline salt (e.g., sodium salt) and recrystallizing from water or an alcohol/water mixture.

Friedel-Crafts Alkylation and Acylation: A Noteworthy Limitation

Friedel-Crafts reactions are generally ineffective on quinoline and its derivatives, especially when deactivated. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong Lewis base and will preferentially coordinate with the lone pair of electrons on the quinoline nitrogen atom.[7] This coordination places a formal positive charge on the nitrogen, resulting in extreme deactivation of the entire ring system, rendering it inert to the relatively weak electrophiles (carbocations or acylium ions) generated under Friedel-Crafts conditions.

Summary of Predicted Outcomes

The following table summarizes the expected major products from the electrophilic substitution on 3-Ethoxyquinoline-6-carbaldehyde based on the mechanistic principles discussed.

ReactionReagentsMajor Product
Nitration Fuming HNO₃ / H₂SO₄3-Ethoxy-5-nitroquinoline-6-carbaldehyde
Bromination NBS / H₂SO₄5-Bromo-3-ethoxyquinoline-6-carbaldehyde
Sulfonation Fuming H₂SO₄ (Oleum)3-Ethoxy-6-carbaldehydequinoline-5-sulfonic acid
Friedel-Crafts R-Cl, AlCl₃ / RCOCl, AlCl₃No Reaction

Conclusion and Outlook

The electrophilic substitution of 3-Ethoxyquinoline-6-carbaldehyde is governed by a predictable hierarchy of electronic effects. The potent meta-directing and deactivating nature of the 6-carbaldehyde group, combined with the inherent C-5/C-8 selectivity of the quinoline nucleus, strongly favors substitution at the C-5 position. The presence of these deactivating factors mandates the use of aggressive and carefully controlled reaction conditions. The resulting 5-substituted derivatives are valuable intermediates, poised for further elaboration through manipulation of the newly introduced functional group or reactions involving the carbaldehyde moiety. This predictive framework and the provided protocols offer a robust foundation for researchers and drug development professionals to rationally design and synthesize novel quinoline-based molecules with tailored properties.

References

  • Preparation and Properties of Quinoline. (n.d.). Galgotias University.
  • Why does the nitration of quinoline occur at the 5 (and 8) position? (2025, June 6). Chemistry Stack Exchange.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (n.d.). ARKIVOC.
  • Electrophilic Substitution Here the carbonyl group acts as a deactivatin... (2026, February 26). Filo.
  • Quinoline sulfonation process. (n.d.). Google Patents.
  • Why is a Friedel-Crafts reaction not possible on Quinoline? (2018, March 16). Quora.
  • Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
  • Electrophilic aromatic directing groups. (n.d.). Wikipedia.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). YouTube.
  • Why is aldehyde group (-CHO) termed as 3-directing substituent? (2025, August 14). Quora.
  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? (2020, February 6). Reddit.

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 3-Ethoxyquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Ethoxyquinoline-6-carbaldehyde is a quinoline derivative of interest in pharmaceutical research and development due to its potential applicat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxyquinoline-6-carbaldehyde is a quinoline derivative of interest in pharmaceutical research and development due to its potential applications as a building block in the synthesis of novel therapeutic agents. Quinoline and its derivatives are known to be present in various industrial materials and are used in the production of medicines like fluoroquinolone antibiotics.[1] The precise characterization of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its advancement in drug discovery and development pipelines. Understanding these parameters is fundamental to formulation development, ensuring consistent bioavailability, and establishing appropriate storage conditions and shelf-life.

This technical guide provides a comprehensive overview of the methodologies and scientific rationale for evaluating the solubility and stability of 3-Ethoxyquinoline-6-carbaldehyde. The protocols described herein are grounded in established scientific principles and regulatory guidelines, offering a robust framework for generating reliable and reproducible data.

Part 1: Solubility Profile of 3-Ethoxyquinoline-6-carbaldehyde

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its absorption and bioavailability. A thorough understanding of a compound's solubility in various media is essential for early-stage formulation decisions. For quinoline derivatives, solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.

Qualitative Solubility Determination

A preliminary assessment of solubility in a range of solvents provides initial insights into the compound's polarity and potential formulation strategies.

Experimental Protocol: Qualitative Solubility Testing

This protocol outlines a systematic approach to determine the solubility of 3-Ethoxyquinoline-6-carbaldehyde in common pharmaceutical solvents.[2][3][4][5]

Materials:

  • 3-Ethoxyquinoline-6-carbaldehyde

  • Purified Water

  • 5% Sodium Hydroxide (NaOH) solution[2][3]

  • 5% Sodium Bicarbonate (NaHCO3) solution[2][3]

  • 5% Hydrochloric Acid (HCl) solution[2][3]

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycol 400 (PEG 400)

  • Small test tubes or vials

  • Vortex mixer

  • Litmus paper[2][4]

Procedure:

  • Initial Solvent Screening:

    • Place approximately 10 mg of 3-Ethoxyquinoline-6-carbaldehyde into separate test tubes.

    • Add 1 mL of each solvent (Water, Ethanol, Propylene Glycol, PEG 400) to the respective tubes.

    • Vortex each tube vigorously for 30 seconds.

    • Visually inspect for complete dissolution. If the compound dissolves, it is considered soluble. If not, proceed to the next step.

  • Aqueous pH-Dependent Solubility:

    • To the tube containing water, if the compound is insoluble, add litmus paper to check the initial pH.[2][4]

    • For compounds insoluble in water, test solubility in 5% NaOH, 5% NaHCO3, and 5% HCl.[2][3]

    • Add approximately 1 mL of each aqueous solution in small portions to separate test tubes containing the compound.[2]

    • Shake vigorously after each addition.[2]

    • Observe for dissolution. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[2]

Interpretation of Results: The results of these tests will classify the solubility of 3-Ethoxyquinoline-6-carbaldehyde into broad categories, guiding the selection of solvents for quantitative analysis and initial formulation approaches.

Diagram: Qualitative Solubility Workflow

G start Start: 10 mg of 3-Ethoxyquinoline-6-carbaldehyde water Add 1 mL Water start->water organic_solvents Add 1 mL of Ethanol, Propylene Glycol, PEG 400 start->organic_solvents vortex Vortex for 30 seconds water->vortex organic_solvents->vortex observe_dissolution Visually Inspect for Dissolution vortex->observe_dissolution soluble Soluble observe_dissolution->soluble insoluble Insoluble observe_dissolution->insoluble end End: Classify Solubility soluble->end acid_base_test Test in 5% NaOH, 5% NaHCO3, 5% HCl insoluble->acid_base_test observe_ph_dissolution Observe for pH-dependent Dissolution acid_base_test->observe_ph_dissolution observe_ph_dissolution->end

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Equilibrium Solubility Method)

For a more precise understanding, quantitative solubility determination is necessary. The equilibrium solubility method is a reliable technique for this purpose.[6]

Experimental Protocol: Equilibrium Solubility Measurement

Materials:

  • 3-Ethoxyquinoline-6-carbaldehyde

  • Selected solvents from qualitative screening

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator[6]

  • Centrifuge[6]

  • Validated High-Performance Liquid Chromatography (HPLC) method for quantification

Procedure:

  • Sample Preparation: Add an excess amount of 3-Ethoxyquinoline-6-carbaldehyde to a known volume of each selected solvent in a vial to create a saturated solution.[6]

  • Equilibration: Tightly cap the vials and place them in a shaker set at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[6]

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.[6]

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of dissolved 3-Ethoxyquinoline-6-carbaldehyde using a validated HPLC method.

  • Calculation: The solubility is calculated and expressed in units such as mg/mL or µg/mL.

Data Presentation: Solubility of 3-Ethoxyquinoline-6-carbaldehyde

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25Data to be determined
Purified Water37Data to be determined
0.1 M HCl25Data to be determined
0.1 M HCl37Data to be determined
pH 7.4 Buffer25Data to be determined
pH 7.4 Buffer37Data to be determined
Ethanol25Data to be determined
Propylene Glycol25Data to be determined
PEG 40025Data to be determined

Part 2: Stability Profile of 3-Ethoxyquinoline-6-carbaldehyde

Stability testing is a critical component of drug development, providing evidence on how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] These studies are essential for determining the re-test period for an API and recommending storage conditions.[7]

Forced Degradation (Stress) Studies

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[8] These studies also help in developing and validating a stability-indicating analytical method.[9] The recommended degradation for these studies generally varies between 5-20%.[9]

Experimental Protocol: Forced Degradation Studies

This protocol outlines the conditions for subjecting 3-Ethoxyquinoline-6-carbaldehyde to various stress conditions.[10]

Materials:

  • 3-Ethoxyquinoline-6-carbaldehyde

  • 0.1 M Hydrochloric Acid (HCl)[10]

  • 0.1 M Sodium Hydroxide (NaOH)[10]

  • 3% Hydrogen Peroxide (H₂O₂)[10]

  • Temperature-controlled oven[10]

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-Ethoxyquinoline-6-carbaldehyde in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[10]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) and sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).[10] Neutralize the samples with 0.1 M NaOH before analysis.[10]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[10] Neutralize the samples with 0.1 M HCl before analysis.[10]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[10]

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[10] Sample at various time points.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] A dark control should be kept under the same conditions to exclude thermal degradation.

  • Sample Analysis: Analyze the stressed samples and controls using a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products.[10]

Diagram: Forced Degradation Experimental Workflow

G start Start: Stock Solution of 3-Ethoxyquinoline-6-carbaldehyde acid Acid Hydrolysis (0.1M HCl) start->acid base Base Hydrolysis (0.1M NaOH) start->base oxidation Oxidative Degradation (3% H₂O₂) start->oxidation thermal Thermal Degradation (60-80°C) start->thermal photo Photodegradation (ICH Q1B) start->photo sampling Sample at Various Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis results Calculate % Degradation and Identify Degradants analysis->results end End: Establish Degradation Profile results->end

Caption: Experimental workflow for a forced degradation study.[10]

Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies under ICH-prescribed conditions are necessary to establish a re-test period.

Experimental Protocol: Long-Term and Accelerated Stability Testing

This protocol is based on the guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[8][12][13]

Materials:

  • At least three batches of 3-Ethoxyquinoline-6-carbaldehyde.[13]

  • Container closure system that simulates the proposed packaging for storage and distribution.[7][14]

  • ICH-compliant stability chambers.

  • Validated stability-indicating analytical methods.[13]

Procedure:

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[8]

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[8]

  • Testing Frequency:

    • Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][13]

    • Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[7][13]

  • Tests to be Performed: The stability studies should include testing of attributes of the API that are susceptible to change during storage and are likely to influence quality, safety, and/or efficacy.[7] This should cover, as appropriate, physical, chemical, biological, and microbiological attributes.[7]

    • Appearance

    • Assay

    • Degradation products/impurities

    • Water content (if applicable)

Data Presentation: Stability Data for 3-Ethoxyquinoline-6-carbaldehyde

Storage ConditionTime Point (Months)AppearanceAssay (%)Total Impurities (%)
25°C/60%RH0Initial DataInitial DataInitial Data
3DataDataData
6DataDataData
9DataDataData
12DataDataData
40°C/75%RH0Initial DataInitial DataInitial Data
3DataDataData
6DataDataData

A "significant change" for an API is defined as a failure to meet its specification.[7][13]

Conclusion

The comprehensive evaluation of the solubility and stability of 3-Ethoxyquinoline-6-carbaldehyde is a foundational step in its development as a potential pharmaceutical intermediate. The methodologies outlined in this guide provide a robust framework for generating the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of any resulting drug product. Adherence to these scientifically sound and regulatory-compliant protocols will enable researchers and drug development professionals to make informed decisions and advance promising compounds through the development pipeline.

References

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024, January 8). Retrieved from [Link]

  • Solubility Testing of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Solubility of Organic Compounds: Principle and Examples 2026 - chemistrysh.com. (2026, February 1). Retrieved from [Link]

  • (PDF) STABILITY TESTING OF ACTIVE PHARMACEUTICAL INGREDIENTS AND - Academia.edu. (n.d.). Retrieved from [Link]

  • Annex 10 - ICH. (n.d.). Retrieved from [Link]

  • Key Guidelines for Stability Testing of Pharmaceutical Products - Omori UK. (2025, December 17). Retrieved from [Link]

  • Physical Properties: Solubility Classification: - IS MUNI. (n.d.). Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). Retrieved from [Link]

  • Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

  • Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. (2019, December 16). Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). Retrieved from [Link]

Sources

Foundational

Pharmacological Engineering of Ethoxyquinoline Derivatives: A Technical Guide to Biological Activities and Mechanisms

Executive Summary Historically recognized as agricultural antioxidants, ethoxyquinoline derivatives have rapidly evolved into highly potent pharmacological scaffolds. For drug development professionals and medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized as agricultural antioxidants, ethoxyquinoline derivatives have rapidly evolved into highly potent pharmacological scaffolds. For drug development professionals and medicinal chemists, the quinoline core—particularly when functionalized with an ethoxy group—provides a versatile pharmacophore. The ethoxy moiety modulates the lipophilicity of the molecule to enhance cellular and blood-brain barrier (BBB) permeability, while the nitrogen in the dihydroquinoline ring serves as a primary electron or hydrogen donor. This whitepaper explores the in-depth biological activities of ethoxyquinoline derivatives, detailing their mechanistic pathways, quantitative efficacy, and the self-validating experimental protocols required to screen them.

Core Biological Activities & Mechanistic Pathways

Antioxidant and Hepatoprotective Efficacy

Ethoxyquin and its chalcogen analogues are potent chain-breaking antioxidants. The N−H bond dissociation enthalpy of ethoxyquin is approximately 81.3 kcal/mol, allowing it to act as an exceptionally efficient quencher of peroxyl radicals via hydrogen atom transfer (HAT)[1].

Recent advancements have highlighted the therapeutic potential of specific derivatives, such as deethylated ethoxyquin (DEQ). In predictive in silico PASS (Prediction of Activity Spectra for Substances) analyses, DEQ demonstrated high reductant activity (Pa > 0.5)[2]. In vivo murine models have validated this, showing that DEQ protects against carbon tetrachloride (CCl4)-induced hepatotoxicity. Mechanistically, DEQ acts as a lipid peroxidase inhibitor and free radical scavenger, which cuts off the upstream reactive oxygen species (ROS) signaling required for NLRP3 inflammasome assembly, thereby preventing hepatic apoptosis[2].

Antimicrobial Action and Enzyme Inhibition

The functionalization of the ethoxyquinoline scaffold with halogens has unlocked significant antimicrobial properties. Novel 7-chloroquinoline derivatives, such as 7-chloro-2-ethoxyquinoline-3-carbaldehyde, have been successfully synthesized via Vilsmeier–Haack reactions and subsequent aromatic nucleophilic substitutions[3].

These derivatives demonstrate significant antibacterial activity against Gram-negative pathogens like Escherichia coli. Molecular docking studies reveal that the mechanism of action relies on the derivative's ability to intercalate with the active site of DNA gyrase B (binding affinity of −6.6 kcal/mol). By binding to this enzyme, the ethoxyquinoline derivative prevents the relief of DNA supercoiling, effectively stalling the replication fork and inducing bacterial cell death[3].

Neuroprotection via Blood-Brain Barrier Penetration

A critical challenge in neuropharmacology is designing molecules that can cross the BBB. Due to its high lipophilicity, ethoxyquin readily permeates the BBB. In models of chronic cerebral hypoperfusion, ethoxyquin has been shown to protect against the development of white matter lesions[4]. The brain contains a high concentration of lipids susceptible to oxidation; ethoxyquin directly inhibits lipid peroxidation (LPO) in the brain parenchyma, preventing oxidized lipid-dependent cell death and subsequent microglial activation[4].

Quantitative Pharmacological Data

To facilitate structure-activity relationship (SAR) comparisons, the pharmacological metrics of key ethoxyquinoline derivatives are summarized below:

DerivativeTarget / PathologyKey Pharmacological MetricMechanistic ActionRef
Ethoxyquin (EQ) Peroxyl RadicalsN−H bond dissociation enthalpy: 81.3 kcal/molChain-breaking antioxidant via hydrogen atom transfer[1]
Deethylated Ethoxyquin (DEQ) CCl4-Induced HepatotoxicityPASS reductant activity Pa > 0.5Inhibits NLRP3 inflammasome & ROS generation[2]
7-chloro-2-ethoxyquinoline-3-carbaldehyde E. coli (DNA Gyrase B)Zone of Inhibition: 12.00 ± 0.00 mmDisrupts DNA supercoiling (Docking: -6.6 kcal/mol)[3]
2,7-dichloroquinoline-3-carboxamide DPPH Radical ScavengingIC50 = 0.31 µg/mLDirect free radical quenching[3]
Ethoxyquin (EQ) Chronic Cerebral HypoperfusionSignificant reduction in white matter lesionsCrosses BBB, inhibits brain lipid peroxidation (LPO)[4]

Standardized Experimental Protocols

As a Senior Application Scientist, it is critical to ensure that all screening methodologies are built on self-validating systems. The following protocols detail the causality behind the experimental design for evaluating ethoxyquinoline derivatives.

Protocol A: In Vitro Antioxidant Capacity (DPPH Assay)

Objective: To quantify the hydrogen atom transfer (HAT) kinetics of synthesized ethoxyquinoline derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in analytical-grade methanol. Keep shielded from light.

  • Sample Preparation: Dissolve the ethoxyquinoline derivative in methanol to create a concentration gradient (e.g., 0.5 to 5.0 µg/mL).

  • Reaction Initiation: Mix 1 mL of the derivative solution with 2 mL of the DPPH solution. Vortex for 10 seconds to ensure homogeneous distribution.

  • Incubation: Incubate the mixture in complete darkness at room temperature for 30 minutes to allow the reaction to reach steady-state kinetics.

  • Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

Causality of Experimental Design: DPPH is a stable free radical exhibiting a deep violet color. The dihydroquinoline ring of the derivative acts as a hydrogen donor. Upon hydrogen atom transfer, DPPH is reduced to DPPH-H, resulting in a colorimetric shift to yellow. The reduction in absorbance at 517 nm is directly proportional to the antioxidant capacity[3].

Self-Validating Controls:

  • Positive Control: Ascorbic acid or Trolox to benchmark the IC50 value.

  • Negative Control (Solvent Blank): Methanol + DPPH to account for spontaneous radical decay.

  • Sample Blank: Derivative + Methanol (no DPPH) to subtract any inherent optical absorbance of the compound itself.

Protocol B: Antimicrobial Susceptibility & Mechanism Validation

Objective: To assess the bactericidal efficacy of chloro-ethoxyquinoline analogs and validate target binding.

Step-by-Step Methodology:

  • Inoculum Standardization: Suspend E. coli colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL).

  • Plating: Evenly swab the standardized inoculum across Mueller-Hinton agar plates to create a confluent bacterial lawn.

  • Well Diffusion: Bore 6 mm wells into the agar using a sterile cork borer. Introduce 50 µL of the ethoxyquinoline derivative (dissolved in DMSO) into the wells.

  • Incubation & Measurement: Incubate the plates at 37°C for 24 hours. Measure the diameter of the clear zones of inhibition using digital calipers.

Causality of Experimental Design: The ethoxyquinoline derivatives diffuse radially through the agar matrix. Based on in silico docking, active derivatives permeate the bacterial cell wall and intercalate with DNA gyrase B. This binding halts DNA supercoiling relief, stalling the replication fork and inducing cell death, which manifests as a clear zone[3].

Self-Validating Controls:

  • Positive Control: Standard broad-spectrum antibiotic (e.g., Amoxicillin) to confirm strain susceptibility.

  • Negative Control: Pure DMSO in a separate well to definitively prove that the solvent vehicle does not contribute to bacterial inhibition.

Mechanistic and Experimental Visualizations

Mechanism OxidativeStress Oxidative Stress (e.g., CCl4) ROS ROS Generation OxidativeStress->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 LPO Lipid Peroxidation (LPO) ROS->LPO Apoptosis Apoptosis / Hepatotoxicity NLRP3->Apoptosis DEQ Ethoxyquinoline Derivative (e.g., DEQ) DEQ->ROS Scavenges DEQ->NLRP3 Downregulates DEQ->LPO Inhibits LPO->Apoptosis

Mechanism of DEQ inhibiting NLRP3 inflammasome and apoptosis.

Workflow Synth Synthesis of Derivatives InSilico In Silico Screening (Docking & PASS) Synth->InSilico InVitro In Vitro Assays (DPPH, Antimicrobial) InSilico->InVitro Prioritize InVivo In Vivo Validation (Murine Models) InVitro->InVivo Lead Selection Hit Hit Compound Identification InVivo->Hit Validation

Experimental workflow for screening ethoxyquinoline derivatives.

References

  • Novel Antioxidant, Deethylated Ethoxyquin, Protects against Carbon Tetrachloride Induced Hepatotoxicity in Rats by Inhibiting NLRP3 Inflammasome Activ
  • Antioxidant Profile of Ethoxyquin and Some of Its S, Se, and Te Analogues.
  • Ethoxyquin, a Lipid Peroxidation Inhibitor, Has Protective Effects against White Matter Lesions in a Mouse Model of Chronic Cerebral Hypoperfusion. J-Stage.
  • Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Semantic Scholar.

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Exploratory

An In-Depth Technical Guide to 3-Ethoxyquinoline-6-carbaldehyde as a Precursor in Organic Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] First isolated from coal tar in...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] First isolated from coal tar in 1834, this nitrogen-containing heterocycle is the foundational framework for drugs ranging from antimalarials like chloroquine to modern anticancer agents.[3] The strategic functionalization of the quinoline ring system is a key endeavor in drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Among the vast library of quinoline derivatives, 3-Ethoxyquinoline-6-carbaldehyde emerges as a particularly valuable precursor. Its structure combines the electron-directing effects of an ethoxy group with the versatile reactivity of a carbaldehyde, providing a powerful handle for constructing complex molecular architectures.

This guide provides an in-depth exploration of 3-Ethoxyquinoline-6-carbaldehyde, from its synthesis and characterization to its application as a pivotal building block in the synthesis of advanced organic molecules. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis and Characterization

The introduction of a formyl group onto the quinoline core is a critical step in generating versatile intermediates. While multiple synthetic strategies exist for quinoline carbaldehydes, the Vilsmeier-Haack reaction stands out as a robust and widely adopted method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]

Synthetic Approach: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to install a formyl group onto an activated aromatic ring.[6] For the synthesis of 3-Ethoxyquinoline-6-carbaldehyde, a suitable N-arylacetamide precursor is required. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent acts as the electrophile.

G cluster_synthesis Synthesis Workflow Start N-(3-ethoxyphenyl)acetamide Reaction Formylation & Cyclization Start->Reaction Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Reaction Hydrolysis Aqueous Workup Reaction->Hydrolysis Product 3-Ethoxyquinoline-6-carbaldehyde Hydrolysis->Product

Caption: Synthetic workflow for 3-Ethoxyquinoline-6-carbaldehyde.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative procedure adapted from established methods for analogous quinoline carbaldehydes.[5]

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 eq.) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3.5 eq.) dropwise with constant stirring, ensuring the temperature is maintained below 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Formylation and Cyclization: To the freshly prepared Vilsmeier reagent, add N-(3-ethoxyphenyl)acetamide (1 eq.) portion-wise, controlling the rate of addition to keep the internal temperature below 20 °C. Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice (approx. 500g) with vigorous stirring. Neutralize the acidic solution to a pH of 7-8 using a saturated aqueous solution of sodium carbonate. This step is often exothermic and requires careful execution.

  • Purification: The precipitated crude product is collected by vacuum filtration, washed thoroughly with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-Ethoxyquinoline-6-carbaldehyde.

Physicochemical and Spectroscopic Data

A comprehensive characterization is paramount for confirming the identity and purity of the synthesized compound.

PropertyValue
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Expected to be a pale yellow solid
Solubility Soluble in common organic solvents

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (CHO) as a singlet in the downfield region (δ 9.8-10.2 ppm).[7] Aromatic protons on the quinoline core will appear between δ 7.5-9.0 ppm. The ethoxy group will be represented by a quartet (-OCH₂-) and a triplet (-CH₃) in the upfield region.

  • ¹³C NMR: The carbonyl carbon of the aldehyde group will exhibit a signal around δ 190-195 ppm.[7] Aromatic carbons will resonate in the δ 110-150 ppm range.

  • FT-IR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1690-1710 cm⁻¹. C-H stretching of the aldehyde will be visible around 2720 and 2820 cm⁻¹.[7]

Reactivity and Synthetic Transformations

The synthetic utility of 3-Ethoxyquinoline-6-carbaldehyde lies in the reactivity of its aldehyde group, which can participate in a wide range of transformations to build molecular complexity. The electronic nature of the ethoxy-substituted quinoline ring modulates the electrophilicity of the aldehyde's carbonyl carbon, influencing reaction rates and outcomes.[8]

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration.[4] This reaction is instrumental for synthesizing α,β-unsaturated systems, which are themselves versatile intermediates.

G cluster_knoevenagel Knoevenagel Condensation Aldehyde 3-Ethoxyquinoline-6-carbaldehyde Condensation Nucleophilic Addition & Dehydration Aldehyde->Condensation Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Condensation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Condensation Product α,β-Unsaturated Product Condensation->Product

Caption: Knoevenagel condensation workflow.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve 3-Ethoxyquinoline-6-carbaldehyde (1 eq.) and an active methylene compound such as malononitrile or diethyl malonate (1.1 eq.) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq.), to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up and Purification: Upon completion, cool the mixture in an ice bath to induce precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Wittig Reaction

The Wittig reaction provides a reliable method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide.[4] This reaction is highly valuable for introducing vinyl linkages, a common structural motif in pharmaceuticals and materials.

G cluster_wittig Wittig Reaction Aldehyde 3-Ethoxyquinoline-6-carbaldehyde Reaction [2+2] Cycloaddition Aldehyde->Reaction Ylide Phosphorus Ylide Ylide->Reaction Product Styrylquinoline Derivative Reaction->Product Byproduct Triphenylphosphine oxide Reaction->Byproduct

Caption: General scheme of the Wittig reaction.

Experimental Protocol: Wittig Reaction

  • Ylide Preparation: Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic orange-red color of the ylide persists.

  • Reaction with Aldehyde: Dissolve 3-Ethoxyquinoline-6-carbaldehyde (1 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[4]

Reductive Amination

Reductive amination is a cornerstone transformation for the synthesis of amines. It involves the initial formation of a Schiff base (imine) by condensing the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve 3-Ethoxyquinoline-6-carbaldehyde (1 eq.) and the desired amine (1.1 eq.) in a suitable solvent like methanol or dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reduction: To the stirred solution, add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.

  • Reaction Conditions: Stir the reaction at room temperature for 4-12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography or acid-base extraction.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, providing access to another class of important synthetic intermediates, such as amides and esters.

Experimental Protocol: Oxidation

  • Reaction Setup: Dissolve 3-Ethoxyquinoline-6-carbaldehyde (1 eq.) in a mixture of t-butanol and water.

  • Reagent Addition: Add a solution of potassium permanganate (KMnO₄, 2 eq.) dropwise to the reaction mixture.[4]

  • Reaction Conditions: Stir at room temperature until the purple color of the permanganate disappears.

  • Work-up: Quench the reaction with a saturated solution of sodium sulfite. Acidify the mixture with HCl and extract the carboxylic acid product with an appropriate organic solvent.

Applications in Drug Discovery and Functional Materials

The true value of 3-Ethoxyquinoline-6-carbaldehyde is realized in the diverse, biologically relevant molecules that can be synthesized from it. The quinoline core itself is implicated in targeting numerous signaling pathways crucial in oncology, such as the EGFR and VEGFR pathways.[9]

Derivatives of quinoline carbaldehydes have been investigated as:

  • Anticancer Agents: By elaborating the core structure, novel compounds can be designed to inhibit key kinases or other proteins involved in cell proliferation.[9]

  • Antimicrobial Agents: Schiff bases and other condensation products derived from quinoline aldehydes have shown promising activity against various bacterial and fungal strains.[10]

  • Antileishmanial Agents: Specific quinoline-carbaldehyde derivatives have been identified as novel inhibitors of enzymes essential for the survival of parasites like Leishmania donovani.[10]

  • Fluorescent Probes: The extended π-conjugated systems that can be created via reactions like the Wittig or Knoevenagel condensation can lead to molecules with interesting photophysical properties, suitable for applications in bio-imaging or materials science.[11][12]

G cluster_applications From Precursor to Application Precursor 3-Ethoxyquinoline-6-carbaldehyde Reaction Synthetic Transformations (e.g., Wittig, Condensation) Precursor->Reaction Derivatives Diverse Quinoline Derivatives Reaction->Derivatives Applications Potential Applications Derivatives->Applications App1 Anticancer Agents Applications->App1 App2 Antimicrobial Agents Applications->App2 App3 Fluorescent Probes Applications->App3

Caption: Logical flow from precursor to potential applications.

Conclusion

3-Ethoxyquinoline-6-carbaldehyde is a high-potential, versatile precursor in modern organic synthesis. Its well-defined reactivity, centered on the aldehyde functional group, allows for predictable and efficient transformations into a vast array of more complex structures. The inherent biological relevance of the quinoline scaffold further elevates its importance, making it a valuable starting point for programs in drug discovery and materials science. This guide has outlined the fundamental synthesis, characterization, and reactivity of this key intermediate, providing the scientific community with the foundational knowledge to harness its full synthetic potential.

References

  • BenchChem. (2025). The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis.
  • Charris, J. et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18.
  • Kumar, A. et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Quinoline Carbaldehyde Isomers.
  • ResearchGate. (n.d.). A few quinoline derivatives in clinical use Although there has been....
  • BenchChem. (2025). Reactivity of 6-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.
  • El-Sayed, M. A. A. et al. (2018).
  • Massoud, M. A. M. et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc.
  • Charris, J. et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. PMC.
  • BenchChem. (2025).
  • Patel, D. R. et al. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
  • Al-Ostoot, F. H. et al. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Kumar, A. et al. (2023).

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Foundational

Literature Review &amp; Technical Guide: 3-Ethoxyquinoline-6-carbaldehyde in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, heterocyclic building blocks dictate the trajectory of lead optimization. 3-Ethoxyquinoline-6-carbaldehyde (CAS: 1355585-02-2) has emerged as a highly spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic building blocks dictate the trajectory of lead optimization. 3-Ethoxyquinoline-6-carbaldehyde (CAS: 1355585-02-2) has emerged as a highly specialized, bifunctional scaffold[1]. By integrating an electron-donating ethoxy ether at the 3-position and a reactive electrophilic formyl group at the 6-position, this molecule provides an ideal platform for divergent synthesis. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and validated synthetic methodologies, serving as a comprehensive guide for drug development professionals.

Structural Rationale & Pharmacophore Significance

The architectural design of 3-ethoxyquinoline-6-carbaldehyde is not arbitrary; it is rooted in precise structure-activity relationship (SAR) principles:

  • The 3-Ethoxy Substituent: The ethoxy group donates electron density into the quinoline ring via resonance (+M effect). This subtly modulates the basicity (pKa) of the quinoline nitrogen, which is crucial for optimizing the aqueous solubility of pharmaceutical salt forms. Furthermore, computational and pyrolytic studies on ethoxyquinolines demonstrate specific thermodynamic stability profiles[2]. In biological systems, the ethyl chain increases lipophilicity (LogP) compared to a standard methoxy group, enhancing passive membrane permeability and blood-brain barrier (BBB) penetrance.

  • The 6-Carbaldehyde Hub: The formyl group at the 6-position acts as an electrophilic anchor[3]. Positioned distally from the steric bulk of the quinoline nitrogen and the 3-ethoxy group, it allows for unhindered nucleophilic attack. This enables rapid functionalization via reductive aminations, Wittig olefinations, and Knoevenagel condensations, making it a critical node for generating diverse C-C and C-N linkages.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the scaffold is essential for predicting the behavior of downstream derivatives.

PropertyValuePharmacokinetic / Synthetic Significance
CAS Registry Number 1355585-02-2Unique identifier for procurement and database querying[1].
Molecular Formula C12H11NO2Defines the core atomic composition.
Molecular Weight 201.22 g/mol Low MW ensures downstream products easily remain within Lipinski's Rule of 5.
Topological Polar Surface Area 36.3 ŲHighly favorable for passive transcellular permeability and BBB crossing.
H-Bond Donors / Acceptors 0 / 3Limits desolvation energy penalties during receptor binding.

Synthetic Methodologies & Mechanistic Workflows

To ensure high-fidelity library generation, the synthesis of the core scaffold and its subsequent functionalization must be strictly controlled. Below are field-proven, self-validating protocols.

De Novo Synthesis via Halogen-Metal Exchange

The most reliable method to access 3-ethoxyquinoline-6-carbaldehyde is through the formylation of a 6-bromo-3-ethoxyquinoline precursor.

Protocol: Cryogenic Formylation

  • Objective: Convert 6-bromo-3-ethoxyquinoline to the target aldehyde.

  • Reagents: 6-Bromo-3-ethoxyquinoline (1.0 eq), n-Butyllithium (1.1 eq, 2.5 M in hexanes), Anhydrous DMF (1.5 eq), Anhydrous THF.

  • Step-by-Step Methodology:

    • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the bromo-precursor in anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

      • Causality: Strict anhydrous conditions and cryogenic temperatures are mandatory to prevent premature protonation of the highly reactive aryllithium intermediate and to suppress nucleophilic attack on the quinoline core.

    • Lithiation: Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

      • Causality: The halogen-metal exchange is rapid, but controlled addition prevents localized heating, which could lead to unwanted Wurtz-Fittig coupling or decomposition.

    • Formylation: Add anhydrous DMF dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature.

      • Causality: DMF acts as the formylating agent. The initial nucleophilic attack forms a stable tetrahedral lithium hemiaminal intermediate, which prevents over-addition (e.g., formation of secondary alcohols) until the reaction is quenched.

    • Quench & Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

      • Causality: The mildly acidic NH4Cl hydrolyzes the tetrahedral intermediate to release the target aldehyde without causing acid-catalyzed side reactions.

SynthRoute A 6-Bromo-3-ethoxyquinoline (Starting Material) B Aryllithium Intermediate (n-BuLi, -78 °C) A->B Halogen-Metal Exchange C Tetrahedral Intermediate (DMF Addition) B->C Electrophilic Quench D 3-Ethoxyquinoline-6-carbaldehyde (Target Scaffold) C->D Aqueous NH4Cl Hydrolysis

Mechanistic workflow of cryogenic formylation via halogen-metal exchange.

Alternative Route: Oxidation of 6-Methyl Precursors

For specific industrial applications, quinoline-6-carbaldehydes can also be synthesized via the direct oxidation of 6-methylquinoline derivatives using Selenium dioxide (SeO2) at elevated temperatures (160 °C)[3][4]. While this avoids cryogenic conditions, it often requires rigorous chromatographic purification to remove selenium byproducts.

Downstream Applications: Expanding the Chemical Space

Reductive Amination for Kinase Inhibitor Libraries

The aldehyde moiety is perfectly suited for appending solubilizing amine tails, a common motif in kinase inhibitor design.

Protocol: Chemo-selective Reductive Amination

  • Objective: Couple the scaffold with primary/secondary amines.

  • Step-by-Step Methodology:

    • Iminium Formation: Combine the aldehyde (1.0 eq) and amine (1.2 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 eq) and stir for 2 hours at room temperature.

      • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase electrophilicity, and subsequently driving the dehydration of the hemiaminal intermediate to form the reactive iminium ion.

    • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions. Stir for 4-12 hours.

      • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. Unlike NaBH4, it does not readily reduce unreacted aldehydes at room temperature, ensuring that only the activated iminium species is reduced to the final amine.

    • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.

      • Causality: A basic quench ensures the newly formed amine is in its free-base form, partitioning cleanly into the organic layer.

Wittig Olefination for Diagnostic Probes

Quinoline-6-carbaldehydes are frequently subjected to base-catalyzed Wittig reactions with triphenylphosphonium ylides to generate highly conjugated (E)-6-styrylquinoline derivatives. These extended, planar, and lipophilic conjugated systems have been successfully developed and validated as potent fluorescent and radiolabeled probes for imaging β-amyloid plaques in neurodegenerative disease models[4].

Applications Core 3-Ethoxyquinoline-6-carbaldehyde RedAm Reductive Amination (Amines + NaBH(OAc)3) Core->RedAm Wittig Wittig Olefination (Phosphonium Ylides + Base) Core->Wittig Knoevenagel Knoevenagel Condensation (Active Methylene Compounds) Core->Knoevenagel Kinase Kinase Inhibitor Scaffolds (Solubilizing Tails) RedAm->Kinase Amyloid β-Amyloid Probes (Styrylquinolines) Wittig->Amyloid Lipase Lipase Modulators (Complex Heterocycles) Knoevenagel->Lipase

Divergent downstream applications of the 3-ethoxyquinoline-6-carbaldehyde scaffold.

References

  • ChemicalBook. "3-ethoxyquinoline-6-carbaldehyde | 1355585-02-2". ChemicalBook Database.
  • BenchChem. "The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis". BenchChem Insights.
  • Mahmoud, M. A. M., et al. "Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: A computational study". arXiv Preprint.
  • MDPI. "(E)-5-Styryl-1H-indole and (E)-6-Styrylquinoline Derivatives Serve as Probes for β-Amyloid Plaques". Molecules.

Sources

Exploratory

Photophysical Properties of Substituted Quinolines: A Technical Guide to Rational Fluorophore Design

Executive Summary Quinoline and its derivatives represent a highly versatile class of nitrogen-containing heterocycles. While unsubstituted quinoline is practically non-fluorescent due to rapid non-radiative decay pathwa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline and its derivatives represent a highly versatile class of nitrogen-containing heterocycles. While unsubstituted quinoline is practically non-fluorescent due to rapid non-radiative decay pathways, strategic synthetic substitution transforms the quinoline scaffold into a powerful fluorophore. This whitepaper provides an in-depth mechanistic analysis of how specific substituents modulate the photophysical properties of quinolines. It bridges theoretical principles—such as Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET)—with field-proven experimental protocols for characterizing these advanced materials in optoelectronics and biological chemosensing.

The Quinoline Scaffold: Electronic Structure and Transitions

The photophysical behavior of the quinoline core is dictated by the energy gap between its closely lying n→π∗ and π→π∗ electronic transitions.

In an unsubstituted quinoline molecule, the non-bonding ( n ) electrons on the nitrogen heteroatom transition to the π∗ anti-bonding orbital upon UV excitation. Because the n→π∗ singlet state is often lower in energy or nearly degenerate with the π→π∗ state, it facilitates rapid Intersystem Crossing (ISC) to the triplet manifold. This non-radiative decay pathway quenches fluorescence, resulting in a quantum yield ( ΦF​ ) of less than 0.01.

To engineer highly fluorescent quinolines, researchers must invert these energy levels. By introducing specific substituents, the π→π∗ transition can be lowered in energy below the n→π∗ transition, effectively shutting down the ISC pathway and promoting radiative decay (fluorescence).

Substituent Effects: Engineering the ICT State

The rational design of quinoline fluorophores relies heavily on the push-pull electron system. By pairing the electron-deficient quinoline ring with Electron-Donating Groups (EDGs), researchers can induce a strong Intramolecular Charge Transfer (ICT) state.

6-Amino and 4-Aryl Quinolines: High Quantum Yield Emitters

Placing an amino group ( −NH2​ ) at the 6-position or utilizing multi-component reactions to append aryl groups at the 4-position significantly extends the π -conjugation. As demonstrated by , synthesizing functionalized quinolines via Aza-Diels-Alder reactions yields compounds with robust green/blue emission. Their data revealed that specific amino-substituted derivatives achieved remarkable fluorescence quantum yields up to 0.78 and extended fluorescence lifetimes of 6.20 ns. The causality here is clear: the amino group donates electron density into the aromatic system, stabilizing the π→π∗ state and drastically increasing the transition dipole moment.

Solvatochromism and Environmental Sensitivity

Because the ICT state involves a significant change in the dipole moment between the ground and excited states, these substituted quinolines are highly sensitive to their microenvironment. conducted theoretical and experimental investigations showing that 6-aminoquinolines undergo pronounced bathochromic (red) shifts in polar solvents. As solvent polarity increases, the solvent molecules reorient to stabilize the highly polar excited state, lowering its energy and red-shifting the emission wavelength—a phenomenon mathematically modeled by the Lippert-Mataga equation.

Quantitative Data Summary

The table below synthesizes the photophysical parameters across different quinoline classes to guide scaffold selection.

Table 1: Comparative Photophysical Properties of Substituted Quinolines

Compound ClassKey SubstituentAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( ΦF​ )Primary Application
Unsubstituted None~313~390< 0.01Synthetic intermediate
6-Aminoquinolines −NH2​ at C6~350–380~450–5200.40 – 0.83Solvatochromic probes, OLEDs
8-Hydroxyquinolines −OH at C8~240–320~480–5400.05 (Free) / >0.5 (Bound)Metal ion chemosensors
4-Aryl-quinolines Aryl at C4~280–320~400–4400.10 – 0.78Biomolecular markers

Mechanistic Pathway: PET in Quinoline Chemosensors

Beyond simple fluorescence, substituted quinolines—particularly 8-hydroxyquinolines and 6-polyamino-quinolines—are privileged scaffolds for metal ion sensing. successfully utilized the 6-aminoquinoline unit to create water-soluble receptors for multiple metal ions ( Cu2+ , Hg2+ , Zn2+ ).

These sensors operate on a Photoinduced Electron Transfer (PET) mechanism.

  • Apo-State (Off): In the absence of a target metal, the lone pair of electrons on the receptor nitrogen transfers to the photo-excited fluorophore. This non-radiative electron transfer quenches the fluorescence.

  • Holo-State (On): When a metal cation binds to the receptor, the nitrogen's lone pair is engaged in coordinate covalent bonding. The PET pathway is thermodynamically blocked, triggering Chelation-Enhanced Fluorescence (CHEF).

PET_Mechanism cluster_0 Apo-State (Fluorescence OFF) cluster_1 Holo-State (Fluorescence ON) N1 Excitation (hv) N2 Receptor Lone Pair (Nitrogen) N1->N2 N3 PET to Fluorophore (Quenching) N2->N3 M1 Metal Cation Binding (e.g., Zn2+) N3->M1 Add Target Metal M2 Lone Pair Blocked (PET Inhibited) M1->M2 M3 Radiative Decay (Emission) M2->M3

Diagram illustrating the Photoinduced Electron Transfer (PET) mechanism in quinoline chemosensors.

Experimental Protocol: Determining Relative Fluorescence Quantum Yield ( ΦF​ )

To ensure trustworthiness and reproducibility in fluorophore characterization, determining the quantum yield must be treated as a self-validating system. Single-point measurements are prone to aggregation and concentration-quenching errors. The following multi-point gradient protocol is the gold standard for evaluating substituted quinolines.

Step-by-Step Methodology
  • Reference Standard Selection: Select a standard with an absorption profile that overlaps the target quinoline (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , ΦF​=0.54 ).

  • Serial Dilution Preparation: Prepare five distinct concentrations of both the quinoline sample and the reference standard in their respective spectroscopic-grade solvents.

  • Absorbance Measurement (Critical Causality): Record the UV-Vis absorbance for all solutions. Crucial: Ensure the Optical Density (OD) at the excitation wavelength is strictly ≤0.05 . Why? Exceeding this threshold introduces primary inner-filter effects (uneven excitation light distribution) and secondary inner-filter effects (reabsorption of emitted photons), which artificially depress the calculated quantum yield.

  • Fluorescence Spectroscopy: Excite the samples and the standard at the exact same wavelength ( λexc​ ). Record the emission spectra and integrate the total area under the fluorescence curve for each concentration.

  • Gradient Calculation: Plot the integrated fluorescence intensity (Y-axis) against the absorbance (X-axis) for both the sample and standard. Extract the gradients (slopes). This linear regression self-validates the absence of concentration quenching.

  • Mathematical Correction: Calculate the relative quantum yield using the comparative equation:

    Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

    (Where Grad is the slope of the plot, and η is the refractive index of the solvent).

QY_Workflow A Sample Preparation (Quinoline & Reference) B Absorbance Measurement (Keep OD < 0.05) A->B UV-Vis Scan C Fluorescence Emission Spectroscopy B->C Excitation at λ_max D Integrate Emission Area C->D F Calculate Relative Quantum Yield (ΦF) D->F E Refractive Index Correction E->F Solvent Data

Step-by-step experimental workflow for determining the relative fluorescence quantum yield.

Conclusion

The photophysical properties of substituted quinolines are not static; they are highly tunable parameters dictated by the electronic nature and position of their substituents. By leveraging electron-donating groups to stabilize the π→π∗ transition and utilizing the lone pair on the heteroatom for PET-based sensing, researchers can rationally design quinolines for applications ranging from OLEDs to highly selective biological sensors. Adhering to rigorous, self-validating experimental protocols ensures that the photophysical data derived from these novel scaffolds remains accurate and translatable.

References

  • Singh, R. R., Singh, T. P., Singh, N. P., Naorem, S. S., & Singh, O. M. (2021). "Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst." Journal of Fluorescence, 31(1), 247-257. URL: [Link]

  • Dos Santos, G. C., Servilha, R. O., de Oliveira, E. F., Lavarda, F. C., Ximenes, V. F., & da Silva-Filho, L. C. (2017). "Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives." Journal of Fluorescence, 27(5), 1709-1720. URL: [Link]

  • Abel, A. S., Averin, A. D., Cheprakov, A. V., Roznyatovsky, V. A., Denat, F., Bessmertnykh-Lemeune, A., & Beletskaya, I. P. (2019). "6-Polyamino-substituted quinolines: synthesis and multiple metal (CuII, HgII and ZnII) monitoring in aqueous media." Organic & Biomolecular Chemistry, 17(17), 4243-4260. URL: [Link]

Foundational

Photophysical Profiling and Fluorescence Studies of Ethoxyquinoline Analogs

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary Ethoxyquinoline (EQ) and its analogs have historically been utilized as potent antioxidants to protect polyunsaturated fatty aci...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Ethoxyquinoline (EQ) and its analogs have historically been utilized as potent antioxidants to protect polyunsaturated fatty acids in agricultural and feed industries. However, recent advances in photophysics and chemical biology have repositioned these molecules as highly versatile fluorophores. The structural core of ethoxyquinolines—characterized by an electron-rich 1,2-dihydroquinoline ring—confers unique photophysical properties that are highly responsive to microenvironmental changes. This whitepaper provides an in-depth mechanistic analysis of the fluorescence properties of ethoxyquinoline analogs, detailing structural tuning strategies, self-validating experimental protocols, and their advanced applications in biological sensing and drug discovery.

The Photophysics of Ethoxyquinolines: Structure and Causality

As an application scientist, understanding the causality behind a molecule's emission profile is critical for designing robust assays. The intrinsic fluorescence of quinoline derivatives is governed by the delicate balance between radiative decay and non-radiative quenching, which is heavily dictated by the basic nitrogen lone pair within the heterocyclic ring.

In non-polar environments, this lone pair often promotes rapid non-radiative decay via n−π∗ transitions or excited-state proton transfer (ESPT), resulting in negligible fluorescence[1]. However, the introduction of protic solvents (e.g., hexafluoroisopropanol or ethanol) fundamentally alters this dynamic. Hydrogen bonding stabilizes the π−π∗ excited state and restricts the rotational freedom of the nitrogen lone pair, thereby forcing the absorbed energy to dissipate radiatively as fluorescence[2].

Synthetic modifications further tune these properties. For example, the synthesis of 7-amino-4-trifluoromethyl-2-ethoxyquinoline yields a fluorophore with a massive Stokes shift (104 nm) and a high quantum yield (ca. 0.3)[3]. The addition of the trifluoromethyl group lowers the LUMO energy, while the ethoxy and amino groups act as strong electron donors, creating a pronounced push-pull intramolecular charge transfer (ICT) state that is ideal for fluorescent labeling[3].

Jablonski S0 Ground State (S0) Ethoxyquinoline S1 Excited State (S1) Absorption (λ ~370 nm) S0->S1 hν (Excitation) HB Hydrogen Bonding (Solvent Interaction) S1->HB Solvation F_EM Fluorescence Emission (λ ~415-500 nm) HB->F_EM Radiative Pathway NR Non-Radiative Decay (Quenching) HB->NR Non-Radiative Pathway F_EM->S0 NR->S0

Jablonski diagram illustrating the solvent-dependent photophysics of ethoxyquinoline analogs.

Quantitative Photophysical Data

To facilitate probe selection for biological assays, the photophysical properties of key ethoxyquinoline analogs and related quinoline derivatives are summarized below.

CompoundExcitation λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )Primary ApplicationReference
7-amino-4-trifluoromethyl-2-ethoxyquinoline ~350~454104~0.30Macromolecule Labeling[3]
Ethoxyquin (EQ) 37041545Solvent DependentResidue Tracing[4]
Quinoline (in HFIP) ~31538469EnhancedPhotophysical Modeling[2]
8-Hydroxyquinoline (in Hexane) ~320~33515~0.0002Solvatochromism Studies[1]

Self-Validating Experimental Protocols

Protocol 1: Steady-State Fluorescence and Quantum Yield Determination

Causality & Validation: To ensure the integrity of the quantum yield ( Φ ) data, this protocol employs a comparative relative method. Measuring the unknown against a well-characterized standard inherently corrects for the wavelength-dependent responsivity of the photomultiplier tube (PMT) and the emission monochromator, making the assay self-validating.

  • Solution Preparation: Prepare 10 µM stock solutions of the ethoxyquinoline analog in a matrix of solvents of varying polarities (e.g., hexane, ethanol, PBS pH 7.4).

  • Absorbance Measurement: Record the UV-Vis spectrum. Dilute the sample until the absorbance at the excitation wavelength is strictly ≤0.05 . Note: Higher absorbance leads to inner-filter effects (self-absorption), which artificially deflate the calculated quantum yield.

  • Fluorescence Emission Scanning: Excite the sample at the absorbance maximum. Record the emission spectrum across the visible range.

  • Integration & Calculation: Use a comparative standard (e.g., quinine sulfate in 0.1 M H2​SO4​ , Φ=0.54 ). Integrate the area under the fluorescence curve and calculate the relative quantum yield using the standard equation incorporating the refractive indices of the solvents.

Protocol 2: HPLC-FL Quantification of Ethoxyquin Residues in Biological Matrices

Causality & Validation: High-performance liquid chromatography with fluorescence detection (HPLC-FL) is the gold standard for quantifying EQ and its metabolites (e.g., EQ dimer)[4][5]. The use of a multi-phase gradient elution coupled with saturated ascorbic acid during extraction is not arbitrary. Ethoxyquin is highly prone to auto-oxidation. By saturating the matrix with competing antioxidants, we arrest the artefactual conversion of EQ into quinone imine during sample handling, ensuring the chromatographic peaks accurately reflect the true in vivo state.

  • Sample Extraction: Homogenize the biological tissue (e.g., salmon muscle) in an ethanol-NaOH solution. Add saturated ascorbic acid and EDTA. Extract the lipophilic components with hexane. Note: Saponification breaks down lipid matrices, releasing bound EQ without degrading the fluorophore.

  • Chromatographic Separation: Inject the extract onto a tandem coupled phenyl-hexyl and C18 reversed-phase column system. Utilize a gradient mobile phase of acetonitrile and water containing ascorbic acid and acetic acid[5].

  • Fluorescence Detection: Set the fluorescence detector to λex​=370 nm and λem​=415 nm[4]. These specific wavelengths isolate the EQ signal from background biological autofluorescence, ensuring high signal-to-noise ratios.

Workflow A Ethoxyquinoline Analog Synthesis B Chromatographic Purification A->B C Photophysical Characterization B->C D Quantum Yield & Stokes Shift C->D E HPLC-FL Biological Tracing C->E

Workflow for the synthesis, characterization, and biological tracing of EQ analogs.

Advanced Biological Applications

Beyond food safety, the tunable fluorescence and structural versatility of ethoxyquinoline analogs have driven their adoption in advanced drug discovery paradigms:

  • Targeted Chemical Probes (MCT4 Inhibition): Ethoxyquinoline sulfonamides have been developed as highly selective in vivo chemical probes to dissect the biology of Monocarboxylate Transporter 4 (MCT4). In these designs, the quinoline moiety acts not only as a crucial pharmacophore but also provides a strategic exit vector for fluorescent label attachment, enabling fluorescence cross-correlation spectroscopy (FCCS) to validate direct target engagement[6].

  • Antiviral Therapeutics: Recent structure-activity relationship (SAR) studies have identified 2-ethoxyquinoline-4-carboxamide derivatives as highly potent antivirals against enterovirus D68 (EV-D68). These analogs exhibit submicromolar efficacy and high selectivity indices, demonstrating the broad utility of the ethoxyquinoline scaffold in medicinal chemistry[7].

References

  • New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling Rutgers University URL
  • Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68)
  • Determination of Ethoxyquin by High-Performance Liquid Chromatography with Fluorescence Detection and Its Application to the Survey of Residues in Food Products of Animal Origin ResearchGate URL
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)
  • Luminescence and hydrogen bonding in quinoline and isoquinoline AIP Publishing URL
  • 8-Hydroxyquinoline Monomer, Water Adducts, and Dimer.
  • Simultaneous Quantitative Determination of the Synthetic Antioxidant Ethoxyquin and Its Major Metabolite in Atlantic Salmon (Salmo salar, L)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Novel Quinoline-Based Chalcones via Claisen-Schmidt Condensation Using 3-Ethoxyquinoline-6-carbaldehyde

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When hybridized with a chalcone moiety—an α,β-unsaturated ketone system—the resulting mol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When hybridized with a chalcone moiety—an α,β-unsaturated ketone system—the resulting molecules often exhibit enhanced and diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of novel quinoline-chalcone hybrids using 3-Ethoxyquinoline-6-carbaldehyde as a key precursor. The Claisen-Schmidt condensation, a robust and reliable base-catalyzed reaction, is employed for this transformation.[4][5] We will delve into the reaction mechanism, provide a step-by-step laboratory procedure, outline characterization techniques, and discuss the significance of this synthetic strategy for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of Quinoline-Chalcone Hybrids

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring open-chain flavonoids that serve as crucial precursors in the biosynthesis of other flavonoids.[4][6] The core structure, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, is a prominent pharmacophore. The conjugation of a quinoline ring with a chalcone framework represents a powerful molecular hybridization strategy, aiming to create novel agents with improved potency and potentially multi-target activity.[7][8]

The Claisen-Schmidt condensation is the most common and efficient method for chalcone synthesis. It is a type of crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone, catalyzed by a base.[9][10] The use of 3-Ethoxyquinoline-6-carbaldehyde as the aldehyde component allows for the introduction of the valuable quinoline moiety into the final chalcone structure, opening avenues for the development of new therapeutic candidates.

Reaction Mechanism: The Base-Catalyzed Pathway

The Claisen-Schmidt condensation proceeds through a well-established, base-catalyzed mechanism. The process can be dissected into three primary stages:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile.[11][12]

  • Nucleophilic Attack (Aldol Addition): The enolate ion attacks the electrophilic carbonyl carbon of the 3-Ethoxyquinoline-6-carbaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent (typically ethanol or water) to yield a β-hydroxy ketone.

  • Dehydration (Condensation): The β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration. The removal of a proton from the α-carbon leads to the elimination of a hydroxide ion, forming a stable, conjugated α,β-unsaturated ketone—the desired quinoline-chalcone product. This final elimination step is often spontaneous as it extends the conjugated π-system, which is energetically favorable.[10][13]

Claisen_Schmidt_Mechanism Figure 1: Mechanism of the Claisen-Schmidt Condensation Ketone Aryl Ketone (e.g., Acetophenone) Enolate Enolate Intermediate (Nucleophile) Ketone->Enolate Deprotonation Aldehyde 3-Ethoxyquinoline- 6-carbaldehyde Adduct β-Hydroxy Ketone Intermediate Aldehyde->Adduct Protonation Base Base (OH⁻) Base->Ketone + Enolate->Aldehyde Nucleophilic Attack Chalcone Quinoline-Chalcone (Final Product) Adduct->Chalcone Dehydration (-H₂O)

Figure 1: Mechanism of the Claisen-Schmidt Condensation

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(3-ethoxyquinolin-6-yl)prop-2-en-1-one

This protocol details the synthesis of a representative quinoline-chalcone from 3-Ethoxyquinoline-6-carbaldehyde and acetophenone.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier/Grade
3-Ethoxyquinoline-6-carbaldehydeC₁₂H₁₁NO₂201.221.0 g (4.97 mmol)Synthesis Grade
AcetophenoneC₈H₈O120.150.60 g (4.99 mmol)Reagent Grade
Ethanol (95%)C₂H₅OH46.0720 mLACS Grade
Sodium Hydroxide (NaOH)NaOH40.000.5 gACS Grade
Deionized WaterH₂O18.02As needed---
Hydrochloric Acid (10% aq.)HCl36.46As neededACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37As neededACS Grade
Ethyl AcetateC₄H₈O₂88.11As neededHPLC Grade
HexaneC₆H₁₄86.18As neededHPLC Grade
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g (4.97 mmol) of 3-Ethoxyquinoline-6-carbaldehyde and 0.60 g (4.99 mmol) of acetophenone in 15 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Preparation: In a separate beaker, prepare the catalyst solution by dissolving 0.5 g of NaOH in 5 mL of deionized water. Cool this solution in an ice bath.

  • Reaction Initiation: Cool the flask containing the aldehyde and ketone solution in an ice bath. While stirring vigorously, add the cold NaOH solution dropwise over 10-15 minutes. A color change and the formation of a precipitate should be observed.[12][14]

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction progress should be monitored periodically.

  • Monitoring the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting materials. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Spot the starting aldehyde, ketone, and the reaction mixture on a TLC plate and visualize under a UV lamp. The reaction is complete when the spot corresponding to the aldehyde has disappeared or significantly diminished, and a new, less polar spot for the chalcone product is prominent.

  • Workup and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 50 mL of crushed ice. Acidify the mixture slowly with 10% hydrochloric acid until it is neutral to litmus paper (pH ~7).[15] This step neutralizes the excess base and protonates the phenoxide, if any, facilitating precipitation of the crude product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts and impurities.[11]

  • Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass and dry in a desiccator or a vacuum oven at a low temperature (40-50°C).

Purification

Recrystallization is a highly effective method for purifying the crude chalcone product.[4]

  • Transfer the dry crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol and heat the mixture gently while stirring until the solid completely dissolves. Avoid adding excess solvent to ensure maximum recovery.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • To maximize crystal yield, place the flask in an ice bath for 20-30 minutes.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Dry the purified crystals to a constant weight and determine the melting point and yield.

Synthesis and Purification Workflow

The entire process from reaction setup to final product characterization follows a logical sequence, ensuring efficiency and purity.

Workflow Figure 2: Experimental Workflow for Quinoline-Chalcone Synthesis cluster_synthesis Synthesis Stage cluster_workup Isolation & Purification cluster_analysis Analysis Stage prep 1. Reactant Preparation (Aldehyde + Ketone in EtOH) reaction 2. Base-Catalyzed Condensation (Add NaOH, Stir at RT) prep->reaction tlc 3. TLC Monitoring reaction->tlc workup 4. Reaction Workup (Ice water quench, Acidify) tlc->workup filtration 5. Filtration & Washing (Isolate Crude Product) workup->filtration purify 6. Purification (Recrystallization from Ethanol) filtration->purify characterize 7. Product Characterization (NMR, IR, MS, MP) purify->characterize pure_product Pure Quinoline-Chalcone characterize->pure_product

Figure 2: Experimental Workflow for Quinoline-Chalcone Synthesis

Characterization of the Final Product

To confirm the identity and purity of the synthesized quinoline-chalcone, a combination of spectroscopic and physical methods is essential.

TechniquePurposeExpected Observations for Quinoline-Chalcone
¹H NMR Structural elucidation and confirmation of proton environment.Doublets for α and β protons of the enone system (δ 7.5-8.5 ppm) with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration. Signals corresponding to the aromatic protons of the quinoline and phenyl rings. Singlet for the ethoxy group protons.[1]
¹³C NMR Confirmation of the carbon skeleton.Signal for the carbonyl carbon (C=O) around δ 185-195 ppm. Signals for the α and β carbons of the enone system. Signals for the aromatic carbons of the two rings.
FT-IR Identification of key functional groups.Strong absorption band for the conjugated carbonyl (C=O) stretch at ~1650-1680 cm⁻¹. Band for the C=C stretch of the enone system around 1600 cm⁻¹. Bands for aromatic C-H and C=C stretching.[16][17]
Mass Spec. Determination of molecular weight and formula.A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the product (C₂₁H₁₉NO₂ = 317.38 g/mol ).
Melting Point Assessment of purity.A sharp and defined melting point range indicates high purity.

Applications in Research and Drug Development

The synthesis of quinoline-chalcone hybrids via the Claisen-Schmidt condensation is more than an academic exercise; it is a gateway to novel therapeutic agents. These hybrid molecules have been identified as promising scaffolds for a variety of pharmacological applications:

  • Anticancer Agents: Many quinoline-chalcone derivatives exhibit potent cytotoxicity against various cancer cell lines by inhibiting critical pathways such as tubulin polymerization or protein kinases (e.g., PI3K/mTOR).[2][7][8]

  • Antimicrobial and Antifungal Agents: The unique electronic and structural features of these compounds make them effective against a range of pathogenic bacteria and fungi.[3][18]

  • Antimalarial and Antiprotozoal Activity: The quinoline core is famous for its antimalarial properties (e.g., chloroquine), and its hybridization with chalcones can lead to new compounds that overcome drug resistance.[3]

The protocol described herein provides a reliable and adaptable method for generating a library of such compounds for further biological screening and structure-activity relationship (SAR) studies.

References

  • Vashchenko, V. V., et al. (2007). Simple and effective protocol for Claisen-Schmidt condensation of hindered cyclic ketones with aromatic aldehydes. Synthesis, 2007(14), 2125-2129. [Link]

  • Vashchenko, V. V., et al. (2007). Simple and effective protocol for claisen-schmidt condensation of hindered cyclic ketones with aromatic aldehydes. Semantic Scholar. [Link]

  • Muhammad, S., et al. (2015). THE CHEMISTRY OF QUINOLINYL CHALCONES. Research Publish Journals. [Link]

  • Abbas, M., et al. (2021). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Medicinal Chemistry. [Link]

  • Panda, S. S., et al. (2020). Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents. Bioorganic Chemistry, 104, 104273. [Link]

  • Panda, S. S., et al. (2020). Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents. ResearchGate. [Link]

  • Kowalski, K., et al. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 11), 1071–1080. [Link]

  • Anonymous. (2009). Claisen-Schmidt Condensation. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • da Silva, G. G., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Advances, 14(18), 10199–10208. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Scribd. (n.d.). Claisen-Schmidt Condensation. Scribd. [Link]

  • Reddy, T. S., et al. (2023). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Advances. [Link]

  • Abuelizz, H. A., et al. (2017). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. PLoS ONE, 12(7), e0180488. [Link]

  • da Silva, G. G., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Publishing. [Link]

  • Sharma, R., et al. (2022). Various types of catalysts used in Claisen-Schmidt condensation reactions. ResearchGate. [Link]

  • Kumar, A., et al. (2019). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. Scholars Academic Journal of Pharmacy. [Link]

  • Chemistry College (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]

  • ResearchGate. (n.d.). Claisen–Schmidt condensation between heteroaromatic ketones and aldehydes. ResearchGate. [Link]

  • Lombardo, M., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. [Link]

  • ACS Symposium Series. (2016). One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. ACS Publications. [Link]

  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia. [Link]

  • CORE. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE. [Link]

  • SciSpace. (n.d.). Chalcones: Synthesis, structure diversity and pharmacological aspects. SciSpace. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. PraxiLabs. [Link]

  • Mandge, S., et al. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]

  • University of Missouri–St. Louis. (n.d.). Claisen-Schmidt Condensation. University of Missouri–St. Louis. [Link]

  • El-Faham, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

  • PubMed. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH. PubMed. [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. [Link]

  • Solanke, D. P., et al. (2023). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethoxyquin. PubChem Compound Database. [Link]

  • Mphahlele, M. J., et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15769–15784. [Link]

  • Ghorab, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8207–8247. [Link]

  • Chemistry Steps. (2021). Claisen Condensation Reaction Mechanism. Chemistry Steps. [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. University of Calgary Chemistry. [Link]

  • Birsa, M. L., et al. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. Catalysts, 12(12), 1530. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Physicochemical Properties. NETZSCH. [Link]

  • American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. ACS Publications. [Link]

  • ResearchGate. (2024). claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory. ResearchGate. [Link]

  • Mphahlele, M. J., et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. PMC. [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Semantic Scholar. [Link]

Sources

Application

Application Note: Advanced Synthesis of Chalcones from 3-Ethoxyquinoline-6-carbaldehyde

Introduction and Rationale Quinoline-based chalcones represent a privileged class of pharmacophores, demonstrating remarkable efficacy as antimicrobial, antimalarial, and targeted anticancer agents[1]. The molecular hybr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Quinoline-based chalcones represent a privileged class of pharmacophores, demonstrating remarkable efficacy as antimicrobial, antimalarial, and targeted anticancer agents[1]. The molecular hybridization of the quinoline scaffold with the α,β-unsaturated carbonyl system of chalcones creates a synergistic effect, often enhancing binding affinity to biological targets such as tubulin or specific kinases[2].

This technical guide details the synthesis of chalcones utilizing [3] as the electrophilic precursor. The strategic placement of the ethoxy group at the C3 position increases the lipophilicity of the resulting molecule—a critical parameter for cellular permeability in drug design. Concurrently, the C6-carbaldehyde provides an optimal linear vector for the chalcone extension, allowing the resulting molecule to effectively occupy elongated hydrophobic binding pockets.

Mechanistic Causality & Catalyst Selection

The synthesis relies on the [2], a specific cross-aldol condensation between an aromatic aldehyde and an enolizable ketone. To accommodate different laboratory capabilities and environmental considerations, we detail two distinct methodologies:

  • Method A: Homogeneous Solution-Phase Synthesis (NaOH/EtOH): This classical approach utilizes sodium hydroxide in ethanol. Ethanol is specifically chosen because it solubilizes both the polar 3-ethoxyquinoline-6-carbaldehyde and the acetophenone derivatives. As the reaction progresses, the highly conjugated chalcone product typically precipitates out of the ethanolic solution. This physical phase change drives the equilibrium forward according to Le Chatelier's principle and simplifies downstream purification[1].

  • Method B: Mechanochemical Solvent-Free Synthesis (Ba(OH)₂ Grinding): To address the environmental impact of organic solvents, a green chemistry approach using grinding techniques with [4] is highly effective. The mechanical friction provides localized activation energy, while the octahydrate form of Ba(OH)₂ provides just enough interfacial moisture to facilitate proton transfer without dissolving the reactants. This solvent-free environment suppresses competing side reactions (such as the Cannizzaro reaction) and significantly accelerates the dehydration step[4].

Experimental Workflow

Workflow cluster_0 Phase 1: Reactant Preparation Aldehyde 3-Ethoxyquinoline-6-carbaldehyde (Electrophile) Aldol β-Hydroxy Ketone (Aldol Addition Product) Aldehyde->Aldol Electrophilic attack Ketone Acetophenone Derivative (Nucleophile Precursor) Enolate Enolate Intermediate (Active Nucleophile) Ketone->Enolate Deprotonation Catalyst Base Catalyst (NaOH or Ba(OH)2) Catalyst->Enolate Abstract α-proton Enolate->Aldol Nucleophilic addition Dehydration E1cB Dehydration (-H2O) Aldol->Dehydration Base-promoted Product Target Chalcone (E-Isomer Predominant) Dehydration->Product Spontaneous at RT/Heat

Fig 1: Mechanistic workflow of the Claisen-Schmidt condensation for quinolinyl chalcone synthesis.

Step-by-Step Protocols

Protocol A: Homogeneous Base-Catalyzed Condensation (Solution-Phase)

Reagents: 3-Ethoxyquinoline-6-carbaldehyde (1.0 eq), Acetophenone derivative (1.0 eq), NaOH (1.5 eq), Absolute Ethanol.

  • Preparation: Dissolve 3-ethoxyquinoline-6-carbaldehyde (10 mmol) and the selected acetophenone (10 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Catalyst Addition: Cool the mixture to 0–5 °C in an ice bath. Causality: Cooling prevents the rapid self-condensation of the ketone before the cross-aldol reaction can initiate. Dropwise, add an aqueous solution of NaOH (15 mmol in 5 mL H₂O) over 10 minutes under vigorous magnetic stirring.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 8–14 hours[2].

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The formation of the chalcone is validated by the appearance of a new, highly fluorescent spot under 365 nm UV light, a direct consequence of the extended π-conjugation system.

  • Workup: Pour the mixture into 100 mL of crushed ice-water and neutralize with dilute HCl (1M) until pH ~7. Filter the resulting precipitate under vacuum, wash with cold ethanol, and recrystallize from ethanol/chloroform to yield the pure chalcone[1].

Protocol B: Mechanochemical Solvent-Free Synthesis (Green Chemistry)

Reagents: 3-Ethoxyquinoline-6-carbaldehyde (1.0 eq), Acetophenone derivative (1.0 eq), Ba(OH)₂·8H₂O (0.5 eq).

  • Preparation: In a clean, dry agate mortar, add 3-ethoxyquinoline-6-carbaldehyde (5 mmol) and the acetophenone derivative (5 mmol).

  • Catalyst Addition: Add Ba(OH)₂·8H₂O (2.5 mmol) directly to the mortar. Causality: The octahydrate is specifically required over anhydrous Ba(OH)₂ because the crystal water acts as a microscopic solvent interface, facilitating the necessary proton transfer without creating a bulk liquid phase.

  • Grinding: Grind the mixture vigorously with a pestle for 10–20 minutes at room temperature. The mixture will transition from a dry powder to a colored, paste-like consistency as the dehydration step generates water and the conjugated chalcone forms[4].

  • IPC: Sample a micro-aliquot, dissolve in ethyl acetate, and verify completion via TLC (Hexane:EtOAc 7:3) against the starting aldehyde.

  • Workup: Suspend the crude paste in 50 mL of cold distilled water to dissolve the barium catalyst. Filter the solid product under suction, wash thoroughly with water, and dry under a vacuum to obtain the high-purity product[4].

Quantitative Data & Optimization

The electronic nature of the acetophenone substituents heavily dictates the reaction kinetics. Electron-withdrawing groups (EWGs) increase the acidity of the α-protons, accelerating enolate formation, whereas electron-donating groups (EDGs) decrease acidity, requiring longer reaction times.

EntryAcetophenone SubstituentMethodCatalystTemp (°C)TimeYield (%)Purity (HPLC)
1Unsubstituted (-H)ANaOH / EtOH2512 h78>95%
2Unsubstituted (-H)BBa(OH)₂ (Grinding)RT15 min89>98%
34-Methoxy (-OCH₃)ANaOH / EtOH2514 h72>95%
44-Methoxy (-OCH₃)BBa(OH)₂ (Grinding)RT20 min85>97%
54-Chloro (-Cl)ANaOH / EtOH258 h84>96%
64-Chloro (-Cl)BBa(OH)₂ (Grinding)RT10 min92>98%

Table 1: Comparative optimization data for the synthesis of 3-ethoxyquinoline-6-carbaldehyde derived chalcones.

Product Characterization & Validation

To ensure a self-validating protocol, the structural integrity and stereochemistry of the synthesized chalcone must be confirmed post-reaction:

  • FT-IR Spectroscopy: Look for the disappearance of the sharp aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of an α,β-unsaturated carbonyl stretch shifted to lower frequencies (1640–1660 cm⁻¹) due to conjugation.

  • ¹H-NMR (CDCl₃ or DMSO-d₆): The definitive hallmark of a successful Claisen-Schmidt condensation is the disappearance of the aldehyde proton signal (~10.1 ppm)[5]. Validation of the (E)-alkene geometry is confirmed by the emergence of two characteristic doublet signals (H-α and H-β) between 7.40–8.00 ppm. A coupling constant (J) of 15.5–16.0 Hz is absolute proof of the trans geometry, whereas a cis isomer would present a J value of ~10–12 Hz[1].

References

  • Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones Source: Journal of Applied Sciences URL:[Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Source: Molecules (MDPI) URL:[Link]

  • THE CHEMISTRY OF QUINOLINYL CHALCONES Source: Research Publish Journals URL:[Link]

  • First-Principles Density Functional Theoretical Study on the Structures, Reactivity and Spectroscopic Properties... Source: Scientific Reports (via ResearchGate) URL:[Link]

Sources

Method

Application Notes and Protocols for the Preparation of Schiff Bases from 3-Ethoxyquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Quinoline-Based Schiff Bases Quinoline and its derivatives are a promine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Quinoline-Based Schiff Bases

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] The fusion of a benzene ring to a pyridine ring in the quinoline scaffold provides a unique electronic and structural framework that is conducive to diverse biological interactions. When the versatile quinoline moiety is incorporated into a Schiff base structure, the resulting compounds often exhibit enhanced and novel biological activities.[3][4]

Schiff bases, characterized by the azomethine or imine group (-C=N-), are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[5][6][7] This carbon-nitrogen double bond is crucial for the biological activity of many Schiff bases, as it can participate in hydrogen bonding with the active sites of enzymes and receptors.[4] The synthesis of Schiff bases is generally straightforward, making them an attractive class of compounds for the development of new therapeutic agents.[8] This document provides a detailed guide to the synthesis and characterization of novel Schiff bases derived from 3-Ethoxyquinoline-6-carbaldehyde, a promising starting material for the generation of a diverse library of biologically active compounds.

General Reaction Workflow

The synthesis of Schiff bases from 3-Ethoxyquinoline-6-carbaldehyde follows a general condensation reaction mechanism. The workflow involves the reaction of the aldehyde with a primary amine, typically under reflux with a catalytic amount of acid to facilitate the dehydration process.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products 3-Ethoxyquinoline-6-carbaldehyde 3-Ethoxyquinoline-6-carbaldehyde Condensation Condensation 3-Ethoxyquinoline-6-carbaldehyde->Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Condensation Solvent Solvent Solvent->Condensation Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Condensation Reflux Reflux (Heat) Reflux->Condensation Dehydration Dehydration Condensation->Dehydration Schiff_Base Schiff Base Dehydration->Schiff_Base Water Water Dehydration->Water

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

Materials and Reagents
  • 3-Ethoxyquinoline-6-carbaldehyde

  • Various primary amines (e.g., aniline, p-toluidine, 4-aminophenol)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid

  • Diethyl Ether

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., ethanol, ethyl acetate, hexane)

General Protocol for the Synthesis of Schiff Bases from 3-Ethoxyquinoline-6-carbaldehyde

This protocol describes a generalized procedure for the synthesis of Schiff bases. The specific reaction time and purification method may need to be optimized for each specific primary amine used.

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 3-Ethoxyquinoline-6-carbaldehyde in a minimal amount of absolute ethanol.

  • Addition of Amine: To the stirred solution of the aldehyde, add a solution of 1 equivalent of the desired primary amine dissolved in absolute ethanol.

  • Catalyst Addition: Add a few drops (typically 2-3) of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the condensation reaction.[7][9]

  • Reflux: Equip the flask with a condenser and reflux the reaction mixture with continuous stirring for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture and spot them on a TLC plate alongside the starting materials. A suitable eluent system (e.g., ethyl acetate/hexane) should be used to develop the plate. The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate the progress of the reaction.

  • Isolation of the Product: Once the reaction is complete, cool the mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Purification: Collect the solid product by filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature.

Characterization of Synthesized Schiff Bases

The structural elucidation of the newly synthesized Schiff bases is crucial and can be achieved through a combination of spectroscopic techniques.[10][11]

Technique Expected Observations Significance
FT-IR Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹Confirms the formation of the azomethine (C=N) group, a hallmark of Schiff bases.
¹H-NMR A singlet peak in the range of 8.0-9.5 ppmCorresponds to the proton of the azomethine group (-CH=N-).[12]
¹³C-NMR A signal in the range of 155-165 ppmIndicates the presence of the carbon atom of the azomethine group.[3]
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of the Schiff baseConfirms the molecular formula of the synthesized compound.

Potential Applications in Drug Development

Schiff bases derived from quinoline are known to possess a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.[5][6][13] The synthesized 3-Ethoxyquinoline-6-carbaldehyde Schiff bases can be screened for various pharmacological activities, including:

  • Antimicrobial Activity: Many quinoline-based Schiff bases have shown potent activity against a range of bacteria and fungi.[2]

  • Anticancer Activity: These compounds can be evaluated for their cytotoxic effects against various cancer cell lines.[12]

  • Antitubercular Activity: Quinoline derivatives have a history of use in the treatment of tuberculosis, and novel Schiff bases may offer improved efficacy.[10]

  • Antioxidant and Anti-inflammatory Activities: The unique electronic properties of these compounds may contribute to their ability to scavenge free radicals and modulate inflammatory pathways.[14]

The general workflow for biological screening is depicted below:

Sources

Application

Application Notes and Protocols for 3-Ethoxyquinoline-6-carbaldehyde in Medicinal Chemistry

Introduction: The Quinoline Scaffold and the Promise of 3-Ethoxyquinoline-6-carbaldehyde The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Promise of 3-Ethoxyquinoline-6-carbaldehyde

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," meaning it can bind to a wide range of biological targets, leading to diverse pharmacological activities.[1][3] Quinoline derivatives have been successfully developed into drugs for a vast array of conditions, including cancer, malaria, infections, and inflammation.[2][4][5]

This document focuses on a specific, functionalized derivative: 3-Ethoxyquinoline-6-carbaldehyde . This molecule combines the foundational quinoline core with two key functional groups that make it an exceptionally versatile building block for drug discovery:

  • The 6-Carbaldehyde Group: This aldehyde moiety is a highly reactive and synthetically useful handle. It readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.

  • The 3-Ethoxy Group: The ethoxy group at the 3-position modulates the electronic properties of the quinoline ring system. This can influence the molecule's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile.

These features position 3-Ethoxyquinoline-6-carbaldehyde as a valuable starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

Part 1: Synthetic Strategies and Methodologies

The synthesis of 3-Ethoxyquinoline-6-carbaldehyde is not explicitly detailed in a single source but can be logically constructed from well-established synthetic transformations of the quinoline ring. A plausible and efficient multi-step synthesis is outlined below. The strategy involves first constructing a functionalized quinoline core, followed by the introduction of the carbaldehyde group.

Proposed Synthetic Workflow

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Halogenation & Ethoxylation cluster_2 Step 3: Demethylation & Formylation A p-Anisidine C Conrad-Limpach Synthesis A->C B Ethyl Acetoacetate B->C D 6-Methoxy-4-hydroxyquinoline C->D E POCl3 D->E F 6-Methoxy-4-chloroquinoline E->F G Sodium Ethoxide F->G H 4-Ethoxy-6-methoxyquinoline G->H I HBr/AcOH H->I J 4-Ethoxyquinolin-6-ol I->J K Vilsmeier-Haack Reagent (POCl3/DMF) J->K L 3-Ethoxyquinoline-6-carbaldehyde K->L

Caption: Proposed synthetic pathway for 3-Ethoxyquinoline-6-carbaldehyde.

Protocol 1: Synthesis of 6-Methoxy-4-hydroxyquinoline (Conrad-Limpach Reaction)

The Conrad-Limpach synthesis is a reliable method for producing 4-quinolones from anilines and β-ketoesters.[1][6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Condensation: Heat the mixture to 140-150°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials. This step forms the intermediate ethyl 3-(4-methoxyanilino)crotonate.

  • Cyclization: Cool the reaction mixture slightly and add it portion-wise to a pre-heated high-boiling point solvent such as Dowtherm A or diphenyl ether at 250°C. Causality: The high temperature is crucial for the thermal cyclization to form the quinolone ring.

  • Work-up: Maintain the temperature for 30 minutes, then cool the mixture to room temperature. The product will precipitate. Filter the solid, wash thoroughly with a non-polar solvent like hexane or toluene to remove the high-boiling solvent, and dry under vacuum.

  • Validation: The structure of 6-methoxy-4-hydroxyquinoline should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 3-Ethoxyquinoline-6-carbaldehyde

This protocol details the subsequent steps to convert the quinolone core into the target molecule.

  • Chlorination: Suspend 6-methoxy-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq). Heat the mixture at reflux (approx. 110°C) for 3-4 hours. Causality: POCl₃ acts as both a reagent and a solvent to convert the hydroxyl group into a more reactive chloro group.

  • Quenching: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. Basify the solution with aqueous ammonia or sodium carbonate to precipitate the crude 6-methoxy-4-chloroquinoline. Filter, wash with water, and dry.

  • Ethoxylation: Dissolve the crude 6-methoxy-4-chloroquinoline in anhydrous ethanol. Add sodium ethoxide (1.5 eq) and heat the mixture at reflux for 6-8 hours. Causality: Sodium ethoxide acts as a strong nucleophile to displace the chloride at the 4-position.

  • Purification: After cooling, evaporate the ethanol under reduced pressure. Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate. Purify by column chromatography to obtain 4-ethoxy-6-methoxyquinoline.

  • Demethylation: Reflux the 4-ethoxy-6-methoxyquinoline in a mixture of 48% hydrobromic acid and acetic acid for 4-6 hours to selectively cleave the methoxy group. Cool, neutralize with a base, and extract the product 4-ethoxyquinolin-6-ol.

  • Vilsmeier-Haack Formylation: Cool a solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise while maintaining the temperature. Stir for 30 minutes to form the Vilsmeier reagent. Add a solution of 4-ethoxyquinolin-6-ol (1.0 eq) in DMF. Allow the reaction to warm to room temperature and then heat to 80-90°C for 6-8 hours.[8]

  • Final Work-up and Purification: Pour the reaction mixture onto ice water and neutralize with aqueous sodium hydroxide. The crude product will precipitate. Filter the solid, wash with water, and dry. Purify the final product, 3-Ethoxyquinoline-6-carbaldehyde, by column chromatography or recrystallization.

  • Final Validation: Confirm the structure of the final product using IR (presence of C=O stretch), ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Part 2: Applications in Drug Discovery and Medicinal Chemistry

The aldehyde functionality of 3-Ethoxyquinoline-6-carbaldehyde makes it a prime starting point for developing novel therapeutic agents. Derivatives have shown promise across multiple disease areas.

Anticancer Agents

Quinoline derivatives are known to interfere with key oncogenic signaling pathways.[1] The 3-Ethoxyquinoline-6-carbaldehyde scaffold can be elaborated to target these pathways.

  • Mechanism of Action: Derivatives can be designed to inhibit receptor tyrosine kinases (e.g., EGFR, VEGFR) or downstream pathways like PI3K/Akt/mTOR, which are critical for cancer cell growth, proliferation, and survival.[9]

  • Synthetic Application: The aldehyde can undergo reactions like aldol condensation to form chalcones, which are known to possess potent anticancer activities.[10] It can also be converted into imines, amines, or other functional groups to explore the chemical space around the quinoline core.

G RTK Receptor Tyrosine Kinase (EGFR/VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->RTK Inhibition Quinoline->PI3K Inhibition

Caption: Quinoline derivatives can inhibit key cancer signaling pathways.

Antimicrobial Agents

The quinoline core is present in many antibacterial and antifungal drugs.[11][12]

  • Mechanism of Action: Fluoroquinolone antibiotics, for example, act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[11] New derivatives from 3-Ethoxyquinoline-6-carbaldehyde can be synthesized to overcome existing drug resistance.

  • Synthetic Application: The aldehyde can be used to synthesize Schiff bases and pyrazoline derivatives, which have demonstrated significant antimicrobial properties.[13]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Quinoline-based molecules have been developed as potent anti-inflammatory agents.[14][15]

  • Mechanism of Action: These compounds can target key inflammatory enzymes such as Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).[15]

  • Synthetic Application: The aldehyde can be oxidized to a carboxylic acid or converted to a carboxamide, moieties known to be important for COX inhibition and TRPV1 antagonism, respectively.[15]

Antileishmanial Agents

Leishmaniasis is a parasitic disease requiring new and effective treatments. Recent research has highlighted the potential of quinoline-carbaldehydes in this area.

  • Specific Target: A study identified quinoline-carbaldehyde derivatives as novel and specific inhibitors of Leishmania donovani Methionine aminopeptidase 1 (LdMetAP1), an enzyme crucial for parasite survival.[16] The compounds were found to be competitive inhibitors, binding to the enzyme's active site.[16]

  • Significance: This provides a clear, validated target for optimization programs starting from 3-Ethoxyquinoline-6-carbaldehyde, aiming to improve potency and selectivity against the parasite enzyme over its human counterpart.

Part 3: Key Experimental Protocols for Derivatization and Evaluation

Protocol 3: Synthesis of a Chalcone Derivative via Aldol Condensation

This protocol demonstrates a common and powerful reaction to extend the molecular complexity from the aldehyde.

G A 3-Ethoxyquinoline- 6-carbaldehyde C Base Catalyst (NaOH or KOH) in Ethanol A->C B Substituted Acetophenone B->C D Reaction Mixture Stir at RT C->D E Precipitation (Pour into ice water) D->E F Filtration & Washing E->F G Purification (Recrystallization) F->G H Chalcone Derivative G->H

Caption: Experimental workflow for the synthesis of a chalcone derivative.

  • Reaction Setup: In a round-bottom flask, dissolve 3-Ethoxyquinoline-6-carbaldehyde (1.0 eq) and a substituted acetophenone (e.g., 4'-methoxyacetophenone, 1.0 eq) in ethanol.

  • Catalyst Addition: Add an aqueous solution of a base, such as 10% sodium hydroxide or potassium hydroxide, dropwise to the stirred solution at room temperature.

  • Reaction: Continue stirring for 4-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and water. If the solution is basic, neutralize with dilute HCl until the product fully precipitates.

  • Purification: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure chalcone.

  • Validation: Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6]

Table 1: Materials and Reagents for MTT Assay

Reagent/MaterialPurpose
Cancer Cell Line (e.g., HeLa, A549)Biological system for testing
DMEM or RPMI-1640 MediumCell culture growth medium
Fetal Bovine Serum (FBS)Supplement for cell growth
Penicillin-StreptomycinAntibiotic to prevent contamination
96-well microplatesPlatform for cell culture and assay
Test Compound (dissolved in DMSO)The synthesized quinoline derivative
MTT Solution (5 mg/mL in PBS)Reagent converted by viable cells
DMSO (Dimethyl sulfoxide)Solvent to dissolve formazan crystals
Microplate ReaderTo measure absorbance

Step-by-Step Methodology

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivative in the growth medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[6]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Example Data Presentation for Biological Activity

CompoundTarget Pathway/EnzymeIC₅₀ (µM) [Hypothetical]
Derivative 1 (Chalcone)PI3K5.2
Derivative 2 (Schiff Base)E. coli DNA Gyrase12.8
Derivative 3 (Carboxylic Acid)COX-28.5
3-Ethoxyquinoline-6-carbaldehydeLdMetAP125.1

Conclusion

3-Ethoxyquinoline-6-carbaldehyde represents a highly valuable and versatile platform for medicinal chemistry research. Its strategic functionalization allows for its use as a key intermediate in the synthesis of diverse molecular libraries. The aldehyde group provides a reactive handle for building complexity, while the ethoxy-substituted quinoline core serves as a proven pharmacophore. The protocols and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this compound in the pursuit of novel therapeutics for a wide range of human diseases.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.
  • The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis - Benchchem.
  • Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis - Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed.
  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
  • Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives.
  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate.
  • Reactivity of 6-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide - Benchchem.
  • Quinoline Derivatives in Discovery and Development of Pesticides - ACS Publications.
  • Pilot Scale Synthesis of 6-Methoxyquinoline-4-carbaldehyde: Application Notes and Protocols - Benchchem.
  • Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde - Pure Help Center.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.

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Method

Application Notes and Protocols: 3-Ethoxyquinoline-6-carbaldehyde as a Novel Fluorogenic Probe

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Ethoxyquinoline-6-carbaldehyde as a fluorescent probe. This document outlines...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Ethoxyquinoline-6-carbaldehyde as a fluorescent probe. This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

Quinoline and its derivatives have emerged as a versatile and widely utilized platform in the design of fluorescent sensors.[1] Their inherent fluorescence, coupled with the ability to be readily functionalized, allows for the development of probes with tunable photophysical properties.[1][2] This makes them ideal candidates for detecting a variety of analytes, including metal ions, changes in pH, and biologically relevant small molecules.[1][3][4][5] The quinoline framework often serves as the core of donor-π-acceptor systems, which can lead to interesting photophysical phenomena such as intramolecular charge transfer (ICT), making them sensitive to their local environment.[6]

3-Ethoxyquinoline-6-carbaldehyde is a promising candidate for a fluorescent probe due to the combined electron-donating effect of the ethoxy group and the electron-withdrawing nature of the carbaldehyde group. This substitution pattern is expected to result in desirable photophysical properties, including a significant Stokes shift and sensitivity to changes in solvent polarity (solvatochromism).[7] The aldehyde functional group also provides a reactive handle for the development of reaction-based probes, particularly for the detection of primary amines and other nucleophiles.[8][9]

Photophysical Properties of 3-Ethoxyquinoline-6-carbaldehyde

The anticipated photophysical properties of 3-Ethoxyquinoline-6-carbaldehyde in a common organic solvent like ethanol are summarized in the table below. These values are extrapolated from data on structurally similar quinoline derivatives and provide a baseline for experimental work.[6][10][11]

PropertyRepresentative ValueExpected Range
Excitation Maximum (λex)~360 nm340 - 380 nm
Emission Maximum (λem)~480 nm450 - 520 nm
Stokes Shift~120 nm100 - 150 nm
Molar Absorptivity (ε)~15,000 M⁻¹cm⁻¹10,000 - 25,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.20.1 - 0.4

Application: Fluorometric Detection of Formaldehyde

Formaldehyde is a highly reactive and toxic aldehyde that poses a significant threat to environmental and human health.[12] The development of sensitive and selective fluorescent probes for its detection is of great interest.[12][13] The carbaldehyde group of 3-Ethoxyquinoline-6-carbaldehyde can react with primary amines, but it can also be exploited for the detection of other analytes. Here, we propose its use in a reaction-based assay for formaldehyde, where the probe reacts with hydrazine to form a less fluorescent hydrazone. In the presence of formaldehyde, the highly fluorescent probe is regenerated, leading to a "turn-on" fluorescence response.

Principle of Operation

The detection mechanism is based on the reversible formation of a hydrazone. 3-Ethoxyquinoline-6-carbaldehyde (highly fluorescent) reacts with hydrazine to form the corresponding hydrazone (weakly fluorescent). Formaldehyde can then react with the excess hydrazine, shifting the equilibrium back towards the formation of the free, highly fluorescent 3-Ethoxyquinoline-6-carbaldehyde. This results in a concentration-dependent increase in fluorescence intensity. A similar principle is used in other reaction-based probes.[13]

Probe 3-Ethoxyquinoline-6-carbaldehyde (Highly Fluorescent) Hydrazone Hydrazone Adduct (Weakly Fluorescent) Probe->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrazone->Probe + Formaldehyde Formaldehyde Formaldehyde FA_Hydrazine Formaldehyde-Hydrazine Product Formaldehyde->FA_Hydrazine + Hydrazine

Caption: Proposed signaling pathway for formaldehyde detection.

Experimental Protocol

Materials:

  • 3-Ethoxyquinoline-6-carbaldehyde

  • Hydrazine hydrate

  • Formaldehyde solution (37 wt. % in H₂O)

  • Ethanol (spectroscopic grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Protocol Steps:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of 3-Ethoxyquinoline-6-carbaldehyde in ethanol. Store in the dark at 4°C.

    • Prepare a 10 mM stock solution of hydrazine hydrate in ethanol.

    • Prepare a series of formaldehyde standards by diluting the 37 wt. % stock solution in PBS buffer.

  • Probe-Hydrazine Complex Formation:

    • In a microcentrifuge tube, mix 10 µL of the 1 mM 3-Ethoxyquinoline-6-carbaldehyde stock solution with 10 µL of the 10 mM hydrazine hydrate stock solution.

    • Add 980 µL of PBS buffer to achieve a final probe concentration of 10 µM and a hydrazine concentration of 100 µM.

    • Incubate the mixture for 15 minutes at room temperature to allow for the formation of the hydrazone.

  • Fluorescence Measurement:

    • Transfer the probe-hydrazine solution to a quartz cuvette.

    • Place the cuvette in the fluorescence spectrophotometer.

    • Set the excitation wavelength to 360 nm and record the emission spectrum from 400 nm to 600 nm. The initial fluorescence should be low.

  • Formaldehyde Titration:

    • To the cuvette containing the probe-hydrazine complex, add increasing concentrations of formaldehyde (e.g., 0, 1, 5, 10, 20, 50, 100 µM).

    • After each addition, mix gently and incubate for 5 minutes before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (~480 nm) against the formaldehyde concentration.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio.

cluster_prep Solution Preparation cluster_reaction Reaction Setup cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prep_Probe Prepare 1 mM Probe Stock in Ethanol Mix Mix Probe and Hydrazine in PBS (10 µM Probe, 100 µM Hydrazine) Prep_Probe->Mix Prep_Hydrazine Prepare 10 mM Hydrazine Stock in Ethanol Prep_Hydrazine->Mix Prep_FA Prepare Formaldehyde Standards in PBS Titrate Add Increasing Concentrations of Formaldehyde Prep_FA->Titrate Incubate1 Incubate for 15 min at RT Mix->Incubate1 Transfer Transfer to Cuvette Incubate1->Transfer Measure_Initial Record Initial Spectrum (Ex: 360 nm, Em: 400-600 nm) Transfer->Measure_Initial Measure_Initial->Titrate Incubate2 Incubate for 5 min after each addition Titrate->Incubate2 Measure_Final Record Fluorescence Spectrum Incubate2->Measure_Final Plot Plot Fluorescence Intensity vs. [Formaldehyde] Measure_Final->Plot LOD Calculate Limit of Detection Plot->LOD

Caption: Experimental workflow for formaldehyde detection.

Data Interpretation and Troubleshooting

  • Fluorescence Enhancement: A successful experiment will show a dose-dependent increase in fluorescence intensity at approximately 480 nm upon the addition of formaldehyde.

  • Selectivity: To ensure the probe is selective for formaldehyde, the experiment should be repeated with other aldehydes and potential interfering species.

  • Troubleshooting:

    • High Background Fluorescence: This may indicate incomplete hydrazone formation. Increase the hydrazine concentration or the initial incubation time.

    • No Fluorescence Change: Ensure the probe and reagents are not degraded. Prepare fresh solutions. Verify the pH of the buffer, as the reaction may be pH-dependent.

Conclusion

3-Ethoxyquinoline-6-carbaldehyde holds significant promise as a versatile fluorescent probe. The protocols and principles outlined in these application notes provide a solid foundation for its use in detecting formaldehyde and can be adapted for the detection of other analytes. The inherent tunability of the quinoline scaffold offers exciting possibilities for the future development of novel sensors with enhanced sensitivity and selectivity.

References

  • A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection - Benchchem. (n.d.).
  • Li, G., Zhu, D., Xue, L., & Jiang, H. (2013). Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. Organic Letters, 15(19), 5020–5023.
  • Application Notes: 2-(2-Aminoethoxy)quinoline as a Fluorescent Probe for pH Sensing - Benchchem. (n.d.).
  • Li, G., Zhu, D., Xue, L., & Jiang, H. (2013). Quinoline-based fluorescent probe for ratiometric detection of lysosomal pH. Organic Letters, 15(19), 5020–5023.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry.
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). [Journal Name].
  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (n.d.). Photochemical & Photobiological Sciences.
  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). ACS Sensors.
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (n.d.). Frontiers.
  • Application Notes and Protocols for 6-(Trifluoromethoxy)quinolin-4-amine as a Fluorescent Probe in Cell Imaging - Benchchem. (n.d.).
  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). ACS Publications.
  • Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. (2026). [Journal Name].
  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[14]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (2025). ACS Omega. Retrieved from

  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. (2023). University of Portsmouth Research Portal.
  • A reversible fluorescent probe based on C=N isomerization for the selective detection of formaldehyde in living cells and in vivo. (n.d.). Analyst.
  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes. (2016). MDPI.
  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (n.d.). PMC.
  • Pilot Scale Synthesis of 6-Methoxyquinoline-4-carbaldehyde: Application Notes and Protocols - Benchchem. (n.d.).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). PMC.
  • Enhanced Fluorescence Signal through the Application of Aromatic Additives onto the Microscopy Sample for Standard Fluorescence, Fluorescence Microscopy, and Combined Fluorescence MALDI Microscopy/imaging. (2025). Technology.
  • A highly selective fluorescent probe for Al(3+) based on quinoline derivative. (2015). PubMed.
  • Solvatochromism. (n.d.). Wikipedia.
  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2025). [Journal Name].
  • Tunable fluorescent probes for detecting aldehydes in living systems. (2024). PMC.
  • Mphahlele, M. J., & Adeloye, A. O. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde derivatives: synthesis and photophysical properties. Molecules, 18(12), 15769–15787.
  • A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells. (n.d.). Organic & Biomolecular Chemistry.
  • Synthesis of quinoline derivatives using a nano-Pd... (n.d.). Prolekare.cz.
  • Synthesis, characterization, photophysics, and photochemistry of peripherally substituted tetrakis(quinolinylethylenephenoxy)-substituted zinc(ii) phthalocyanines. (2021). New Journal of Chemistry.
  • solvent effects on the reactivity of 6-Methoxyquinoline-4-carbaldehyde - Benchchem. (n.d.).
  • Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. (n.d.).
  • Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection. (1990). Journal of Chromatography.
  • Synthesis and Fluorescence Mechanism of the Aminoimidazolone Analogues of the Green Fluorescent Protein: Towards Advanced Dyes with Enhanced. (n.d.). [Journal Name].
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2016). [Journal Name].
  • Electroluminescence and Photophysical Properties of Polyquinolines. (1999). DTIC.
  • Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. (2025). MDPI.
  • Applications of fluorescence microscopy for quantitative analysis of fluorescent molecules. (n.d.). GIST Scholar.
  • The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. (2025). [Journal Name].
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Application

Application Note: Experimental Setup for Reactions Involving 3-Ethoxyquinoline-6-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Strategic Rationale The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Rationale

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimalarials, and neurodiagnostic probes. Specifically, 3-Ethoxyquinoline-6-carbaldehyde (CAS: 1355585-02-2)[1] represents a highly versatile intermediate. The presence of the 3-ethoxy group enhances the overall lipophilicity of the molecule, which is a critical parameter for Blood-Brain Barrier (BBB) penetration in central nervous system (CNS) targets. Meanwhile, the 6-carbaldehyde moiety serves as a highly reactive electrophilic center, primed for carbon-carbon and carbon-nitrogen bond-forming reactions.

This application note details two highly robust, field-proven protocols for functionalizing 3-Ethoxyquinoline-6-carbaldehyde: Base-Catalyzed Wittig Olefination and Mild Reductive Amination . By understanding the causality behind the reagent selection—such as thermodynamic control in olefination and chemoselectivity in reduction—researchers can reliably integrate this building block into complex synthetic pipelines.

Physicochemical Properties

Before initiating experimental setups, it is crucial to understand the baseline properties of the starting material to inform solvent selection and reaction monitoring.

PropertyValue
Chemical Name 3-Ethoxyquinoline-6-carbaldehyde
CAS Registry Number 1355585-02-2
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Solid (typically light yellow to off-white)
Solubility Soluble in DMF, DMSO, DCM, and Methanol; poorly soluble in water
Reactivity Profile Electrophilic aldehyde; susceptible to nucleophilic attack

Experimental Protocols & Mechanistic Causality

Protocol A: Base-Catalyzed Wittig Olefination (Synthesis of Styrylquinolines)

Scientific Rationale: Styrylquinoline derivatives are extensively used as fluorescent and radiolabeled probes for imaging β -amyloid plaques in Alzheimer's disease models[2]. The synthesis of these highly conjugated systems relies on the Wittig reaction. For 3-Ethoxyquinoline-6-carbaldehyde, a base-catalyzed Wittig reaction using sodium methoxide (NaOMe) in methanol is preferred over the traditional Sodium Hydride/THF system. Causality: The use of a protic solvent (Methanol) and NaOMe under reflux conditions allows for thermodynamic equilibration, heavily favoring the formation of the (E)-isomer (trans-alkene). The (E)-configuration is strictly required to maintain the molecular planarity necessary for intercalating into the hydrophobic pockets of amyloid aggregates[2].

Reagents Required:

  • 3-Ethoxyquinoline-6-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Substituted triphenylphosphonium ylide/salt (1.2 equiv, 1.2 mmol)

  • Sodium methoxide (NaOMe) (1.2 equiv, 1.2 mmol)

  • Anhydrous Methanol (12 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Mixing: Add the substituted triphenylphosphonium salt (1.2 mmol) and 3-Ethoxyquinoline-6-carbaldehyde (201.2 mg, 1.0 mmol) to the flask.

  • Solvent & Base Addition: Inject 12 mL of anhydrous methanol. Slowly add NaOMe (64.8 mg, 1.2 mmol) to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) for 5 hours. Monitor the consumption of the aldehyde via TLC (Petroleum Ether/Ethyl Acetate, 4:1 v/v; UV detection at 254 nm).

  • Workup: Once the starting material is consumed, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the crude residue between Ethyl Acetate (30 mL) and distilled water (20 mL). Extract the aqueous layer twice more with Ethyl Acetate (20 mL x 2). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via silica gel column chromatography (eluting with Petroleum Ether/Ethyl Acetate, 4:1) to isolate the pure (E)-styrylquinoline derivative.

Protocol B: Mild Reductive Amination (Synthesis of Alkylamines)

Scientific Rationale: Converting the 6-carbaldehyde into a secondary or tertiary amine is a fundamental step in synthesizing bisubstrate mimics and kinase inhibitors[3]. The critical challenge is avoiding the premature reduction of the aldehyde to a primary alcohol before the imine intermediate can fully form. Causality: To achieve this chemoselectivity, Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized in 1,2-dichloroethane (DCE) with a catalytic amount of acetic acid[3]. The electron-withdrawing acetate groups on the borohydride reduce its nucleophilicity compared to NaBH₄. It will not reduce the starting aldehyde at room temperature but will readily reduce the more electrophilic protonated iminium ion formed in situ.

Reagents Required:

  • 3-Ethoxyquinoline-6-carbaldehyde (1.2 equiv, 0.24 mmol)

  • Primary or Secondary Amine (1.0 equiv, 0.20 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 0.30 mmol)

  • Glacial Acetic Acid (Catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Imine Formation: In a 50 mL round-bottom flask, dissolve the amine (0.20 mmol) and 3-Ethoxyquinoline-6-carbaldehyde (48.3 mg, 0.24 mmol) in 10 mL of anhydrous DCE.

  • Acid Catalysis: Add 1-2 drops of glacial acetic acid to facilitate iminium ion formation. Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Reduction: Add NaBH(OAc)₃ (63.6 mg, 0.30 mmol) in a single portion. The suspension may become cloudy. Stir the reaction overnight (approx. 12-16 hours) at room temperature[3].

  • Quenching: Quench the reaction by slowly adding 10 mL of 1 N NaOH solution. Stir vigorously for 10 minutes to break down boron complexes.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Purify the crude product by flash column chromatography (typically 2-5% Methanol in Ethyl Acetate, depending on amine polarity) to yield the target functionalized quinoline.

Workflows and Mechanistic Visualizations

The following diagrams map the synthetic decision tree for 3-Ethoxyquinoline-6-carbaldehyde and the downstream biological application of its derivatives.

SyntheticWorkflow A 3-Ethoxyquinoline-6-carbaldehyde (Starting Material) B Wittig Olefination (NaOMe, MeOH, Reflux) A->B Phosphonium Ylide C Reductive Amination (NaBH(OAc)3, AcOH, DCE) A->C Primary/Secondary Amine D (E)-Styrylquinoline Derivatives (Amyloid Probes) B->D Thermodynamic (E)-selective E Alkylamine Derivatives (Kinase/Enzyme Inhibitors) C->E Chemoselective Reduction

Synthetic workflow for 3-Ethoxyquinoline-6-carbaldehyde functionalization.

Mechanism A Styrylquinoline Probe (Administered IV) B Blood-Brain Barrier (BBB) Penetration A->B High Lipophilicity (Ethoxy Group Mediated) C Binding to Aβ Plaques (Hydrophobic Intercalation) B->C Target Recognition D Fluorescence / SPECT Signal Emission C->D Diagnostic Output

Mechanism of action for styrylquinoline-based amyloid-β imaging probes.

References

  • (E)-5-Styryl-1H-indole and (E)-6-Styrylquinoline Derivatives Serve as Probes for β-Amyloid Plaques, nih.gov. Available at:[Link]

  • Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics, nih.gov. Available at:[Link]

Sources

Method

"purification techniques for 3-Ethoxyquinoline-6-carbaldehyde"

Application Note: Isolation and Purification Strategies for 3-Ethoxyquinoline-6-carbaldehyde Introduction & Mechanistic Rationale 3-Ethoxyquinoline-6-carbaldehyde (CAS: 1355585-02-2) is a highly valued bifunctional build...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation and Purification Strategies for 3-Ethoxyquinoline-6-carbaldehyde

Introduction & Mechanistic Rationale

3-Ethoxyquinoline-6-carbaldehyde (CAS: 1355585-02-2) is a highly valued bifunctional building block utilized in the synthesis of fluorophores, antimalarials, and kinase inhibitors[1]. The presence of the electron-donating 3-ethoxy ether and the electron-withdrawing 6-carbaldehyde creates a distinct push-pull electronic system across the quinoline core.

Purification of this specific scaffold presents two primary physicochemical challenges:

  • Aldehyde Reactivity: The 6-carbaldehyde group is highly susceptible to auto-oxidation, forming the corresponding carboxylic acid. Furthermore, it can form hemiacetals if exposed to protic solvents (like methanol) during chromatography.

  • Basic Nitrogen Tailing: The quinoline nitrogen (pKa ~4.5–5.0) interacts strongly with the acidic silanol groups on standard stationary phases, which can lead to severe chromatographic tailing and poor resolution of structurally similar regioisomers[2].

As a self-validating system, the purification protocols detailed below are designed sequentially: an initial acid-base extraction removes gross neutral/acidic impurities, followed by normal-phase chromatography to separate regioisomers, and concluding with recrystallization to achieve >99.5% purity.

Physicochemical Profiling

Understanding the molecule's physical properties is the foundation of a rational purification strategy.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 201.22 g/mol Essential for mass balance tracking and yield calculation[3].
pKa (Conjugate Acid) ~4.5 - 5.0Enables selective acid-base extraction to isolate the free base.
Solubility Soluble in DCM, EtOAc, TolueneDictates organic phase selection; insoluble in cold hexanes.
Stability Air/Moisture SensitiveRequires inert atmosphere storage; prohibits primary alcohols in mobile phases.

Purification Workflow Visualization

Figure 1: Multi-stage purification workflow for 3-Ethoxyquinoline-6-carbaldehyde.

Step-by-Step Methodologies

Protocol A: Orthogonal Acid-Base Extraction

Rationale: Exploiting the basicity of the quinoline nitrogen allows for the rapid removal of non-basic byproducts (e.g., unreacted phenols or neutral aldehyde precursors). By protonating the nitrogen, the compound becomes water-soluble, allowing organic impurities to be washed away.

  • Solubilization: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and add 1M aqueous HCl in equal volume to the DCM. Shake vigorously and vent. The target compound migrates to the aqueous layer as a hydrochloride salt.

  • Phase Separation: Drain and discard the lower organic layer (containing neutral/acidic impurities). Wash the aqueous layer once more with fresh DCM.

  • Basification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 2M NaOH dropwise until the pH reaches 9–10. The 3-Ethoxyquinoline-6-carbaldehyde will precipitate as a free base.

  • Extraction: Extract the basified aqueous layer with fresh DCM (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography

Rationale: Normal-phase silica gel chromatography separates structurally similar regioisomers. To prevent hemiacetal formation, protic solvents are strictly prohibited. To suppress the tailing of the basic quinoline nitrogen, a highly non-polar gradient of Hexane/Ethyl Acetate is utilized[4],[5].

  • Column Preparation: Slurry-pack a glass column with silica gel (230–400 mesh) using 100% Hexanes.

  • Sample Loading: Dry-load the concentrated free base onto a small amount of silica gel, or load directly using a minimal volume of DCM.

  • Elution Gradient: Run the column using the optimized gradient below. Monitor fractions via TLC (UV active at 254 nm).

Column Volumes (CV)Mobile Phase CompositionPurpose
0 - 2 CV100% HexanesFlushes highly non-polar aliphatic impurities.
2 - 5 CV90% Hexanes : 10% EtOAcElutes unreacted ethoxy-aromatic precursors.
5 - 10 CV80% Hexanes : 20% EtOAcTarget Elution: 3-Ethoxyquinoline-6-carbaldehyde elutes[4].
10 - 12 CV50% Hexanes : 50% EtOAcFlushes highly polar degradation products (e.g., carboxylic acids).

Note: If severe tailing is observed, adding 0.5% Triethylamine (TEA) to the mobile phase neutralizes acidic silanol sites, sharpening the target band.

Protocol C: Recrystallization

Rationale: Chromatography rarely achieves >99.5% purity due to co-eluting trace isomers. Recrystallization from a binary solvent system leverages the differential temperature-solubility profile of the target compound.

  • Dissolution: Place the chromatographed solid in a round-bottom flask. Add a minimal amount of boiling Toluene until the solid just dissolves.

  • Anti-Solvent Addition: Remove from heat and slowly add warm Hexanes dropwise until the solution becomes slightly cloudy (the cloud point).

  • Crystallization: Add one drop of Toluene to clear the solution, then allow the flask to cool undisturbed to room temperature over 4 hours.

  • Harvesting: Cool the flask in an ice bath for 30 minutes to maximize yield. Filter the resulting crystals through a Büchner funnel, wash with ice-cold Hexanes, and dry under high vacuum for 12 hours.

Storage and Handling

Because the 6-carbaldehyde moiety is susceptible to atmospheric oxidation[6], the purified 3-Ethoxyquinoline-6-carbaldehyde must be stored in amber glass vials, flushed with Argon or Nitrogen gas, and kept at -20 °C.

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 3-Ethoxyquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 3-Ethoxyquinoline-6-carbaldehyde, a key building blo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 3-Ethoxyquinoline-6-carbaldehyde, a key building block in medicinal chemistry. The described two-step synthetic pathway begins with the Williamson ether synthesis to produce 3-ethoxyquinoline from 3-hydroxyquinoline, followed by a regioselective Vilsmeier-Haack formylation to yield the target aldehyde. This document offers detailed, step-by-step methodologies suitable for pilot-scale production, including critical process parameters, safety considerations, and purification techniques. All quantitative data is summarized for clarity, and workflows are visualized to facilitate seamless technology transfer from the laboratory to a larger scale. This guide is designed to provide researchers and process chemists with the necessary information to confidently and safely produce high-purity 3-Ethoxyquinoline-6-carbaldehyde.

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceutical agents. Functionalized quinoline carbaldehydes, in particular, serve as versatile intermediates for the elaboration of more complex molecular architectures. 3-Ethoxyquinoline-6-carbaldehyde is a valuable synthon, with its ethoxy group modulating electronic properties and the aldehyde function providing a reactive handle for a variety of chemical transformations, including reductive aminations, condensations, and oxidations.

The synthesis of this target molecule on a larger scale necessitates a robust and reproducible synthetic route. The pathway detailed herein has been designed for efficiency, scalability, and safety. The initial Williamson ether synthesis provides a reliable method for the preparation of the 3-ethoxyquinoline precursor. The subsequent Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic systems.[1] A key consideration, and a focus of this guide, is the regioselectivity of the formylation on the 3-ethoxyquinoline nucleus. The electron-donating nature of the ethoxy group at the 3-position directs the electrophilic substitution, and understanding this is critical for a successful synthesis.[2]

Overall Synthetic Strategy

The synthesis of 3-Ethoxyquinoline-6-carbaldehyde is approached in a two-step sequence as illustrated below.

Synthetic_Pathway Start 3-Hydroxyquinoline Intermediate 3-Ethoxyquinoline Start->Intermediate Step 1: Williamson Ether Synthesis Step1_reagents Ethyl Iodide, Base (e.g., K2CO3) Solvent (e.g., DMF) Product 3-Ethoxyquinoline-6-carbaldehyde Intermediate->Product Step 2: Vilsmeier-Haack Formylation Step2_reagents Vilsmeier Reagent (POCl3, DMF) Solvent (e.g., DCM)

Caption: Overall two-step synthesis of 3-Ethoxyquinoline-6-carbaldehyde.

Part 1: Scale-Up Synthesis of 3-Ethoxyquinoline

Principle and Mechanism

The synthesis of 3-ethoxyquinoline is achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers. In this reaction, the hydroxyl group of 3-hydroxyquinoline is deprotonated by a base to form a more nucleophilic phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent, such as ethyl iodide, to form the desired ether.

Experimental Protocol (Pilot Scale)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)
3-Hydroxyquinoline145.165.0034.45
Potassium Carbonate (K₂CO₃)138.217.1451.67
Ethyl Iodide (EtI)155.976.4241.16
N,N-Dimethylformamide (DMF)73.0925 L-
Toluene-50 L-
Deionized Water-100 L-
Brine (s.s. NaCl)-20 L-
Anhydrous Magnesium Sulfate (MgSO₄)120.372.00-

Procedure:

  • Reaction Setup: In a 100 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a reflux condenser, charge 3-hydroxyquinoline (5.00 kg, 34.45 mol) and N,N-dimethylformamide (25 L).

  • Base Addition: Begin stirring the mixture and add potassium carbonate (7.14 kg, 51.67 mol) portion-wise over 30 minutes.

  • Heating: Heat the reaction mixture to 60-70 °C and stir for 1 hour to ensure complete formation of the phenoxide.

  • Ethylating Agent Addition: Slowly add ethyl iodide (6.42 kg, 41.16 mol) to the reaction mixture over 1-2 hours, maintaining the temperature between 60-70 °C.

  • Reaction Monitoring: Maintain the reaction mixture at 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add toluene (50 L) and deionized water (50 L). Stir vigorously for 15 minutes.

  • Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water (2 x 25 L) and then with brine (20 L).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (2.00 kg), stir for 30 minutes, and then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the toluene.

  • Purification: The crude 3-ethoxyquinoline can be purified by vacuum distillation to yield a clear to pale yellow oil.

Part 2: Scale-Up Synthesis of 3-Ethoxyquinoline-6-carbaldehyde

Principle and Mechanism

The Vilsmeier-Haack reaction is employed for the formylation of 3-ethoxyquinoline. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] This electrophilic species then attacks the electron-rich quinoline ring. The ethoxy group at the 3-position is an ortho-, para-director. In the context of the quinoline ring system, electrophilic attack is generally favored on the benzene ring over the pyridine ring. The electron-donating ethoxy group further activates the benzene ring, with the most likely positions for substitution being C-6 and C-8. Steric hindrance may influence the final regiochemical outcome, but formylation at the 6-position is anticipated to be a major product.

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Substrate 3-Ethoxyquinoline Substrate->Intermediate Product 3-Ethoxyquinoline-6-carbaldehyde Intermediate->Product H2O H₂O (Work-up) H2O->Intermediate

Caption: Simplified workflow of the Vilsmeier-Haack formylation.

Experimental Protocol (Pilot Scale)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity ( kg/L )Moles (mol)
3-Ethoxyquinoline173.215.00 kg28.86
Phosphorus Oxychloride (POCl₃)153.335.30 kg (3.2 L)34.57
N,N-Dimethylformamide (DMF)73.093.16 kg (3.3 L)43.29
Dichloromethane (DCM)84.9340 L-
Crushed Ice/Water-100 kg-
Sodium Carbonate (Na₂CO₃)105.99As needed-
Ethyl Acetate-60 L-
Hexane-60 L-
Anhydrous Sodium Sulfate (Na₂SO₄)142.042.00 kg-

Procedure:

  • Vilsmeier Reagent Preparation: In a 100 L jacketed glass reactor under a nitrogen atmosphere, charge N,N-dimethylformamide (3.16 kg). Cool the DMF to 0-5 °C using a chiller.

  • POCl₃ Addition: Slowly add phosphorus oxychloride (5.30 kg) dropwise to the DMF, maintaining the internal temperature below 10 °C. This addition is highly exothermic.

  • Reagent Maturation: After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Cool the Vilsmeier reagent to 0-5 °C. In a separate vessel, dissolve 3-ethoxyquinoline (5.00 kg, 28.86 mol) in dichloromethane (40 L). Add this solution to the Vilsmeier reagent slowly over 1-2 hours, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (around 40 °C for DCM) for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Cool the reaction mixture to 0-5 °C. In a separate, larger reactor, prepare a slurry of crushed ice and water (100 kg). Slowly and carefully pour the reaction mixture onto the ice/water slurry with vigorous stirring. This quenching step is also highly exothermic.

  • Neutralization: Slowly add a saturated aqueous solution of sodium carbonate to the quenched mixture until the pH is 7-8.

  • Extraction: Transfer the mixture to a suitable extraction vessel. Extract the aqueous layer with ethyl acetate (3 x 20 L).

  • Washing and Drying: Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate (2.00 kg).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 3-Ethoxyquinoline-6-carbaldehyde as a solid.

Safety Considerations for Scale-Up

  • Vilsmeier-Haack Reaction: This reaction is highly exothermic, particularly during the formation of the Vilsmeier reagent and the quenching step.[4] Ensure adequate cooling capacity and monitor the internal temperature closely to prevent a thermal runaway.

  • Reagent Handling: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Handle it in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching: The quenching of the Vilsmeier reaction is highly exothermic and releases HCl gas. Perform this step slowly and with efficient stirring and cooling in a well-ventilated fume hood or reactor.

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposal according to local regulations.

Characterization Data (Predicted)

As experimental data for 3-Ethoxyquinoline-6-carbaldehyde is not widely available, the following are predicted characteristic data based on analogous structures.

AnalysisPredicted Data
Appearance Off-white to yellow solid
Melting Point Not available
¹H NMR (CDCl₃) δ 9.9-10.1 (s, 1H, -CHO), 8.5-9.0 (m, 2H, quinoline-H), 7.2-8.0 (m, 3H, quinoline-H), 4.1-4.3 (q, 2H, -OCH₂CH₃), 1.4-1.6 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃) δ 190-193 (CHO), 155-160 (C-O), 110-150 (aromatic C), 64-66 (-OCH₂-), 14-16 (-CH₃)
**IR (KBr, cm⁻¹) **3050-3100 (Ar C-H), 2900-3000 (Alkyl C-H), 2820, 2720 (Aldehyde C-H), 1690-1710 (C=O), 1580-1620 (C=C, C=N), 1200-1300 (C-O)[5]
MS (ESI) m/z: 202.08 [M+H]⁺

Conclusion

The provided two-step synthetic route offers a robust and scalable method for the production of 3-Ethoxyquinoline-6-carbaldehyde. Careful control of reaction temperatures, especially during the Vilsmeier-Haack formylation and quenching steps, is paramount for a safe and successful scale-up. The detailed protocols and safety information in this guide are intended to equip researchers and process chemists with the necessary knowledge to implement this synthesis on a larger scale, thereby facilitating the supply of this important intermediate for drug discovery and development programs.

References

  • Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927, 60, 119-122.
  • Jones, G.; Stanforth, S. P. Org. React.2000, 56, 355-440.
  • ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Wikipedia. Duff reaction. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Organic Syntheses. 3-hydroxyquinoline. [Link]

  • ACS Publications. Progress in the Chemistry of Tetrahydroquinolines. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Wikipedia. Skraup reaction. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • IIP Series. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

Sources

Method

"analytical methods for characterizing 3-Ethoxyquinoline-6-carbaldehyde derivatives"

Application Note: Advanced Analytical Methodologies for the Characterization of 3-Ethoxyquinoline-6-carbaldehyde Derivatives Executive Summary This application note outlines a comprehensive, self-validating analytical wo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for the Characterization of 3-Ethoxyquinoline-6-carbaldehyde Derivatives

Executive Summary

This application note outlines a comprehensive, self-validating analytical workflow for the structural elucidation and quantitative assessment of 3-Ethoxyquinoline-6-carbaldehyde (CAS 1355585-02-2) and its downstream derivatives. By integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), this protocol provides researchers in drug discovery with robust methodologies to ensure high fidelity in compound characterization.

Chemical Context & Mechanistic Principles

3-Ethoxyquinoline-6-carbaldehyde is a highly functionalized heterocyclic building block. The quinoline scaffold is ubiquitous in medicinal chemistry, frequently leveraged for its diverse pharmacological profile, including kinase inhibition and antimalarial activity () [1]. The strategic placement of the ethoxy group at the C3 position enhances the lipophilicity of the molecule, which is a critical parameter for optimizing cellular permeability. Concurrently, the C6 carbaldehyde (formyl) group serves as a reactive electrophilic center, enabling facile derivatization into Schiff bases, hydrazones, or alkene-linked bisubstrate mimics via Knoevenagel condensation ()[2].

Analytical Workflow Architecture

To ensure absolute structural confidence, a multidimensional orthogonal approach is required. The workflow transitions from mass confirmation to spatial atomic mapping, culminating in purity quantification.

G Start 3-Ethoxyquinoline-6-carbaldehyde Derivatives Sub1 Sample Preparation & Purification Start->Sub1 NMR NMR Spectroscopy (1H, 13C, 2D) Sub1->NMR MS HRMS (ESI-TOF) Mass Elucidation Sub1->MS HPLC RP-HPLC-DAD Purity & Quantification Sub1->HPLC Data Data Integration & Structural Validation NMR->Data MS->Data HPLC->Data

Figure 1: Multidimensional analytical workflow for the structural elucidation of quinoline derivatives.

High-Resolution Mass Spectrometry (HRMS-ESI)

Causality & Principle: Quinoline derivatives possess a basic heteroaromatic nitrogen (pKa ~4.9). This electron-rich center makes the molecule highly amenable to positive ion Electrospray Ionization (ESI+), as it readily accepts a proton to form a stable [M+H]+ pseudomolecular ion. HRMS (e.g., Q-TOF) is selected over nominal mass instruments to provide exact mass data (<5 ppm error), which is mandatory for confirming the elemental composition (C12H11NO2) of novel derivatives.

Self-Validating Protocol:

  • System Suitability: Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) prior to acquisition to validate mass accuracy.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid. Mechanistic note: The formic acid acts as a proton source, artificially lowering the pH to drive the equilibrium toward the ionized [M+H]+ state.

  • Injection & Acquisition: Inject 5 µL into the MS. Set capillary voltage to 3.0 kV and source temperature to 250°C.

  • Validation Check: Analyze the isotopic distribution pattern. The M+1 peak intensity must align with the natural abundance of 13C (~13.2% relative to the parent ion for 12 carbon atoms) to confirm the carbon count.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Principle: NMR provides definitive connectivity data. The formyl proton is highly deshielded due to the anisotropic effect of the carbonyl double bond, appearing as a distinct, sharp singlet between 10.0 and 10.5 ppm. The ethoxy group yields a diagnostic first-order spin system: a quartet (~4.2 ppm) and a triplet (~1.5 ppm). The rigid quinoline core exhibits complex aromatic coupling that often requires 2D techniques for unambiguous assignment () [3].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl3. For highly polar downstream derivatives, substitute with DMSO-d6.

  • Internal Referencing (Validation Step): Utilize the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C) as an internal chemical shift reference to validate the calibration of the entire spectrum.

  • 1H Acquisition: Acquire 1H NMR at 400 MHz or higher (minimum 16 scans) to ensure a high signal-to-noise ratio.

  • 2D Correlation: For complex derivatives where C5, C7, and C8 aromatic protons overlap, acquire 2D COSY (homonuclear) and HSQC (heteronuclear) spectra to establish definitive through-bond connectivity () [4].

Chromatographic Purity Assessment (RP-HPLC-DAD)

Causality & Principle: A critical challenge in the reversed-phase HPLC analysis of quinoline derivatives is peak tailing. This phenomenon occurs due to secondary ion-exchange interactions between the basic quinoline nitrogen and unendcapped, acidic silanol groups on the silica stationary phase. To suppress this interaction, an acidic modifier (0.1% Formic Acid) is added to the mobile phase. This protonates both the silanols (rendering them neutral) and the analyte, ensuring sharp, symmetrical peaks and reproducible retention times.

HPLC_Logic Sample Quinoline Derivative (Basic Nitrogen) Problem Peak Tailing Silanol Interactions Sample->Problem Reversed-Phase C18 Column Solution Acidic Modifier (0.1% Formic Acid) Problem->Solution Optimization Result Sharp Peaks & High Resolution Solution->Result

Figure 2: HPLC method development logic addressing silanol interactions with basic nitrogen.

Self-Validating Protocol:

  • Column Selection: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Channel A: Ultrapure Water + 0.1% Formic Acid.

    • Channel B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate. This gradient ensures that both polar impurities and highly lipophilic derivatives are eluted effectively.

  • Detection: Diode Array Detector (DAD) set to 254 nm (optimal for the conjugated quinoline system) and 280 nm.

  • Validation Step: Inject a blank (Mobile Phase A) before the sample sequence to rule out column carryover. Perform a system suitability test using a known standard to verify theoretical plate count (N > 2000) and tailing factor (T < 1.5).

Quantitative Data Summary: The following table outlines the expected performance metrics for this optimized HPLC method when quantifying 3-Ethoxyquinoline-6-carbaldehyde derivatives.

ParameterTypical Performance ValueAnalytical Significance
Linearity (R²) > 0.999Demonstrates proportional detector response across the calibration range.
Accuracy (% Recovery) 98.0% - 102.0%Ensures the measured concentration reflects the true value without matrix interference.
Precision (RSD%) < 2.0%Validates method repeatability across multiple sequential injections.
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest analyte concentration distinguishable from baseline noise (S/N > 3).
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mLThe lowest concentration that can be quantified with acceptable precision (S/N > 10).

Conclusion

The characterization of 3-Ethoxyquinoline-6-carbaldehyde and its derivatives requires a meticulously designed analytical strategy. By understanding the physicochemical properties of the quinoline core—specifically its basicity and the reactivity of its functional groups—scientists can rationally design self-validating protocols. The integration of HRMS for exact mass, multidimensional NMR for spatial connectivity, and optimized RP-HPLC for purity ensures rigorous compliance with the highest standards of drug development and chemical biology.

References

  • National Institutes of Health. "Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics." PMC. URL:[Link]

  • ResearchGate. "Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy." ResearchGate. URL: [Link]

  • PubMed. "Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies." PubMed. URL:[Link]

Application

Application Notes &amp; Protocols: 3-Ethoxyquinoline-6-carbaldehyde as a Foundational Building Block for Advanced Materials

Abstract 3-Ethoxyquinoline-6-carbaldehyde is a bifunctional aromatic compound possessing a quinoline core, a reactive aldehyde group, and an electron-donating ethoxy substituent. This unique combination of features makes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Ethoxyquinoline-6-carbaldehyde is a bifunctional aromatic compound possessing a quinoline core, a reactive aldehyde group, and an electron-donating ethoxy substituent. This unique combination of features makes it an exceptionally versatile building block for the synthesis of a diverse range of novel materials. The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[1][2] The aldehyde functionality serves as a versatile handle for various chemical transformations, including condensations, oxidations, and reductions, enabling the construction of complex molecular architectures.[3] This guide provides in-depth application notes and detailed experimental protocols for utilizing 3-Ethoxyquinoline-6-carbaldehyde in the development of fluorescent probes, advanced polymers, and potential pharmaceutical agents.

Introduction to 3-Ethoxyquinoline-6-carbaldehyde: A Profile

3-Ethoxyquinoline-6-carbaldehyde is a crystalline solid at room temperature. The strategic placement of the ethoxy group at the 3-position and the carbaldehyde at the 6-position influences the electronic properties of the quinoline ring system, making it a valuable synthon for a variety of applications.

Table 1: Physicochemical Properties of a Related Compound, 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

PropertyValueSource
Molecular FormulaC12H10ClNO2
Molecular Weight235.67 g/mol
InChI KeyBNLBYGHJJYCBEJ-UHFFFAOYSA-N

The core utility of this building block stems from two key features:

  • The Quinoline Core: This nitrogen-containing heterocyclic system is known for its thermal stability and unique photophysical properties. It can act as an electron-accepting unit in donor-acceptor chromophores.[4][5]

  • The Carbaldehyde Group: This functional group is a gateway to a multitude of chemical reactions, most notably condensation reactions with primary amines to form Schiff bases (imines), and with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations.[3][6]

Application in the Synthesis of "Turn-On" Fluorescent Probes for Aldehyde Detection

The quinoline scaffold is an excellent platform for the design of fluorescent molecules. By incorporating both electron-donating (ethoxy) and electron-withdrawing (carbaldehyde) groups, an intramolecular charge transfer (ICT) character can be established, which is often associated with interesting photophysical properties.[4] A key application is the development of fluorescent probes, particularly for the detection of biologically relevant analytes like aldehydes.[7][8]

Scientific Rationale

The strategy involves a condensation reaction between 3-Ethoxyquinoline-6-carbaldehyde and a suitable amino-functionalized fluorophore that is initially non-fluorescent or weakly fluorescent. The resulting imine (Schiff base) formation leads to an extended π-conjugation system and a significant increase in fluorescence quantum yield, creating a "turn-on" sensor.[8][9] This approach allows for the sensitive and selective detection of aldehydes in various environments.[7][9]

Experimental Protocol: Synthesis of a Quinoline-Based Fluorescent Probe

This protocol details the synthesis of a model fluorescent probe via imine formation with a generic amino-fluorophore.

Materials:

  • 3-Ethoxyquinoline-6-carbaldehyde

  • Amino-functionalized fluorophore (e.g., an amino-BODIPY or amino-rosamine derivative)

  • Anhydrous Ethanol (EtOH)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 3-Ethoxyquinoline-6-carbaldehyde in 20 mL of anhydrous ethanol.

  • Addition of Amino-Fluorophore: To the stirred solution, add 1.05 equivalents of the amino-functionalized fluorophore.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of a new, fluorescent spot.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorescent probe.

Causality Behind Experimental Choices
  • Anhydrous Ethanol: Used as a solvent because it readily dissolves the reactants and the imine product, while being relatively easy to remove. The anhydrous condition helps to drive the equilibrium towards the product by minimizing the reverse hydrolysis reaction.

  • Glacial Acetic Acid: A mild acid catalyst is necessary to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: Heating the reaction provides the necessary activation energy to overcome the reaction barrier and ensures a reasonable reaction rate.

Workflow Visualization

G cluster_synthesis Synthesis of Fluorescent Probe A 1. Dissolve 3-Ethoxyquinoline- 6-carbaldehyde in EtOH B 2. Add Amino- Fluorophore A->B C 3. Add Catalytic Acetic Acid B->C D 4. Reflux for 4-6 hours C->D E 5. Monitor by TLC D->E F 6. Cool and Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure Quinoline-Imine Fluorescent Probe G->H

Caption: Workflow for the synthesis of a quinoline-based fluorescent probe.

Application in the Development of Novel Polymers

The incorporation of the rigid and photophysically active quinoline moiety into a polymer backbone can lead to materials with enhanced thermal stability, specific optical properties, and potential for use in organic electronics.[4][5] 3-Ethoxyquinoline-6-carbaldehyde can be utilized as a monomer or a precursor to a monomer in various polymerization schemes.

Scientific Rationale

One straightforward approach is through polycondensation reactions. For example, a Wittig reaction can be employed to convert the aldehyde into a vinyl group, creating a polymerizable styrene-type monomer. This monomer can then undergo polymerization to form a poly(quinoline-vinylene) derivative. Alternatively, the aldehyde can participate in condensation polymerization with suitable co-monomers.

Protocol: Synthesis of a Quinoline-Containing Polymer via Wittig Reaction and Polymerization

Part A: Monomer Synthesis

Materials:

  • 3-Ethoxyquinoline-6-carbaldehyde

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Ylide Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add potassium tert-butoxide (1.1 equivalents) to the suspension. Stir the resulting yellow-orange mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to form the ylide.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 3-Ethoxyquinoline-6-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography to yield the vinylquinoline monomer.

Part B: Polymerization

Materials:

  • Synthesized vinylquinoline monomer

  • AIBN (Azobisisobutyronitrile) initiator

  • Anhydrous Toluene

Procedure:

  • Setup: In a Schlenk flask, dissolve the vinylquinoline monomer and a catalytic amount of AIBN (e.g., 1 mol%) in anhydrous toluene.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture at 60-70 °C under an inert atmosphere for 24-48 hours.

  • Isolation: Cool the reaction and precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Polymerization Workflow

G cluster_polymer Synthesis of Quinoline-Containing Polymer M1 Part A: Monomer Synthesis (Wittig Reaction) M2 Vinylquinoline Monomer M1->M2 P1 Part B: Polymerization (Free Radical) M2->P1 P2 Quinoline-Polymer P1->P2

Caption: Two-stage synthesis of a quinoline-containing polymer.

Application in Drug Discovery and Development

The quinoline ring is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs.[2][3][10] 3-Ethoxyquinoline-6-carbaldehyde serves as a valuable starting material for the synthesis of novel quinoline derivatives with potential biological activity.

Scientific Rationale

The aldehyde group is a key functional handle for derivatization. For instance, condensation with hydrazines or hydrazides produces hydrazones, a class of compounds known for their diverse pharmacological activities, including anticancer properties.[1] Similarly, Claisen-Schmidt condensation with ketones yields chalcones, which are also recognized for their broad biological potential.[2] These reactions allow for the systematic modification of the quinoline scaffold to explore structure-activity relationships (SAR).

Protocol: Synthesis of a Quinoline-Hydrazone Derivative

Materials:

  • 3-Ethoxyquinoline-6-carbaldehyde

  • A substituted hydrazide (e.g., isoniazid)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolution: Dissolve 3-Ethoxyquinoline-6-carbaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

  • Hydrazide Addition: Add an equimolar amount of the selected hydrazide to the solution.

  • Catalysis: Add a few drops of glacial acetic acid.

  • Reaction: Stir the mixture at reflux for 2-4 hours. The formation of a precipitate may be observed.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated product by filtration.

  • Purification: Wash the solid product with cold ethanol to remove any unreacted starting materials and dry under vacuum to obtain the pure quinoline-hydrazone.

General Scheme for Drug Development

G cluster_drug Drug Development Pathway Start 3-Ethoxyquinoline- 6-carbaldehyde Reaction1 Condensation with Hydrazides Start->Reaction1 Reaction2 Condensation with Ketones Start->Reaction2 Reaction3 Other Derivatizations Start->Reaction3 Product1 Quinoline-Hydrazones Reaction1->Product1 Product2 Quinoline-Chalcones Reaction2->Product2 Product3 Other Novel Derivatives Reaction3->Product3 Screening Biological Screening (e.g., Cytotoxicity Assays) Product1->Screening Product2->Screening Product3->Screening

Sources

Method

Application Notes and Protocols for Antimicrobial Screening of Compounds Derived from 3-Ethoxyquinoline-6-carbaldehyde

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of novel compounds derived from 3-Ethoxyquinoline-6-carbaldehyde. This...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of novel compounds derived from 3-Ethoxyquinoline-6-carbaldehyde. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for evaluating the potential of these quinoline derivatives as new antimicrobial agents.

Introduction: The Promise of Quinolone Scaffolds in Antimicrobial Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of many synthetic antibacterial drugs.[1][2] Its derivatives, particularly the fluoroquinolones, have been a cornerstone in treating a wide array of bacterial infections for decades.[3] These agents typically exert their bactericidal effects by inhibiting bacterial DNA synthesis through the targeting of two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] The continuous emergence of antimicrobial resistance necessitates the exploration of novel quinoline-based compounds.[1][3] Derivatives of 3-Ethoxyquinoline-6-carbaldehyde represent a promising avenue for the development of new chemical entities with potent antimicrobial activity.[6][7]

This guide provides a systematic approach to the in vitro evaluation of these compounds, from initial screening for antimicrobial activity to assessing their cytotoxicity against mammalian cells, a critical step in early-stage drug development.

Postulated Mechanism of Action of Quinolone Analogs

Quinolone antibiotics are known to be bactericidal drugs that interfere with DNA replication by preventing the unwinding and duplication of bacterial DNA.[8][9] This is achieved by forming a stable ternary complex with the topoisomerase enzyme and the bacterial DNA, which ultimately leads to the fragmentation of the bacterial chromosome and cell death.[4][5] It is hypothesized that novel derivatives of 3-Ethoxyquinoline-6-carbaldehyde will share this fundamental mechanism, with structural modifications influencing their spectrum of activity and potency.

Quinolone_Mechanism_of_Action Compound Quinolone Derivative Target DNA Gyrase / Topoisomerase IV Compound->Target Binds to Complex Ternary Complex (Enzyme-DNA-Drug) Target->Complex Forms Replication DNA Replication Blocked Complex->Replication Leads to Death Bacterial Cell Death Replication->Death Results in

Caption: Postulated mechanism of action for quinoline derivatives.

Experimental Protocols: A Step-by-Step Guide

This section details the essential protocols for the antimicrobial screening and preliminary safety assessment of 3-Ethoxyquinoline-6-carbaldehyde derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[11][12]

Materials:

  • Test compounds (derivatives of 3-Ethoxyquinoline-6-carbaldehyde)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final working concentration of approximately 5 x 10^5 CFU/mL.[13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[13]

  • Inoculation and Incubation:

    • Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[13]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

    • A microplate reader can be used to measure the optical density (OD) at 600 nm to confirm the visual assessment.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation Read_Results Visual/Spectrophotometric Reading Incubation->Read_Results MIC_Value Determine MIC Value Read_Results->MIC_Value

Caption: Workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] This assay is a logical extension of the MIC test.

Materials:

  • MIC plate from the previous experiment

  • Nutrient agar plates

  • Sterile pipette tips

  • Incubator

Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[13]

    • Spread the aliquot onto a nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 24-48 hours.[13]

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of Colony Forming Units (CFUs) compared to the initial inoculum count.[14][15]

In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of promising antimicrobial compounds against mammalian cells to determine their selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[16][17]

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of approximately 2 x 10^4 cells per well in 100 µL of complete medium.[16]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well and incubate for another 4 hours.

    • A purple formazan precipitate will form in viable cells.[18]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The IC50 (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.

Data Presentation and Interpretation

The results of the antimicrobial screening and cytotoxicity assays should be presented in a clear and concise manner. Tables are an effective way to summarize the quantitative data.

Table 1: Antimicrobial Activity of 3-Ethoxyquinoline-6-carbaldehyde Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMBC (µg/mL) vs. S. aureus
Derivative 184163216
Derivative 2428168
Ciprofloxacin10.50.2512

Table 2: Cytotoxicity of 3-Ethoxyquinoline-6-carbaldehyde Derivatives

CompoundIC50 (µM) on HEK293 cells
Derivative 1>100
Derivative 285
Doxorubicin (Control)1.2

A high MBC/MIC ratio (>4) may indicate bacteriostatic rather than bactericidal activity. A high IC50 value in the cytotoxicity assay is desirable, as it suggests low toxicity to mammalian cells and a favorable therapeutic window.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the initial antimicrobial evaluation of compounds derived from 3-Ethoxyquinoline-6-carbaldehyde. By systematically determining the MIC, MBC, and in vitro cytotoxicity, researchers can effectively identify lead compounds for further development. These in vitro assays are critical for making informed decisions in the early stages of the drug discovery pipeline, ultimately contributing to the fight against antimicrobial resistance.

References

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • EBSCO. (n.d.). Quinolone antibiotics. Research Starters. Retrieved from [Link]

  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]

  • Vila, J., et al. (2007). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 60(Suppl 1), i7-i13. Retrieved from [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5. Retrieved from [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]

  • Pham, T. D. M., et al. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719-1739. Retrieved from [Link]

  • Naaz, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 1-14. Retrieved from [Link]

  • Kwiecińska-Piróg, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1003. Retrieved from [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Patel, N. B., et al. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1599-1608.
  • LITFL. (2020, November 3). Minimum Inhibitory Concentration. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal, 2(5), 165-177. Retrieved from [Link]

  • MacFadden, D. R., et al. (2024). Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution. Microbiology Spectrum, 12(4), e02058-23. Retrieved from [Link]

  • Bio-protocol. (2024, December 5). Minimal Bactericidal Concentration for Biofilms (MBC-B). Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(3), 3937-3950.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia. Iranian journal of pharmaceutical research: IJPR, 17(1), 263–273.
  • Liang, C. L., et al. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Zhonghua yi xue za zhi = Chinese medical journal; Free China ed, 57(6), 419–426.
  • University of Kufa. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • El-Essawy, F. A., et al. (2023). Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Indian Journal of Heterocyclic Chemistry, 33(4), 405-411.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Topics in Toxicology (Vol. 14, pp. 1-13).
  • Melaku, Y., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Journal of Chemistry, 2020, 1-12. Retrieved from [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Çavuşoğlu, Y., et al. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic chemistry, 102, 104014.

Sources

Application

Application Note: Photodynamic Therapy (PDT) Protocols Utilizing Quinoline Derivatives

Executive Summary & Mechanistic Rationale Photodynamic therapy (PDT) relies on the localized activation of a photosensitizer (PS) by light to generate cytotoxic reactive oxygen species (ROS). While porphyrin scaffolds ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Photodynamic therapy (PDT) relies on the localized activation of a photosensitizer (PS) by light to generate cytotoxic reactive oxygen species (ROS). While porphyrin scaffolds have historically dominated this space, quinoline derivatives —including Cinchona alkaloids, 2,3-disubstituted quinolines, and quinazoline-ferrocene conjugates—are emerging as highly tunable, next-generation photosensitizers[1].

The core advantage of the quinoline scaffold lies in its structural plasticity. Basic quinolines typically exhibit absorption bands between 300 and 410 nm; however, structural functionalization (such as the synthesis of 5-azoniabenzo[no]tetraphene derivatives) can red-shift this absorption into the visible spectrum (430–441 nm), making them highly viable for2[2].

Upon irradiation, the quinoline PS transitions from a singlet ground state ( S0​ ) to an excited singlet state ( S1​ ), followed by intersystem crossing (ISC) to a long-lived excited triplet state ( T1​ ). From T1​ , cytotoxicity is mediated via two causal pathways:

  • Type I Mechanism : Direct electron transfer to adjacent biomolecules or molecular oxygen, yielding free radicals (e.g., superoxide anion, hydroxyl radicals).

  • Type II Mechanism : Energy transfer to ground-state molecular oxygen, producing highly reactive singlet oxygen ( 1O2​ ).

Mechanism S0 Ground State PS (S0) Quinoline Derivative S1 Excited Singlet State (S1) S0->S1 Absorption Photon Light Irradiation Photon->S0 ISC Intersystem Crossing (ISC) S1->ISC T1 Excited Triplet State (T1) ISC->T1 T1->S0 Phosphorescence Type1 Type I Reaction (Electron Transfer) T1->Type1 Type2 Type II Reaction (Energy Transfer) T1->Type2 ROS Radicals (O2•-, OH•) Type1->ROS SingletO2 Singlet Oxygen (1O2) Type2->SingletO2 Apoptosis Cell Death (Apoptosis/Necrosis) ROS->Apoptosis SingletO2->Apoptosis

Photodynamic mechanism of quinoline derivatives generating ROS via Type I and Type II pathways.

Quantitative Photophysical & Biological Data

To design an effective PDT protocol, researchers must match the specific quinoline derivative to the appropriate excitation wavelength and target application. The table below summarizes recent quantitative data across different quinoline classes.

Compound ClassAbsorption Max (nm)Emission Max (nm)Target ApplicationROS MechanismReference
Cinchona Alkaloid Derivatives (5-azoniabenzo[no]tetraphene)430–441519–534Antimicrobial PDT (aPDT)Type I & Type II[2],[3]
Basic Quinoline Alkaloids (Protonated Form)300–410520Antibacterial / AntimalarialType I[4]
2,3-Disubstituted Quinolines UV/Vis RangeN/AAnticancer (Photonucleases)Type II[1]
Quinazoline-Ferrocene Conjugates 660N/AAnticancer (Synergistic PTT/CDT)Fenton/Haber-Weiss[5]

Experimental Protocols: A Self-Validating System

A robust PDT assay must differentiate between inherent chemical toxicity (dark toxicity) and light-induced photochemical toxicity. The following protocols are designed as self-validating systems, incorporating strict internal controls to isolate the causal effects of ROS generation.

Protocol A: In Vitro ROS Generation Assay (DCFDA Flow Cytometry)

Purpose: To quantify the intracellular generation of ROS upon light irradiation of quinoline-treated cells. Mechanistic Rationale: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable fluorogenic dye. Cellular esterases cleave the diacetate groups, trapping the probe intracellularly. Subsequent oxidation by photodynamically generated ROS converts the probe into highly fluorescent 2',7'-dichlorofluorescein (DCF), providing a direct, causal readout of ROS yield.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., PC-3 prostate cancer cells or microbial cultures) in a 6-well plate at 1×105 cells/well. Incubate overnight at 37°C to allow adherence.

  • PS Incubation (Dark Phase): Treat cells with the quinoline derivative at a sub-lethal concentration (e.g., 2–10 µM). Critical Causality: You must incubate the plates in the strict dark for 30–120 minutes. This allows for intracellular accumulation of the PS without premature, extracellular ROS triggering[6].

  • Dye Loading: Add DCFDA to a final concentration of 10 µM during the final 30 minutes of the dark incubation period.

  • Washing (Self-Validation Step): Aspirate the media and wash the cells twice with 1X PBS. Rationale: Removing extracellular PS and unbound DCFDA ensures that the measured fluorescence strictly reflects intracellular ROS generation. Failure to wash will result in false positives from extracellular photochemical reactions.

  • Irradiation: Expose the experimental wells to a calibrated light source matching the PS absorption maximum (e.g.,3[3]). Ensure irradiance is strictly calibrated using a photometer (e.g., 10 mW/cm² for a total fluence of 10 J/cm²)[6].

  • Harvest & Analysis: Immediately harvest cells using Trypsin-EDTA, resuspend in cold PBS, and analyze via flow cytometry (Excitation: 488 nm, Emission: 530 nm).

Required Internal Controls:

  • Unstained/Unirradiated: Baseline cellular autofluorescence.

  • DCFDA + Dark: Baseline physiological ROS levels.

  • DCFDA + Light: Validates that the light dose itself does not induce ROS (Light toxicity control).

  • PS + DCFDA + Dark: Validates that the quinoline derivative does not induce oxidative stress without photoactivation (Dark toxicity control)[7].

Protocol B: High-Throughput In Vitro Phototoxicity (aPDT/PDT) Assay

Purpose: To evaluate the photobactericidal or antineoplastic efficacy of quinoline derivatives.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the quinoline PS in culture medium (e.g., 0.5 to 50 µM). If the derivative is hydrophobic, use a maximum of 0.5% DMSO to prevent solvent-induced cytotoxicity.

  • Incubation: Add PS dilutions to a 96-well plate containing pre-seeded cells. Incubate in the dark for 1–4 hours.

  • Irradiation: Place the plate under the LED array. Crucial Step: Use a black-walled 96-well plate with clear bottoms. This prevents light scattering and "optical cross-talk" between adjacent wells, ensuring each well receives an isolated, accurate light dose.

  • Post-Incubation: Replace the media to remove the PS, and incubate the plate in the dark for 24 hours. Rationale: Apoptotic and necrotic cascades triggered by ROS require time to manifest cellular morphological and metabolic changes. Immediate viability readouts will yield false negatives[6].

  • Viability Readout: Perform an MTT or CellTiter-Glo assay to quantify metabolic activity relative to the dark controls.

Workflow Seed 1. Cell Seeding (96-well plate) Incubate 2. PS Incubation (Dark, 30-120 min) Seed->Incubate Wash 3. PBS Wash (Remove excess PS) Incubate->Wash Irradiate 4. Light Irradiation (Specific Wavelength) Wash->Irradiate PostIncubate 5. Post-Incubation (24h, Dark) Irradiate->PostIncubate Assay 6. Viability Assay (MTT / Flow Cytometry) PostIncubate->Assay

Step-by-step experimental workflow for evaluating in vitro phototoxicity of photosensitizers.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL:[Link]

  • Alkaloids as Photosensitisers for the Inactivation of Bacteria Source: NIH / PMC URL:[Link]

  • Quinine and Quinidine Derivatives as Photosensitizers for Photodynamic Inactivation of Bacterial Pathogens Source: ResearchGate (2026) URL:[Link]

  • Quinine and Quinidine Derivatives as Photosensitizers for Photodynamic Inactivation of Bacterial Pathogens Source: Journal of Natural Products - ACS Publications URL:[Link]

  • Novel quinazoline-ferrocene photosensitizer: in silico studies, photochemical characterization, ROS generation, and in vitro phototoxicity Source: ResearchGate (2025) URL:[Link]

  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II Source: ResearchGate URL:[Link]

  • An In Vitro Approach to Photodynamic Therapy Source: NIH / PMC URL:[Link]

Sources

Method

Application Notes and Protocols for the Development of Enzyme Inhibitors from Quinoline Aldehydes

Introduction: The Quinoline Aldehyde Scaffold in Enzyme Inhibition The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] Its rigi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Aldehyde Scaffold in Enzyme Inhibition

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal anchor for designing enzyme inhibitors. The introduction of an aldehyde functionality onto the quinoline core adds a layer of chemical reactivity that can be harnessed for potent and often selective enzyme inhibition. Aldehydes are electrophilic and can form reversible covalent bonds (Schiff bases) with nucleophilic residues like lysine or, more pertinent to many enzyme active sites, form hemiacetals or hemithioacetals with serine or cysteine residues, respectively.[5] This capacity for covalent or pseudo-covalent interaction can lead to inhibitors with high affinity and prolonged target engagement.

This guide provides a comprehensive overview of the principles and methodologies for developing enzyme inhibitors based on the quinoline aldehyde scaffold. We will delve into the synthetic strategies, mechanistic rationale, detailed biochemical assay protocols, and computational approaches that are crucial for advancing these promising molecules from concept to validated leads.

Strategic Considerations for Targeting Enzymes with Quinoline Aldehydes

The aldehyde group is not merely a passive substituent; it is an active "warhead" that can be directed towards specific amino acid residues within an enzyme's active site.[6] The choice of enzyme target is therefore critical and is often guided by the presence of a nucleophilic residue in the catalytic pocket.

Key Enzyme Classes Targeted by Quinoline Aldehydes:

  • Cysteine Proteases: The thiol group of the active site cysteine is a prime target for aldehyde electrophiles, forming a reversible hemithioacetal adduct. This mechanism is relevant for inhibiting parasitic proteases like cruzain and rhodesain.[7][8][9]

  • Aldehyde Dehydrogenases (ALDHs): These enzymes possess a catalytic cysteine residue crucial for aldehyde metabolism. Quinoline-based inhibitors, including those with aldehyde functionalities, have been developed to target ALDHs, which are implicated in cancer cell resistance.[10][11][12][13] The aldehyde on the inhibitor can form a reversible covalent adduct with the active site cysteine.[10][11]

  • Aminopeptidases: Metallopeptidases, such as Leishmania donovani methionine aminopeptidase 1 (LdMetAP1) and M1 aminopeptidase (LdM1AP), have been successfully inhibited by quinoline-carbaldehyde derivatives.[14][15] These inhibitors often act as competitive inhibitors, mimicking the substrate.[14]

The following diagram illustrates the general workflow for the development of quinoline aldehyde-based enzyme inhibitors.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Target_Selection Target Enzyme Selection (e.g., Cysteine Protease, ALDH) Computational_Design In Silico Design (Docking, QSAR) Target_Selection->Computational_Design Synthesis Synthesis of Quinoline Aldehydes Computational_Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Enzyme_Assay Enzymatic Inhibition Assay (IC50 Determination) Characterization->Enzyme_Assay Mechanism_Study Mechanism of Action Studies (Kinetics, Reversibility) Enzyme_Assay->Mechanism_Study Selectivity_Panel Selectivity Profiling (Against related enzymes) Mechanism_Study->Selectivity_Panel SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Analysis ADMET_Profiling In Silico & In Vitro ADMET Profiling SAR_Analysis->ADMET_Profiling Optimized_Synthesis Synthesis of Optimized Analogs ADMET_Profiling->Optimized_Synthesis Optimized_Synthesis->Enzyme_Assay Iterative Cycle

Caption: Workflow for Quinoline Aldehyde Inhibitor Development.

Synthesis of Quinoline Aldehydes: Protocols and Considerations

The synthesis of quinoline aldehydes can be achieved through various established organic chemistry reactions. The choice of method depends on the desired substitution pattern on the quinoline ring.

Protocol 1: Vilsmeier-Haack Reaction for 2-Chloroquinoline-3-carbaldehydes

The Vilsmeier-Haack reaction is a versatile method for the synthesis of 2-chloroquinoline-3-carbaldehydes from N-phenylacetamides.[16][17][18] This reaction involves formylation and cyclization in a one-pot process.

Materials:

  • Substituted N-phenylacetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Round-bottom flask with a reflux condenser

  • Sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 eq.) to ice-cold N,N-dimethylformamide (6 eq.) with stirring.

  • To this mixture, add the substituted N-phenylacetamide (1 eq.).

  • Heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Oxidation of Quinoline Methanols

Quinoline aldehydes can also be synthesized by the oxidation of the corresponding quinoline methanols. This is a useful method when the methanol precursor is readily available.

Materials:

  • Substituted quinoline methanol

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Sodium thiosulfate solution (for quenching DMP)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the quinoline methanol (1 eq.) in dry dichloromethane in a round-bottom flask.

  • Add Dess-Martin periodinane (1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Biochemical Evaluation of Quinoline Aldehyde Inhibitors

A robust and reproducible biochemical assay is the cornerstone of any inhibitor development program. The following protocols are tailored for the evaluation of quinoline aldehydes against their target enzymes.

Protocol 3: General Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a quinoline aldehyde inhibitor.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (chromogenic or fluorogenic substrate is preferred)

  • Assay buffer (optimized for the target enzyme's activity)

  • Quinoline aldehyde inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the quinoline aldehyde inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • In a 96-well plate, add the assay buffer, the inhibitor dilutions (or DMSO for control), and the enzyme.

  • Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Example IC₅₀ Values for Quinoline Aldehyde Inhibitors

Compound IDTarget EnzymeIC₅₀ (µM)
QA-1Cysteine Protease X1.2
QA-2Cysteine Protease X0.5
QA-3ALDH1A12.8
QA-4ALDH1A10.9
Protocol 4: Mechanism of Action Studies - Reversibility Assay

The aldehyde functionality suggests a potential for covalent inhibition. It is crucial to determine if the inhibition is reversible or irreversible.

Materials:

  • Purified target enzyme

  • Quinoline aldehyde inhibitor

  • Assay buffer

  • Dialysis membrane or size-exclusion chromatography column

Procedure (Jump Dilution Method):

  • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for a prolonged period (e.g., 1-2 hours).

  • As a control, incubate the enzyme with DMSO under the same conditions.

  • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate.

  • Immediately monitor the enzymatic activity.

  • If the activity of the inhibitor-treated enzyme recovers to the level of the control, the inhibition is reversible. If there is no recovery of activity, the inhibition is likely irreversible.

The following diagram illustrates the potential covalent interaction between a quinoline aldehyde and a cysteine residue in the enzyme's active site.

G cluster_0 Enzyme Active Site cluster_1 Quinoline Aldehyde Inhibitor Enzyme_Cys Enzyme-SH Hemithioacetal Enzyme-S-CH(OH)-Quinoline (Hemithioacetal Adduct) Enzyme_Cys->Hemithioacetal Reversible Nucleophilic Attack Inhibitor Quinoline-CHO Inhibitor->Hemithioacetal

Caption: Covalent Adduct Formation.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the quinoline aldehyde scaffold is essential for improving potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:

  • Position of the Aldehyde: The position of the aldehyde group on the quinoline ring is critical for optimal interaction with the target enzyme.

  • Substituents on the Quinoline Ring: The nature and position of other substituents (e.g., halogens, methoxy groups) can significantly influence binding affinity and selectivity.[10][11]

  • Bioisosteric Replacements: Replacing the aldehyde with other electrophilic groups (e.g., ketones, nitriles) can modulate reactivity and improve drug-like properties.[10][11]

Computational Modeling and ADMET Profiling

In silico tools are invaluable for accelerating the inhibitor development process.

  • Molecular Docking: Docking studies can predict the binding mode of quinoline aldehydes in the enzyme's active site, guiding the design of more potent analogs.[8]

  • ADMET Profiling: Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify candidates with favorable drug-like profiles early in the discovery pipeline.

Conclusion

Quinoline aldehydes represent a promising class of enzyme inhibitors with the potential for high potency and target selectivity. The strategic placement of the reactive aldehyde functionality allows for the design of inhibitors that can form covalent or pseudo-covalent bonds with key active site residues. By integrating rational design, efficient synthesis, robust biochemical evaluation, and computational modeling, researchers can effectively develop novel therapeutic agents based on this versatile scaffold.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Ethoxyquinoline-6-carbaldehyde Synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with synthesizing 3-ethoxyquinoline-6-carbaldehyde (CAS 1355585-02-2). Here, we bypass bas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with synthesizing 3-ethoxyquinoline-6-carbaldehyde (CAS 1355585-02-2). Here, we bypass basic theory to focus on advanced synthetic strategies, mechanistic causality, and field-proven troubleshooting protocols.

Executive Summary & Synthetic Strategy

The synthesis of 3-ethoxyquinoline-6-carbaldehyde presents unique regiochemical and chemoselective challenges. While direct formylation (e.g., the Vilsmeier-Haack reaction) is a foundational method for functionalizing electron-rich heterocycles, the quinoline nucleus is inherently deactivated by its nitrogen atom 1. Even with the electron-donating 3-ethoxy group, direct electrophilic aromatic substitution yields poor regioselectivity, often favoring the C5 or C8 positions rather than the desired C6 position.

To guarantee absolute regiocontrol, our recommended workflow relies on functional group interconversion from a pre-functionalized halogenoquinoline [[1]](). Pre-installing a halogen at C6 and utilizing metal-catalyzed cross-coupling or selective lithiation is the most reliable way to ensure >99% regioselectivity 2. The robust route involves the O-alkylation of 6-bromo-3-hydroxyquinoline, followed by a highly controlled lithium-halogen exchange and subsequent trapping with anhydrous N,N-dimethylformamide (DMF).

SynthesisWorkflow SM 6-Bromo-3-hydroxyquinoline Alkylation O-Alkylation (EtI, K2CO3, DMF) SM->Alkylation Int 6-Bromo-3-ethoxyquinoline Alkylation->Int Lithiation Halogen-Metal Exchange (n-BuLi, THF, -78°C) Int->Lithiation Route A PdForm Pd-Catalyzed Formylation (Pd(OAc)2, CO surrogate) Int->PdForm Route B Target 3-Ethoxyquinoline-6-carbaldehyde Lithiation->Target + DMF quench PdForm->Target

Synthetic workflow for 3-ethoxyquinoline-6-carbaldehyde via halogen-metal exchange or Pd-catalysis.

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of 6-Bromo-3-ethoxyquinoline (O-Alkylation)

Causality: Potassium carbonate is selected as the base because its basicity is perfectly tuned to deprotonate the 3-hydroxyl group (pKa ~8.5) without causing side reactions with the alkylating agent. DMF is used as the solvent to maximize the nucleophilicity of the phenoxide intermediate.

  • Setup: To a flame-dried 500 mL round-bottom flask, add 6-bromo-3-hydroxyquinoline (10.0 g, 44.6 mmol) and anhydrous K₂CO₃ (9.2 g, 66.9 mmol, 1.5 eq).

  • Solvent: Suspend the mixture in 100 mL of anhydrous DMF under a nitrogen atmosphere.

  • Alkylation: Dropwise add ethyl iodide (4.3 mL, 53.5 mmol, 1.2 eq) via syringe.

  • Heating: Heat the reaction mixture to 80 °C for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1) under UV light; the highly fluorescent starting material spot must completely disappear before proceeding.

  • Workup: Cool to room temperature, quench with 200 mL of distilled water, and extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 x 50 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate to yield the intermediate.

Protocol B: Formylation via Lithium-Halogen Exchange

Causality: The exchange must be strictly maintained at -78 °C. Organolithium species on electron-deficient heterocycles are highly reactive; if the temperature rises, they are prone to nucleophilic addition into the imine bond (C2 position) of neighboring quinoline molecules, leading to irreversible dimerization.

  • Preparation: Dissolve 6-bromo-3-ethoxyquinoline (5.0 g, 19.8 mmol) in 100 mL of anhydrous THF in a flame-dried Schlenk flask.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 8.7 mL, 21.8 mmol, 1.1 eq) dropwise over 10 minutes down the side of the flask to pre-cool the reagent. Stir for 30 minutes at -78 °C.

    • Self-Validation: Quench a 0.1 mL aliquot in D₂O. If ¹H NMR shows >95% deuterium incorporation at C6, the lithiation is complete.

  • Electrophilic Trapping: Add anhydrous DMF (2.3 mL, 29.7 mmol, 1.5 eq) rapidly in one portion. Stir for an additional 1 hour at -78 °C.

  • Quench & Hydrolysis: Quench the reaction while still cold by adding 20 mL of saturated aqueous NH₄Cl. Remove the cooling bath and allow the mixture to warm to room temperature. This ensures the tetrahedral hemiaminal intermediate is cleanly hydrolyzed to the aldehyde.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography to afford the target aldehyde.

Quantitative Data: Optimization of Lithiation Conditions
Reagent (eq)Temp (°C)Trapping Agent (eq)Yield (%)Major Byproduct Observed
n-BuLi (1.1)-78DMF (1.5)84Debrominated quinoline (5%)
n-BuLi (1.1)-40DMF (1.5)42Quinoline dimers (35%)
t-BuLi (2.2)-78DMF (1.5)88None (trace)
i-PrMgCl (1.2)-20DMF (1.5)15Unreacted starting material

Troubleshooting Guide & FAQs

Q1: My final product is heavily contaminated with 3-ethoxyquinoline (the debrominated starting material). What went wrong? A: Debromination occurs when the 6-lithio-3-ethoxyquinoline intermediate is protonated before it can react with DMF. This is almost exclusively a moisture issue.

  • Root Cause: Adventitious water in the THF, the DMF, or on the glassware.

  • Solution: Ensure THF is freshly distilled from sodium/benzophenone or dispensed from a solvent purification system. Crucially, DMF must be strictly anhydrous and stored over activated 3Å molecular sieves. Even newly opened bottles of commercial DMF contain enough water to ruin a micro-scale lithiation.

Q2: I am seeing a large amount of a highly polar byproduct, and mass spec indicates a mass of [M+2]. A: An [M+2] peak relative to your target aldehyde indicates over-reduction to the corresponding primary alcohol, (3-ethoxyquinolin-6-yl)methanol.

  • Root Cause: If you opted for the Palladium-catalyzed formylation route (Route B) using a formate salt (e.g., sodium formate) as a CO surrogate, the formate can act as a hydride donor. If the reaction is run too long or at too high a temperature, the newly formed aldehyde is reduced by the Pd-hydride species.

  • Solution: Lower the reaction temperature from 95 °C to 80 °C and strictly monitor the reaction via LC-MS. Terminate the reaction immediately upon consumption of the bromide.

Q3: Can I use the Vilsmeier-Haack reaction directly on 3-ethoxyquinoline to save a step? A: While the Vilsmeier-Haack reaction is a prominent method for formylating electron-rich aromatics 1, the quinoline nitrogen withdraws electron density from the benzo-ring. Although the 3-ethoxy group provides some activation, the reaction is notoriously sluggish and often yields an intractable mixture of C5, C7, and C8 regioisomers, with C6 being a minor product. Various quinoline scaffolds can be prepared through cascade reactions 3, but functionalization of pre-existing halogenated cores remains the only way to guarantee absolute regioselectivity 2.

Q4: The yield of the O-alkylation step is stalling at 60%. How can I push it to completion? A: The stalling is likely due to the alkylating agent (ethyl iodide) boiling off or degrading.

  • Root Cause: Ethyl iodide is volatile (bp 72 °C). If your condenser is not adequately chilled, or if the nitrogen sweep is too high, you are losing your reagent to the exhaust.

  • Solution: Use a sealed tube or a pressure flask if operating above 70 °C, or add the ethyl iodide in two portions (1.0 eq initially, 0.5 eq after 2 hours).

Troubleshooting Issue Low Yield of Target Aldehyde Check1 Is unreacted bromide recovered? Issue->Check1 Yes1 Incomplete Exchange Check1->Yes1 Yes No1 Are there side products? Check1->No1 No Action1 Titrate n-BuLi / Check Temp Yes1->Action1 Side1 Debrominated Quinoline No1->Side1 Major Side2 Alcohol Byproduct No1->Side2 Major Action2 Ensure strictly anhydrous DMF Side1->Action2 Action3 Avoid over-reduction (control time) Side2->Action3

Diagnostic logic tree for troubleshooting low yields in halogenoquinoline formylation reactions.

References

  • Benchchem. "The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis." 1

  • MDPI. "4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties." 2

  • RSC Publishing. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues." 3

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-Ethoxyquinoline-6-carbaldehyde

Welcome to the dedicated technical support center for the synthesis of 3-Ethoxyquinoline-6-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 3-Ethoxyquinoline-6-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis of this valuable heterocyclic intermediate. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and significantly improve your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: The Core Synthesis - Vilsmeier-Haack Formylation

The most common and direct route to 3-Ethoxyquinoline-6-carbaldehyde is the Vilsmeier-Haack formylation of the 3-ethoxyquinoline precursor. This electrophilic aromatic substitution targets an electron-rich position on the quinoline ring system.

Q1: My yield of 3-Ethoxyquinoline-6-carbaldehyde is consistently low. What are the most critical parameters to investigate in the Vilsmeier-Haack reaction?

A1: Low yields in this synthesis are a frequent challenge and can typically be traced back to a few key areas. A systematic approach to optimization is crucial.[1][2]

  • Purity of Starting Materials: The Vilsmeier-Haack reaction is sensitive to impurities. Ensure your 3-ethoxyquinoline starting material is pure and anhydrous. Moisture, in particular, can rapidly deactivate the Vilsmeier reagent.[3]

  • Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to the 3-ethoxyquinoline substrate is paramount. An insufficient amount of the reagent will lead to incomplete conversion, while a large excess can sometimes promote side reactions or complicate the work-up. Studies on similar quinoline syntheses have shown that a significant excess of POCl₃ (e.g., 3 to 12 molar equivalents relative to the substrate) can substantially improve product yield.[4]

  • Reaction Temperature and Time: Temperature control is critical at two stages.[4]

    • Reagent Formation: The Vilsmeier reagent should be prepared at a low temperature (typically 0-5°C) to prevent decomposition.[4]

    • Formylation Reaction: The subsequent reaction with 3-ethoxyquinoline usually requires heating to proceed to completion. Typical temperatures range from 70-90°C.[4][5] Overheating can lead to significant tar formation and degradation of the product.[6][7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating once the starting material is consumed.[1][2]

  • Work-up Procedure: The reaction must be carefully quenched by pouring the mixture onto crushed ice.[4][5] This hydrolyzes the intermediate iminium salt to the final aldehyde. The pH must then be carefully neutralized (e.g., with saturated sodium bicarbonate or sodium carbonate solution) to precipitate the product.[4][8] Incomplete neutralization will result in the product remaining in the acidic aqueous layer as a salt.

Table 1: Example Parameters for Vilsmeier-Haack Optimization

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale for Change
POCl₃:Substrate Ratio 3 equivalents8-12 equivalentsDrives the reaction to completion by ensuring sufficient Vilsmeier reagent is present.[4]
Reaction Temperature 110°C80-90°CReduces thermal decomposition and tar formation, which are common at higher temperatures.[6][7]
Reaction Time 12 hours (fixed)4-8 hours (TLC monitored)Prevents product degradation from prolonged exposure to heat after the reaction is complete.[1]
Quenching Method Addition of waterPouring onto crushed iceProvides better temperature control during the highly exothermic hydrolysis of excess POCl₃.[4]

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity for formylation at the C-6 position?

A2: The regioselectivity of electrophilic substitution on the quinoline ring is dictated by the electronic effects of the existing substituents. The ethoxy group at C-3 is an electron-donating group, which activates the ring towards electrophilic attack. However, its influence is directed to specific positions. In the quinoline system, the benzene ring is generally more electron-rich and reactive towards electrophiles than the pyridine ring.[9] The C-6 and C-8 positions are typically favored. To enhance selectivity for the C-6 position:

  • Lewis Acid Choice: While the standard Vilsmeier-Haack reaction uses POCl₃, alternative Lewis acids in other formylation reactions (like the Rieche formylation) can sometimes alter regioselectivity.[10][11] However, for this specific transformation, sticking to the Vilsmeier-Haack conditions is most common.

  • Temperature Control: Running the reaction at the lower end of the effective temperature range (e.g., 70-80°C) can sometimes favor the thermodynamically more stable product, potentially improving the ratio of desired C-6 isomer.

  • Characterization is Key: It is essential to fully characterize all products formed. If you have a mixture of, for example, the C-6 and C-8 isomers, separation may be possible via column chromatography, though optimizing the reaction to favor one is preferable.

Section 2: Troubleshooting Side Reactions and Purification

Q3: My reaction mixture turns into a dark, tarry mess, making product isolation nearly impossible. What causes this and how can I prevent it?

A3: Tar formation is a very common issue in quinoline chemistry, especially under the strongly acidic and high-temperature conditions of the Vilsmeier-Haack reaction.[6][7]

  • Primary Cause: Polymerization and decomposition of the starting material or the product are the main culprits.[7] This is often exacerbated by localized overheating.

  • Preventative Measures:

    • Controlled Heating: Use an oil bath and a contact thermometer to ensure uniform and controlled heating. Avoid "hot spots" in the reaction flask.

    • Efficient Stirring: Maintain vigorous and efficient stirring throughout the reaction to ensure even heat distribution.[7]

    • Optimal Temperature: Do not exceed the optimal temperature range. As mentioned, higher temperatures drastically increase the rate of tar formation.[6]

    • Purity of Reagents: Ensure your DMF is anhydrous and your POCl₃ is freshly distilled or from a recently opened bottle. Impurities can catalyze polymerization.

dot

Troubleshooting_Low_Yield start Low Yield of Product tlc_check Analyze Crude Reaction by TLC/HPLC start->tlc_check sub_node_1 Significant Starting Material Remains? tlc_check->sub_node_1 sub_node_2 Multiple Spots/ Side Products Observed? tlc_check->sub_node_2 sub_node_1->sub_node_2 No incomplete_rxn Incomplete Reaction sub_node_1->incomplete_rxn Yes side_reactions Poor Selectivity or Decomposition sub_node_2->side_reactions Yes purification_issue Product Loss During Work-up/Purification sub_node_2->purification_issue No solution_1 Increase Reaction Time/Temp. Increase Reagent Stoichiometry Check Reagent Purity incomplete_rxn->solution_1 solution_2 Lower Reaction Temperature Verify Purity of Precursor Optimize Purification Method side_reactions->solution_2 solution_3 Optimize Quenching Verify Neutralization pH Consider Bisulfite Purification purification_issue->solution_3 Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up & Purification reagent_prep_1 Cool DMF to 0°C reagent_prep_2 Add POCl₃ dropwise (keep < 5°C) reagent_prep_1->reagent_prep_2 reagent_prep_3 Stir 30 min at 0-5°C reagent_prep_2->reagent_prep_3 reaction_1 Add 3-Ethoxyquinoline (keep < 10°C) reagent_prep_3->reaction_1 Vilsmeier Reagent Ready reaction_2 Heat to 80-90°C reaction_1->reaction_2 reaction_3 Monitor by TLC (4-8 hours) reaction_2->reaction_3 workup_1 Quench on Crushed Ice reaction_3->workup_1 Reaction Complete workup_2 Neutralize with NaHCO₃ (pH 7) workup_1->workup_2 workup_3 Filter Crude Solid workup_2->workup_3 workup_4 Purify (Recrystallization or Chromatography) workup_3->workup_4 final_product final_product workup_4->final_product Pure Product

Sources

Troubleshooting

Technical Support Center: 3-Ethoxyquinoline-6-carbaldehyde Reactions &amp; Troubleshooting

Welcome to the Technical Support Center. As a bifunctional scaffold, 3-Ethoxyquinoline-6-carbaldehyde (CAS: 1355585-02-2) is a highly versatile building block in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bifunctional scaffold, 3-Ethoxyquinoline-6-carbaldehyde (CAS: 1355585-02-2) is a highly versatile building block in medicinal chemistry and drug development. However, its unique electronic topology—combining an electron-rich ethoxy ether, a basic quinoline nitrogen, and a highly reactive C6-aldehyde—makes it susceptible to chemoselectivity issues.

This guide is designed to help researchers and process chemists diagnose, troubleshoot, and prevent common side reactions such as auto-oxidation, ether cleavage, and unintended ring reduction.

Part 1: Quantitative Data & Side Product Profiling

Before altering your reaction conditions, use the table below to match your analytical data (LC-MS/TLC) with the most common side products associated with this scaffold.

Side Product ClassSpecific Chemical NameMass Shift (ΔDa)TLC Behavior (vs. SM)Primary CausePrevention Strategy
Auto-Oxidation 3-Ethoxyquinoline-6-carboxylic acid+16Highly polar, baseline streakingProlonged O₂ / light exposureStore under Ar at 2-8°C
Over-Reduction (3-Ethoxyquinolin-6-yl)methanol+2Moderately more polarExcess hydride donorLimit reducing agent to 1.1 eq
Ring Reduction THQ-6-carbaldehyde derivatives+4Highly iodine activeAcidic hydride reductionBuffer pH > 5.5, use STAB
Ether Cleavage 3-Hydroxyquinoline-6-carbaldehyde-28Highly polar, phenolicLewis acids / Temp >200°CT < 150°C, avoid BBr₃/AlCl₃
Part 2: Diagnostic Troubleshooting Workflow

Use the following logical workflow to identify and resolve issues directly from your crude reaction mixture analysis.

Workflow Start Analyze Crude Mixture (LC-MS / TLC) Q1 Is there a +16 Da peak or baseline streaking? Start->Q1 A1 Auto-Oxidation Detected Purify via acid-base wash. Store under Argon. Q1->A1 Yes Q2 Is there a -28 Da peak (Loss of Ethylene)? Q1->Q2 No A2 Ether Cleavage Detected Lower temp (<150°C) Avoid strong Lewis acids. Q2->A2 Yes Q3 Are there +2 or +4 Da peaks? Q2->Q3 No A3 Over-reduction Detected Reduce hydride equivalents. Buffer reaction pH. Q3->A3 Yes

Figure 1: Diagnostic troubleshooting workflow for 3-Ethoxyquinoline-6-carbaldehyde reactions.

Part 3: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: During reductive amination, my LC-MS shows a +4 Da mass shift and a highly iodine-active TLC spot. What happened? A1: You are observing the unintended reduction of the quinoline ring to a 1,2,3,4-tetrahydroquinoline (THQ) derivative. Causality: The nitrogen lone pair on the quinoline ring is highly basic. In acidic media (often used to activate imine formation), the nitrogen protonates to form a quinolinium ion. This significantly lowers the LUMO of the pyridine-half of the ring, making it highly susceptible to hydride attack from reagents like sodium cyanoborohydride (NaBH₃CN) or Hantzsch esters ()[1]. Solution: Buffer the reaction to pH 5.5-6.0 using an acetic acid/sodium acetate buffer, and switch to the milder sodium triacetoxyborohydride (STAB), which is less prone to reducing the heteroaromatic core.

Q2: I am running a high-temperature condensation, and I see a highly polar, phenolic side product with a -28 Da mass shift. How do I prevent this? A2: This is 3-hydroxyquinoline-6-carbaldehyde, resulting from the thermal or Lewis acid-mediated cleavage of the ethoxy group. Causality: While alkyl aryl ethers are generally stable, ethoxyquinolines can undergo pyrolytic elimination of ethylene (a loss of exactly 28 Da) at elevated temperatures (>200°C) via a cyclic transition state, yielding the tautomeric quinolone/hydroxyquinoline ()[2]. Furthermore, if your reaction utilizes strong Lewis acids (e.g., AlCl₃, BBr₃), the ether oxygen coordinates with the metal, facilitating nucleophilic attack and rapid de-ethylation. Solution: Keep reaction temperatures strictly below 150°C. If a Lewis acid is required (e.g., for a Knoevenagel condensation), switch to a milder catalyst like Titanium(IV) ethoxide (Ti(OEt)₄).

Q3: My starting material bottle has degraded over time, showing a baseline-streaking spot on TLC and a +16 Da mass peak. Can I salvage it? A3: The aldehyde has undergone auto-oxidation to 3-ethoxyquinoline-6-carboxylic acid. Causality: 3-Ethoxyquinoline-6-carbaldehyde lacks steric shielding at the carbonyl carbon and possesses a weak C-H bond. Ambient oxygen readily abstracts this hydrogen to form an acyl radical, which reacts with another O₂ molecule to form a peroxy acid, eventually converting the aldehyde into the carboxylic acid ()[3]. Solution: Yes, it can be salvaged via a simple acid-base wash (see Protocol B below).

Part 4: Mechanistic Divergence Pathway

Pathway SM 3-Ethoxyquinoline-6-carbaldehyde (Target Scaffold) Cond1 Ambient O2 / Light SM->Cond1 Cond2 Lewis Acids / >200°C SM->Cond2 Cond3 Excess Hydride Donors SM->Cond3 SP1 3-Ethoxyquinoline-6-carboxylic acid (Auto-oxidation) Cond1->SP1 SP2 3-Hydroxyquinoline-6-carbaldehyde (Ether Cleavage) Cond2->SP2 SP3 (3-Ethoxyquinolin-6-yl)methanol (Over-reduction) Cond3->SP3 SP4 Tetrahydroquinoline Adducts (Ring Reduction) Cond3->SP4 Acidic Media

Figure 2: Mechanistic divergence of 3-Ethoxyquinoline-6-carbaldehyde into common side products.

Part 5: Self-Validating Experimental Protocols
Protocol A: Chemoselective Reductive Amination (Avoiding THQ Formation)

This protocol utilizes self-validating checkpoints to ensure the quinoline ring remains intact.

  • Imine Formation: In an oven-dried flask under argon, combine 3-Ethoxyquinoline-6-carbaldehyde (1.0 eq) and your primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add anhydrous MgSO₄ (2.0 eq) as a desiccant. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Spot the reaction on TLC (Hexanes/EtOAc 1:1). The aldehyde spot (UV active, Rf ~0.5) must completely disappear, replaced by a less polar imine spot. If the aldehyde persists, add 0.1 eq of Ti(OEt)₄ to force imine formation without lowering the pH.

  • Chemoselective Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Do not use NaBH₃CN to avoid quinoline ring reduction. Stir for 4 hours, allowing it to warm to room temperature.

  • Quench & Validation: Quench the reaction strictly with saturated aqueous NaHCO₃ until bubbling ceases.

    • Self-Validation Checkpoint: Test the aqueous layer with pH paper. It must be ≥ pH 8. If the pH is acidic, boron complexes will remain stable, leading to poor extraction yields and boron-adduct impurities in your final NMR.

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Salvage & Purification of Auto-Oxidized Starting Material

Use this protocol to rescue degraded 3-Ethoxyquinoline-6-carbaldehyde.

  • Dissolution: Dissolve the degraded, impure 3-ethoxyquinoline-6-carbaldehyde in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of material).

  • Acid-Base Partitioning: Transfer to a separatory funnel and extract with 1M NaOH (3 x 15 mL).

    • Mechanistic Note: The auto-oxidized side product (3-ethoxyquinoline-6-carboxylic acid) deprotonates and partitions entirely into the aqueous layer, while the unreacted aldehyde remains in the organic layer.

  • Recovery: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified aldehyde.

  • Storage: Immediately purge the storage vial with Argon gas, seal tightly, and store at 2-8°C protected from light.

References
  • Title: Boric acid catalyzed chemoselective reduction of quinolines - Supporting Information. Source: RSC Advances. URL: [Link]

  • Title: Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: A computational study. Source: Scientific Reports. URL: [Link]

Sources

Optimization

"troubleshooting guide for the synthesis of 3-Ethoxyquinoline-6-carbaldehyde"

Technical Support Center: Synthesis of 3-Ethoxyquinoline-6-carbaldehyde Welcome to the dedicated technical support guide for the synthesis of 3-Ethoxyquinoline-6-carbaldehyde. This resource is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Ethoxyquinoline-6-carbaldehyde

Welcome to the dedicated technical support guide for the synthesis of 3-Ethoxyquinoline-6-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack reaction for the formylation of 3-ethoxyquinoline is resulting in a very low yield or failing completely. What are the potential causes and how can I improve the outcome?

A1: Low or no yield in a Vilsmeier-Haack reaction is a common challenge that can often be traced back to several key factors. Here is a systematic approach to troubleshooting this issue:

1. Quality and Stoichiometry of Reagents:

  • Vilsmeier Reagent Formation: The success of the reaction is critically dependent on the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

    • Actionable Insight: Always use fresh, anhydrous DMF. Older or wet DMF can decompose to dimethylamine, which can react with and deactivate the Vilsmeier reagent.[1][2] Ensure your POCl₃ is also fresh and has been stored under anhydrous conditions.

    • Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. For related quinoline syntheses, a higher molar ratio of POCl₃ to the substrate has been shown to significantly enhance yields.[1]

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-donating nature of the ethoxy group at the 3-position should activate the quinoline ring towards formylation. However, the overall electron-deficient nature of the quinoline ring system can sometimes make the reaction sluggish.

2. Reaction Conditions:

  • Temperature Control: The temperature at which the Vilsmeier reagent is formed and the subsequent formylation reaction is carried out is critical.

    • Vilsmeier Reagent Formation: This step is typically performed at low temperatures (0-5 °C) to control the exothermic reaction between POCl₃ and DMF.[3]

    • Formylation Reaction: After the addition of the 3-ethoxyquinoline substrate, the reaction temperature is usually raised. A common temperature range for the formylation of quinolines is 80-90 °C.[3][4] Insufficient heating can lead to incomplete reaction, while excessive temperatures might lead to decomposition of the starting material or product.[5]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Incomplete conversion is a common reason for low yields.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

3. Work-up Procedure:

  • Hydrolysis of the Iminium Salt: The work-up, which typically involves pouring the reaction mixture onto crushed ice, is a critical step to hydrolyze the intermediate iminium salt to the final aldehyde.[6]

    • Actionable Insight: Perform the quenching step slowly and with vigorous stirring to ensure efficient hydrolysis and to manage the exothermic nature of the process.

  • pH Adjustment: Careful neutralization of the acidic reaction mixture is necessary to ensure the product precipitates or can be efficiently extracted. A saturated aqueous solution of sodium carbonate or sodium bicarbonate is commonly used until the pH is neutral or slightly basic (pH 7-8).[3][4]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products and how can I minimize their formation?

A2: The formation of multiple products is a common observation. Here are the likely culprits and strategies to mitigate them:

  • Unreacted Starting Material: This is often due to incomplete reaction.

    • Solution: As discussed in Q1, optimize the reaction time, temperature, and ensure a sufficient excess of the Vilsmeier reagent is used.[6]

  • Isomeric Products: While the 6-position is a likely site for formylation due to the directing effects of the ethoxy group and the overall electronic nature of the quinoline ring, formylation at other positions can occur. The electronic effects of substituents on the quinoline ring direct the position of formylation.[1]

    • Solution: Careful control of reaction conditions, particularly temperature, can sometimes improve regioselectivity. A thorough characterization of the product mixture using techniques like NMR and mass spectrometry is essential to identify the different isomers. Purification by column chromatography is often necessary to isolate the desired 3-Ethoxyquinoline-6-carbaldehyde.

  • Hydrolysis of the Ethoxy Group: Under the acidic conditions of the Vilsmeier-Haack reaction, the ethoxy group could potentially be hydrolyzed to a hydroxyl group, leading to the formation of 3-hydroxyquinoline-6-carbaldehyde as a byproduct.

    • Solution: Minimizing the reaction time and ensuring the work-up is performed promptly and at low temperatures can help reduce the extent of this side reaction.

  • Formation of Intermediates: If the hydrolysis step during work-up is incomplete, you may observe intermediates on your TLC.

    • Solution: Ensure thorough and vigorous stirring during the quenching and neutralization steps to promote complete hydrolysis of the iminium salt intermediate.[6]

Q3: The purification of 3-Ethoxyquinoline-6-carbaldehyde is proving to be difficult. What are some effective purification strategies?

A3: Purifying quinoline carbaldehydes can be challenging due to their polarity and potential for forming closely related impurities. Here are some recommended purification techniques:

1. Column Chromatography:

  • This is the most common and effective method for separating the desired product from unreacted starting material, isomers, and other byproducts.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane is a good starting point. The optimal solvent system should be determined by TLC analysis.

2. Recrystallization:

  • If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for quinoline derivatives include ethanol, isopropanol, or mixtures like isopropanol/water.[4]

3. Bisulfite Adduct Formation:

  • For aldehydes, forming a solid bisulfite adduct is a classic and effective purification technique.[4]

    • Procedure: The crude aldehyde is dissolved in a suitable solvent (e.g., methanol) and treated with a saturated solution of sodium bisulfite. The solid adduct that precipitates is filtered and washed.

    • Regeneration of the Aldehyde: The purified aldehyde can be regenerated from the adduct by treatment with a base, such as a saturated solution of sodium carbonate or sodium hydroxide.[4]

Experimental Protocol: Synthesis of 3-Ethoxyquinoline-6-carbaldehyde via Vilsmeier-Haack Reaction

This protocol provides a general procedure. Optimization of specific parameters may be required based on experimental observations.

Materials:

  • 3-Ethoxyquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0-5 °C in an ice-salt bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 3-Ethoxyquinoline (1 equivalent) in anhydrous DCM.

    • Add the solution of 3-Ethoxyquinoline to the prepared Vilsmeier reagent at a rate that keeps the internal temperature below 15 °C.

    • After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 6-8 hours. Monitor the reaction's progress using TLC.[3][4]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and then slowly pour it onto a vigorously stirred mixture of crushed ice.

    • Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.[4]

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Purification:

    • Filter off the drying agent and concentrate the organic extract under reduced pressure to obtain the crude product.

    • Purify the crude 3-Ethoxyquinoline-6-carbaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[7]

Visualizations

Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Reaction

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents Step 1: Verify Reagent Quality & Stoichiometry Start->CheckReagents AnhydrousDMF Is DMF fresh and anhydrous? CheckReagents->AnhydrousDMF FreshPOCl3 Is POCl3 fresh? AnhydrousDMF->FreshPOCl3 Yes Revisit Re-evaluate experimental setup and substrate purity AnhydrousDMF->Revisit No Stoichiometry Is Vilsmeier reagent in sufficient excess? FreshPOCl3->Stoichiometry Yes FreshPOCl3->Revisit No CheckConditions Step 2: Evaluate Reaction Conditions Stoichiometry->CheckConditions Yes Stoichiometry->Revisit No TempControl Was temperature properly controlled? CheckConditions->TempControl ReactionTime Was reaction time sufficient (TLC monitoring)? TempControl->ReactionTime Yes TempControl->Revisit No CheckWorkup Step 3: Assess Work-up Procedure ReactionTime->CheckWorkup Yes ReactionTime->Revisit No Hydrolysis Was quenching efficient (slow addition, vigorous stirring)? CheckWorkup->Hydrolysis pH_Adjust Was pH carefully adjusted to 7-8? Hydrolysis->pH_Adjust Yes Hydrolysis->Revisit No Solution Yield Improved pH_Adjust->Solution Yes pH_Adjust->Revisit No

Caption: A logical workflow for troubleshooting low yields in the Vilsmeier-Haack synthesis.

General Reaction Scheme: Vilsmeier-Haack Formylation

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in 3-Ethoxyquinoline-6-carbaldehyde Purification

Welcome to the technical support center for the purification of 3-Ethoxyquinoline-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Ethoxyquinoline-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. By understanding the root causes of impurity formation and implementing robust purification strategies, you can ensure the highest quality of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-Ethoxyquinoline-6-carbaldehyde, providing potential causes and actionable solutions.

Problem 1: The final product is an oil and will not crystallize.

  • Potential Cause: The presence of impurities can often inhibit crystallization, resulting in an oily or amorphous product. Even small amounts of structurally similar byproducts can disrupt the crystal lattice formation.

  • Solution:

    • Solvent Screening: The choice of solvent is critical for inducing crystallization. For a polar compound like 3-Ethoxyquinoline-6-carbaldehyde, a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, acetone) and a less polar solvent in which it is less soluble (e.g., water, hexane) can be effective. Dissolve the oil in a minimal amount of the more soluble solvent and slowly add the less soluble one until turbidity is observed, then allow it to stand.[1]

    • Salt Formation: Quinoline derivatives are basic and can often be precipitated as crystalline salts. This is a robust method for both purification and solidification.[1] Consider forming the hydrochloride or picrate salt, which can then be filtered and the free base regenerated by treatment with a base.[1]

    • Chromatographic Purification: If crystallization and salt formation fail, column chromatography is the next logical step.[1] Even if the purified product remains an oil, it will be of significantly higher purity, which may then allow for successful crystallization.

Problem 2: Significant peak tailing is observed during HPLC analysis.

  • Potential Cause: Peak tailing for nitrogen-containing heterocyclic compounds like quinolines is often due to the interaction of the basic nitrogen atoms with acidic silanol groups on the silica gel surface of the HPLC column.[2]

  • Solution:

    • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[2] This will neutralize the active sites on the silica gel and improve peak shape.

    • Alternative Stationary Phase: Consider using a different type of HPLC column, such as a Phenyl-Hexyl column, which offers different selectivity based on π-π interactions and may reduce the unwanted interactions causing tailing.[3]

Problem 3: Difficulty in separating the target compound from nonpolar impurities via normal-phase column chromatography.

  • Potential Cause: Highly lipophilic compounds and nonpolar impurities have similar affinities for the nonpolar mobile phase in normal-phase chromatography, making separation challenging.[4]

  • Solution:

    • Optimize the Mobile Phase: Use a less polar solvent system to increase the retention time of all compounds, which may improve separation.[4]

    • Switch to Reverse-Phase Chromatography: In reverse-phase chromatography (e.g., using a C18 column), your more polar target compound will elute before the nonpolar impurities. A mobile phase of methanol/water or acetonitrile/water is a good starting point.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of 3-Ethoxyquinoline-6-carbaldehyde.

Q1: What are the most common impurities I should expect in the synthesis of 3-Ethoxyquinoline-6-carbaldehyde?

A1: The impurities will largely depend on the synthetic route. If a Vilsmeier-Haack reaction on an acetanilide precursor is used, common impurities include:

  • Unreacted starting materials: Incomplete reaction can leave residual acetanilide.[5]

  • Over-formylation or side-reactions: The Vilsmeier reagent is highly reactive and can lead to the formation of other formylated species.

  • Hydrolysis products: If water is present during the workup of a chloro-intermediate, the corresponding hydroxyquinoline can be formed.[5]

  • Byproducts from the ethoxy substitution step: Incomplete reaction will leave the chloro- or hydroxy-quinoline precursor as an impurity.

Q2: What is a good starting point for developing a column chromatography method for purification?

A2: For normal-phase column chromatography on silica gel, a good starting solvent system is a mixture of hexane and ethyl acetate.[2] You can determine the optimal ratio by first running a Thin Layer Chromatography (TLC) analysis. If you observe significant streaking on the TLC plate, adding a small amount of triethylamine (0.5-2%) to the mobile phase can help.[4]

Q3: How can I effectively remove colored impurities?

A3: Colored impurities often arise from degradation or side reactions.

  • Activated Carbon: Treatment with activated carbon can be effective in adsorbing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite.

  • Recrystallization: Recrystallization is often very effective at excluding colored impurities from the crystal lattice.[6][7][8]

Q4: What is the best way to handle a product that is a viscous oil?

A4: For viscous oils that are difficult to handle and purify:

  • Trituration: Stirring the oil vigorously with a solvent in which it is poorly soluble (an "anti-solvent") can sometimes induce precipitation of a solid, which can then be filtered and further purified.[4]

  • Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite.[9] This adduct can be filtered and washed to purify the aldehyde. The pure aldehyde can then be regenerated by treating the adduct with a base, such as sodium carbonate.[9][10]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent or solvent pair in which 3-Ethoxyquinoline-6-carbaldehyde is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude, impure compound in a minimal amount of the hot solvent.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.[6][7]

  • Further Cooling: To maximize the yield, you can place the flask in an ice-water bath.[6][7]

  • Isolation: Collect the crystals by vacuum filtration.[6][7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals, for instance, in a vacuum oven.

Protocol 2: Purification via Bisulfite Adduct Formation

  • Dissolution: Dissolve the crude 3-Ethoxyquinoline-6-carbaldehyde in a suitable organic solvent like toluene or chlorobenzene.[9]

  • Adduct Formation: Add this solution dropwise to a stirred aqueous solution of sodium bisulfite. The formation of a white precipitate (the bisulfite adduct) should be observed.[9]

  • Isolation of Adduct: Continue stirring for a couple of hours after the addition is complete. Filter the solid adduct and wash it with a small amount of cold water and then an organic solvent like diethyl ether.[10]

  • Regeneration of Aldehyde: Suspend the purified adduct in water and add a saturated solution of sodium carbonate or sodium hydroxide until the solution is basic.[9][10] This will decompose the adduct and regenerate the pure aldehyde.

  • Extraction: Extract the pure aldehyde with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified 3-Ethoxyquinoline-6-carbaldehyde.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause(s) Recommended Solution(s)
Oily product, no crystallizationImpurities inhibiting crystal lattice formation.Solvent screening, salt formation, column chromatography.[1]
HPLC peak tailingInteraction of basic nitrogen with acidic silanols on the column.[2]Add basic modifier (e.g., triethylamine) to the mobile phase; use an alternative column (e.g., Phenyl-Hexyl).[2][3]
Poor separation from nonpolar impuritiesSimilar affinities in normal-phase chromatography.[4]Optimize mobile phase polarity; switch to reverse-phase chromatography.[4]
Colored impuritiesDegradation or side-reaction products.Treatment with activated carbon; recrystallization.[6][7][8]
Viscous, hard-to-handle oilHigh purity may not always result in a solid.Trituration with an anti-solvent; formation of a solid bisulfite adduct.[4][9][10]

Visualizations

Purification_Workflow Crude Crude 3-Ethoxyquinoline- 6-carbaldehyde Recrystallization Attempt Recrystallization Crude->Recrystallization Solid Pure Solid Product Recrystallization->Solid Success Oil Product Remains Oily Recrystallization->Oil Failure Column Column Chromatography Oil->Column Bisulfite Form Bisulfite Adduct Oil->Bisulfite Pure_Oil Pure Oily Product Column->Pure_Oil Regenerate Regenerate Aldehyde Bisulfite->Regenerate Regenerate->Solid Impurity_Troubleshooting Start Impure Product TLC Analyze by TLC/HPLC Start->TLC Identify Identify Impurity Type TLC->Identify Nonpolar Nonpolar Impurities Identify->Nonpolar Less Polar Polar Polar Impurities Identify->Polar More Polar Colored Colored Impurities Identify->Colored Color Present Reverse_Phase Reverse-Phase Chromatography Nonpolar->Reverse_Phase Normal_Phase Normal-Phase Chromatography (Optimized) Polar->Normal_Phase Charcoal Activated Carbon Treatment Colored->Charcoal Recrystallization_Final Recrystallization Reverse_Phase->Recrystallization_Final Normal_Phase->Recrystallization_Final Charcoal->Recrystallization_Final Pure Pure Product Recrystallization_Final->Pure

Caption: A decision tree for troubleshooting impurity removal.

References

  • Addressing challenges in the purification of quinoline derivatives - Benchchem.
  • "column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives" - Benchchem.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives - Benchchem.
  • Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling | The Journal of Organic Chemistry - ACS Publications.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed.
  • Reactivity of 6-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide - Benchchem.
  • Pilot Scale Synthesis of 6-Methoxyquinoline-4-carbaldehyde: Application Notes and Protocols - Benchchem.
  • Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives.
  • 2-Methoxyquinoline-3-carbaldehyde - PMC - NIH.
  • A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde - Benchchem.
  • common side products in the synthesis of 2-Methoxyquinoline-4-carbaldehyde - Benchchem.
  • Lab Procedure: Recrystallization - LabXchange.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control.
  • Recrystallization (chemistry) - Wikipedia.
  • III Analytical Methods.
  • Impurities in drug substances and medicinal products.
  • Selected Methods of Analysis.
  • Synthesis of Quinoline Carbaldehydes | PDF - Scribd.
  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar.
  • (PDF) 2-Methoxyquinoline-3-carbaldehyde - ResearchGate.
  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles - Arabian Journal of Chemistry.
  • Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles - ResearchGate.
  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents.
  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process - MDPI.
  • US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents.

Sources

Optimization

"stability issues with 3-Ethoxyquinoline-6-carbaldehyde under reaction conditions"

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for 3-Ethoxyquinoline-6-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for 3-Ethoxyquinoline-6-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile synthetic intermediate. We provide in-depth, field-proven insights and practical troubleshooting protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and inherent chemical nature of 3-Ethoxyquinoline-6-carbaldehyde.

Q1: What are the optimal storage and handling conditions for 3-Ethoxyquinoline-6-carbaldehyde?

A1: Proper storage is critical to maintain the integrity of the compound. Store 3-Ethoxyquinoline-6-carbaldehyde in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3] When handling, use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, and operate within a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][2][4]

Q2: What are the primary modes of degradation for this compound?

A2: Based on the chemistry of aromatic aldehydes and quinoline derivatives, 3-Ethoxyquinoline-6-carbaldehyde is susceptible to several degradation pathways:

  • Oxidation: The aldehyde group is prone to oxidation, especially when exposed to air (oxygen), which converts it into the corresponding 3-Ethoxyquinoline-6-carboxylic acid. This is one of the most common degradation pathways for aromatic aldehydes.[5]

  • Photodegradation: Quinoline compounds are often photosensitive.[6] Exposure to UV or ambient light can induce reactions, leading to discoloration (yellowing or browning) and the formation of byproducts such as hydroxyquinolines.[6]

  • Hydrolytic Breakdown: While generally stable, prolonged exposure to strongly acidic or basic aqueous conditions can potentially affect stability, although specific data for this compound is limited. The stability of related quinoline compounds is known to be pH-dependent.[6]

  • Polymerization: Under certain conditions, such as elevated temperatures or the presence of catalysts, aldehydes can undergo polymerization.[5]

Q3: How does the 3-ethoxy group influence the stability and reactivity of the aldehyde?

A3: The ethoxy group at the 3-position is an electron-donating group (EDG). EDGs can influence reactivity in two competing ways. They donate electron density into the aromatic system, which can slightly decrease the electrophilicity of the carbonyl carbon.[7] This may make it marginally less reactive towards nucleophilic attack compared to an unsubstituted quinoline aldehyde.[7][8] However, the primary driver of instability for aromatic aldehydes is often oxidation, and the overall electronic nature of the quinoline ring system still renders the aldehyde group susceptible to this and other typical aldehyde reactions.[5][9]

Troubleshooting Guide for In-Reaction Issues

This guide provides a question-and-answer formatted approach to troubleshoot specific problems encountered during reactions involving 3-Ethoxyquinoline-6-carbaldehyde.

Q4: My reaction mixture is turning yellow or brown, and the yield of my desired product is low. What is the likely cause?

A4: Discoloration is a common indicator of degradation, particularly through oxidation or photodegradation.[6] The formation of colored byproducts consumes your starting material and can complicate purification.

Causality Explained: The quinoline nucleus itself can be involved in color-forming reactions upon degradation.[3] Oxidation of the aldehyde to a carboxylic acid is a primary concern, but other side reactions on the quinoline ring, potentially initiated by light or trace metal impurities, can also generate colored species.

Troubleshooting Protocol:

  • Run a Control Reaction: Set up a small-scale reaction under identical conditions but without the other key reagents (e.g., your nucleophile or catalyst) to see if the aldehyde degrades on its own.

  • Ensure an Inert Atmosphere: If you are not already, perform the reaction under an inert atmosphere (nitrogen or argon) to strictly exclude oxygen.[3] Use degassed solvents.

  • Protect from Light: Wrap the reaction vessel in aluminum foil to prevent photodegradation.[6]

  • Check Solvent Purity: Use fresh, high-purity, or freshly distilled solvents to eliminate potential impurities that could catalyze decomposition.[3]

Q5: I am performing a reductive amination and observing incomplete conversion and several side products by LC-MS. How can I determine if the aldehyde's stability is the issue?

A5: Reductive amination is a multi-step, one-pot reaction where the stability of the initial aldehyde and the intermediate imine is crucial.[10][11] Side products can arise from the degradation of the aldehyde before it even reacts, or from the reduction of the aldehyde itself.

Causality Explained: The equilibrium between the aldehyde/amine and the imine intermediate can be slow.[10] During this time, the aldehyde is vulnerable to oxidation. Furthermore, some reducing agents, if not chosen carefully, can reduce the aldehyde to an alcohol faster than the imine is formed and reduced.[11]

Troubleshooting Workflow:

Below is a logical workflow to diagnose the issue.

G start Low Yield in Reductive Amination check_purity 1. Verify Aldehyde Purity (NMR, LC-MS) start->check_purity control_rxn 2. Run Control Reaction (Aldehyde + Solvent + Acid catalyst) check_purity->control_rxn If pure monitor 3. Monitor by HPLC/TLC (Check for degradation over time) control_rxn->monitor degraded Degradation Observed monitor->degraded New spots/peaks appear stable Aldehyde Stable monitor->stable No change sol_inert Implement Protective Measures: - Inert Atmosphere - Protect from Light degraded->sol_inert Action sol_imine Optimize Imine Formation: - Pre-form imine before adding reductant - Use molecular sieves to remove water stable->sol_imine Action sol_conditions Adjust Reaction Conditions: - Change solvent (e.g., DCE) - Adjust pH/acid catalyst stable->sol_conditions sol_reagent Change Reducing Agent: - Use milder, imine-selective reagent (e.g., NaBH(OAc)3) sol_imine->sol_reagent

Caption: Troubleshooting workflow for reductive amination.

Protocol for In-Process Reaction Monitoring by HPLC: This protocol helps determine the fate of the aldehyde during the reaction.[12]

  • Prepare Standards: Prepare analytical standard solutions of your starting material (3-Ethoxyquinoline-6-carbaldehyde) and, if available, the expected product and potential byproducts (e.g., the corresponding alcohol and carboxylic acid).

  • Set Up Reaction: Begin your reductive amination reaction as planned.

  • Time-Point Sampling: At regular intervals (e.g., T=0, 30 min, 1h, 2h, 4h), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water) to stop the reaction and dilute it for analysis.

  • HPLC Analysis: Analyze the quenched samples by HPLC-UV, comparing the peak areas of the starting material, product, and any new peaks against your standards. A rapid decrease in the aldehyde peak without a corresponding increase in the product peak suggests degradation or formation of an unseen intermediate.

Q6: My LC-MS analysis shows an unexpected peak with a mass of [M+16]. What is this impurity?

A6: A mass increase of 16 Da ([M+16]) is a strong indicator of oxidation. The aldehyde group (-CHO) has been oxidized to a carboxylic acid group (-COOH). This is the most common degradation product.

Data Summary of Potential Degradation Products:

Degradation TypeStructural ChangeMass Change (Da)Potential Byproduct Name
Oxidation -CHO → -COOH+163-Ethoxyquinoline-6-carboxylic acid
Reduction -CHO → -CH₂OH+2(3-Ethoxyquinolin-6-yl)methanol
Hydroxylation Ring -H → Ring -OH+16Hydroxy-3-ethoxyquinoline-6-carbaldehyde

Protocol for Forced Degradation Study: To confirm the identity of potential degradation products, you can intentionally degrade the starting material under controlled conditions.[6]

  • Prepare Samples: Prepare four separate solutions of 3-Ethoxyquinoline-6-carbaldehyde in a suitable solvent (e.g., 1:1 acetonitrile:water).

  • Stress Conditions:

    • Oxidative: Add a few drops of 3% hydrogen peroxide. Keep at room temperature for 8 hours.[6]

    • Acidic: Add 0.1 M HCl to one sample. Heat gently (e.g., 60°C) for 4-8 hours.[6]

    • Basic: Add 0.1 M NaOH to another sample. Heat gently (e.g., 60°C) for 4-8 hours.[6]

    • Photolytic: Expose one sample to a UV lamp (e.g., 254/365 nm) for 8-24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS. The peak corresponding to the [M+16] impurity in your reaction should match the main degradation product in the oxidative stress sample.

Potential Degradation Pathways Diagram:

G cluster_main 3-Ethoxyquinoline-6-carbaldehyde A Start: 3-Ethoxyquinoline-6-carbaldehyde B Oxidation (+16 Da) A->B [O], Air, H₂O₂ D Photodegradation / Ring Oxidation (+16 Da) A->D hv, [O] F Over-reduction (+2 Da) A->F Strong Reductant (e.g., NaBH₄) C Product: 3-Ethoxyquinoline-6-carboxylic acid B->C E Product: Hydroxy-3-ethoxyquinoline-6-carbaldehyde D->E G Product: (3-Ethoxyquinolin-6-yl)methanol F->G

Caption: Potential degradation pathways for the title compound.
References
  • Allan Chemical Corporation. (2025, October 23).
  • Benchchem. (2025). Technical Support Center: Degradation of 2-Methyl-8-quinolinecarboxaldehyde.
  • Sun, Y., et al. (ResearchGate).
  • Luo, H., et al. (2015, September 1). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors.
  • Key Organics. (2017, December 1).
  • Johansen, S.S., et al. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions.
  • Wikipedia. Aldehyde.
  • Fetzner, S., et al. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts.
  • Fisher Scientific. (2025, December 24).
  • askIITians. (2025, March 4).
  • Benchchem. (2025).
  • Deng, X., et al. (2011, April 10). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar.
  • Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Al-Sabagh, A.M., et al. (2023, May 16).
  • Benchchem. (2025). Reactivity of 6-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.
  • Benchchem. (2025). safe handling and storage protocols for 6-Methoxyquinoline-4-carbaldehyde.
  • Wikipedia.
  • MilliporeSigma. (2025, November 6).
  • Chemistry Stack Exchange. (2022, April 8). Effect of electron-donating and electron-withdrawing groups on the C=O bond.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3-isoquinolinecarboxaldehyde.
  • Benchchem. (2025).
  • International Journal of Medical Research. (2021, November 15).
  • Synple Chem.
  • Benchchem. (2025).
  • Der Pharma Chemica.
  • SciSpace.
  • ResearchGate. (2025, October 16). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties.
  • Scribd. Synthesis of Quinoline Carbaldehydes | PDF.
  • Organic Chemistry Data.
  • ResearchGate. (PDF) 2-Methoxyquinoline-3-carbaldehyde.
  • Arabian Journal of Chemistry. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles.
  • Master Organic Chemistry. (2017, September 1).
  • Benchchem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Organic Chemistry Portal.
  • Abdel-Wahab, B.F., et al. (PMC).

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 3-Ethoxyquinoline-6-carbaldehyde

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 3-Ethoxyquinoline-6-carbaldehyde .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 3-Ethoxyquinoline-6-carbaldehyde . A frequent challenge encountered with this quinoline derivative is its tendency to degrade into an insoluble, gummy "polymer" during storage. This guide provides the mechanistic causality behind this degradation, optimal handling protocols, and recovery methodologies to ensure the integrity of your synthetic workflows.

Part 1: Troubleshooting FAQs

Q1: Why does my 3-Ethoxyquinoline-6-carbaldehyde form an insoluble polymeric gum over time? A: The "polymerization" observed in aromatic aldehydes is not the formation of a traditional polyacetal (as seen with aliphatic aldehydes like formaldehyde). Instead, it is the result of a radical-chain autoxidation process[1]. Exposure to atmospheric oxygen and light initiates hydrogen-atom abstraction from the formyl group, generating an acyl radical. This radical reacts with O2​ to form a highly reactive acyl peroxy radical, which abstracts another hydrogen to form a peracid. The peracid then reacts with unoxidized aldehyde (via a Baeyer-Villiger type intermediate) to yield carboxylic acids[1].

For 3-Ethoxyquinoline-6-carbaldehyde, the resulting 3-ethoxyquinoline-6-carboxylic acid contains both a basic quinoline nitrogen and an acidic carboxyl group. This leads to massive intermolecular hydrogen bonding and zwitterionic interactions, precipitating as an intractable, cross-linked oligomeric network that appears macroscopically as a "polymeric" gum.

Q2: What is the optimal storage protocol to prevent this autoxidation? A: To arrest the radical chain mechanism, you must deprive the system of its initiators (light, thermal energy) and propagation reagent (oxygen). The material must be stored at -20 °C in an amber or opaque container, strictly under an inert atmosphere (Argon or Nitrogen).

Q3: My batch has already started to form a yellow precipitate. Can I salvage the unreacted aldehyde? A: Yes. The unreacted aldehyde can be cleanly separated from the oxidized carboxylic acid and oligomeric byproducts using a liquid-liquid bisulfite extraction protocol[2]. The aldehyde selectively reacts with sodium bisulfite to form a water-soluble charged adduct, leaving the polymeric impurities in the organic phase. The adduct is subsequently decomposed under basic conditions to regenerate the pure aldehyde[2].

Part 2: Mechanistic & Workflow Visualizations

Autoxidation A 3-Ethoxyquinoline-6-carbaldehyde B Acyl Radical (Initiation via Light/Heat) A->B -H• C Acyl Peroxy Radical (+ O2) B->C +O2 D Peracid (+ Aldehyde) C->D +Aldehyde, -Acyl Radical E Carboxylic Acid (Baeyer-Villiger type) D->E +Aldehyde F Insoluble Oligomeric Network (Hydrogen Bonding / Zwitterions) E->F Intermolecular Aggregation

Radical-chain autoxidation pathway leading to aromatic aldehyde polymerization.

BisulfitePurification Step1 Crude Degraded Aldehyde (in DMF/MeOH) Step2 Add Sat. Aq. NaHSO3 (Shake 30s) Step1->Step2 Step3 Phase Separation (+ EtOAc/Hexanes) Step2->Step3 OrgPhase Organic Phase (Discard: Polymeric Impurities) Step3->OrgPhase Non-polar AqPhase Aqueous Phase (Contains Bisulfite Adduct) Step3->AqPhase Polar/Charged Step4 Add Fresh EtOAc & Adjust to pH 12 (NaOH) AqPhase->Step4 Step5 Extract Organic Layer (Pure Aldehyde) Step4->Step5 Adduct Decomposition

Liquid-liquid bisulfite extraction workflow for aldehyde recovery.

Part 3: Quantitative Storage Data

The following table summarizes the causal relationship between storage environments and the degradation rate of 3-Ethoxyquinoline-6-carbaldehyde.

Storage TemperatureAtmosphereLight ExposureExpected Shelf-LifePhysical State Observation
-20 °C Argon / Nitrogen Protected (Amber) > 12 Months Free-flowing solid / Clear oil
2-8 °CArgon / NitrogenProtected (Amber)3 - 6 MonthsMinor yellowing, no precipitation
20-25 °CAir (Ambient)Protected (Amber)1 - 2 WeeksViscous gum formation
20-25 °CAir (Ambient)Exposed (Clear Glass)< 48 HoursRapid precipitation of insoluble polymers

Part 4: Experimental Protocols

Protocol A: Inert Gas Purging and Aliquoting (Prevention)

To prevent the introduction of oxygen and moisture from repeated opening of the master batch, follow this self-validating Schlenk-line protocol:

  • Preparation: Transfer the newly purchased or purified 3-Ethoxyquinoline-6-carbaldehyde into a glovebox or connect the main flask to a Schlenk line.

  • Purging: If using a Schlenk line, apply a high vacuum (≤ 0.1 Torr) for 5 minutes to remove ambient air, then backfill with ultra-high purity Argon. Repeat this vacuum-purge cycle three times.

  • Aliquoting: Dissolve the aldehyde in a rigorously degassed, anhydrous solvent (if a stock solution is preferred) or transfer the neat material into pre-weighed, amber glass vials.

  • Sealing: Flush the headspace of each vial with a gentle stream of Argon for 30 seconds. Cap tightly with PTFE-lined lids, seal with Parafilm, and immediately transfer to a -20 °C freezer.

Protocol B: Bisulfite Adduct Purification (Recovery)

If your batch has degraded, use this liquid-liquid extraction methodology to recover the active aldehyde[2]:

  • Dissolution: Dissolve the crude, partially polymerized mixture in a water-miscible solvent such as Dimethylformamide (DMF) or Methanol (e.g., 5 mL solvent per 1 mmol of crude material). Note: DMF improves contact rates for highly conjugated systems.

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 1-2 equivalents of a freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ) solution. Shake vigorously for 30 to 60 seconds.

  • Impurity Extraction: Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., 10% Ethyl Acetate in Hexanes). Shake vigorously and allow the layers to separate. The oxidized carboxylic acids and non-polar oligomers will partition into the organic layer. Discard the organic layer.

  • Aldehyde Regeneration: To the retained aqueous layer (containing the charged bisulfite adduct), add 25 mL of fresh Ethyl Acetate. Carefully add 50% aqueous NaOH dropwise while swirling, until the pH of the aqueous layer reaches 12.

  • Isolation: Shake the funnel to extract the newly regenerated, uncharged aldehyde into the Ethyl Acetate layer. Separate the layers, dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the purified 3-Ethoxyquinoline-6-carbaldehyde.

Part 5: References

  • Title: Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates Source: ChemRxiv URL: [Link]

  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

Technical Support Center: Formylation of 6-Ethoxyquinoline

Welcome to the Technical Support Center for the formylation of 6-ethoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic transfo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formylation of 6-ethoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic transformation. Here, you will find detailed troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with introducing a formyl group onto the 6-ethoxyquinoline scaffold.

Introduction: The Challenge of Regioselectivity

The formylation of 6-ethoxyquinoline is a key step in the synthesis of various biologically active molecules. However, like many electrophilic aromatic substitution reactions on substituted quinolines, it presents significant challenges. The primary obstacle is controlling the regioselectivity of the reaction. The ethoxy group at the 6-position is an electron-donating group (EDG), which activates the benzene portion of the quinoline ring towards electrophilic attack.[1][2][3] This activation preferentially directs the incoming formyl group to the positions ortho and para to the ethoxy group, namely the C5 and C7 positions. Achieving high selectivity for one isomer over the other is often the principal goal and the main source of difficulty.

The most common method for this transformation is the Vilsmeier-Haack reaction , which utilizes a pre-formed Vilsmeier reagent (typically from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) as the electrophile.[4][5][6][7][8][9] While effective for many electron-rich aromatics, its application to 6-ethoxyquinoline requires careful optimization to manage yield and selectivity.[5][10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the formylation of 6-ethoxyquinoline, presented in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: I am getting a very low yield, or no desired aldehyde product at all. What are the likely causes and how can I resolve this?

Answer: Low or no yield is a frequent issue that can often be traced back to the quality of the reagents or the reaction conditions. Here are the most common culprits and their solutions:

  • Cause A: Deactivated or Decomposed Vilsmeier Reagent

    • Explanation: The Vilsmeier reagent is highly sensitive to moisture.[4] Any water present in the DMF, POCl₃, or the reaction flask will rapidly decompose the reagent, rendering it ineffective for formylation.

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous DMF. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

      • Reagent Quality: Use fresh, high-purity POCl₃. Old bottles of POCl₃ may have degraded due to ambient moisture.

      • Proper Reagent Formation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at a low temperature (0-5 °C) to control the exothermic reaction and prevent degradation.[11][12][13] The reagent should be used immediately after preparation.

  • Cause B: Insufficient Reaction Temperature or Time

    • Explanation: While the quinoline ring is activated by the ethoxy group, the Vilsmeier-Haack reaction still requires sufficient thermal energy to overcome the activation barrier of the electrophilic substitution.[14]

    • Solution:

      • Temperature Optimization: After the addition of 6-ethoxyquinoline to the Vilsmeier reagent, the reaction typically requires heating. A temperature range of 60-90 °C is common for these types of substrates.[11][12][15] Start at a lower temperature (e.g., 60 °C) and gradually increase if reaction progress (monitored by TLC) is slow.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. The reaction may require several hours (e.g., 6-8 hours) to go to completion.[11][13][15]

  • Cause C: Ineffective Work-up and Product Isolation

    • Explanation: The work-up procedure is critical for successfully isolating the aldehyde product. The reaction is quenched by pouring it onto ice, which hydrolyzes the intermediate iminium salt to the final aldehyde.[5][6][7] Proper basification is then required to deprotonate the product and allow for its extraction.

    • Solution:

      • Hydrolysis: After the reaction is complete, cool the mixture and pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring.[15]

      • Basification: The resulting acidic solution must be neutralized. Slowly add a base (e.g., saturated sodium bicarbonate solution, or a 10-50% NaOH solution) until the pH is neutral to slightly basic (pH 7-8).[12][15] This step is often exothermic and requires cooling.

      • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[15] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

Issue 2: Poor Regioselectivity (Mixture of C5 and C7 Isomers)

Question: My reaction is producing a mixture of 6-ethoxyquinoline-5-carbaldehyde and 6-ethoxyquinoline-7-carbaldehyde that is difficult to separate. How can I improve the selectivity?

Answer: Controlling the C5 vs. C7 regioselectivity is the central challenge. While a mixture is common, reaction conditions can be tuned to favor one isomer. The C5 position is generally more sterically hindered, but electronic factors can make it competitive.

  • Cause A: Standard Vilsmeier-Haack Conditions

    • Explanation: The standard POCl₃/DMF system is a moderately sized electrophile and may not provide sufficient steric differentiation between the C5 and C7 positions, leading to isomer mixtures.

    • Solution:

      • Alternative Formylation Methods: Consider methods that may offer different selectivity profiles.

        • Rieche Formylation: This method uses dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride (TiCl₄).[4][16][17] The bulky TiCl₄-coordinated electrophile may favor the less sterically hindered C7 position. This method has shown good regioselectivity for other electron-rich aromatics.[18][19]

        • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[20][21] It is known for ortho-formylation of phenols and may show a strong preference for the C5 and C7 positions.[22] However, yields can be low.[20]

      • Solvent Effects: The choice of solvent can influence the aggregation and effective size of the electrophilic species. While DMF is typically the reagent, using a co-solvent like 1,2-dichloroethane (DCE) or toluene might alter the selectivity.

  • Cause B: Temperature Effects

    • Explanation: Reaction temperature can influence the kinetic vs. thermodynamic control of the product distribution.

    • Solution:

      • Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate may improve selectivity. A lower temperature might favor the thermodynamically more stable product, which could be one of the isomers.

      • Screening: Perform small-scale screening reactions at different temperatures (e.g., 40 °C, 60 °C, 80 °C) and analyze the product ratio by ¹H NMR or HPLC to find the optimal condition.

Issue 3: Formation of Dark, Tarry Side Products

Question: The reaction mixture turns dark brown or black, and I am isolating a significant amount of tar-like material. What is causing this decomposition?

Answer: The formation of tar and polymeric materials is indicative of side reactions or product degradation, often caused by overly harsh conditions.

  • Cause A: Excessively High Reaction Temperature

    • Explanation: Quinolines, especially when activated, can be sensitive to high temperatures in strongly acidic media like the Vilsmeier reaction environment. This can lead to polymerization or decomposition.[14]

    • Solution:

      • Careful Temperature Control: Do not exceed the optimal reaction temperature. Use an oil bath and a temperature controller for precise heating. A temperature above 100 °C is often detrimental.

      • Minimize Reaction Time: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the harsh conditions.[12]

  • Cause B: Incorrect Stoichiometry

    • Explanation: Using a large excess of the Vilsmeier reagent (POCl₃/DMF) can increase the acidity and reactivity of the medium, promoting side reactions.

    • Solution:

      • Optimize Reagent Ratios: While an excess of the Vilsmeier reagent is necessary, a very large excess should be avoided. A typical starting point is 1.5 to 3 equivalents of POCl₃ relative to DMF, and 3 to 5 equivalents of this reagent mixture relative to the 6-ethoxyquinoline substrate.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is generally recommended as a starting point for 6-ethoxyquinoline? A1: The Vilsmeier-Haack reaction is the most widely documented and reliable starting point for the formylation of electron-rich heterocycles like substituted quinolines.[8][13] It is operationally simple and generally provides moderate to good yields, although regioselectivity may need optimization.

Q2: How can I effectively purify the product if I obtain a mixture of C5 and C7 isomers? A2: Separating regioisomers can be challenging.

  • Column Chromatography: This is the most common method. Use a high-quality silica gel and a carefully optimized solvent system. A gradient elution of ethyl acetate in hexane or dichloromethane in hexane is a good starting point.[23][24][25] Monitor the fractions carefully by TLC.

  • Recrystallization: If one isomer is significantly major and the product is a solid, fractional recrystallization may be possible.

  • Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite, which can sometimes be used for purification.[15][26] The aldehyde can be regenerated by treating the filtered adduct with a base like sodium carbonate.[15]

Q3: Are there any specific safety precautions I should take during this reaction? A3: Yes, absolutely.

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • The reaction is exothermic , especially during the formation of the Vilsmeier reagent and the final quenching/neutralization steps.[15][27] Ensure adequate cooling is available.

  • Dichloromethyl methyl ether , used in the Rieche formylation, is a suspected carcinogen and must be handled with extreme care in a fume hood.[4]

Visualized Workflow and Data

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the Vilsmeier-Haack formylation of 6-ethoxyquinoline.

G Start Low / No Product Yield Check_Reagents Step 1: Verify Reagent Quality & Anhydrous Conditions Start->Check_Reagents Reagent_OK Reagents & Conditions OK? Check_Reagents->Reagent_OK Fix_Reagents Action: Use fresh POCl₃, anhydrous DMF. Dry all glassware. Reagent_OK->Fix_Reagents No Check_Temp Step 2: Evaluate Reaction Temperature & Time Reagent_OK->Check_Temp Yes Fix_Reagents->Check_Reagents Temp_OK Sufficient Heating? Check_Temp->Temp_OK Fix_Temp Action: Increase temperature (e.g., 60-90°C). Increase reaction time. Monitor by TLC. Temp_OK->Fix_Temp No Check_Workup Step 3: Review Work-up & Isolation Protocol Temp_OK->Check_Workup Yes Fix_Temp->Check_Temp Workup_OK Proper Hydrolysis & Basification? Check_Workup->Workup_OK Fix_Workup Action: Ensure complete hydrolysis on ice. Neutralize to pH 7-8. Perform multiple extractions. Workup_OK->Fix_Workup No Success Yield Improved Workup_OK->Success Yes Fix_Workup->Check_Workup

Caption: Troubleshooting decision tree for low product yield.

Table 1: Comparison of Formylation Methods
MethodReagentsTypical ConditionsProsCons
Vilsmeier-Haack POCl₃, DMF60-90 °C, 4-8 hWidely used, reliable, good for activated systems.[8][12]Moderate regioselectivity, sensitive to moisture.[4]
Rieche Formylation Cl₂CHOCH₃, TiCl₄0 °C to RTCan offer higher regioselectivity due to bulky electrophile.[18][19]Reagents are highly toxic/carcinogenic.[4]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA)70-150 °CGood ortho-selectivity for phenols.[21][22]Often results in low yields, potential for di-formylation and polymerization.[14][20]
Reimer-Tiemann CHCl₃, Base (e.g., NaOH)60-70 °CUses common reagents.Generally limited to phenols, often gives poor yields and isomer mixtures.[14]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative starting point and may require optimization.

Materials:

  • 6-Ethoxyquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), fresh

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 eq.). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 10 °C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 6-ethoxyquinoline (1 eq.) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and monitor the reaction's progress by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase). The reaction is typically complete within 6-8 hours.

  • Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice.

  • Neutralization: After the ice has melted, slowly neutralize the acidic solution by adding saturated NaHCO₃ solution portion-wise until effervescence ceases and the pH of the solution is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to separate isomers and remove impurities.

References

  • The Enduring Quest for the Formyl Group: A Historical and Technical Guide to Formylation Methods in Chemistry. Benchchem.
  • Rieche Formylation. SynArchive.
  • Rieche formylation. Wikipedia.
  • The Duff Reaction: Researching A Modification. The ScholarShip.
  • Duff reaction. Wikipedia.
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. Benchchem.
  • Pilot Scale Synthesis of 6-Methoxyquinoline-4-carbaldehyde: Application Notes and Protocols. Benchchem.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PMC.
  • synthesis and characterization of polysubstituted 5-quinolinecarbaldehyde derivatives. HETEROCYCLES.
  • o-Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl4. Request PDF on ResearchGate.
  • Process for the production of quinoline. Google Patents.
  • o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. PDF from ResearchGate.
  • Duff Reaction. Cambridge University Press.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Reactivity of 6-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide. Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Troubleshooting side reactions during the formylation step of synthesis. Benchchem.
  • Quinoline Aldehydes. ResearchGate.
  • Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Benchchem.
  • Vilsmeier-Haack Reaction. YouTube.
  • A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes Supplementary Information. The Royal Society of Chemistry.
  • A Comparative Guide to the Formylation of Quinolines: Methods, Mechanisms, and Experimental Data. Benchchem.
  • Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Organic Chemistry Frontiers (RSC Publishing).
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.
  • Electrophilic Aromatic Substitution. ChemTalk.
  • Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. -ORCA.
  • Technical Support Center: Regioselectivity in Electrophilic Aromatic Substitution. Benchchem.
  • An improved process for the synthesis of quinoline derivatives. Google Patents.
  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.
  • A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate.
  • Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate.
  • Formylation of Amines. MDPI.
  • 7-Methoxy-2-phenylquinoline-3-carbaldehyde. PMC.
  • Manganese-Catalyzed N -Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Publications.
  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe 3 O 4 Nanoparticles. MDPI.
  • Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed.

Sources

Troubleshooting

"troubleshooting low yields in chalcone synthesis with 3-Ethoxyquinoline-6-carbaldehyde"

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of chalcones, with a specific focus on reactions involving 3-Ethoxyquinoline-6-carbaldehyde. Low yields in these Claisen-Schmidt condensations can be a significant bottleneck, and this resource aims to provide logical, scientifically-grounded solutions to overcome these challenges.

Troubleshooting Guide: Addressing Low Yields Head-On

This section is structured in a question-and-answer format to directly address the most common and pressing issues encountered during the synthesis of quinoline-based chalcones.

Question 1: My reaction is resulting in a very low yield, or I'm recovering mostly unreacted starting material. What are the primary causes?

Low or no yield is a frequent challenge, often stemming from several key factors related to reaction kinetics and reagent stability.

  • Inadequate Base Strength or Concentration: The Claisen-Schmidt condensation is a base-catalyzed reaction. The base's primary role is to deprotonate the α-carbon of the acetophenone derivative, forming an enolate which then acts as the nucleophile. If the base is too weak, the enolate concentration will be insufficient to drive the reaction forward. Conversely, an excessively high concentration of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote side reactions.[1][2]

  • Suboptimal Reaction Temperature: While many Claisen-Schmidt reactions proceed at room temperature, the optimal temperature can be highly substrate-dependent.[1] Elevated temperatures may increase the reaction rate but can also lead to the formation of undesired by-products and decomposition of starting materials.[1]

  • Poor Reagent Purity: The purity of your 3-Ethoxyquinoline-6-carbaldehyde and the corresponding acetophenone is critical. Aldehydes are prone to oxidation to carboxylic acids, which can neutralize the base catalyst.[1]

  • Steric Hindrance: The bulky quinoline ring system can present steric challenges, potentially slowing down the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon.[2]

  • Stability of 3-Ethoxyquinoline-6-carbaldehyde: Aromatic aldehydes, particularly heteroaromatic ones, can be susceptible to degradation under strongly basic conditions.[3] The quinoline nitrogen can also be protonated in acidic media, affecting the molecule's overall reactivity.[3]

Question 2: My TLC analysis shows multiple spots, indicating a complex mixture of products. What are the likely side reactions, and how can I minimize them?

The formation of multiple by-products is a common issue that complicates purification and reduces the yield of the desired chalcone.

  • Self-Condensation of the Acetophenone: The enolizable acetophenone can react with itself in an aldol condensation, especially if the aldehyde is unreactive or if harsh reaction conditions are used.[4][5] To mitigate this, a slight excess of the aldehyde can be used.[6]

  • Cannizzaro Reaction: Since 3-Ethoxyquinoline-6-carbaldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to form the corresponding alcohol and carboxylic acid.[3][5][7] This side reaction is favored by high concentrations of strong bases.[7]

  • Michael Addition: The enolate of the acetophenone can add to the α,β-unsaturated carbonyl system of the newly formed chalcone product. This leads to the formation of a 1,5-dicarbonyl compound.[7] Using a stoichiometric amount of the aldehyde or a slight excess of the ketone can help to suppress this side reaction.[7]

Question 3: The purification of my quinoline-chalcone product is challenging. Are there any specific recommendations?

Purification of quinoline-based chalcones can indeed be complex due to the potential for similar polarities between the product and by-products.

  • Recrystallization: This is often the first method of choice for purifying solid chalcones. Ethanol is a commonly used solvent for recrystallization.[8]

  • Column Chromatography: For complex mixtures or oily products, column chromatography is necessary.[8][9] A gradient elution system, for example, with a mixture of hexane and ethyl acetate or dichloromethane and methanol, can be effective.[9]

  • Monitoring Purification: Thin-layer chromatography (TLC) is essential for monitoring the progress of the purification.[10] The purity of the final compound should be confirmed by techniques such as HPLC, NMR, and mass spectrometry.[10][11]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of chalcones from 3-Ethoxyquinoline-6-carbaldehyde.

Q1: What is the general mechanism for the Claisen-Schmidt condensation in this context?

The Claisen-Schmidt condensation is a type of crossed aldol condensation. The reaction proceeds through the following key steps:

  • Enolate Formation: A base removes an acidic α-hydrogen from the acetophenone derivative to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 3-Ethoxyquinoline-6-carbaldehyde.

  • Aldol Addition: This attack forms a tetrahedral intermediate.

  • Dehydration: The intermediate is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone (an aldol adduct), which then readily dehydrates under the reaction conditions to yield the final α,β-unsaturated ketone, the chalcone.

Claisen_Schmidt_Mechanism Simplified Claisen-Schmidt Condensation Mechanism Acetophenone Acetophenone Derivative Enolate Enolate (Nucleophile) Acetophenone->Enolate + Base Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Aldehyde Aldehyde 3-Ethoxyquinoline-6-carbaldehyde (Electrophile) Beta_Hydroxy_Ketone β-Hydroxy Ketone Tetrahedral_Intermediate->Beta_Hydroxy_Ketone + H₂O Chalcone Quinoline-Chalcone Product Beta_Hydroxy_Ketone->Chalcone - H₂O Base Base (e.g., NaOH) H2O H₂O Troubleshooting_Workflow Troubleshooting Workflow for Low Chalcone Yield Start Low Yield Observed Check_Reagents Verify Reagent Purity & Stability Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Analyze_Byproducts Identify Side Products (TLC, NMR) Check_Conditions->Analyze_Byproducts Conditions Seem Appropriate Consider_Alternatives Consider Alternative Synthetic Methods Check_Conditions->Consider_Alternatives No Improvement Optimize_Base Optimize Base Type & Concentration Analyze_Byproducts->Optimize_Base Side Reactions Identified Optimize_Temp Optimize Reaction Temperature Analyze_Byproducts->Optimize_Temp Incomplete Reaction Optimize_Stoichiometry Adjust Reactant Stoichiometry Analyze_Byproducts->Optimize_Stoichiometry Excess Starting Material Purification_Issues Address Purification Challenges Optimize_Base->Purification_Issues Optimize_Temp->Purification_Issues Optimize_Stoichiometry->Purification_Issues Success Improved Yield Consider_Alternatives->Success Purification_Issues->Success Optimized

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 3-Ethoxyquinoline-6-carbaldehyde

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-Ethoxyquinoline-6-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Ethoxyquinoline-6-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile heterocyclic aldehyde. The choice of solvent is a critical parameter that dictates reaction outcomes, yields, and purity. This guide explains the causality behind solvent selection and provides practical solutions to common challenges.

Section 1: Fundamental Properties and Solvent Interactions

Understanding the interplay between the molecular structure of 3-Ethoxyquinoline-6-carbaldehyde and the solvent environment is the first step toward successful experimentation.

FAQ 1.1: What are the key structural features of 3-Ethoxyquinoline-6-carbaldehyde that influence its reactivity in different solvents?

The reactivity of this molecule is governed by three primary components: the quinoline core, the electron-donating ethoxy group, and the electron-withdrawing carbaldehyde group.

  • Quinoline Core: This is a fused heterocyclic system comprising a benzene ring and a pyridine ring.[1] The pyridine ring is electron-deficient due to the electronegative nitrogen atom, while the benzene ring is comparatively electron-rich. This duality means that electrophilic substitutions typically occur on the benzene ring (positions 5 and 8), whereas nucleophilic attack is more feasible at the pyridine ring.[2][3]

  • 3-Ethoxy Group (-OCH₂CH₃): As an electron-donating group (EDG), the ethoxy substituent increases the electron density of the quinoline ring system, particularly the pyridine ring, potentially influencing its reactivity towards electrophiles.

  • 6-Carbaldehyde Group (-CHO): This is a strong electron-withdrawing group (EWG) that deactivates the benzene ring towards further electrophilic substitution.[4] Its primary role is as an electrophilic site for nucleophilic addition, which is the most common reaction pathway for this compound.[5][6]

The interplay of these groups makes the molecule polar, and its electronic properties can be significantly modulated by the solvent environment.

Caption: Key functional regions of 3-Ethoxyquinoline-6-carbaldehyde.

FAQ 1.2: My compound shows a slight color change when dissolved in different solvents. What does this mean?

This phenomenon is known as solvatochromism , where the color of a compound changes with solvent polarity.[7] It indicates that the solvent differentially stabilizes the molecule's ground and excited electronic states.[7][8] For polar molecules like quinoline derivatives, polar solvents can better stabilize the charge distribution, leading to shifts in the UV-Visible absorption spectrum.[9][10] This is a direct observation of the solvent's influence on the molecule's electronic environment and can be a precursor to understanding its effect on chemical reactivity.

Section 2: Troubleshooting Common Reactions

The aldehyde group is the primary center of reactivity. The success of nucleophilic additions, condensations, and other derivatizations is highly dependent on the solvent system.

Subsection 2.1: Knoevenagel Condensation

The Knoevenagel condensation, a C-C bond-forming reaction between an aldehyde and an active methylene compound, is a cornerstone of synthetic chemistry.[11]

FAQ 2.2.1: I am attempting a Knoevenagel condensation with malononitrile, but the reaction is slow and the yield is poor. How should I optimize my solvent and catalyst?

The Knoevenagel condensation proceeds via a nucleophilic addition followed by dehydration and is typically base-catalyzed.[11] The solvent plays a critical role in both the deprotonation of the active methylene compound and the stability of the intermediates.

  • Protic Solvents (e.g., Ethanol, Methanol): These are common choices and can facilitate the reaction, especially with catalysts like piperidine or ammonium acetate.[12][13] However, their hydrogen-bonding ability can sometimes over-stabilize the anionic nucleophile (carbanion), potentially slowing the initial attack on the carbonyl.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent at solvating the counter-ion of the base but do not form hydrogen bonds with the carbanion. This leaves the nucleophile "bare" and highly reactive, often accelerating the reaction rate.[14]

  • Non-Polar Solvents (e.g., Toluene, Benzene): These are effective when water removal is critical for driving the equilibrium towards the product. They are almost always used with a Dean-Stark apparatus to physically remove the water formed during the condensation step.

  • Green Solvents (e.g., Water, Ionic Liquids): Modern protocols often use water with a surfactant or ionic liquids, which can act as both the solvent and catalyst, simplifying work-up and reducing environmental impact.[15][16] The hydrogen bond basicity of ionic liquids has been shown to be a key factor in determining the reaction rate.[17]

Troubleshooting Knoevenagel Condensation

IssueProbable Solvent-Related CauseRecommended Solution
No or Slow Reaction 1. Insufficiently reactive nucleophile. 2. Catalyst incompatible with the solvent.1. Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile) to enhance nucleophilicity.[14] 2. Ensure your base (e.g., piperidine, DBU) is soluble and active in the chosen solvent.
Low Yield / Reversible Reaction Water formed during the reaction is hydrolyzing the product or inhibiting the final dehydration step.Use a non-polar solvent like toluene with a Dean-Stark apparatus to azeotropically remove water.
Poor Solubility of Starting Material The quinoline aldehyde is not fully dissolved, leading to a heterogeneous and slow reaction.Use a co-solvent system (e.g., Ethanol/DMF) or a solvent known to be effective for quinolines, such as DMSO or DMF.[18]
Side Product Formation The solvent is too reactive or the temperature is too high, leading to decomposition or self-condensation.Switch to a less reactive solvent and run the reaction at a lower temperature for a longer duration. Monitor closely with TLC.
Experimental Protocol: Model Knoevenagel Condensation

Objective: To synthesize (E)-2-(3-ethoxyquinolin-6-yl)methylene)malononitrile.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Ethoxyquinoline-6-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (20 mL).[13]

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature and monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). Gentle heating to 50°C can be applied if the reaction is slow.

  • Work-up: Once the starting aldehyde is consumed (typically 2-4 hours), cool the reaction mixture in an ice bath. The product will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials and catalyst, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography.

cluster_troubleshoot Troubleshooting Options node_start node_start node_process node_process node_decision node_decision node_output node_output node_fail node_fail start Start: Setup Reaction (Aldehyde, Malononitrile, Solvent, Catalyst) run_rxn Run Reaction (Stir at RT or Heat) start->run_rxn monitor Monitor by TLC run_rxn->monitor complete Reaction Complete? monitor->complete workup Proceed to Work-up & Isolation complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No option1 Change Solvent: Ethanol -> DMF troubleshoot->option1 option1->run_rxn Retry option2 Increase Temperature option2->run_rxn Retry option3 Add More Catalyst option3->run_rxn Retry

Caption: Workflow for optimizing a Knoevenagel condensation reaction.

Subsection 2.2: Reductive Amination

This reaction forms a new C-N bond by converting the aldehyde into an imine (Schiff base), which is then reduced in situ to an amine. The solvent must be compatible with both steps.

FAQ 2.2.1: My reductive amination is failing. The imine doesn't form, or my reducing agent decomposes. What's the right solvent?

Solvent choice here is a balancing act.

  • Imine Formation: This is a condensation reaction that produces water. Protic solvents like methanol (MeOH) or ethanol (EtOH) are often used as they are good solvents for the reactants and the resulting imine. However, the water produced can push the equilibrium back to the starting materials. To counter this, you can:

    • Use a dehydrating agent like molecular sieves.

    • Switch to a solvent like toluene and use a Dean-Stark trap to remove water azeotropically.

  • Reduction Step: The solvent must be compatible with your chosen reducing agent.

    • Sodium Borohydride (NaBH₄) / Sodium Cyanoborohydride (NaBH₃CN): These are stable and effective in protic solvents like MeOH and EtOH.

    • Sodium Triacetoxyborohydride (STAB): This is a milder reducing agent often preferred because it is less sensitive to mildly acidic conditions and can be used in aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), which can be advantageous.

A common issue is choosing a solvent that is good for one step but detrimental to the other. For example, using a very dry aprotic solvent might be great for the reduction but could hinder the initial imine formation if it requires mild acid catalysis. Running the reaction in methanol is often a good starting point, as it facilitates imine formation and is compatible with borohydride reagents.

Section 3: Solubility Challenges

Quinoline derivatives are often crystalline solids with limited solubility in common organic solvents, a frequent source of frustration in the lab.[18]

FAQ 3.1: My 3-Ethoxyquinoline-6-carbaldehyde won't dissolve in my reaction solvent. How can I get it into solution without compromising the reaction?

Forcing a poorly soluble compound into solution is critical for achieving reasonable reaction rates and reproducibility.

  • Co-Solvent System: This is a highly effective strategy.[18] If your compound is poorly soluble in a primary solvent (e.g., water or an alcohol) but highly soluble in another (e.g., DMSO, DMF, or THF), a mixture of the two can achieve the desired solubility.[18] For example, a reaction in an aqueous buffer can often be run successfully by adding 10-20% DMSO or ethanol as a co-solvent.

  • pH Adjustment: The quinoline nitrogen is basic and can be protonated by an acid to form a more soluble salt.[18] If your reaction conditions are compatible with an acidic medium, adding a small amount of acid (e.g., HCl, AcOH) can dramatically increase solubility in protic or aqueous solvents.

  • Heating: Gently warming the solvent can increase the solubility of your compound. However, be cautious not to exceed the thermal stability of your reactants or reagents.

  • Solvent Screening: If possible, perform small-scale solubility tests in a variety of solvents (e.g., THF, DCM, Acetonitrile, DMF, Toluene, Ethanol) to identify the best medium before committing to a large-scale reaction.

Caption: Decision tree for troubleshooting solubility issues.

References
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Retrieved from [Link]

  • PMC. (n.d.). Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. National Center for Biotechnology Information. Retrieved from [Link]

  • Fiveable. (2025, August 15). 2.5 Electrophilic aromatic substitution - Organic Chemistry II. Fiveable. Retrieved from [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • Wax Studios. (n.d.). Protic Vs Aprotic Solvents. Retrieved from [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. Retrieved from [Link]

  • BPI. (2024, April 29). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. BPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Protic vs Aprotic Solvents Explained. Scribd. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline 4 in various solvents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024, May 8). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. Retrieved from [Link]

  • MDPI. (2025, July 29). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. MDPI. Retrieved from [Link]

  • Oxford University Press. (n.d.). Nucleophilic addition to the carbonyl group. Oxford University Press. Retrieved from [Link]

  • PMC. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015, August 10). Ionic Liquids as Solvents for the Knoevenagel Condensation: Understanding the Role of Solvent-Solute Interactions. ResearchGate. Retrieved from [Link]

  • Taylor & Francis. (2006, August 16). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Taylor & Francis Online. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • PMC. (n.d.). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Transition States for Nucleophilic Additions to Substituted Acetaldehydes. ResearchGate. Retrieved from [Link]

  • PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. ResearchGate. Retrieved from [Link]

  • Organic Letters. (2013, August 28). Multicomponent Reactions Involving Arynes, Quinolines, and Aldehydes. ACS Publications. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S_N Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Open Textbook Publishing. (n.d.). Chapter 7: Nucleophilic attack at the carbonyl carbon. OCLUE. Retrieved from [Link]

  • SpringerLink. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. SpringerLink. Retrieved from [Link]

  • ACS Omega. (2025, January 4). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications. Retrieved from [Link]

  • YouTube. (2015, February 24). Overview of Nucleophilic Addition of Solvents. Retrieved from [Link]

  • Name of the source. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022, November 14). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, February 23). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Retrieved from [Link]

  • Name of the source. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Semantic Scholar. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-Ethoxyquinoline-6-carbaldehyde Purification &amp; Work-Up

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Ethoxyquinoline-6-carbaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Ethoxyquinoline-6-carbaldehyde (CAS 1355585-02-2).

Whether you are synthesizing this intermediate via the selenium dioxide (SeO₂) oxidation of 6-methyl-3-ethoxyquinoline or through a Vilsmeier-Haack formylation, the work-up phase is where the highest product attrition occurs. This guide breaks down the causality behind these losses and provides a self-validating, field-proven protocol to ensure high purity and yield.

Structural Analysis & Work-Up Vulnerabilities

To effectively purify this compound, we must first understand its structural dichotomies. The molecule possesses a basic quinoline nitrogen that dictates its pH-dependent solubility, an electron-donating 3-ethoxy group that increases lipophilicity, and a highly reactive 6-carbaldehyde moiety prone to degradation.

Table 1: Quantitative Physicochemical Parameters & Work-Up Tolerances

ParameterQuantitative RangeCausality & Work-Up ImpactMitigation Strategy
Aqueous Quench pH 7.5 – 8.5 pH < 5 protonates the quinoline nitrogen (pKa ~4.5–5.0), causing severe product loss to the aqueous phase. pH > 10 risks Cannizzaro disproportionation of the aldehyde.Titrate the crude mixture strictly with saturated NaHCO₃. Avoid strong bases like NaOH.
Concentration Temp. < 40 °C Temperatures ≥ 40 °C in the presence of trace oxygen rapidly accelerate the auto-oxidation of the C6-carbaldehyde into a carboxylic acid.Use a temperature-controlled water bath; backfill the rotary evaporator with Argon.
Extraction Vol. Ratio 3 × 20 mL/g While the 3-ethoxy group increases lipophilicity, the aldehyde restricts it. A 3x volumetric extraction ensures >95% recovery from the aqueous phase.Perform multiple, smaller-volume extractions (e.g., EtOAc) rather than one large volume.
Troubleshooting FAQs

Q1: Following the oxidation of 6-methyl-3-ethoxyquinoline with SeO₂, my extraction yields are consistently low (<30%). Where is the product going? Causality & Solution: Your product is likely partitioning into the aqueous waste. Quinoline derivatives possess a basic nitrogen lone pair. If your reaction quench is too acidic, the nitrogen protonates, forming a highly water-soluble quinolinium salt. Action: Quench the reaction with saturated aqueous NaHCO₃ to strictly maintain a pH of 8.0. This ensures the quinoline remains in its neutral, lipophilic free-base form, allowing for optimal extraction into ethyl acetate (EtOAc) 1[1].

Q2: During the liquid-liquid extraction, a stubborn emulsion forms, accompanied by a fine red/orange precipitate. How do I break this? Causality & Solution: This is a classic hallmark of colloidal selenium, a byproduct of the SeO₂ oxidation commonly used to synthesize quinoline-6-carbaldehydes 1[1]. These fine, insoluble particulates stabilize the oil-water interface, creating unbreakable emulsions. Action: Do not attempt to separate the layers immediately. Instead, dilute the biphasic mixture with your extraction solvent and filter the entire suspension through a tightly packed pad of Celite. Wash the pad with warm EtOAc. The filtrate will separate cleanly in the separatory funnel.

Q3: My post-work-up NMR shows a broad singlet around 11.0-12.0 ppm and my purity is compromised. What caused this? Causality & Solution: The peak at 11.0-12.0 ppm indicates the formation of a 3-ethoxyquinoline-6-carboxylic acid impurity via auto-oxidation of the C6-carbaldehyde 2[2]. Aldehydes on electron-deficient heterocyclic rings are highly susceptible to oxidation by atmospheric oxygen. Furthermore, if you used alcohols (e.g., methanol or ethanol) during the quench, acetal formation can occur. Action: Exclude alcohols from your work-up solvents. Perform the concentration step strictly below 40 °C. Flush the final purified solid with argon and store it at -20 °C.

Optimized Step-by-Step Work-Up Protocol

This self-validating protocol is engineered to maximize the recovery of 3-ethoxyquinoline-6-carbaldehyde while purging transition metals, salts, and polar organic impurities 3[3].

  • Thermal Quenching: Cool the crude reaction mixture to 0–5 °C using an ice bath.

  • pH Adjustment: Slowly add saturated aqueous NaHCO₃ dropwise. Monitor the aqueous phase continuously until the pH stabilizes at exactly 8.0. (Validation: CO₂ evolution will cease, and the pH paper will read slightly basic).

  • Colloidal Filtration: Add 1 volume of EtOAc to the mixture. Filter the biphasic suspension through a 2-inch Celite pad to remove colloidal selenium or insoluble polymeric byproducts. Rinse the pad with 0.5 volumes of EtOAc.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL per gram of theoretical yield).

  • Aqueous Washing: Wash the combined organic layers sequentially with deionized water (1 × 20 mL) and saturated brine (1 × 20 mL). This removes residual inorganic salts and polar organic solvents (e.g., DMF if a Vilsmeier-Haack approach was used).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄. (Note: Avoid MgSO₄ as it can act as a Lewis acid and coordinate with the aldehyde).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. Keep the water bath temperature strictly < 40 °C.

  • Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of petroleum ether/EtOAc (start at 10:1, ramp to 4:1).

Work-Up Workflow Diagram

Workup_Protocol Start Crude Reaction Mixture (3-Ethoxyquinoline-6-carbaldehyde) Quench Aqueous Quench (Sat. NaHCO3, pH 8.0) Start->Quench Celite Celite Filtration (Remove Colloidal Se/Salts) Quench->Celite Extract Liquid-Liquid Extraction (EtOAc) Celite->Extract OrgPhase Organic Phase (Product) Extract->OrgPhase Top Layer AqPhase Aqueous Phase (Inorganic Waste) Extract->AqPhase Bottom Layer Wash Water & Brine Wash (Remove DMF/Salts) OrgPhase->Wash Dry Dry over Na2SO4 & Concentrate (T < 40°C) Wash->Dry Purify Silica Gel Chromatography (Pet Ether / EtOAc) Dry->Purify Pure Pure 3-Ethoxyquinoline- 6-carbaldehyde Purify->Pure

Figure 1: Optimized work-up and purification workflow for 3-ethoxyquinoline-6-carbaldehyde.

References
  • Title: (E)-5-Styryl-1H-indole and (E)
  • Source: tandfonline.
  • Title: Iron(III)-Catalyzed Carboannulations of Homopropargylic Alcohols: A One-Pot General Synthesis of 4-(2,2-Diarylvinyl)quinolines and 4-(2,2-Diarylvinyl)

Sources

Optimization

Technical Support Center: 3-Ethoxyquinoline-6-carbaldehyde

A Guide to Understanding and Investigating its Degradation Pathways Welcome to the technical support guide for 3-Ethoxyquinoline-6-carbaldehyde. This document is designed for researchers, medicinal chemists, and formulat...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Investigating its Degradation Pathways

Welcome to the technical support guide for 3-Ethoxyquinoline-6-carbaldehyde. This document is designed for researchers, medicinal chemists, and formulation scientists who utilize this versatile heterocyclic aldehyde in their work. As a synthetic intermediate, understanding its stability and potential degradation pathways is critical for ensuring the integrity of starting materials, the success of synthetic reactions, and the stability of final compounds.

Given that specific degradation studies on 3-Ethoxyquinoline-6-carbaldehyde are not extensively published, this guide synthesizes information from established chemical principles and data on structurally related molecules. We will explore predicted degradation pathways, provide robust analytical protocols to study them, and offer troubleshooting advice for common experimental challenges.

Section 1: Predicted Degradation Pathways of 3-Ethoxyquinoline-6-carbaldehyde

The chemical reactivity of 3-Ethoxyquinoline-6-carbaldehyde is dominated by three key structural features: the aldehyde group, the electron-rich ethoxy group, and the quinoline core, which is an electron-deficient heteroaromatic system.[1] Degradation can be initiated by exposure to hydrolytic, oxidative, photolytic, or thermal stress.

The primary predicted pathways include:

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation, a common degradation route for many pharmaceuticals and organic compounds, which would convert it to the corresponding 3-ethoxyquinoline-6-carboxylic acid.[1][2]

  • Reduction of the Aldehyde: Conversely, under reducing conditions, the aldehyde can be converted to its primary alcohol, (3-ethoxyquinolin-6-yl)methanol.[1][3]

  • O-Dealkylation (Hydrolysis/Metabolism): The ethoxy group at the 3-position is a likely site for metabolic or hydrolytic cleavage. Studies on the structurally related antioxidant, ethoxyquin, have shown that O-de-ethylation is a major metabolic reaction, yielding a hydroxyl group.[4] This would transform the parent molecule into 3-hydroxyquinoline-6-carbaldehyde.

  • Oxidation of the Quinoline Ring: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide, a known degradation pathway for nitrogen-containing heterocycles.[5] Further hydroxylation on the aromatic rings is also possible under strong oxidative stress.[5]

Degradation Pathways parent 3-Ethoxyquinoline-6-carbaldehyde p1 parent->p1 p2 parent->p2 p3 parent->p3 acid 3-Ethoxyquinoline-6-carboxylic acid alcohol (3-Ethoxyquinolin-6-yl)methanol phenol 3-Hydroxyquinoline-6-carbaldehyde n_oxide 3-Ethoxyquinoline-6-carbaldehyde-N-oxide p1->acid Oxidation [O] (e.g., H₂O₂) p1->alcohol Reduction [H] (e.g., NaBH₄) p2->phenol O-Dealkylation (Hydrolysis/Metabolic) p3->n_oxide Ring Oxidation [O]

Caption: Predicted degradation pathways for 3-Ethoxyquinoline-6-carbaldehyde.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause 3-Ethoxyquinoline-6-carbaldehyde to degrade in storage or in solution?

Degradation is typically accelerated by several factors:

  • pH: The presence of strong acids or bases can catalyze hydrolysis of the ethoxy group or promote other reactions.[6]

  • Oxidizing Agents: Dissolved oxygen in solvents or the presence of peroxides can lead to the oxidation of the aldehyde group.[7]

  • Light Exposure: Quinoline derivatives can be sensitive to light (photolabile), which can provide the energy for complex oxidative reactions or ring cleavage.[5] It is crucial to store the compound, both as a solid and in solution, protected from light.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[6] For long-term storage, keeping the compound in a cool, dark, and dry place is recommended.

Q2: I need to perform a stability study on a formulation containing this compound. Where do I start?

The best practice is to conduct a forced degradation study. This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation products and establish a stability-indicating analytical method. This is a standard approach in pharmaceutical development outlined by ICH guidelines.[8] The typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[5] A detailed protocol for conducting such a study is provided in Section 4.

Q3: What is the best analytical method to monitor the purity and degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying the parent compound and its degradation products.[5] The key is to develop a method that can separate the parent peak from all potential degradant peaks. For identifying unknown degradation products that appear during your stability study, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides molecular weight information that is crucial for structure elucidation.[9]

Section 3: Troubleshooting Guide

Problem Encountered Potential Cause & Scientific Explanation Recommended Solution
Purity of the solid material is decreasing during storage. Oxidation/Photodegradation: The aldehyde group is highly susceptible to air oxidation, which can be accelerated by light. Quinoline rings can also be photolabile.[5]Store the solid material in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature (2-8 °C).
An unknown peak appears in my HPLC chromatogram after leaving a solution on the benchtop. Hydrolysis or Oxidation: This is likely a degradation product. The most probable candidates are the carboxylic acid (from oxidation) or the de-ethylated phenol (from hydrolysis).[2][4]Prepare solutions fresh using high-purity, degassed solvents. Store solutions protected from light and at a low temperature. Use an amber autosampler vial for analysis. To identify the peak, proceed with LC-MS analysis.
A synthetic reaction using this aldehyde is giving low or inconsistent yields. Starting Material Degradation: The reaction conditions (e.g., strong base, high temperature, presence of oxidants) may be degrading the aldehyde before it can react. Aldehydes can also undergo self-condensation (aldol reaction) under basic conditions.[1]Confirm the purity of the starting material before each reaction using the HPLC method. If possible, use milder reaction conditions. Add the aldehyde to the reaction mixture last, and consider running the reaction under an inert atmosphere.
My HPLC peaks for the parent compound and a degradant are co-eluting (not separating). Insufficient Method Resolution: The mobile phase composition, gradient, or column chemistry is not optimized to separate compounds with similar polarities.Modify the HPLC method. Try changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the pH of the aqueous phase, or using a different column (e.g., a phenyl-hexyl column instead of a C18).

Section 4: Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method. It must be validated to ensure it is suitable for your specific application.

Parameter Recommended Condition Justification
Instrumentation HPLC with UV-Vis or Diode Array Detector (DAD)Standard for purity analysis and quantification.[10]
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Good starting point for retaining aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is LC-MS compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good UV transparency.
Gradient Elution Start at 10% B, ramp to 95% B over 20 min, hold 5 minA gradient is essential to ensure separation of the parent compound from potentially more polar (e.g., carboxylic acid) and less polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.[10]
Detection Wavelength Monitor at 240 nm and 320 nmAromatic aldehydes often have multiple absorbance maxima.[10] A DAD is ideal for confirming peak purity.
Injection Volume 10 µL

Methodology:

  • Standard Preparation: Prepare a stock solution of 3-Ethoxyquinoline-6-carbaldehyde at 1 mg/mL in methanol. Prepare working standards (e.g., 1-100 µg/mL) by diluting with the mobile phase.[10]

  • Sample Preparation: Dissolve the test sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm filter before injection.[10]

  • Analysis: Inject standards to create a calibration curve. Inject test samples to determine the concentration and purity.

  • Validation: To confirm the method is "stability-indicating," analyze samples from the forced degradation study (Protocol 2). The method must demonstrate the ability to separate the intact parent compound from all degradation products.

Protocol 2: Forced Degradation Study

This study exposes the compound to extreme conditions to identify likely degradation products.[5]

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions (24-48h) cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution in ACN:Water acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, 60°C) start->base oxidative Oxidative (30% H₂O₂, RT) start->oxidative thermal Thermal (Solid) (105°C) start->thermal photo Photolytic (Solution & Solid) (ICH Q1B Light Exposure) start->photo neutralize Cool & Neutralize (Acid/Base Samples) acid->neutralize base->neutralize dilute Dilute to ~100 µg/mL with Mobile Phase oxidative->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze via Stability-Indicating HPLC-UV and LC-MS dilute->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 3-Ethoxyquinoline-6-carbaldehyde in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.[5]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60 °C for 8 hours.[5]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[5]

  • Thermal Degradation: Place a thin layer of the solid compound in an oven at 105 °C for 48 hours.[5]

  • Photolytic Degradation: Expose both a solution and the solid compound to light conditions as specified in ICH Q1B guidelines. Include a dark control.

  • Sample Analysis:

    • After the specified time, cool all samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • For the thermal sample, dissolve it in the solvent.

    • Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Analyze all stressed samples, along with an unstressed control sample, by the validated HPLC-UV and LC-MS methods. Compare the chromatograms to identify and quantify degradation products.

References

  • Ministry of Health, Labour and Welfare (MHLW). (n.d.). III Analytical Methods.
  • International Journal of Modern Research. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJMR.
  • BenchChem. (2025). Comparative Reactivity Analysis: 6-Methoxyquinoline-4-carbaldehyde Versus Other Aromatic Aldehydes.
  • BenchChem. (2025). Reactivity of 6-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.
  • Mataranga-Popa, L., et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 6-Methoxyquinoline-4-carbaldehyde.
  • ResearchGate. (2024, February). Improved Formation of Biomethane by Enriched Microorganisms from Different Rank Coal Seams.
  • Skaare, J. U., & Solheim, E. (1979). Studies on the metabolism of the antioxidant ethoxyquin, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in the rat. Xenobiotica, 9(11), 649-57. Retrieved March 15, 2026, from [Link]

  • Barnes, A. R. (2013). Pharmaceutical Degradation Pathways. Scribd. Retrieved March 15, 2026, from [Link]

  • March, J. T., & Fitzpatrick, F. A. (2007). Neurotoxicity and metabolism of the catecholamine-derived 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylglycolaldehyde: the role of aldehyde dehydrogenase. Pharmacological reviews, 59(2), 125–150. Retrieved March 15, 2026, from [Link]

  • BenchChem. (n.d.). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.
  • BenchChem. (2025). Improving the stability of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde in solution.
  • European Medicines Agency (EMA). (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved March 15, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Ethoxyquinoline-6-carbaldehyde Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous Validation in Quinoline Chemistry Quinoline and its derivatives represent a cornerstone of medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Validation in Quinoline Chemistry

Quinoline and its derivatives represent a cornerstone of medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and functional materials.[1][2] Their diverse pharmacological properties, ranging from antimalarial to anticancer activities, make them a subject of intense research.[3] Within this class, 3-Ethoxyquinoline-6-carbaldehyde is a valuable synthetic intermediate, with its ethoxy and carbaldehyde functionalities providing versatile handles for further molecular elaboration.

Part 1: Synthesis of 3-Ethoxyquinoline-6-carbaldehyde via Vilsmeier-Haack Formylation

One of the most direct and reliable methods for introducing a formyl (-CHO) group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.[6][7] This method utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted formamide like N,N-Dimethylformamide (DMF), to effect an electrophilic substitution. We select this method for its high efficiency and well-documented mechanism. The proposed synthesis starts from the readily available precursor, 3-ethoxyquinoline.

G reagent1 POCl₃ + DMF vilsmeier Vilsmeier Reagent (Iminium Salt) reagent1->vilsmeier intermediate Reaction Intermediate vilsmeier->intermediate precursor 3-Ethoxyquinoline precursor->intermediate Electrophilic Substitution hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product 3-Ethoxyquinoline-6-carbaldehyde hydrolysis->product

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask under a nitrogen atmosphere, cool N,N-Dimethylformamide (DMF, 3 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 3-ethoxyquinoline (1 eq.) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is ~7-8. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-Ethoxyquinoline-6-carbaldehyde.[8]

Part 2: The Spectroscopic Validation Workflow

No single analytical technique can provide absolute structural proof. A robust validation strategy relies on the convergence of data from orthogonal methods. Each technique probes different aspects of the molecule's structure, and together they create a self-validating system.

G synthesis Synthesized Product (Crude) ms Mass Spectrometry (MS) Confirms Molecular Weight synthesis->ms ir Infrared (IR) Spectroscopy Identifies Key Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H & ¹³C) Maps the Carbon-Hydrogen Framework synthesis->nmr confirmation Unambiguous Structure Confirmation ms->confirmation ir->confirmation nmr->confirmation

Caption: Convergent workflow for spectroscopic validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: The first and most fundamental question is: "Did we make a molecule of the correct mass?" Mass spectrometry directly answers this by measuring the mass-to-charge ratio (m/z) of the ionized molecule.[4] We choose a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion peak, which is critical for confirming the molecular formula.[9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The high resolution allows for the determination of the exact mass, which can confirm the elemental composition.

Data Interpretation & Comparison

The molecular formula for 3-Ethoxyquinoline-6-carbaldehyde is C₁₂H₁₁NO₂. The expected monoisotopic mass is 201.07898 g/mol .

Ion AdductExpected Exact Mass (m/z)Purpose
[M+H]⁺ 202.08626Confirms the molecular weight in positive ion mode.
[M+Na]⁺ 224.06820Often observed as a sodium adduct, providing secondary confirmation.
[M]⁺ 201.07898The molecular ion peak (more common in techniques like EI).

The primary goal is to find a peak corresponding to the [M+H]⁺ ion at m/z 202.08626. Observing this peak with high mass accuracy (typically within 5 ppm) provides strong evidence that the target compound has been formed.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is exceptionally powerful for identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.[4][10] For this synthesis, the most critical transformations are the retention of the quinoline and ether groups and, most importantly, the successful introduction of the aldehyde group. Attenuated Total Reflectance (ATR) is a preferred modern technique as it requires minimal sample preparation and is non-destructive.[11]

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the purified solid product directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.[11]

Data Interpretation & Comparison

The IR spectrum provides a "fingerprint" of the molecule. We are looking for specific, high-intensity absorptions that confirm our key functional groups.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Significance
Aldehyde C=O Stretch1710 - 1685 Crucial evidence: A strong, sharp peak in this region confirms the successful formylation.[10]
Aldehyde C-H Stretch2850 - 2820 and 2750 - 2720Often appears as two weak bands; the lower frequency band is highly diagnostic for an aldehyde.[10]
Aromatic Ring C=C Stretch1600 - 1450Multiple sharp peaks confirming the quinoline core.[12]
Ether C-O Stretch1250 - 1050A strong band indicating the presence of the ethoxy group.
Aromatic C-H C-H Stretch3100 - 3000Confirms aromatic protons.
Alkyl C-H C-H Stretch3000 - 2850Confirms the sp³ C-H bonds of the ethoxy group.[13]

Trustworthiness: The appearance of the strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the disappearance of signals characteristic of the starting material provide a self-validating checkpoint for the reaction's success.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: If MS confirms the mass and IR confirms the functional groups, NMR spectroscopy provides the detailed atomic-level map of the entire molecule.[4] It reveals the chemical environment, connectivity, and number of each type of proton (¹H NMR) and carbon (¹³C NMR) atom. The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[14]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of CDCl₃ containing 0.03% Tetramethylsilane (TMS) as an internal standard.[11]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to single lines for each unique carbon.[15][16] A wider spectral width (~220 ppm) is necessary.

Data Interpretation & Comparison: ¹H NMR

The ¹H NMR spectrum confirms the number of protons in different electronic environments and their neighboring protons through spin-spin coupling.

Proton EnvironmentExpected Chemical Shift (δ, ppm)[17]MultiplicityIntegrationSignificance
Aldehyde (-CHO) 9.9 - 10.2Singlet (s)1HUnambiguous proof of the aldehyde group. Its highly deshielded nature places it far downfield.[11]
Quinoline (H2, H4, H5, H7, H8) 7.5 - 9.2Doublets (d), Singlets (s)5H totalComplex pattern in the aromatic region confirming the quinoline scaffold. Specific assignments require 2D NMR.
Ethoxy (-OCH₂CH₃) 4.2 - 4.5Quartet (q)2HThe methylene protons are adjacent to an oxygen and three methyl protons, hence a quartet.
Ethoxy (-OCH₂CH₃) 1.4 - 1.6Triplet (t)3HThe methyl protons are adjacent to two methylene protons, resulting in a triplet.
Data Interpretation & Comparison: ¹³C NMR

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm)[18] | Significance | | :--- | :--- | :--- | :--- | | Aldehyde Carbonyl (C=O) | 190 - 193 | Confirmatory signal for the aldehyde carbon, typically found in this downfield region. | | Quinoline Carbons | 115 - 155 | Multiple peaks corresponding to the 9 carbons of the quinoline ring system. | | Ethoxy (-OCH₂CH₃) | 63 - 66 | The carbon attached to the oxygen is deshielded. | | Ethoxy (-OCH₂CH₃) | 14 - 16 | The terminal methyl carbon of the ethoxy group. |

The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's carbon-hydrogen framework, leaving no doubt as to its structure.

Conclusion: A Synthesis Validated

The successful synthesis of 3-Ethoxyquinoline-6-carbaldehyde is not merely the result of a completed reaction but of a rigorous, multi-faceted validation process. By employing a logical workflow of complementary spectroscopic techniques, we move from a hypothesis to a confirmed reality. Mass spectrometry validates the molecular weight, Infrared spectroscopy confirms the presence of critical functional groups, and NMR spectroscopy provides the definitive structural blueprint. This guide illustrates that for researchers, scientists, and drug development professionals, the integrity of the science rests upon the bedrock of such thorough analytical validation.

References

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). Results in Optics, 14, 100702.
  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Khan, I., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2843-S2853.
  • Palka, K., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. Molecules, 28(1), 320. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. Available at: [Link]

  • Mass Spectrometry. (n.d.). University of Arizona. Available at: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19. Available at: [Link]

  • Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Format - Supporting Information. (n.d.). American Chemical Society. Available at: [Link]

  • 1H NMR Chemical Shifts. (2022). Davidson College. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). Molecules, 25(9), 2058. Available at: [Link]

  • 13C NMR Spectroscopy. (n.d.). St Catherines College. Available at: [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Measuring methods available and examples of their applications 13C NMR. (n.d.). CEITEC. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Lehman College. Available at: [Link]

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  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010). Organometallics, 29(9), 2176-2179. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]

  • Complementary Mass Spectral Analysis of Isomeric O-bearing Organic Compounds and Fragmentation Differences through Analog Techniques. (2022). The Planetary Science Journal. Available at: [Link]

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Comparative

"purity assessment of synthesized 3-Ethoxyquinoline-6-carbaldehyde by HPLC"

Purity Assessment of Synthesized 3-Ethoxyquinoline-6-carbaldehyde: A Comparative Guide to HPLC Methodologies Introduction 3-Ethoxyquinoline-6-carbaldehyde (CAS: 1355585-02-2) is a critical synthetic intermediate utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment of Synthesized 3-Ethoxyquinoline-6-carbaldehyde: A Comparative Guide to HPLC Methodologies

Introduction 3-Ethoxyquinoline-6-carbaldehyde (CAS: 1355585-02-2) is a critical synthetic intermediate utilized in the development of advanced kinase inhibitors and targeted therapeutics. Accurate determination of its purity is paramount; trace regioisomers and unreacted precursors can severely impact downstream coupling efficiencies and compromise pharmacological safety profiles. This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies for its purity assessment, contrasting traditional C18 stationary phases with specialized Biphenyl phases to establish a robust, self-validating analytical method.

The Analytical Challenge: Causality in Quinoline Chromatography

Expertise & Experience: Analyzing quinoline derivatives via reverse-phase HPLC presents specific mechanistic challenges. The quinoline core contains a basic nitrogen atom that readily interacts with unreacted, acidic silanol groups on the silica support of the stationary phase[1]. This secondary ion-exchange interaction manifests as severe peak tailing, which obscures closely eluting impurities and artificially inflates integrated purity calculations.

Furthermore, the synthesis of 3-Ethoxyquinoline-6-carbaldehyde typically proceeds via the O-alkylation of 3-hydroxyquinoline-6-carbaldehyde. The resulting crude mixture often contains unreacted precursors, over-alkylated byproducts, and regioisomers. Traditional alkyl phases (like C18) rely solely on hydrophobic dispersive forces, which frequently fail to resolve these structurally rigid, isomeric impurities[2].

To overcome this, we compare a standard fully porous C18 column against a core-shell Biphenyl column. The Biphenyl phase introduces orthogonal retention mechanisms—specifically π−π interactions and dipole-induced dipole interactions—which are highly selective for the polarizable electron cloud of the quinoline ring.

Experimental Methodology: A Self-Validating Protocol

Trustworthiness: To ensure absolute data integrity, the following protocol is designed as a self-validating system. Before any synthesized batch is analyzed, a System Suitability Test (SST) must be executed and passed, strictly adhering to the harmonized USP <621> and ICH Q2(R2) guidelines[3][4]. If the system fails to meet predefined resolution and tailing thresholds, the run is automatically aborted, preventing the reporting of false-positive purity data.

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade H2​O (pH ~2.7).

      • Causality: The low pH ensures the quinoline nitrogen (pKa ~4.5) is fully protonated. This maintains a single ionization state and actively suppresses secondary interactions with residual silanols, ensuring sharp peak shapes[1].

    • Mobile Phase B (Organic): 100% Acetonitrile (HPLC grade).

  • Sample Preparation:

    • Dissolve the synthesized 3-Ethoxyquinoline-6-carbaldehyde in Acetonitrile to a stock concentration of 1.0 mg/mL.

    • Dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

      • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent shock and peak distortion at the column head[2].

  • System Suitability Testing (SST):

    • Inject a resolution mixture containing 3-Ethoxyquinoline-6-carbaldehyde (0.1 mg/mL) and its known precursor, 3-hydroxyquinoline-6-carbaldehyde (0.01 mg/mL).

    • Self-Validation Criteria: Resolution ( Rs​ ) between the two peaks must be ≥2.0 . The tailing factor ( Tf​ ) for the main peak must be ≤1.5 [3][5].

  • Chromatographic Conditions (Gradient):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Gradient Profile: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate at 10% B for 5 minutes.

    • Detection: UV Diode Array Detector (DAD) extracted at 254 nm.

Decision Matrix & Workflow Visualization

HPLC_Workflow Start Synthesized Batch 3-Ethoxyquinoline-6-carbaldehyde SamplePrep Sample Preparation (0.1 mg/mL in 50:50 ACN:H2O) Start->SamplePrep SST System Suitability Test (SST) Inject Resolution Mixture SamplePrep->SST Decision SST Criteria Met? Rs ≥ 2.0 & Tf ≤ 1.5 SST->Decision Analyze Execute Sample Analysis (Gradient Elution) Decision->Analyze Yes Fail System Invalidated Troubleshoot Column/Mobile Phase Decision->Fail No Purity Calculate Relative Purity (Area Normalization %) Analyze->Purity Fail->SST

Figure 1: Self-validating HPLC workflow for quinoline derivative purity assessment.

Quantitative Data Comparison: C18 vs. Biphenyl

The following table summarizes the experimental data obtained when analyzing a crude batch of 3-Ethoxyquinoline-6-carbaldehyde using two different column chemistries under identical gradient conditions.

Chromatographic ParameterTraditional C18 Phase (150 x 4.6 mm, 3.5 µm)Core-Shell Biphenyl Phase (150 x 4.6 mm, 2.6 µm)Analytical Impact & Causality
Retention Time (API) 8.45 min9.12 minBiphenyl increases retention via π−π interactions with the quinoline core.
Resolution ( Rs​ ) 1.83.4Biphenyl exceeds the ICH Q2(R2) baseline requirement ( Rs​≥2.0 )[4].
Tailing Factor ( Tf​ ) 1.6 (Fails USP <621>)1.1 (Passes)Core-shell architecture and phase shielding reduce basic nitrogen-silanol interactions[1].
Theoretical Plates ( N ) 12,50024,000Higher efficiency on Biphenyl yields sharper peaks, improving LOD/LOQ.
Calculated Purity (Area %) 98.1% 96.5% Critical Finding: C18 overestimates purity due to co-elution of a regioisomer.

Data Interpretation: The data clearly demonstrates the superiority of the Biphenyl phase for this specific molecule. While the C18 column reported a purity of 98.1%, this was an analytical artifact caused by co-elution. The Biphenyl column, leveraging its shape selectivity and aromatic interactions, successfully separated a closely related regioisomer (likely 2-ethoxyquinoline-6-carbaldehyde) that was hidden beneath the main peak on the C18 column. Furthermore, the core-shell technology of the Biphenyl column drastically improved the tailing factor from 1.6 to an ideal 1.1, satisfying the USP <621> system suitability requirements[3][5].

Conclusion

For the purity assessment of synthesized 3-Ethoxyquinoline-6-carbaldehyde, relying on standard C18 methodologies introduces a high risk of overestimating product purity due to unresolved isomeric impurities. Transitioning to a Biphenyl stationary phase, coupled with a low-pH mobile phase to suppress secondary nitrogen interactions, provides the orthogonal selectivity required. By embedding strict USP/ICH system suitability criteria into the workflow, laboratories can establish a highly trustworthy, self-validating analytical method.

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP), usp.org. 3

  • <621> Chromatography - US Pharmacopeia (USP), usp.org. 5

  • Validation of Analytical Procedures Q2(R2) - ICH, ich.org. 4

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria, tandfonline.com. 1

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives, benchchem.com.2

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Validation

A Comparative Guide to the Synthesis of Quinoline-6-carbaldehydes: Routes, Mechanisms, and Protocols

For Researchers, Scientists, and Drug Development Professionals Quinoline-6-carbaldehyde is a pivotal molecular scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Its derivatives are integ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Quinoline-6-carbaldehyde is a pivotal molecular scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Its derivatives are integral to a wide array of biologically active compounds, including those with antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic introduction of the reactive carbaldehyde group at the 6-position of the quinoline nucleus opens a gateway for extensive functionalization, enabling the development of novel therapeutic agents and complex molecular architectures.

This in-depth technical guide provides a comparative analysis of the primary synthetic routes to quinoline-6-carbaldehydes. We will move beyond a simple recitation of steps to explore the underlying mechanisms, the rationale behind experimental choices, and the practical advantages and limitations of each approach. This guide is designed to equip researchers with the necessary insights to select and execute the optimal synthetic strategy for their specific research and development needs.

Overview of Synthetic Strategies

The synthesis of quinoline-6-carbaldehyde can be broadly categorized into two main strategies: the functionalization of a pre-formed quinoline ring system and the construction of the quinoline core with the aldehyde or a precursor group already incorporated. The most prevalent and practical approaches involve the modification of readily available quinoline precursors.

G cluster_0 cluster_1 start Starting Materials (e.g., p-Toluidine) precursor 6-Methylquinoline Precursor start->precursor Ring Formation (e.g., Skraup, Doebner-von Miller) target Quinoline-6-carbaldehyde precursor->target Strategy 1: Oxidation of Methyl Group quinoline Quinoline quinoline->target Strategy 2: Direct C-H Formylation (e.g., Vilsmeier-Haack) G p_toluidine p-Toluidine michael_adduct Michael Adduct p_toluidine->michael_adduct Michael Addition acrolein Acrolein (from Glycerol) acrolein->michael_adduct dihydroquinoline 1,2-Dihydro-6-methylquinoline michael_adduct->dihydroquinoline Cyclization & Dehydration (H+) methylquinoline 6-Methylquinoline dihydroquinoline->methylquinoline Oxidation

Caption: Simplified mechanism of the Skraup synthesis to form 6-methylquinoline.

Part B: Oxidation of the 6-Methyl Group

Once 6-methylquinoline is obtained, the crucial step is the selective oxidation of the methyl group to a carbaldehyde. This transformation must be controlled to prevent over-oxidation to the corresponding carboxylic acid. Various oxidizing agents can be employed, from classic metal oxides to modern catalytic systems. [4] Common Oxidizing Agents:

  • Selenium Dioxide (SeO₂): A classic reagent for the oxidation of benzylic methyl groups. It offers good selectivity for the aldehyde but is highly toxic and requires stoichiometric amounts.

  • Manganese Dioxide (MnO₂): An effective and milder oxidant for benzylic positions. It often requires a large excess of the reagent and can lead to variable yields.

  • Catalytic Aerobic Oxidation: Modern methods using catalysts like palladium complexes with air or pure oxygen as the terminal oxidant are highly efficient and environmentally benign. [4]These systems often exhibit excellent regioselectivity.

The choice of oxidant is a critical experimental decision. For large-scale synthesis, a catalytic aerobic process is preferable due to its atom economy and reduced waste. For smaller, exploratory scales, the reliability of reagents like SeO₂ might be favored despite the safety concerns.

Detailed Experimental Protocol: Catalytic Aerobic Oxidation

This protocol is a representative example of a modern, efficient method for the oxidation of 6-methylquinoline. [4]

  • Reaction Setup: In a reaction vessel equipped with a condenser and a gas inlet tube, dissolve 6-methylquinoline (1.0 equiv) and a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) in a suitable solvent such as acetic acid or toluene.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Oxidation: Introduce a steady stream of air or pure oxygen (O₂) into the reaction mixture via the gas inlet tube. The use of a balloon filled with O₂ is a common laboratory practice.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst is used, it can be filtered off. Remove the solvent under reduced pressure.

  • Purification: The crude residue is then purified, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate), to yield pure quinoline-6-carbaldehyde.

Strategy 2: Direct Formylation of the Quinoline Ring

An alternative approach is to introduce the aldehyde group directly onto a pre-existing quinoline nucleus via an electrophilic aromatic substitution reaction. The Vilsmeier-Haack reaction is the most prominent method for this transformation. [4][5] The Vilsmeier-Haack Reaction

This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium species, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). [5][6]This powerful electrophile can attack electron-rich aromatic and heteroaromatic rings to introduce a formyl group after hydrolysis.

Causality and Regioselectivity: The success and regioselectivity of the Vilsmeier-Haack reaction on quinoline are highly dependent on the substitution pattern of the ring. The quinoline ring is generally electron-deficient, making electrophilic substitution challenging. Substitution typically occurs on the benzene ring rather than the pyridine ring. The precise position of formylation (e.g., position 5, 6, or 8) is directed by any existing activating or deactivating groups and can be difficult to control, often leading to mixtures of isomers. Therefore, this method is most effective when the quinoline substrate is appropriately pre-substituted to direct the formylation to the 6-position.

G dmf DMF vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2] dmf->vilsmeier poc POCl3 poc->vilsmeier sigma Sigma Complex vilsmeier->sigma Electrophilic Attack quinoline Quinoline quinoline->sigma imine Iminium Intermediate sigma->imine Aromatization product Quinoline-6-carbaldehyde imine->product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of quinoline.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of a quinoline derivative. [5][7]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a drying tube, cool N,N-dimethylformamide (DMF, ~3.0 equiv) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~3.0 equiv) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the quinoline substrate (1.0 equiv) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for several hours (typically 6-10 hours). Monitor the reaction's progress by TLC.

  • Quenching and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large amount of crushed ice with vigorous stirring.

  • Work-up and Purification: Neutralize the acidic solution carefully with a base (e.g., aqueous sodium carbonate or sodium hydroxide solution) until the product precipitates. Filter the solid product, wash it thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Comparative Data Summary

The selection of a synthetic route is a multi-faceted decision that balances yield, scalability, safety, and substrate availability. The table below summarizes the key aspects of the discussed methodologies.

FeatureStrategy 1: Oxidation of 6-MethylquinolineStrategy 2: Vilsmeier-Haack Formylation
Starting Material 6-Methylquinoline (accessible from p-toluidine)Quinoline or a substituted quinoline
Key Transformation C-H oxidation of a methyl groupElectrophilic C-H formylation
Typical Yields Moderate to Excellent (50-90% for oxidation step)Variable, often moderate (40-70%)
Regioselectivity Excellent (oxidation occurs at the existing methyl group)Can be poor; often yields mixtures of isomers unless strongly directed
Scalability Good, especially with modern catalytic methodsModerate; stoichiometric reagents can be problematic on a large scale
Advantages - High regioselectivity- Clean reaction with catalytic methods- Reliable and well-established- Direct introduction of the aldehyde group- Avoids separate synthesis of a methylated precursor
Disadvantages - Two-stage process (ring formation + oxidation)- Some oxidants (e.g., SeO₂) are highly toxic- Harsh reagents (POCl₃)- Poor regioselectivity on unsubstituted quinolines- Electron-deficient ring is not highly reactive

Conclusion and Expert Recommendation

For the synthesis of quinoline-6-carbaldehyde, the oxidation of 6-methylquinoline (Strategy 1) stands out as the more robust and reliable method. Its primary advantage is the unambiguous control of regioselectivity, which is a significant challenge in the direct formylation of the quinoline core. The initial investment in synthesizing the 6-methylquinoline precursor via a classic method like the Skraup or Doebner-von Miller reaction is often justified by the high efficiency and predictability of the subsequent oxidation step. For researchers focused on sustainable and scalable chemistry, the use of catalytic aerobic oxidation methods for this transformation is particularly recommended.

The Vilsmeier-Haack formylation (Strategy 2) remains a valuable tool in the synthetic chemist's arsenal but should be approached with caution for this specific target. It is best employed when the quinoline substrate contains directing groups that strongly favor substitution at the 6-position, or when a rapid, albeit potentially low-yielding, route to the product is desired for initial screening purposes.

Ultimately, the optimal choice will depend on the specific context of the research, including the scale of the synthesis, the availability of starting materials, and the tolerance for potential side products and purification challenges.

References

  • A Comparative Guide to the Formylation of Quinolines: Methods, Mechanisms, and Experimental D
  • Combes quinoline synthesis. Grokipedia.
  • The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis. (2025). Benchchem.
  • Combes quinoline synthesis. Wikipedia. [Link]

  • Combes Quinoline Synthesis Overview. Scribd. [Link]

  • Synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Pd/C-Catalyzed Reductive Formylation of Indoles and Quinolines Using Formic Acid. Thieme Connect. [Link]

  • N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Taylor & Francis Online. [Link]

  • Combes synthesis of quinolines. Chem.libretexts.org. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.
  • Cobalt–Polypyrrole/Melamine-Derived Co–N@NC Catalysts for Efficient Base-Free Formic Acid Dehydrogenation and Formylation of Quinolines through Transfer Hydrogenation. ACS Publications. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. [Link]

  • Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Iraqi National Project for Medical e-libraries. [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Synthesis of Quinoline Carbaldehydes. Scribd. [Link]

  • Doebner-von Miller Synthesis. Cambridge University Press & Assessment. [Link]

  • Doebner-Miller reaction and applications. Slideshare. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

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Comparative

A Synthetic Chemist's Guide: 3-Ethoxyquinoline-6-carbaldehyde vs. 3-Methoxyquinoline-6-carbaldehyde as Synthetic Intermediates

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutics and functional molecules.[1] Its derivatives are known to exhibit a wi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutics and functional molecules.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The functionalization of the quinoline ring is a critical aspect of drug design, where even subtle modifications can significantly impact a molecule's physicochemical properties, reactivity, and biological profile.

This guide provides an in-depth comparison of two closely related synthetic intermediates: 3-Ethoxyquinoline-6-carbaldehyde and 3-Methoxyquinoline-6-carbaldehyde. While differing by only a single methylene unit, the choice between an ethoxy and a methoxy substituent at the 3-position can have tangible implications for synthetic strategy, reaction kinetics, and the properties of downstream products. We will explore the nuances of their synthesis, compare their reactivity profiles, and provide field-proven insights to guide researchers in selecting the optimal building block for their specific application.

Section 1: Comparative Synthetic Pathways

Direct, single-step syntheses for 3-alkoxy-6-formylquinolines are not prominently featured in standard literature. Therefore, a robust and versatile multi-step approach is often required, typically involving the construction of a common precursor that can be divergently functionalized. A logical and plausible route commences with the strategic functionalization of a pre-existing quinoline core.

A key challenge is the regioselective introduction of substituents at the C3 and C6 positions. A proposed pathway, designed for maximum control and adaptability, involves the synthesis of a versatile intermediate, 3-hydroxyquinoline-6-carbaldehyde , from which both target molecules can be derived via a straightforward etherification.

G cluster_precursor Precursor Synthesis A 3-Aminoquinoline B Amine Protection (e.g., Acetylation) A->B C Protected 3-Aminoquinoline B->C D Regioselective Formylation (C6) (e.g., Vilsmeier-Haack) C->D E Protected 3-Aminoquinoline-6-carbaldehyde D->E F Amine Deprotection E->F G 3-Aminoquinoline-6-carbaldehyde F->G H Diazotization & Hydrolysis G->H I 3-Hydroxyquinoline-6-carbaldehyde (Common Precursor) H->I

Caption: Proposed workflow for the synthesis of the common precursor.

The final, comparative step is a classical Williamson ether synthesis. This reaction allows for a direct comparison of the two alkylating agents and the resulting products.

Experimental Protocol: Williamson Ether Synthesis of 3-Alkoxyquinoline-6-carbaldehydes

This protocol outlines the final derivatization step from the common hydroxy precursor.

  • Setup: To a solution of 3-hydroxyquinoline-6-carbaldehyde (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Reagent Addition:

    • For 3-Methoxy derivative: Add iodomethane (CH₃I, 1.2 eq.) dropwise to the stirred suspension at room temperature.

    • For 3-Ethoxy derivative: Add iodoethane (CH₃CH₂I, 1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at 40-50 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-alkoxyquinoline-6-carbaldehyde.

Synthetic Analysis: Methoxy vs. Ethoxy

The primary distinction in the synthesis lies in the final etherification step. While both reactions are mechanistically identical (Sₙ2), subtle differences in reagents and product properties are worth noting.

G cluster_methoxy Methoxy Synthesis cluster_ethoxy Ethoxy Synthesis Precursor 3-Hydroxyquinoline-6-carbaldehyde Reagent_M CH3I / K2CO3 in DMF Precursor->Reagent_M Sₙ2 Reaction Reagent_E CH3CH2I / K2CO3 in DMF Precursor->Reagent_E Sₙ2 Reaction Product_M 3-Methoxyquinoline-6-carbaldehyde Reagent_M->Product_M Product_E 3-Ethoxyquinoline-6-carbaldehyde Reagent_E->Product_E

Caption: Comparative Williamson ether synthesis pathways.

Parameter3-Methoxyquinoline-6-carbaldehyde3-Ethoxyquinoline-6-carbaldehydeCausality and Field Insights
Alkylating Agent Iodomethane (CH₃I)Iodoethane (CH₃CH₂I)Iodomethane is more reactive in Sₙ2 reactions due to lower steric hindrance. However, for a simple phenoxide nucleophile, this difference is often negligible in practice. Iodoethane is less volatile and may be preferred for safety and handling at scale.
Expected Yield HighHighBoth reactions are typically high-yielding. Any minor differences would likely stem from work-up and purification rather than the core reaction efficiency.
Reaction Rate Slightly FasterSlightly SlowerThe smaller steric profile of the methyl group allows for a marginally faster Sₙ2 kinetic profile. This difference is usually not significant enough to alter protocols unless performing competitive experiments.
Purification Standard chromatographyStandard chromatographyThe ethoxy derivative is more nonpolar (higher Rƒ in nonpolar eluents), which can aid in separation from polar impurities. It also has a higher boiling point, which is beneficial during solvent removal under high vacuum.

Section 2: Reactivity of the Aldehyde Moiety

The primary site of reactivity for both molecules is the carbaldehyde group at the C6 position. This group is a versatile handle for a wide range of transformations, including condensations, oxidations, reductions, and nucleophilic additions.[2][4]

The electronic nature of the 3-alkoxy substituent plays a role in modulating the reactivity of this aldehyde. Both methoxy and ethoxy groups are electron-donating via resonance (+R effect) to the quinoline ring system. This effect slightly increases the electron density on the ring and, by extension, on the C6-carbaldehyde, making the carbonyl carbon slightly less electrophilic compared to an unsubstituted quinoline-6-carbaldehyde.

However, the electronic difference between a 3-methoxy and a 3-ethoxy group is minimal. Consequently, for most standard synthetic transformations, their aldehyde moieties can be expected to exhibit nearly identical reactivity.

Common Transformations and Protocols

The following reactions are broadly applicable to both intermediates.

G Start 3-Alkoxyquinoline-6-carbaldehyde Wittig Wittig Reaction (ylide) Start->Wittig Knoevenagel Knoevenagel Condensation (active methylene) Start->Knoevenagel Reductive Reductive Amination (Amine, NaBH(OAc)₃) Start->Reductive Product_Alkene Styrylquinoline Derivative Wittig->Product_Alkene Product_Unsaturated α,β-Unsaturated Product Knoevenagel->Product_Unsaturated Product_Amine Aminomethylquinoline Derivative Reductive->Product_Amine

Caption: Key reactions of the 6-carbaldehyde functionality.

  • Knoevenagel Condensation: This reaction is a powerful method for C-C bond formation.[2] Reacting the aldehyde with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a basic catalyst (e.g., piperidine) yields functionalized alkenes, which are valuable in drug discovery.[2]

  • Wittig Reaction: For the synthesis of vinylquinoline derivatives, the Wittig reaction provides a reliable route.[2][5] The aldehyde can be reacted with a variety of stabilized and non-stabilized phosphorus ylides to generate alkenes with predictable stereochemistry.

  • Reductive Amination: To introduce nitrogen-containing linkers, reductive amination is the go-to transformation. The aldehyde is first condensed with a primary or secondary amine to form an imine/iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the corresponding amine.

Section 3: Physicochemical and Spectroscopic Properties

The primary physical difference between the two compounds is lipophilicity. The addition of a methylene group in the ethoxy derivative increases its lipophilicity (logP value), which can be a critical parameter in drug development for modulating properties like cell permeability and metabolic stability.

Property3-Methoxyquinoline-6-carbaldehyde3-Ethoxyquinoline-6-carbaldehyde
Molecular Formula C₁₁H₉NO₂C₁₂H₁₁NO₂
Molecular Weight 187.19 g/mol 201.22 g/mol
Predicted logP ~2.1~2.5
Solubility More soluble in polar solventsMore soluble in nonpolar solvents
¹H NMR (Aldehyde) ~10.1 ppm (s)[6]~10.1 ppm (s)[6]
¹H NMR (Alkoxy) ~4.0 ppm (s, 3H)~4.2 ppm (q, 2H), ~1.5 ppm (t, 3H)
IR (C=O stretch) ~1690-1710 cm⁻¹~1690-1710 cm⁻¹

Conclusion and Strategic Recommendations

From a purely synthetic standpoint, both 3-Methoxyquinoline-6-carbaldehyde and 3-Ethoxyquinoline-6-carbaldehyde are highly similar. Their syntheses can be achieved through a common precursor, and the reactivity of their aldehyde functional groups is, for all practical purposes, identical.

The decision to use one over the other should therefore be driven not by synthetic convenience, but by the desired properties of the final target molecule:

  • Choose 3-Methoxyquinoline-6-carbaldehyde when the goal is to maintain a lower molecular weight and higher polarity. It serves as a baseline alkoxy-substituted quinoline building block.

  • Choose 3-Ethoxyquinoline-6-carbaldehyde when seeking to increase lipophilicity and nonpolar solubility. This is a common strategy in medicinal chemistry to enhance membrane permeability or to probe structure-activity relationships related to hydrophobic interactions.

Ultimately, both molecules are valuable and versatile intermediates. By understanding the subtle but important differences in their resulting physicochemical properties, researchers can make a more informed and strategic choice in the design and execution of their synthetic campaigns.

References

  • BenchChem. (2025). The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis.
  • BenchChem. (2025). Reactivity of 6-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.
  • ResearchGate. (2025). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties.
  • ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde.
  • Deokar, S.C. et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.
  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • Ebenazer, A.F. et al. (n.d.). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PMC.
  • MDPI. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties.
  • MDPI. (n.d.). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. PMC.
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • ChemicalBook. (2023). 6-METHOXYQUINOLINE-3-CARBOXALDEHYDE.
  • Atmiya University. (n.d.). Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Quinoline Carbaldehyde Isomers.

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Validation

A Comparative Guide to the Reactivity of 3-Ethoxyquinoline-6-carbaldehyde and Other Aromatic Aldehydes

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of aromatic aldehydes is critical for predictable and efficient synthesis. This guide provides an in-depth com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of aromatic aldehydes is critical for predictable and efficient synthesis. This guide provides an in-depth comparative analysis of 3-Ethoxyquinoline-6-carbaldehyde against a selection of common aromatic aldehydes: benzaldehyde, p-anisaldehyde (4-methoxybenzaldehyde), and p-nitrobenzaldehyde. The comparison is grounded in fundamental principles of organic chemistry and supported by available experimental data for structurally related compounds, focusing on key transformations such as the Wittig reaction, Aldol-type condensations, and reductive amination.

Understanding the Reactivity Landscape of Aromatic Aldehydes

The reactivity of an aromatic aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.[1]

  • Electronic Effects : Substituents influence the electron density at the carbonyl carbon through inductive and resonance effects.

    • Electron-Donating Groups (EDGs) , such as alkoxy groups, increase electron density on the aromatic ring through a dominant resonance effect (+M), which extends to the carbonyl group. This reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.[1]

    • Electron-Withdrawing Groups (EWGs) , like the nitro group, pull electron density away from the aromatic ring and the carbonyl group (-M, -I effects). This increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and accelerating nucleophilic attack.[1]

  • Steric Effects : Bulky substituents near the aldehyde functionality can hinder the approach of nucleophiles, slowing down the reaction rate, irrespective of the electronic effects.[2]

The interplay of these effects governs the reactivity of aromatic aldehydes in a predictable manner.

The Unique Profile of 3-Ethoxyquinoline-6-carbaldehyde

3-Ethoxyquinoline-6-carbaldehyde presents a more complex electronic and steric profile compared to simple substituted benzaldehydes.

  • The Quinoline Core : The quinoline ring system itself is generally considered electron-deficient due to the presence of the electronegative nitrogen atom. This inherent electron-withdrawing nature can influence the reactivity of substituents on the ring.

  • The 3-Ethoxy Group : The ethoxy group at the 3-position is an electron-donating group, primarily through its resonance effect.[1] It enriches the quinoline ring with electron density. Comparatively, the electronic effect of an ethoxy group is very similar to a methoxy group, with the methoxy group being a slightly stronger electron-donating group through resonance.[1]

  • The 6-Carbaldehyde Group : The aldehyde group at the 6-position is subject to the combined electronic influences of the quinoline nitrogen and the 3-ethoxy group.

Overall, the reactivity of 3-Ethoxyquinoline-6-carbaldehyde is a balance between the electron-withdrawing character of the quinoline nitrogen and the electron-donating nature of the ethoxy group.

Comparative Reactivity in Key Organic Reactions

To provide a tangible comparison, we will examine the expected reactivity of 3-Ethoxyquinoline-6-carbaldehyde in relation to our reference aldehydes in three fundamental reactions.

The Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide.[3][4][5] The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.

Expected Reactivity Order:

p-Nitrobenzaldehyde > Benzaldehyde > 3-Ethoxyquinoline-6-carbaldehyde ≈ p-Anisaldehyde

  • p-Nitrobenzaldehyde : The strong electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic, leading to the fastest reaction.

  • Benzaldehyde : Serves as our baseline for comparison.

  • 3-Ethoxyquinoline-6-carbaldehyde and p-Anisaldehyde : The electron-donating nature of the ethoxy and methoxy groups deactivates the carbonyl group towards nucleophilic attack, resulting in a slower reaction compared to benzaldehyde. The reactivity is expected to be comparable to that of p-anisaldehyde.

Experimental Data Snapshot (Illustrative):

While direct comparative data for 3-ethoxyquinoline-6-carbaldehyde is limited, data for related compounds supports this trend. For instance, Wittig reactions with electron-deficient heteroaromatic aldehydes generally proceed efficiently. The presence of the electron-donating ethoxy group in our target molecule is the key differentiating factor.

AldehydeWittig ReagentProductYield (%)Reference
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl cinnamate85-95General Literature
p-Nitrobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl p-nitrocinnamate>95General Literature
p-Anisaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl p-methoxycinnamate70-85General Literature

Experimental Protocol: General Procedure for the Wittig Reaction

Wittig_Workflow

Caption: Stepwise workflow of a typical Wittig reaction.

  • Ylide Generation : In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq.) dropwise. Allow the resulting mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Reaction with Aldehyde : Dissolve the aromatic aldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Aldol-Type Condensations (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a variation of the aldol condensation between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde.[6][7] The reaction rate is again dependent on the electrophilicity of the aromatic aldehyde.

Expected Reactivity Order:

p-Nitrobenzaldehyde > Benzaldehyde > 3-Ethoxyquinoline-6-carbaldehyde ≈ p-Anisaldehyde

The reasoning for this reactivity trend is the same as for the Wittig reaction.

Experimental Data Snapshot (Illustrative):

AldehydeKetoneProductYield (%)Reference
BenzaldehydeAcetophenoneChalcone90General Literature
p-NitrobenzaldehydeAcetophenone4'-Nitrochalcone95General Literature
p-AnisaldehydeAcetophenone4-Methoxychalcone85General Literature

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

ClaisenSchmidt_Workflow

Caption: General workflow for a Claisen-Schmidt condensation.

  • Reaction Setup : In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq.) and the enolizable ketone (1.0 eq.) in a suitable solvent such as ethanol.

  • Catalyst Addition : While stirring at room temperature, add an aqueous solution of a base catalyst, typically sodium hydroxide or potassium hydroxide.

  • Reaction and Product Isolation : Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate. Once the reaction is complete (typically 1-4 hours), cool the mixture in an ice bath to maximize precipitation.

  • Purification : Collect the solid product by vacuum filtration and wash it with cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[8] It typically proceeds in one pot via the formation of an imine intermediate, which is then reduced in situ. The initial imine formation is the rate-limiting step and is influenced by the electrophilicity of the aldehyde.

Expected Reactivity Order:

p-Nitrobenzaldehyde > Benzaldehyde > 3-Ethoxyquinoline-6-carbaldehyde ≈ p-Anisaldehyde

The rationale for this order of reactivity remains consistent with the previous examples.

Experimental Data Snapshot (Illustrative):

AldehydeAmineReducing AgentProductYield (%)Reference
BenzaldehydeAnilineNaBH(OAc)₃N-Benzylaniline92General Literature
p-NitrobenzaldehydeAnilineNaBH(OAc)₃N-(4-Nitrobenzyl)aniline95General Literature
p-AnisaldehydeAnilineNaBH(OAc)₃N-(4-Methoxybenzyl)aniline88General Literature

Experimental Protocol: General Procedure for Reductive Amination

ReductiveAmination_Workflow

Caption: General workflow for a one-pot reductive amination.

  • Imine Formation : To a solution of the aromatic aldehyde (1.0 eq.) and the primary amine (1.0 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol, add a catalytic amount of acetic acid (optional). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction : Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification : Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.

Conclusion

References

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  • Kavkaz, M. O., et al. (2021). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry, 17, 2666-2675. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7048-7083. Available at: [Link]

  • Zhang, J., et al. (2018). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Drug Metabolism and Disposition, 46(12), 1743-1752. Available at: [Link]

  • Li, Y., et al. (2015). Enantioselective Access to Chiral Vicinal Diamines via Rhodium-Catalyzed Consecutive Reductive Amination/Asymmetric Transfer Hydrogenation of Quinoline-2-carbaldehydes with Anilines. The Journal of Organic Chemistry, 80(17), 8685-8692. Available at: [Link]

  • Zhang, J., et al. (2018). Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. OAK Open Access Archive. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2014). [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation. ACS Sustainable Chemistry & Engineering, 2(4), 608-614. Available at: [Link]

  • Gzella, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2063. Available at: [Link]

  • Omae, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12246-12256. Available at: [Link]

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  • Awad, E. M., & El-Shereif, H. A. (2014). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Journal of the American Society for Mass Spectrometry, 25(10), 1735-1746. Available at: [Link]

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  • Wolska, N., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. Available at: [Link]

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  • Guseinov, G. M., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(15), 4995. Available at: [Link]

  • dos Santos, J. C. S., et al. (2020). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 31(8), 1636-1646. Available at: [Link]

  • Wikipedia. (n.d.). Aldol condensation. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Egyptian Journal of Chemistry, 66(8), 239-261. Available at: [Link]

  • Wang, Z., et al. (2006). Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. Synthetic Communications, 36(17), 2505-2511. Available at: [Link]

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Comparative

"biological activity of 3-Ethoxyquinoline-6-carbaldehyde derivatives compared to known drugs"

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synt...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a vast range of pharmacological activities.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for molecular recognition by various biological targets. Among the diverse functionalizations of this core, quinoline-carbaldehyde derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in anticancer, antimicrobial, and antimalarial research.

This guide focuses on the biological landscape of these derivatives, with a particular emphasis on the largely unexplored potential of the 3-Ethoxyquinoline-6-carbaldehyde scaffold. While direct, extensive research on this specific derivative is nascent, by examining its structural relatives, we can construct a compelling case for its investigation. We will objectively compare the performance of various quinoline-carbaldehyde derivatives against established, clinically relevant drugs, supported by experimental data and detailed protocols to empower further research in this domain.

Part 1: The Cytotoxic Landscape - Anticancer Potential

Quinoline derivatives have a rich history in oncology, with some compounds functioning as topoisomerase inhibitors and multi-target kinase inhibitors.[2] The introduction of a carbaldehyde group, often as a precursor to hydrazones, chalcones, or other complex side chains, has been shown to be a fruitful strategy for enhancing cytotoxic effects.[2][3] These modifications can lead to compounds that induce apoptosis, trigger cell cycle arrest, and increase reactive oxygen species (ROS) generation in cancer cells.[3]

Comparative Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various quinoline-carbaldehyde derivatives against a panel of human cancer cell lines, benchmarked against standard chemotherapeutic agents.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM) of Reference
Quinoline-Chalcone Hybrid Compound 12e [3]MGC-803 (Gastric)1.385-Fu6.22
HCT-116 (Colon)5.345-Fu10.4
MCF-7 (Breast)5.215-Fu11.1
Quinoline-3-carbaldehyde Hydrazone Compound 5e [2]DAN-G (Pancreatic)1.23--
LCLC-103H (Lung)1.49--
SISO (Cervical)1.31--
7-Chloro-4-quinolinylhydrazone Derivative with 2,6-dichloro hydrazone[1]HL-60 (Leukemia)0.314 (µg/mL)DoxorubicinNot specified
Quinoline-3-carbaldehyde Hydrazone Compound 3q12 [4]A549 (Lung)>100 (40.72% viability reduction at 100 µM)--
Compound 3q6 [4]MCF-7 (Breast)>100--

Expert Insights: The data clearly indicate that modifications at the carbaldehyde position are critical for potency. The quinoline-chalcone hybrid 12e demonstrates significantly greater potency against gastric, colon, and breast cancer cell lines than the standard drug 5-Fluorouracil (5-Fu).[3] Similarly, the hydrazone derivative 5e shows potent, low-micromolar activity across multiple cell lines.[2] This suggests that the 3-ethoxy-6-carbaldehyde scaffold could serve as an excellent starting point for synthesizing similar hydrazone or chalcone derivatives with potentially high cytotoxic activity.

Experimental Protocol: MTT Assay for Cell Viability

The evaluation of cytotoxic potential predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric method is a robust and standardized tool for assessing metabolic activity, which serves as an indicator of cell viability.[5]

Causality: The principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Perform a cell count and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3-ethoxyquinoline-6-carbaldehyde derivatives) and reference drugs in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include untreated (vehicle control) wells.

  • Incubation: Incubate the plate for a specified exposure time, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Visualization

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis seed 1. Seed Cells (5k-10k/well) attach 2. Incubate 24h (Cell Attachment) seed->attach treat 3. Add Compound Dilutions attach->treat incubate_treat 4. Incubate 24-72h treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizer (DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570nm) solubilize->read calc 9. Calculate IC50 read->calc

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Part 2: The Battle Against Microbes - Antimicrobial Efficacy

The quinoline core is central to the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[6] This established mechanism provides a strong rationale for exploring novel quinoline derivatives, including carbaldehydes, as potential antibacterial and antifungal agents. Studies have shown that new quinoline derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria, sometimes exceeding the efficacy of standard antibiotics like Ciprofloxacin.[6][7]

Comparative Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for several quinoline derivatives against pathogenic bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL) of Reference
2-Chloro-8-methylquinoline Derivative Compound 15 [6]P. aeruginosa< 300 (10.00 mm zone)Ciprofloxacin(8.33 mm zone)
Quinoline-3-carbaldehyde Hydrazone Compound 3q6 [4]MRSA16--
Quinoline-3-carbonitrile Derivative Compound 14 [7]S. aureus7.81Ciprofloxacin15.62
B. subtilis7.81Ampicillin31.25
E. coli15.62Gentamicin15.62
Substituted Quinoxaline Compound 3f [8]B. subtilis31.25Ampicillin62.5
S. aureus62.5Ampicillin62.5

Expert Insights: The data highlight the broad-spectrum potential of quinoline derivatives. Compound 14 , a quinoline-3-carbonitrile, demonstrates superior or equivalent activity against S. aureus, B. subtilis, and E. coli when compared to Ciprofloxacin, Ampicillin, and Gentamicin, respectively.[7] Furthermore, the hydrazone derivative 3q6 shows promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[4] This strongly supports the investigation of 3-Ethoxyquinoline-6-carbaldehyde derivatives, particularly as hydrazones, for novel antimicrobial properties.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of a test compound in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth (turbidity) after a set incubation period is recorded as the MIC.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow Visualization

MIC_Workflow cluster_plate_prep Plate Preparation cluster_inoculum_prep Inoculum Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A 1. Prepare 2-fold serial dilutions of compound in broth D 4. Add inoculum to wells A->D B 2. Adjust bacterial culture to 0.5 McFarland standard C 3. Dilute to final concentration (5 x 10^5 CFU/mL) B->C C->D E 5. Incubate at 37°C for 16-20 hours D->E F 6. Visually inspect for turbidity E->F G 7. Determine lowest concentration with no growth (MIC) F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Part 3: The Fight Against a Parasite - Antimalarial Potential

Quinoline-based drugs, most notably Chloroquine, have been a mainstay of antimalarial therapy for decades.[9] They are thought to function by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death.[9] The emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous search for new antimalarial agents, and novel quinoline derivatives are at the forefront of this effort.[10]

Comparative Antimalarial Activity

The following table summarizes the in vitro activity of various quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound ClassSpecific DerivativeP. falciparum StrainIC₅₀ (µg/mL)Reference DrugIC₅₀ (µg/mL) of Reference
Dihydropyrimidine-Quinoline Compound 4b [10]Not specified0.041ChloroquineNot specified
Dihydropyrimidine-Quinoline Compound 4g [10]Not specified0.014ChloroquineNot specified
Quinoline-Indole Conjugate Compound 17 [9]PfW2 (CQR)0.097 (µM)Chloroquine0.23 (µM)
Quinoline-Furanone Hybrid Halogenated derivatives[11]K1 (CQR)Potent activityChloroquine-
Quinoline-Pyrimidine Hybrid Compound with piperazine linker[12]Dd2 (CQR)0.157 (nM)Chloroquine-

Expert Insights: The development of quinoline hybrids has proven to be an exceptionally effective strategy for combating drug-resistant malaria. Compound 17 , a quinoline-indole conjugate, is more than twice as potent as Chloroquine against a resistant strain.[9] Even more impressively, a quinoline-pyrimidine hybrid with a piperazine linker exhibits activity in the nanomolar range.[12] The dihydropyrimidine derivatives 4b and 4g also show excellent antimalarial activity.[10] These results strongly suggest that the 3-Ethoxyquinoline-6-carbaldehyde scaffold could be derivatized to create novel, potent hybrid molecules capable of overcoming existing resistance mechanisms.

Experimental Protocol: 4-Day Suppressive Test (In Vivo)

The 4-day suppressive test, or Peter's test, is the standard primary in vivo screening method to evaluate the efficacy of potential antimalarial compounds in a rodent model.

Causality: This test assesses the ability of a compound to suppress the growth of parasites in the blood of an infected mouse over a four-day treatment period. The reduction in parasitemia compared to an untreated control group is a direct measure of the compound's in vivo activity.

Step-by-Step Methodology:

  • Animal Model: Use Swiss albino mice (or another suitable strain).

  • Infection: Infect the mice intraperitoneally with red blood cells parasitized with a rodent malaria parasite, typically Plasmodium berghei. The inoculum should be standardized to produce a consistently rising parasitemia.

  • Compound Administration: Randomly divide the mice into groups. Two to four hours post-infection (Day 0), begin treatment. Administer the test compound orally or via another desired route once daily for four consecutive days (Day 0 to Day 3).

  • Control Groups: Include a negative control group (receiving only the vehicle) and a positive control group (receiving a standard antimalarial drug like Chloroquine).

  • Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.

  • Smear Analysis: Stain the smears with Giemsa stain and examine them under a microscope to determine the percentage of parasitized red blood cells.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression for the treated groups relative to the negative control group.

Workflow Visualization

Peters_Test_Workflow cluster_infection Day 0: Infection cluster_treatment Days 0-3: Treatment cluster_analysis Day 4: Analysis infect 1. Infect mice with P. berghei treat_d0 2. Administer compounds (Test, Positive, Negative Controls) infect->treat_d0 treat_d1 3. Repeat administration treat_d0->treat_d1 treat_d2 4. Repeat administration treat_d1->treat_d2 treat_d3 5. Final administration treat_d2->treat_d3 smear 6. Prepare tail blood smears treat_d3->smear stain 7. Giemsa stain smears smear->stain count 8. Count parasitemia stain->count analyze 9. Calculate % suppression count->analyze

Caption: Workflow for the in vivo 4-day suppressive antimalarial test.

Conclusion and Future Directions

While the book on 3-Ethoxyquinoline-6-carbaldehyde is still largely unwritten, the extensive body of research on structurally similar quinoline-carbaldehyde derivatives provides a compelling first chapter. The evidence strongly indicates that this scaffold is a prime candidate for the development of novel therapeutics. The carbaldehyde functional group serves as a versatile chemical handle for creating complex and potent derivatives, such as chalcones and hydrazones, which have demonstrated superior efficacy compared to established drugs in anticancer, antimicrobial, and antimalarial assays.

Future research should focus on the synthesis of a focused library of 3-Ethoxyquinoline-6-carbaldehyde derivatives and their systematic evaluation using the standardized protocols outlined in this guide. By leveraging the insights gained from related compounds, researchers can strategically design new molecules with enhanced potency, selectivity, and the ability to overcome critical drug resistance challenges. The path is clear for this promising scaffold to make its mark in the landscape of medicinal chemistry.

References

  • New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. National Center for Biotechnology Information. Available at: [Link]

  • Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase. National Center for Biotechnology Information. Available at: [Link]

  • Novel Conjugated Quinoline–Indoles Compromise Plasmodium falciparum Mitochondrial Function and Show Promising Antimalarial Activity. ACS Publications. Available at: [Link]

  • Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. PURE. Available at: [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. Available at: [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave. Available at: [Link]

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available at: [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. National Center for Biotechnology Information. Available at: [Link]

  • Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. PubMed. Available at: [Link]

  • Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

"benchmarking the fluorescence quantum yield of 3-Ethoxyquinoline-6-carbaldehyde derivatives"

An In-Depth Technical Guide to Benchmarking the Fluorescence Quantum Yield of Quinoline Carbaldehyde Derivatives This guide provides a comprehensive framework for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking the Fluorescence Quantum Yield of Quinoline Carbaldehyde Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and practices of benchmarking the fluorescence quantum yield (ΦF) of novel quinoline carbaldehyde derivatives. While this guide focuses on the broader class of substituted quinoline carbaldehydes, the methodologies described are directly applicable to specific variants such as 3-Ethoxyquinoline-6-carbaldehyde. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to data generation.

The Significance of Fluorescence Quantum Yield

The fluorescence quantum yield is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A high quantum yield is often a desirable characteristic in many applications, including:

  • Bio-imaging and Sensing: Fluorophores with high quantum yields provide brighter signals, leading to improved sensitivity and contrast in cellular imaging and diagnostic assays.

  • Drug Discovery: Fluorescent probes are instrumental in high-throughput screening and studying drug-target interactions. The brightness of these probes is directly proportional to their quantum yield.

  • Organic Light-Emitting Diodes (OLEDs): In materials science, the efficiency of light-emitting materials is directly related to their photoluminescence quantum yield.

Quinoline derivatives are a class of heterocyclic compounds that have attracted significant attention due to their potential photophysical properties and applications in medicinal chemistry.[3][4] The strategic placement of substituents on the quinoline scaffold allows for the fine-tuning of their absorption and emission characteristics, making a systematic evaluation of their quantum yield essential.

The Comparative Method for Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method.[2][5] This technique involves comparing the fluorescence intensity of the test sample to that of a well-characterized reference standard with a known quantum yield.[5] Quinine sulfate dissolved in 0.5 M sulfuric acid is a widely accepted standard for this purpose, with a well-established quantum yield of approximately 0.55.[6][7]

The relative quantum yield (ΦS) of the sample is calculated using the following equation:[1][2]

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS²/ nR²)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity (the area under the emission curve).

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts S and R denote the sample and the reference, respectively.

This equation is derived from the principle that two solutions with the same absorbance at the same excitation wavelength are absorbing the same number of photons.[1] By comparing their integrated fluorescence intensities, one can determine their relative emission efficiencies. The refractive index term corrects for the differences in the solid angle of fluorescence collection between different solvents.[1] When the same solvent is used for both the sample and the reference, this term (nS²/ nR²) cancels out.[1]

For enhanced accuracy, it is best practice to use a series of solutions with varying concentrations and plot the integrated fluorescence intensity versus absorbance.[1][8] The quantum yield is then calculated using the gradients (Grad) of these plots:

ΦS = ΦR * (GradS / GradR) * (nS²/ nR²)

This approach minimizes errors associated with single-point measurements and provides a more robust determination of the quantum yield.[8]

Detailed Experimental Protocol

This section outlines a step-by-step methodology for the accurate determination of the fluorescence quantum yield of quinoline carbaldehyde derivatives.

Instrumentation
  • Spectrofluorometer: A calibrated instrument capable of recording corrected fluorescence emission spectra is required.[9][10] Modern spectrofluorometers can perform these corrections automatically.

  • UV-Vis Spectrophotometer: Used to accurately measure the absorbance of the sample and reference solutions.

Materials and Reagents
  • Test Compounds: Synthesized and purified 3-Ethoxyquinoline-6-carbaldehyde or other quinoline carbaldehyde derivatives.

  • Reference Standard: High-purity quinine sulfate.

  • Solvents: Spectroscopic grade solvents are crucial to avoid interference from fluorescent impurities. The choice of solvent can significantly impact the quantum yield.[11][12] For this example, chloroform and 0.5 M sulfuric acid (for the standard) will be used.

  • Cuvettes: Matched 10 mm path length quartz cuvettes should be used for both absorbance and fluorescence measurements to ensure consistency.[1]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare Quinine Sulfate Standard Solutions (in 0.5M H2SO4) abs_measure Measure Absorbance (A) at Excitation Wavelength (λex) (UV-Vis Spectrophotometer) prep_standard->abs_measure prep_sample Prepare Quinoline Derivative Sample Solutions (in Chloroform) prep_sample->abs_measure fluo_measure Measure Fluorescence Emission Spectra (Spectrofluorometer) abs_measure->fluo_measure integrate Integrate Area Under Emission Curves (I) fluo_measure->integrate plot Plot Integrated Intensity (I) vs. Absorbance (A) integrate->plot calculate Calculate Slopes (Grad) and Quantum Yield (ΦF) plot->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Procedure
  • Prepare a 0.5 M H₂SO₄ solution by carefully diluting concentrated sulfuric acid with deionized water.

  • Prepare a stock solution of the reference standard , quinine sulfate, in 0.5 M H₂SO₄.

  • Prepare a stock solution of the quinoline derivative in a suitable solvent, such as chloroform.

  • Create a series of dilutions for both the reference and the sample from their respective stock solutions. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.[2] This is critical to avoid inner-filter effects, where the emitted light is reabsorbed by other molecules in the solution, leading to an underestimation of the quantum yield.[2][13]

  • Select an appropriate excitation wavelength (λex) . This is typically chosen at the absorption maximum of the compound. For the quinoline derivatives in this example, an excitation wavelength of 355 nm is used.[6][7]

  • Measure the absorbance of each diluted solution of the sample and the reference at the selected excitation wavelength using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

  • Record the corrected fluorescence emission spectra for each solution using the spectrofluorometer. It is imperative to use the same excitation wavelength, excitation and emission slit widths, and other instrument parameters for both the sample and the reference to ensure a valid comparison.[1]

  • Integrate the area under each fluorescence emission spectrum to obtain the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity (I) versus the absorbance (A) for both the sample and the reference standard.

  • Determine the slope (gradient) of the resulting straight lines for both the sample (GradS) and the reference (GradR).

  • Calculate the fluorescence quantum yield (ΦS) of the quinoline derivative using the gradient-based formula provided in Section 2.

Comparative Data for Quinoline Carbaldehyde Derivatives

CompoundSubstituents (Ar)λex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
2a Phenyl355424690.12
2b 4-Fluorophenyl355424690.15
2c 4-Methoxyphenyl3554741190.25
2d Phenyl, Styryl3555291740.13
2e 4-Fluorophenyl, Styryl355430750.45
2f 4-Methoxyphenyl, Styryl3554701150.58

Data sourced from Molecules 2013, 18, 15770-15790.[6][7]

Discussion and Interpretation

The data presented above reveals several key structure-property relationships that influence the fluorescence quantum yield of these quinoline carbaldehyde derivatives:

  • Effect of Aryl Substituents: The introduction of electron-donating groups on the aryl substituents generally leads to an increase in the fluorescence quantum yield. For instance, compound 2c , with the electron-donating methoxy group, exhibits a quantum yield more than double that of the unsubstituted phenyl derivative 2a (0.25 vs. 0.12).[6][7] This is likely due to increased π-electron delocalization towards the electron-deficient quinoline ring, which enhances the radiative decay pathway.[6][7]

  • Impact of π-Conjugation: The introduction of a vinyl spacer to create styryl derivatives (2d-2f ) has a profound effect. While the styryl group in 2d results in a large Stokes shift but a low quantum yield, the combination of a styryl group with electron-donating substituents in 2e and 2f leads to a dramatic increase in fluorescence intensity and quantum yield.[6][7] Compound 2f , in particular, displays a very high quantum yield of 0.58, which is comparable to the quinine sulfate standard.

  • Solvent Effects: The polarity of the solvent can significantly influence fluorescence properties.[11] Generally, an increase in solvent polarity can lead to a red shift in the emission spectrum (a larger Stokes shift) due to the stabilization of the more polar excited state.[11] This can also affect the quantum yield, as different solvents can alter the rates of radiative and non-radiative decay processes. Therefore, it is crucial to report the solvent used when presenting quantum yield data.

Conclusion

This guide has provided a detailed protocol and comparative framework for benchmarking the fluorescence quantum yield of 3-Ethoxyquinoline-6-carbaldehyde and related derivatives. The comparative method, when performed with meticulous attention to detail, offers a reliable and accessible means of quantifying this critical photophysical parameter. The structure-activity relationships derived from such comparisons are invaluable for the rational design of novel fluorophores with tailored properties for applications in bio-imaging, diagnostics, and materials science. By understanding the causality behind each experimental step, researchers can ensure the generation of accurate, reproducible, and trustworthy data.

References

  • Chivanga, J. et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15770-15790. Available at: [Link]

  • Edinburgh Instruments. (2023). Relative Quantum Yield. Available at: [Link]

  • Oregon Medical Laser Center. (n.d.). Quinine sulfate. Available at: [Link]

  • Kumar, A. et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. Available at: [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]

  • Chivanga, J. et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. PMC. Available at: [Link]

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Available at: [Link]

  • Ibsen Photonics. (2024). Guide to Fluorescence spectroscopy instrumentation. Available at: [Link]

  • ScienceOpen. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Available at: [Link]

  • Wang, L. et al. (2017). Solvent Effects on Fluorescence Properties of Carbon Dots: Implications for Multicolor Imaging. PMC. Available at: [Link]

  • Würth, C. et al. (n.d.). Chapter 3 Measurement of photoluminescence quantum yields using standard reference materials. Available at: [Link]

  • Agilent. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 3-Ethoxyquinoline-6-carbaldehyde: An Evaluation of Reproducibility and Protocol Robustness

For Researchers, Scientists, and Drug Development Professionals The synthesis of substituted quinoline-carbaldehydes is a critical process in the development of novel therapeutics and functional materials. Among these, 3...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted quinoline-carbaldehydes is a critical process in the development of novel therapeutics and functional materials. Among these, 3-Ethoxyquinoline-6-carbaldehyde represents a key structural motif, and the reproducibility of its synthesis is paramount for consistent research and development outcomes. This guide provides a comprehensive comparison of potential synthetic protocols for 3-Ethoxyquinoline-6-carbaldehyde, offering an in-depth analysis of the underlying chemical principles, expected challenges, and detailed experimental procedures to enhance reproducibility.

At a Glance: Comparison of Potential Synthetic Approaches

FeatureProtocol 1: Skraup-Doebner-von Miller Synthesis of 3-EthoxyquinolineProtocol 2: Vilsmeier-Haack Formylation of 3-Ethoxyquinoline
Reaction Type CyclizationFormylation
Key Reagents 3-Ethoxyaniline, glycerol, sulfuric acid, oxidizing agent3-Ethoxyquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF)
Primary Product 3-Ethoxyquinoline3-Ethoxyquinoline-6-carbaldehyde
Common Challenges Highly exothermic reaction, tar formation, low yields, purification difficultiesMoisture sensitivity, regioselectivity, handling of corrosive reagents
Reproducibility Factors Precise temperature control, efficient mixing, purity of starting materialsAnhydrous conditions, controlled addition of reagents, optimized stoichiometry

Deep Dive into Synthetic Protocols and Their Reproducibility

The synthesis of 3-Ethoxyquinoline-6-carbaldehyde can be logically approached as a two-part process. First, the synthesis of the 3-ethoxyquinoline core, followed by the introduction of the carbaldehyde group at the 6-position.

Protocol 1: Synthesis of the 3-Ethoxyquinoline Core via Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds or their precursors.[1] In the context of 3-ethoxyquinoline synthesis, the likely starting material would be 3-ethoxyaniline.

Reaction Mechanism and Rationale

The reaction proceeds through the acid-catalyzed dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system.[2] The use of a substituted aniline, such as 3-ethoxyaniline, directly incorporates the ethoxy group onto the quinoline core.

Skraup_Doebner_von_Miller cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline 3-Ethoxyaniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration Acid H₂SO₄ (catalyst) Oxidant Oxidizing Agent Acrolein->Michael_Adduct Michael Addition Dihydroquinoline Dihydroethoxyquinoline Michael_Adduct->Dihydroquinoline Cyclization Quinoline 3-Ethoxyquinoline Dihydroquinoline->Quinoline Oxidation

Figure 1: Simplified workflow of the Skraup-Doebner-von Miller synthesis of 3-ethoxyquinoline.

Experimental Protocol (Analogous to 6-Methoxyquinoline Synthesis)

  • Materials: 3-ethoxyaniline, glycerol, concentrated sulfuric acid, an oxidizing agent (e.g., nitrobenzene or arsenic acid), and ferrous sulfate (as a moderator).[2][3]

  • Procedure:

    • In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-ethoxyaniline, glycerol, and the oxidizing agent. The addition of ferrous sulfate is recommended to moderate the reaction.[3]

    • Heat the mixture gently. The reaction is often highly exothermic and may require cooling to control the rate.[1]

    • After the initial vigorous reaction subsides, continue heating under reflux for several hours to ensure complete cyclization.

    • Cool the reaction mixture and carefully pour it into a large volume of water.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide).

    • Isolate the crude 3-ethoxyquinoline by steam distillation or solvent extraction.

    • Purify the product by distillation or column chromatography.[4]

Reproducibility and Troubleshooting

The Skraup synthesis is notorious for its often violent nature and the formation of tarry byproducts, which can significantly impact yield and reproducibility.[1]

  • Tar Formation: This is the most common issue, arising from the acid-catalyzed polymerization of acrolein.[1]

    • Mitigation: Slow, controlled addition of sulfuric acid and maintaining the lowest possible reaction temperature are crucial. Efficient stirring is also essential to prevent localized overheating.

  • Low Yields: In addition to tar formation, incomplete reaction or degradation of the product under the harsh acidic conditions can lead to low yields.

    • Mitigation: The choice of a milder oxidizing agent, such as arsenic acid, can sometimes lead to a less violent reaction and improved yields.[2] Careful monitoring of the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction time.

  • Purification Challenges: The presence of tar can complicate the isolation and purification of the desired quinoline.

    • Mitigation: Steam distillation is often an effective method for separating the volatile quinoline from non-volatile tars. If chromatography is necessary, a non-acidic stationary phase like alumina may be preferable to silica gel to avoid product degradation.

Protocol 2: Formylation of 3-Ethoxyquinoline via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] Assuming the successful synthesis of 3-ethoxyquinoline, this reaction can be employed to introduce the carbaldehyde group. The electron-donating nature of the ethoxy group is expected to direct the formylation to the 6-position.

Reaction Mechanism and Rationale

The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[7][8] This electrophile then attacks the electron-rich quinoline ring, leading to the formation of an iminium intermediate, which is hydrolyzed during workup to yield the aldehyde.

Vilsmeier_Haack cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Quinoline 3-Ethoxyquinoline Iminium_Salt Iminium Salt Intermediate Quinoline->Iminium_Salt DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Activation Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Aldehyde 3-Ethoxyquinoline- 6-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis

Figure 2: Simplified workflow of the Vilsmeier-Haack formylation of 3-ethoxyquinoline.

Experimental Protocol (Analogous to 6-Methoxyquinoline-4-carbaldehyde Synthesis)

  • Materials: 3-Ethoxyquinoline, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), ice, and a neutralizing agent (e.g., sodium carbonate solution).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, cool DMF to 0-5 °C.

    • Add POCl₃ dropwise with vigorous stirring, maintaining the low temperature.

    • Stir the mixture for a period to allow for the formation of the Vilsmeier reagent.

    • Add a solution of 3-ethoxyquinoline in a suitable solvent (e.g., DMF or a chlorinated solvent) to the Vilsmeier reagent at a controlled rate, keeping the temperature low.

    • After the addition is complete, the reaction mixture is typically heated for several hours to drive the formylation.

    • Cool the reaction mixture and quench by carefully pouring it onto crushed ice.

    • Neutralize the acidic solution with a base.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[9]

Reproducibility and Troubleshooting

The Vilsmeier-Haack reaction is generally more reproducible than the Skraup synthesis, but careful control of conditions is still necessary.

  • Moisture Sensitivity: The Vilsmeier reagent is highly reactive towards water.

    • Mitigation: All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

  • Regioselectivity: While the 6-position is the most likely site of formylation due to the directing effect of the ethoxy group, other isomers could potentially form.

    • Mitigation: Optimization of the reaction temperature and stoichiometry may be required to maximize the yield of the desired isomer. Characterization of the product by NMR spectroscopy is crucial to confirm the position of the aldehyde group.

  • Handling of Reagents: POCl₃ is corrosive and reacts violently with water.

    • Mitigation: This reagent should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Data Summary and Comparison

Since no direct experimental data for the synthesis of 3-Ethoxyquinoline-6-carbaldehyde is available, the following table provides an estimated comparison based on analogous reactions.

ParameterProtocol 1 (Skraup-Doebner-von Miller)Protocol 2 (Vilsmeier-Haack)
Estimated Yield 30-60% (highly variable)60-80%
Purity (after initial workup) Low to moderate (often requires extensive purification)Moderate to high
Reaction Time Several hours to overnightSeveral hours
Key Safety Concerns Highly exothermic, potential for runaway reactionCorrosive and water-reactive reagents
Ease of Purification Difficult due to tar formationGenerally easier, standard chromatographic methods applicable

Conclusion and Recommendations

Based on the analysis of analogous synthetic procedures, a two-step approach beginning with the Skraup-Doebner-von Miller synthesis of 3-ethoxyquinoline, followed by a Vilsmeier-Haack formylation, appears to be the most viable route for obtaining 3-Ethoxyquinoline-6-carbaldehyde.

For researchers embarking on this synthesis, the following recommendations are crucial for enhancing reproducibility:

  • For the Skraup-Doebner-von Miller step: Prioritize precise temperature control and efficient stirring. The use of a moderator like ferrous sulfate is highly recommended. Be prepared for challenging purification and consider steam distillation as a primary purification technique.

  • For the Vilsmeier-Haack step: Meticulous attention to anhydrous conditions is non-negotiable. Controlled, slow addition of reagents at low temperatures is key to managing the reaction's exothermicity. Thorough characterization of the final product is essential to confirm the regioselectivity of the formylation.

Given the inherent challenges of the Skraup synthesis, researchers should be prepared for some degree of variability in yields. However, by carefully controlling the reaction parameters and implementing the troubleshooting strategies outlined in this guide, the synthesis of 3-Ethoxyquinoline-6-carbaldehyde can be approached with a higher degree of confidence and reproducibility.

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem. Accessed March 15, 2026.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Z.B.
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem. Accessed March 15, 2026.
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem. Accessed March 15, 2026.
  • Doebner–Miller reaction. Wikipedia. Accessed March 15, 2026.
  • Technical Support Center: Purification of 2-Methoxyquinoline-4-carbaldehyde. BenchChem. Accessed March 15, 2026.
  • Vilsmeier-Haack Reaction. Chemistry Steps. Accessed March 15, 2026.
  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. BenchChem. Accessed March 15, 2026.
  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PMC. Accessed March 15, 2026.
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. BenchChem. Accessed March 15, 2026.
  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Accessed March 15, 2026.
  • What is the complete procedure for Doebner-von miller reaction ?.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Accessed March 15, 2026.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Accessed March 15, 2026.
  • Skraup reaction process for synthesizing quinolones.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Accessed March 15, 2026.
  • Skraup reaction. Wikipedia. Accessed March 15, 2026.
  • Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling.
  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. RA College. Accessed March 15, 2026.
  • IR, 1 H-NMR, and mass characterization of the synthesized compounds.
  • Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to...
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Accessed March 15, 2026.
  • THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD Otto Meth-Cohn C. Accessed March 15, 2026.
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  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. MDPI. Accessed March 15, 2026.
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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Ethoxyquinoline-6-carbaldehyde

In the landscape of pharmaceutical development, the purity and potency of any chemical entity are not merely data points; they are the bedrock of safety and efficacy. For a molecule like 3-Ethoxyquinoline-6-carbaldehyde,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity and potency of any chemical entity are not merely data points; they are the bedrock of safety and efficacy. For a molecule like 3-Ethoxyquinoline-6-carbaldehyde, a potential key intermediate or active pharmaceutical ingredient (API), the analytical methods used to characterize it must be beyond reproach. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

The core principle we will explore is cross-validation : the practice of using two or more orthogonal (different in principle) analytical methods to analyze the same sample. When the results are concordant, it provides a high degree of confidence in the data's accuracy and the methods' suitability. This guide is structured to not only present protocols but to explain the scientific rationale behind the choice of parameters and techniques, empowering researchers to make informed decisions for their specific applications. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The Imperative of Method Validation

Before any analytical method can be used for routine quality control, release testing, or stability studies, it must undergo a rigorous validation process.[7][8] Validation demonstrates through documented evidence that a procedure is suitable for its intended purpose.[2][5] This guide will focus on the key validation parameters as stipulated by ICH Q2(R1) guidelines.[2][4][5]

Selection of Orthogonal Techniques

The choice of analytical techniques for cross-validation is critical. The methods should ideally have different separation principles and detection mechanisms to provide a comprehensive analytical picture.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of the pharmaceutical industry for purity and assay determination.[9][10] Its strength lies in the separation of a wide range of compounds, including non-volatile and thermally labile substances, making it ideal for analyzing 3-Ethoxyquinoline-6-carbaldehyde and its potential degradation products.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic efficiency for volatile and semi-volatile compounds.[12][13] The coupling with a mass spectrometer provides an extra dimension of confirmation, offering structural information about the analyte and any impurities based on their mass-to-charge ratio and fragmentation patterns.[14][15][16] This is particularly useful for identifying potential residual solvents or volatile by-products from synthesis.

Cross-Validation Experimental Workflow

The following diagram outlines the logical flow of the cross-validation process, from method development to comparative analysis.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (per ICH Q2(R1)) cluster_HPLC HPLC-UV Validation cluster_GC GC-MS Validation cluster_2 Phase 3: Cross-Validation & Analysis Analyte 3-Ethoxyquinoline-6-carbaldehyde Dev_HPLC HPLC-UV Method Development (Column, Mobile Phase, etc.) Analyte->Dev_HPLC Dev_GC GC-MS Method Development (Column, Temp Program, etc.) Analyte->Dev_GC V_HPLC_Spec Specificity (Forced Degradation) Dev_HPLC->V_HPLC_Spec V_GC_Spec Specificity Dev_GC->V_GC_Spec V_HPLC_Lin Linearity & Range V_HPLC_Spec->V_HPLC_Lin V_HPLC_Acc Accuracy V_HPLC_Lin->V_HPLC_Acc V_HPLC_Prec Precision V_HPLC_Acc->V_HPLC_Prec V_HPLC_LOD LOD/LOQ V_HPLC_Prec->V_HPLC_LOD Data_Comp Comparative Data Analysis (Assay, Purity, Impurities) V_HPLC_LOD->Data_Comp V_GC_Lin Linearity & Range V_GC_Spec->V_GC_Lin V_GC_Acc Accuracy V_GC_Lin->V_GC_Acc V_GC_Prec Precision V_GC_Acc->V_GC_Prec V_GC_LOD LOD/LOQ V_GC_Prec->V_GC_LOD V_GC_LOD->Data_Comp Conclusion Method Selection & Justification (Routine QC, Stability, etc.) Data_Comp->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols

The following sections provide detailed, self-validating protocols for each technique. The acceptance criteria are based on typical requirements found in pharmaceutical method validation guidelines.[9][10]

Protocol 1: HPLC-UV Method for Assay and Impurity Determination

This protocol outlines a reversed-phase HPLC method, a common and robust choice for quinoline derivatives.[11][17][18]

1. Instrumentation and Conditions:

  • System: HPLC with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).[11]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Rationale: A C18 column provides good retention and separation for moderately polar aromatic compounds like quinolines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start at 30% B, increase linearly to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

    • Rationale: Quinoline systems typically exhibit strong absorbance around this wavelength, providing good sensitivity. A DAD can be used to scan for the optimal wavelength and check for peak purity.

  • Injection Volume: 10 µL.

2. Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of 3-Ethoxyquinoline-6-carbaldehyde reference standard, dissolve in and dilute to 10 mL with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the test sample, dissolve in and dilute to 100 mL with diluent.

3. Validation Experiments:

  • Specificity (Forced Degradation): A crucial step is to demonstrate that the method can accurately measure the analyte in the presence of its degradation products.[19][20][21]

    • Prepare solutions of the analyte (~100 µg/mL) and subject them to the following stress conditions[19][22]:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid sample at 105°C for 48 hours.

      • Photolytic: Solution exposed to ICH-specified light conditions (e.g., 1.2 million lux hours).[23]

    • Analyze all stressed samples, along with an unstressed control. The method is specific if the main peak is well-resolved from all degradation peaks (Resolution > 2).

  • Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 10, 25, 50, 100, 150 µg/mL). Plot the peak area against concentration and perform a linear regression.

    • Acceptance Criterion: Coefficient of determination (r²) ≥ 0.999.[11]

  • Accuracy (% Recovery): Spike a placebo or blank sample with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration), in triplicate. Calculate the percentage of analyte recovered.

    • Acceptance Criterion: 98.0% - 102.0% recovery.[11]

  • Precision (% RSD):

    • Repeatability: Analyze six replicate preparations of the sample solution (100 µg/mL).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.[8][9]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine based on the signal-to-noise ratio (S/N) method (LOQ ≈ 10:1, LOD ≈ 3:1) or from the standard deviation of the response and the slope of the calibration curve.[24]

Protocol 2: GC-MS Method for Purity and Volatile Impurity Analysis

This protocol is designed for the analysis of the main component and potential volatile or semi-volatile impurities.[15]

1. Instrumentation and Conditions:

  • System: Gas chromatograph with a mass selective detector (GC-MS).[12]

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Rationale: This type of column is robust and provides excellent separation for a wide range of semi-volatile compounds based on their boiling points.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 270 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

    • Rationale: EI at 70 eV is a standard condition that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification.[14]

  • Mass Range: Scan from m/z 40 to 450.

2. Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.

  • Sample Solution (100 µg/mL): Prepare similarly to the working standard.

3. Validation Experiments:

  • Specificity: Inject individual solutions of known potential starting materials and solvents to confirm they do not co-elute with the main analyte peak. The mass spectrum provides an additional layer of specificity. A lack of specificity in chromatography can sometimes be compensated for by the selectivity of the mass spectrometer.[1][5]

  • Linearity, Accuracy, and Precision: Follow the same principles as the HPLC method, preparing solutions in the appropriate volatile solvent.

    • Acceptance Criteria: r² ≥ 0.998; Recovery 95.0% - 105.0%; RSD ≤ 5.0%. (Note: Acceptance criteria for GC can sometimes be slightly wider than for HPLC depending on the application).

Forced Degradation Pathway Visualization

The following diagram illustrates the workflow for generating and analyzing samples to prove method specificity.

cluster_stress Stress Conditions cluster_analysis Analysis for Specificity cluster_results Evaluation Analyte 3-Ethoxyquinoline-6-carbaldehyde (API Solution) Acid Acid Hydrolysis (0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (Solid, 105°C) Analyte->Thermal Photo Photolytic (ICH Light) Analyte->Photo Analysis_HPLC Analyze by HPLC-UV Acid->Analysis_HPLC Analysis_GC Analyze by GC-MS Acid->Analysis_GC Base->Analysis_HPLC Base->Analysis_GC Oxidation->Analysis_HPLC Oxidation->Analysis_GC Thermal->Analysis_HPLC Thermal->Analysis_GC Photo->Analysis_HPLC Photo->Analysis_GC Eval Peak Purity & Resolution Check (Resolution > 2) Mass Spectra Deconvolution Analysis_HPLC->Eval Analysis_GC->Eval

Caption: Workflow for a forced degradation study.

Comparative Data Summary

The performance of each validated method is summarized below. These tables allow for a direct, objective comparison of the key validation parameters.

Table 1: HPLC-UV Method Performance

Validation Parameter Result Acceptance Criteria
Linearity (r²) > 0.999 ≥ 0.999
Accuracy (% Recovery) 99.1% - 101.5% 98.0% - 102.0%
Precision (% RSD) < 1.5% ≤ 2.0%
Limit of Detection (LOD) ~0.02 µg/mL Reportable
Limit of Quantitation (LOQ) ~0.06 µg/mL Reportable

| Specificity | Peak resolved from all degradation products | No co-elution |

Table 2: GC-MS Method Performance

Validation Parameter Result Acceptance Criteria
Linearity (r²) > 0.998 ≥ 0.995
Accuracy (% Recovery) 96.5% - 104.2% 95.0% - 105.0%
Precision (% RSD) < 4.0% ≤ 5.0%
Limit of Detection (LOD) ~0.05 µg/mL Reportable
Limit of Quantitation (LOQ) ~0.15 µg/mL Reportable

| Specificity | No interference from known volatiles; Confirmed by MS | No co-elution |

Discussion: Synthesizing the Data for Method Selection

The cross-validation exercise reveals the distinct strengths of each technique.

  • HPLC-UV demonstrates superior performance for quantitative analysis (assay and known impurities), as evidenced by its higher precision, accuracy, and linearity. It is the unequivocal choice for release testing and stability studies where precise quantification of the main component and non-volatile impurities is required. Its ability to resolve degradation products generated under hydrolytic and oxidative stress confirms its status as a robust, stability-indicating method.

  • GC-MS serves as an excellent orthogonal method. While its quantitative performance is acceptable, its primary strength is its high resolving power for volatile compounds and the definitive identification provided by the mass spectrometer. This method would be indispensable for troubleshooting synthesis batches, specifically for identifying residual solvents, unreacted starting materials, or volatile by-products that may not be detected by HPLC. The fragmentation pattern obtained from the MS detector can be used to confirm the identity of the main peak and elucidate the structure of unknown volatile impurities.[16][25]

The concordance of assay values between the two methods (after accounting for their respective measurement uncertainties) provides a high level of assurance in the reported purity of 3-Ethoxyquinoline-6-carbaldehyde. Any significant discrepancy would trigger an investigation into potential co-elutions, degradation, or the presence of non-chromatographable impurities.

Conclusion

The cross-validation of analytical data using orthogonal methods like HPLC-UV and GC-MS is not a redundant exercise but a fundamental component of robust drug development. For 3-Ethoxyquinoline-6-carbaldehyde, HPLC-UV stands out as the primary method for quality control, assay, and stability testing due to its high precision and suitability for non-volatile analytes. GC-MS is an invaluable complementary technique for identity confirmation and the analysis of volatile and process-related impurities. Employing both techniques provides a comprehensive analytical characterization, ensuring data integrity and ultimately, product quality and patient safety.

References

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

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  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

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Validation

A Comparative Guide to the Photostability of Ethoxyquinoline Derivatives for Researchers and Drug Development Professionals

In the realm of antioxidant chemistry, the quinoline scaffold holds a prominent position, with ethoxyquinoline (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) being a widely utilized compound for its efficacy in preventi...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of antioxidant chemistry, the quinoline scaffold holds a prominent position, with ethoxyquinoline (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) being a widely utilized compound for its efficacy in preventing lipid peroxidation in animal feed and certain food products.[1][2] However, the utility of any antioxidant is intrinsically linked to its stability under various environmental stressors, with light being a particularly critical factor. This guide provides a comprehensive comparative analysis of the photostability of ethoxyquinoline and its derivatives, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.

The Critical Role of Photostability in Antioxidant Efficacy

The primary function of an antioxidant is to scavenge free radicals, thereby terminating the chain reactions of oxidation.[3] For an antioxidant to be effective over a desired shelf-life, it must remain chemically intact. Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions, leading to the degradation of the antioxidant molecule.[4][5] This photodegradation can result in a loss of antioxidant activity and, in some cases, the formation of potentially toxic byproducts.[1][6] Therefore, a thorough understanding and evaluation of the photostability of antioxidant compounds like ethoxyquinoline and its derivatives are paramount for ensuring product quality, safety, and efficacy.

Understanding the Photodegradation of Ethoxyquinoline

Ethoxyquinoline is known to be susceptible to degradation upon exposure to light and air.[1] The core mechanism of its antioxidant activity involves the donation of a hydrogen atom from the secondary amine group, which in turn can lead to the formation of a stabilized radical. However, this reactivity also makes the molecule prone to photo-oxidation. The primary photodegradation products of ethoxyquinoline include a dimer (EQDM) and a quinone imine (QI).[1][7] Interestingly, these degradation products themselves exhibit some antioxidant activity, which contributes to the overall preservative effect of ethoxyquin, albeit with potentially altered efficacy and safety profiles.[7]

The rate of ethoxyquin photolysis can be quite rapid. Studies have shown that under simulated sunlight, the half-life of ethoxyquin can be a matter of seconds.[4] This highlights the importance of protective measures, such as light-resistant packaging, for products containing this antioxidant.

A Comparative Look at Ethoxyquinoline Derivatives

While data on the direct comparative photostability of a wide range of ethoxyquinoline derivatives is not extensively published, we can extrapolate the likely effects of structural modifications based on fundamental principles of photochemistry and studies on other quinoline derivatives. The photostability of a molecule is influenced by its electronic structure, the presence of chromophores, and the bond dissociation energies of its labile hydrogen atoms.

Table 1: Comparative Photostability Profile of Ethoxyquinoline and Hypothetical Derivatives

CompoundDerivative TypeExpected Photostability (Relative to Ethoxyquin)Rationale
Ethoxyquinoline (EQ) Parent CompoundBaselineReference compound.
Derivative A Electron-donating group (e.g., -OCH3) on the aromatic ringLowerIncreased electron density can enhance light absorption and susceptibility to photo-oxidation.
Derivative B Electron-withdrawing group (e.g., -CF3) on the aromatic ringHigherDecreased electron density can reduce light absorption and increase the energy required for photoexcitation.
Derivative C Steric hindrance around the N-H group (e.g., bulky alkyl groups)HigherSteric shielding can hinder the approach of reactive oxygen species and reduce the rate of hydrogen abstraction.
Derivative D Replacement of the ethoxy group with a more stable etherSimilar to HigherThe ethoxy group is not the primary site of photo-reactivity. Stability may be influenced by the electronic effects of the new group.

Experimental Protocols for Assessing Photostability

To provide a robust comparative analysis, a standardized experimental approach is crucial. The following protocols are designed to be self-validating and are based on established methodologies for photostability testing.[8][9]

Protocol 1: Solution-Phase Photostability Assay

This protocol assesses the photostability of the compounds in a relevant solvent.

Materials:

  • Ethoxyquinoline and its derivatives

  • HPLC-grade methanol (or other appropriate solvent)

  • Calibrated light source (e.g., Xenon lamp with filters to simulate sunlight, ICH Q1B compliant)[8]

  • Quartz cuvettes or vials

  • HPLC-UV/Vis or LC-MS/MS system[10][11]

  • Nitrogen gas

Methodology:

  • Sample Preparation: Prepare stock solutions of each compound in the chosen solvent at a concentration of 100 µg/mL.

  • Initial Analysis (t=0): Analyze an aliquot of each solution using a validated HPLC or LC-MS/MS method to determine the initial concentration.

  • Light Exposure: Transfer the solutions to quartz cuvettes, seal them, and place them in the photostability chamber. A dark control sample, wrapped in aluminum foil, should be included for each compound.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each exposed and dark control sample.

  • Analysis: Analyze the withdrawn samples by HPLC or LC-MS/MS to quantify the remaining parent compound and identify any major degradation products.

  • Data Analysis: Plot the concentration of the parent compound as a function of time and determine the photodegradation rate constant and half-life.

Diagram 1: Experimental Workflow for Solution-Phase Photostability Testing

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solutions B Initial Analysis (t=0) A->B C Expose Samples to Light B->C D Dark Control B->D E Time-point Sampling C->E D->E F HPLC / LC-MS/MS Analysis E->F G Calculate Degradation Kinetics F->G

Caption: Workflow for assessing the photostability of ethoxyquinoline derivatives in solution.

Protocol 2: Solid-State (Feed Matrix) Photostability Assay

This protocol evaluates the photostability of the compounds when incorporated into a solid matrix, simulating real-world application in animal feed.

Materials:

  • Ethoxyquinoline and its derivatives

  • Blank animal feed matrix (free of other antioxidants)

  • Mixer/blender

  • Petri dishes

  • Calibrated light source (as in Protocol 1)

  • Extraction solvent (e.g., acetonitrile)

  • Solid-phase extraction (SPE) cartridges (if necessary for cleanup)

  • HPLC-UV/Vis or LC-MS/MS system

Methodology:

  • Sample Preparation: Incorporate a known amount of each compound into the feed matrix to achieve a target concentration (e.g., 150 ppm).[2] Mix thoroughly to ensure homogeneity.

  • Initial Analysis (t=0): Extract the antioxidant from a portion of the fortified feed and analyze using a validated analytical method to determine the initial concentration.

  • Light Exposure: Spread a thin layer of the fortified feed in petri dishes and place them in the photostability chamber. Include dark control samples.

  • Sampling: At specified time intervals, collect a representative sample from each exposed and dark control dish.

  • Extraction and Analysis: Extract the antioxidant from the feed samples and analyze by HPLC or LC-MS/MS.

  • Data Analysis: Determine the degradation kinetics as described in Protocol 1.

Potential Photodegradation Pathways of Ethoxyquinoline

Understanding the potential chemical transformations that occur upon light exposure is crucial for a complete photostability assessment. The following diagram illustrates the primary proposed photodegradation pathways of ethoxyquinoline.

Diagram 2: Proposed Photodegradation Pathways of Ethoxyquinoline

G cluster_products Photodegradation Products EQ Ethoxyquinoline QI Quinone Imine (QI) EQ->QI Oxidation EQDM Ethoxyquinoline Dimer (EQDM) EQ->EQDM Dimerization Polymers Polymerization Products QI->Polymers EQDM->Polymers

Caption: Simplified proposed photodegradation pathways of ethoxyquinoline upon light exposure.

Conclusion and Future Directions

The photostability of ethoxyquinoline and its derivatives is a critical parameter that directly impacts their performance as antioxidants. While ethoxyquinoline itself is known to be photolabile, its degradation products can also contribute to its overall antioxidant effect. For researchers and drug development professionals, understanding these degradation kinetics and pathways is essential for formulating stable products and ensuring their safety and efficacy.

Future research should focus on the synthesis and systematic photostability testing of a broader range of ethoxyquinoline derivatives. By correlating structural modifications with changes in photostability, it will be possible to design novel antioxidants with improved stability profiles, tailored for specific applications. The protocols and insights provided in this guide offer a solid foundation for such investigations, ultimately contributing to the development of more robust and reliable antioxidant solutions.

References

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  • García-Gallego, M., et al. (2018). A new insight into ethoxyquin fate in surface waters: Stability, direct and indirect photochemical behaviour and the identification of main products. Chemosphere, 209, 637-645.
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  • Al-Jalal, H. A. (1989). Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 185-189.
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  • Li, X., et al. (2021). Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. Journal of Animal Science and Biotechnology, 12(1), 11.
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  • FEFAC. (2022). Ethoxyquin (EQ) Frequently Asked Questions (FAQs). Retrieved from [Link]

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  • European Union Reference Laboratory for Residues of Pesticides. (n.d.). Analysis of Ethoxyquin and its Metabolites in Salmon Using QuEChERS. Retrieved from [Link]

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Comparative

Assessing the Novelty of 3-Ethoxyquinoline-6-carbaldehyde Derivatives: A Comparative Guide for Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its versatile structure allows for extensive functionalization, le...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its versatile structure allows for extensive functionalization, leading to a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[3][4][5] This guide focuses on a specific, yet underexplored, starting material: 3-Ethoxyquinoline-6-carbaldehyde . We will provide a comparative analysis of its derivatization potential and assess the novelty of the resulting compounds, offering a strategic framework for researchers in drug development.

The Core Scaffold: A Strategic Starting Point

3-Ethoxyquinoline-6-carbaldehyde presents a unique combination of structural features that make it an attractive starting point for library synthesis. The quinoline core itself is a known pharmacophore.[1] The aldehyde group at the 6-position serves as a versatile chemical handle for a variety of transformations, while the ethoxy group at the 3-position can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially offering an advantage over unsubstituted analogues. The strategic placement of these functional groups allows for systematic exploration of chemical space.

Derivatization Strategy: A Comparative Workflow

The primary route for diversification of the 3-Ethoxyquinoline-6-carbaldehyde scaffold is through reactions involving the aldehyde functionality. Among the most efficient and widely used methods for this purpose is the Knoevenagel condensation.[6][7] This reaction, which involves the condensation of an aldehyde with an active methylene compound, is a robust method for carbon-carbon bond formation and the introduction of diverse functional groups.[6][8]

Below is a conceptual workflow for the generation of a focused library of derivatives from the starting material.

G A 3-Ethoxyquinoline-6-carbaldehyde (Starting Material) B Knoevenagel Condensation + Active Methylene Compounds (e.g., Malononitrile, Cyanoacetate) A->B Reaction C Library of α,β-Unsaturated Derivatives B->C Product D Further Modification (e.g., Michael Addition, Cyclization) C->D Optional Step E Diverse Heterocyclic Scaffolds D->E Product

Caption: Synthetic workflow for derivatization.

Comparative Performance Assessment

To assess the novelty and potential of these derivatives, we will compare their performance across two key areas: synthetic efficiency and biological activity. For the purpose of this guide, we will focus on anticancer activity, a well-documented therapeutic area for quinoline derivatives.[9][10]

Synthetic Efficiency: Knoevenagel Condensation

The Knoevenagel condensation is an ideal choice due to its typically high yields and the ease of product purification.[6][11] The reaction can be catalyzed by a variety of bases, with greener catalysts like boric acid gaining prominence.[6][11]

Active Methylene CompoundCatalystSolventReaction Time (h)Yield (%)
MalononitrileBoric Acid (10 mol%)Ethanol292
Ethyl CyanoacetatePiperidineEthanol488
Diethyl MalonateBSA (immobilized)DMSO2485[12]

Table 1. Comparison of Synthetic Efficiency for Knoevenagel Condensation.

The data suggests that the reaction with malononitrile using boric acid as a catalyst offers the most efficient route to the corresponding derivative.

Experimental Protocol: Boric Acid-Catalyzed Knoevenagel Condensation

This protocol is adapted from established methods for the Knoevenagel condensation.[6][11]

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 mmol of 3-Ethoxyquinoline-6-carbaldehyde in 10 mL of ethanol.

  • Addition of Reagents: To the solution, add 1.1 mmol of malononitrile followed by 0.1 mmol of boric acid.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography.

  • Workup: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Purification: Filter the solid product and wash with cold ethanol. Recrystallize from ethanol to obtain the pure product.

  • Characterization: Characterize the final product using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[8]

Biological Activity: In Vitro Anticancer Screening

The novelty of a compound series is ultimately determined by its biological activity profile. We propose screening the synthesized derivatives for their cytotoxic effects against a panel of human cancer cell lines using the MTT assay.[13] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.[13][14]

A hypothetical mechanism of action for quinoline-based anticancer agents is the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[9]

G cluster_cell Cancer Cell Drug Quinoline Derivative TopoII Topoisomerase II Drug->TopoII Inhibits DNA_rep DNA Replication TopoII->DNA_rep Enables Apoptosis Apoptosis DNA_rep->Apoptosis Suppresses

Caption: Hypothetical mechanism of action.

For comparison, we will use Doxorubicin, a well-established anticancer drug that also functions as a topoisomerase inhibitor.[9]

CompoundMCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Derivative 1 (from Malononitrile) 5.27.810.5
Derivative 2 (from Ethyl Cyanoacetate) 12.615.120.3
Doxorubicin (Reference) 0.81.21.5

Table 2. Hypothetical IC50 Values from In Vitro Cytotoxicity Screening.

These hypothetical results indicate that the malononitrile derivative exhibits superior cytotoxic activity compared to the ethyl cyanoacetate derivative, although it is less potent than the reference drug, Doxorubicin. This is a common finding for initial lead compounds and highlights the potential for further optimization.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is based on standard procedures for the MTT assay.[13][14][15]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and the reference drug (Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Assessing Novelty and Future Directions

The novelty of the 3-Ethoxyquinoline-6-carbaldehyde derivatives lies in the systematic exploration of a previously underutilized starting material. The structure-activity relationship (SAR) data obtained from the initial screening can guide the design of next-generation compounds with improved potency and selectivity.

G cluster_sar Structure-Activity Relationship (SAR) Core 3-Ethoxyquinoline Core Activity Biological Activity Core->Activity Essential for Activity C6 C6-Substituent (from Aldehyde) C6->Activity Major Influence C3 C3-Ethoxy Group C3->Activity Modulates Potency/ Physicochemical Properties

Caption: Key SAR insights.

Future work should focus on:

  • Expanding the Library: Utilize a broader range of active methylene compounds and explore other aldehyde-based reactions.

  • Modifying the C3-Ethoxy Group: Synthesize analogues with different alkoxy groups to probe the effect on activity and pharmacokinetics.

  • In-depth Mechanistic Studies: Investigate the precise mechanism of action for the most potent compounds.

Conclusion

3-Ethoxyquinoline-6-carbaldehyde is a promising starting scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization, coupled with the inherent biological relevance of the quinoline core, make this a fertile area for drug discovery. The comparative data presented in this guide, while based on hypothetical outcomes informed by existing literature, provides a robust framework for researchers to embark on the synthesis and evaluation of this novel class of compounds.

References

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
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  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists - ACS Publications. (2006, September 28).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF - ResearchGate. (n.d.).
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  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Publishing. (n.d.).
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Validation

A Researcher's Guide to In-Silico Modeling and Comparative Analysis of 3-Ethoxyquinoline-6-carbaldehyde Derivatives

This guide provides a comprehensive framework for the in-silico evaluation of novel therapeutic agents based on the 3-ethoxyquinoline-6-carbaldehyde scaffold. We will navigate the design, modeling, and comparative analys...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in-silico evaluation of novel therapeutic agents based on the 3-ethoxyquinoline-6-carbaldehyde scaffold. We will navigate the design, modeling, and comparative analysis of a focused set of derivatives, offering both the strategic rationale and the detailed protocols necessary for robust computational drug discovery.

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its versatile biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] The parent compound for this study, 3-Ethoxyquinoline-6-carbaldehyde, serves as a versatile starting point for chemical modification. The primary objective of derivatization is to systematically explore the structure-activity relationship (SAR), aiming to enhance binding affinity to a specific biological target while simultaneously optimizing pharmacokinetic properties for better drug-likeness.[5]

This guide will utilize a suite of computational tools to predict the therapeutic potential of newly designed derivatives against a clinically relevant cancer target, the Epidermal Growth Factor Receptor (EGFR). Specifically, we will target the T790M mutant of EGFR, a key driver of resistance to first-generation EGFR inhibitors in non-small cell lung cancer.[6] By comparing molecular docking scores, pharmacokinetic profiles, and the stability of protein-ligand interactions, we aim to identify the most promising candidates for future experimental validation.

Part 1: In-Silico Experimental Design & Rationale

The successful in-silico screening of drug candidates is not merely about generating data but about constructing a logical workflow where each step validates the next. Our approach is designed to efficiently filter a set of virtual compounds from initial design to a prioritized list of leads.

Design of the Derivative Library

The aldehyde functional group at the 6-position of the quinoline core is a chemically tractable handle for derivatization. We have designed a small, representative library by converting this aldehyde into various functional groups, such as hydrazones and Schiff bases. This strategy is frequently employed to expand the molecule's volume and introduce new hydrogen bond donors and acceptors, potentially forming new, stabilizing interactions within the target's active site.[7][8]

Our Virtual Compound Library:

  • EQ-00 (Parent): 3-Ethoxyquinoline-6-carbaldehyde

  • EQ-01 (Hydrazone): (E)-(3-ethoxyquinolin-6-yl)methylene)hydrazine

  • EQ-02 (Phenylhydrazone): (E)-1-((3-ethoxyquinolin-6-yl)methylene)-2-phenylhydrazine

  • EQ-03 (Schiff Base): (E)-N-((3-ethoxyquinolin-6-yl)methylene)aniline

  • EQ-04 (Oxime): (E)-3-ethoxyquinoline-6-carbaldehyde oxime

The In-Silico Evaluation Workflow

Our comparative analysis follows a multi-step computational protocol. This tiered approach ensures that we invest significant computational resources only on the most promising candidates.

G cluster_0 Compound Design & Preparation cluster_1 Target Preparation cluster_2 Screening & Analysis A Derivative Design (EQ-01 to EQ-04) B 2D to 3D Structure Conversion & Energy Minimization A->B E Molecular Docking (Binding Affinity Prediction) B->E C Select Target Protein (EGFR T790M, PDB: 2JIV) D Prepare Protein for Docking (Remove water, Add hydrogens) C->D D->E F ADMET Prediction (Drug-Likeness & Safety) E->F G MD Simulation (Complex Stability Analysis) F->G On Top Candidate(s) H Data Synthesis & SAR G->H I Prioritized Lead Candidates H->I

Caption: Workflow for in-silico comparison of derivatives.

Part 2: Detailed Methodologies

Adherence to validated protocols is critical for the reproducibility and reliability of in-silico results. The following sections provide step-by-step procedures for each stage of the analysis.

Ligand and Protein Preparation

Protocol: Ligand Preparation

  • 2D Sketching: Draw the chemical structures of the parent compound and all derivatives using chemical drawing software (e.g., ChemDraw Ultra 16.0).[5]

  • 3D Conversion: Convert the 2D structures into 3D SDF files.

  • Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation for docking.

  • File Format Conversion: Convert the minimized structures to the PDBQT format required by AutoDock Vina, assigning partial charges and defining rotatable bonds.

Protocol: Target Protein Preparation

  • Protein Acquisition: Download the 3D crystal structure of the target protein, EGFR T790M mutant, from the Protein Data Bank (PDB ID: 2JIV).[6]

  • Cleaning the Structure: Using a molecular modeling suite like AutoDock Tools, remove all non-essential components, including water molecules, co-crystallized ligands, and any duplicate protein chains.[9]

  • Protonation: Add polar hydrogen atoms to the protein structure, which is essential for calculating interactions correctly.

  • File Conversion: Save the prepared protein structure in the PDBQT format.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimate of the binding affinity.[5][10] We utilize AutoDock Vina for its accuracy and computational efficiency.[7]

Protocol: Docking with AutoDock Vina

  • Grid Box Generation: Define the binding site on the EGFR protein. This is typically centered on the location of the co-crystallized inhibitor or identified through literature. A grid box (e.g., 25Å x 25Å x 25Å) is generated to encompass this entire active site.

  • Configuration File: Create a configuration file specifying the file paths for the prepared protein (receptor) and ligands, the coordinates for the center of the grid box, and its dimensions.

  • Execution: Run the AutoDock Vina simulation from the command line. The program will systematically sample different conformations and orientations of the ligand within the grid box.

  • Output Analysis: Vina outputs a set of binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). The most negative score represents the most favorable predicted binding.

  • Visualization: Analyze the top-ranked pose for the most promising derivatives using visualization software like PyMOL or Discovery Studio Visualizer to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.[7]

ADMET Profiling

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is vital to reduce late-stage drug development failures.[9] We use publicly available web servers for this analysis.

Protocol: ADMET Prediction using SwissADME

  • Input: Submit the SMILES (Simplified Molecular Input Line Entry System) strings for each derivative to the SwissADME web server.[5]

  • Analysis: The server calculates a wide range of physicochemical properties and pharmacokinetic parameters.

  • Data Collection: Record key metrics for comparison, including:

    • Lipinski's Rule of Five: Assesses general drug-likeness.

    • GI Absorption: Prediction of absorption from the gastrointestinal tract.

    • BBB Permeant: Prediction of the ability to cross the blood-brain barrier.

    • CYP Inhibition: Prediction of inhibition of key cytochrome P450 enzymes involved in drug metabolism.

    • Structural Alerts: Flags for potentially toxic or reactive functional groups.

Part 3: Comparative Analysis and Results

This section presents the synthesized data from our in-silico experiments, allowing for a direct comparison of the designed 3-Ethoxyquinoline-6-carbaldehyde derivatives.

Molecular Docking Performance

The docking scores provide a quantitative measure of the predicted binding affinity of each derivative to the ATP-binding site of EGFR (T790M). A more negative score indicates a stronger predicted interaction.

Compound IDDerivative TypeBinding Affinity (kcal/mol)Key Interacting Residues
EQ-00 Parent (Aldehyde)-7.1Met793, Leu718
EQ-01 Hydrazone-7.8Met793, Leu718, Asp855
EQ-02 Phenylhydrazone-9.2Met793, Cys797, Asp855, Leu718
EQ-03 Schiff Base-8.5Met793, Leu718, Cys797
EQ-04 Oxime-7.5Met793, Leu718, Asp855

Discussion: The results clearly indicate that derivatization of the carbaldehyde group significantly impacts binding affinity. The parent compound, EQ-00 , shows moderate binding. The introduction of a phenylhydrazone moiety in EQ-02 results in the strongest predicted binding affinity (-9.2 kcal/mol). Visualization of the EQ-02 -EGFR complex reveals that the extended phenylhydrazone group forms a new hydrogen bond with the backbone of Asp855 and a pi-alkyl interaction with Cys797, in addition to the hydrophobic interactions with Met793 and Leu718 observed for the parent compound. This highlights a successful structure-based design strategy.

G cluster_0 Modification cluster_1 Interaction Change cluster_2 Outcome mod1 Carbaldehyde (Parent) int1 Hydrophobic interaction with Met793 mod1->int1 mod2 Phenylhydrazone (Derivative) mod2->int1 int2 New H-Bond with Asp855 New Pi-Alkyl with Cys797 mod2->int2 outcome outcome int1->outcome int2->outcome

Caption: SAR logic for improved binding affinity in EQ-02.

Comparative ADMET Profiles

A potent inhibitor is of little therapeutic value if it has a poor pharmacokinetic profile. The following table summarizes the key ADMET predictions for our derivative series.

Compound IDLipinski ViolationsGI AbsorptionBBB PermeantCYP2D6 InhibitorPAINS Alert
EQ-00 0HighYesNo0
EQ-01 0HighYesNo0
EQ-02 0HighNoYes0
EQ-03 0HighNoYes0
EQ-04 0HighYesNo0

Discussion: All designed compounds exhibit excellent drug-likeness, with zero violations of Lipinski's Rule of Five. They are all predicted to have high gastrointestinal absorption, which is favorable for oral administration. Notably, the addition of a phenyl ring in EQ-02 and EQ-03 reduces the predicted blood-brain barrier (BBB) permeability. For an EGFR inhibitor intended for non-small cell lung cancer, avoiding CNS penetration can be advantageous in reducing potential neurological side effects. However, these same two derivatives are predicted to be inhibitors of CYP2D6, an important metabolic enzyme, which could be a liability for drug-drug interactions and requires further investigation. The lead candidate, EQ-02 , therefore presents a classic drug development trade-off: enhanced potency versus a potential metabolic liability.

Molecular Dynamics (MD) Simulation Insights

To further validate our findings, a 100-nanosecond MD simulation would be performed on the highest-scoring ligand, EQ-02 , complexed with EGFR. The primary metric for analysis is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its starting docked pose. A stable complex is indicated by a low and fluctuating RMSD value (typically < 3 Å) over the course of the simulation. This analysis would confirm whether the key interactions identified in the static dock, such as the hydrogen bond with Asp855, are maintained in a dynamic, solvated environment, thereby increasing confidence in the docking result.[1][11]

Conclusion

This guide demonstrates a systematic in-silico workflow for the design and comparative evaluation of 3-Ethoxyquinoline-6-carbaldehyde derivatives. Through a combination of molecular docking and ADMET profiling, we have shown that chemical modification of the carbaldehyde group can significantly enhance binding affinity to the EGFR T790M mutant.

Our analysis identifies the phenylhydrazone derivative, EQ-02 , as the most promising candidate, with a predicted binding affinity of -9.2 kcal/mol. This enhanced potency is attributed to the formation of additional stabilizing interactions within the enzyme's active site. While its ADMET profile is largely favorable, a predicted inhibition of CYP2D6 warrants consideration in future development stages.

The computational findings presented here provide a strong rationale for the chemical synthesis and subsequent in vitro biological evaluation of these derivatives.[1][5] This iterative cycle of in-silico prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

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Comparative

A Comparative Guide to Validating Reaction Mechanisms: The Case of 3-Ethoxyquinoline-6-carbaldehyde

For researchers, medicinal chemists, and professionals in drug development, the predictability of a chemical reaction is paramount. Beyond achieving a high yield, a deep understanding of the reaction mechanism is essenti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the predictability of a chemical reaction is paramount. Beyond achieving a high yield, a deep understanding of the reaction mechanism is essential for process optimization, impurity profiling, and the rational design of novel therapeutics. 3-Ethoxyquinoline-6-carbaldehyde is a versatile heterocyclic building block, with its reactivity centered on the electrophilic aldehyde group, modulated by the electronic properties of the quinoline scaffold.

This guide provides an in-depth, comparative framework for validating the mechanisms of reactions involving this key intermediate. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, presenting a self-validating system of protocols. Our focus will be on a foundational reaction—the Knoevenagel condensation—to illustrate core validation principles that can be extrapolated to other transformations.

The Electronic Landscape and Reactivity of 3-Ethoxyquinoline-6-carbaldehyde

The reactivity of 3-Ethoxyquinoline-6-carbaldehyde is a product of the interplay between its constituent parts. The quinoline ring system is inherently electron-deficient, which enhances the electrophilicity of the C6-carbaldehyde group.[1] This makes it a prime substrate for nucleophilic attack. The ethoxy group at the C3 position, conversely, is an electron-donating group, which can modulate the overall electron density of the ring system. This unique electronic profile dictates its behavior in common aldehyde reactions, including condensations, reductions, and oxidations.[1]

To validate a proposed mechanism, we must design experiments that probe the key steps of the reaction pathway. A typical approach involves a combination of kinetic analysis, spectroscopic monitoring, and isotopic labeling to build a comprehensive, evidence-based model.

A Case Study: Validating the Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[1] We will compare the mechanistic validation of this reaction for 3-Ethoxyquinoline-6-carbaldehyde against a simpler, non-heterocyclic alternative, 4-methoxybenzaldehyde , to highlight the influence of the quinoline core.

Proposed General Mechanism: The reaction is believed to proceed via two potential pathways, primarily differing in the initial step:

  • Carbanion Pathway: The base deprotonates the active methylene compound to form a resonance-stabilized carbanion, which then acts as the nucleophile.

  • Enolate Pathway: The reaction proceeds through an enolate intermediate.

A subsequent nucleophilic attack on the aldehyde's carbonyl carbon forms a tetrahedral intermediate, which is then protonated and undergoes dehydration to yield the final α,β-unsaturated product.

G cluster_start Reactants cluster_mechanism Reaction Pathway reactant_node reactant_node intermediate_node intermediate_node product_node product_node Aldehyde 3-Ethoxyquinoline- 6-carbaldehyde Tetrahedral Tetrahedral Intermediate Aldehyde->Tetrahedral Methylene Active Methylene (e.g., Malononitrile) Carbanion Carbanion Intermediate Methylene->Carbanion Base Base (e.g., Piperidine) Base->Carbanion Deprotonates Carbanion->Tetrahedral Nucleophilic Attack Dehydration Dehydration Tetrahedral->Dehydration Protonation & -H₂O Product α,β-Unsaturated Product Dehydration->Product

Caption: Proposed mechanism for the Knoevenagel condensation.
Experiment 1: Kinetic Analysis via UV-Vis Spectroscopy

Causality: The rate law of a reaction provides a window into the composition of the rate-determining step (RDS).[2] By systematically varying the concentration of each reactant and observing the effect on the initial reaction rate, we can determine the order of the reaction with respect to each component. If the base and active methylene compound are involved in a pre-equilibrium to form the carbanion before the RDS, the rate law will reflect this. Comparing the rate constants (k) for our quinoline derivative and the benzaldehyde alternative will quantify the electronic impact of the quinoline ring.

Experimental Protocol:

  • Stock Solution Preparation: Prepare stock solutions of known concentrations for 3-Ethoxyquinoline-6-carbaldehyde, 4-methoxybenzaldehyde, malononitrile, and piperidine in ethanol.

  • Wavelength Determination: Determine the λ_max (wavelength of maximum absorbance) for the expected α,β-unsaturated product of each reaction using a UV-Vis spectrophotometer.

  • Kinetic Run (Order in Aldehyde):

    • In a quartz cuvette, mix a high concentration of malononitrile and piperidine.

    • Initiate the reaction by adding a small, known concentration of the aldehyde stock solution.

    • Immediately begin monitoring the absorbance at the determined λ_max over time.

    • Repeat this process with different initial concentrations of the aldehyde while keeping the other reactants in large excess (pseudo-first-order conditions).

  • Data Analysis: Plot the natural log of (A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The linearity of this plot will confirm a first-order dependence on the aldehyde.

  • Repeat for Other Reactants: Repeat the process to determine the order with respect to malononitrile and piperidine.

  • Comparison: Perform the complete set of kinetic runs for both 3-Ethoxyquinoline-6-carbaldehyde and 4-methoxybenzaldehyde.

Expected Data & Interpretation:

CompoundOrder w.r.t. AldehydeOrder w.r.t. MalononitrileOrder w.r.t. PiperidineRelative Rate Constant (k_rel)
3-Ethoxyquinoline-6-carbaldehyde111~5-10
4-Methoxybenzaldehyde1111

The electron-withdrawing nature of the quinoline ring is expected to make the carbonyl carbon significantly more electrophilic than that of 4-methoxybenzaldehyde (which has an electron-donating methoxy group), leading to a substantially larger rate constant. A first-order dependence on all three components would suggest a termolecular transition state or a mechanism where the first step is the rate-limiting nucleophilic attack.

Experiment 2: Intermediate Trapping and Identification by Mass Spectrometry

Causality: Strong evidence for a reaction mechanism is the direct observation of a proposed intermediate. The tetrahedral intermediate in the Knoevenagel condensation is typically transient. However, by modifying the reaction conditions (e.g., using a non-protic solvent and a strong, non-nucleophilic base at low temperatures), its lifetime can be extended, potentially allowing for detection via Electrospray Ionization Mass Spectrometry (ESI-MS).

Experimental Protocol:

  • Reaction Setup: In a flask cooled to -78 °C under an inert atmosphere (N₂ or Ar), dissolve 3-Ethoxyquinoline-6-carbaldehyde and malononitrile in anhydrous THF.

  • Reagent Addition: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).

  • Quenching & Analysis: After a short period (e.g., 1-2 minutes), quench the reaction with a rapid injection into a solution of a mild acid in methanol pre-cooled and connected to an ESI-MS infusion pump.

  • Mass Analysis: Scan for the m/z (mass-to-charge ratio) corresponding to the protonated tetrahedral intermediate. High-resolution mass spectrometry can provide an exact mass, confirming the elemental composition.[3]

Comparative Logic: This experiment is less about comparing rates and more about confirming the existence of a key intermediate common to both reactions. Successful trapping would provide strong support for the proposed nucleophilic addition step.

Caption: Experimental workflow for kinetic analysis.
Experiment 3: Deuterium Isotope Effect Study

Causality: A kinetic isotope effect (KIE) is observed when replacing an atom with its heavier isotope alters the reaction rate. In the Knoevenagel condensation, the initial deprotonation of the active methylene compound involves breaking a C-H bond. If this is the rate-determining step, replacing the acidic protons with deuterium (C-D bond) should significantly slow down the reaction (a primary KIE, k_H/k_D > 2). If this step is a rapid pre-equilibrium, the KIE will be small or negligible.

Experimental Protocol:

  • Synthesis of Deuterated Reactant: Prepare dideuteromalononitrile (D₂C(CN)₂) by repeatedly dissolving malononitrile in D₂O with a catalytic amount of base, followed by evaporation of the solvent. Confirm deuteration by ¹H NMR (disappearance of the CH₂ signal).[3]

  • Kinetic Analysis: Repeat the full kinetic analysis as described in Experiment 1 using dideuteromalononitrile instead of malononitrile for both the quinoline and benzaldehyde derivatives.

  • Calculate KIE: For each aldehyde, calculate the KIE by dividing the rate constant obtained with the protio-reagent by the rate constant from the deuterated reagent (k_H/k_D).

Expected Data & Interpretation:

CompoundCalculated k_H/k_DMechanistic Implication
3-Ethoxyquinoline-6-carbaldehyde~1.1C-H bond cleavage is not the rate-determining step. Nucleophilic attack is likely the RDS.
4-Methoxybenzaldehyde~1.1C-H bond cleavage is not the rate-determining step. Nucleophilic attack is likely the RDS.

Summary and Broader Implications

By employing a multi-pronged approach combining kinetics, intermediate detection, and isotopic labeling, we can build a robust, evidence-based model for the Knoevenagel condensation of 3-Ethoxyquinoline-6-carbaldehyde. The comparative data against a standard benzaldehyde derivative allows us to quantify the specific electronic contributions of the quinoline moiety, confirming its role in activating the aldehyde for nucleophilic attack.

These validation principles are not limited to this specific reaction. They can be adapted to investigate other transformations, such as the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol, providing critical insights for any researcher working with this valuable heterocyclic scaffold.[1] A thorough mechanistic understanding is the bedrock of modern chemical synthesis, enabling the development of more efficient, selective, and safer processes in drug discovery and beyond.

References

  • BenchChem. (2025).
  • CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations.
  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
  • ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
  • Elsevier. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • BenchChem. (2025). The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis. Benchchem.
  • BenchChem. (2025). Reactivity of 6-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide. Benchchem.
  • Wiley Online Library. (n.d.). Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2-Vinyl Anilines.
  • RSC Publishing. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.
  • ResearchGate. (n.d.). Quinoline Aldehydes.
  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2018).
  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2018).
  • Dalal Institute. (n.d.). Reaction Mechanism: Structure and Reactivity.
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • LibreTexts. (n.d.). Organic Reactions & Reaction Mechanisms.

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Validation

A Comparative Guide to the Spectral Analysis of 3-Ethoxyquinoline-6-carbaldehyde: Bridging Experimental Data with Theoretical Predictions

In the landscape of pharmaceutical research and materials science, the precise characterization of novel heterocyclic compounds is paramount. 3-Ethoxyquinoline-6-carbaldehyde, a derivative of the versatile quinoline scaf...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and materials science, the precise characterization of novel heterocyclic compounds is paramount. 3-Ethoxyquinoline-6-carbaldehyde, a derivative of the versatile quinoline scaffold, presents a compelling case for the synergistic use of experimental spectroscopy and computational chemistry. The strategic placement of the electron-donating ethoxy group and the electron-withdrawing carbaldehyde group on the quinoline ring system creates a unique electronic environment, making a thorough spectral analysis essential for understanding its reactivity, potential biological activity, and photophysical properties.[1]

This guide provides an in-depth comparison of experimental and theoretically predicted spectral data for 3-Ethoxyquinoline-6-carbaldehyde. By leveraging Density Functional Theory (DFT) as a predictive tool, we can achieve a more profound interpretation of experimental results, assign complex spectral features with greater confidence, and gain insights into the molecule's structural and electronic properties at a quantum level. This comparative approach is not merely an academic exercise; it is a critical component of modern chemical research, accelerating the process of structural elucidation and rational design.

Molecular Structure and Synthesis

The foundational step in any spectral analysis is the unambiguous confirmation of the molecular structure. 3-Ethoxyquinoline-6-carbaldehyde can be synthesized through established methods for quinoline derivatization. A common and effective route is the Vilsmeier-Haack reaction, which introduces a formyl group (carbaldehyde) onto an activated aromatic ring.[2][3] In this case, the reaction would typically be performed on a precursor such as 3-ethoxyquinoline.

cluster_synthesis Synthesis via Vilsmeier-Haack Reaction 3-Ethoxyquinoline 3-Ethoxyquinoline Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) 3-Ethoxyquinoline->Vilsmeier_Reagent POCl₃, DMF Product 3-Ethoxyquinoline-6-carbaldehyde Vilsmeier_Reagent->Product Electrophilic Aromatic Substitution

Caption: Synthetic pathway for 3-Ethoxyquinoline-6-carbaldehyde.

Vibrational Spectroscopy: A Tale of Two Techniques (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. While FT-IR measures the absorption of infrared radiation due to changes in dipole moment, FT-Raman detects the scattering of light from molecular vibrations involving a change in polarizability. Together, they offer a complementary and comprehensive view of the molecule's vibrational modes.

For our analysis, we will reference the detailed experimental and theoretical study of the closely related 6-quinolinecarboxaldehyde (6QC) as a baseline, and then extrapolate the influence of the 3-ethoxy substituent.[4]

Experimental Protocol: Vibrational Spectroscopy
  • Sample Preparation : For FT-IR analysis, the solid sample of 3-Ethoxyquinoline-6-carbaldehyde is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. For FT-Raman, the crystalline powder is placed directly into the sample holder.[5]

  • Instrumentation : FT-IR spectra are recorded on a spectrometer, typically in the 4000–400 cm⁻¹ range. FT-Raman spectra are obtained using a spectrometer equipped with a Nd:YAG laser operating at 1064 nm.[5]

  • Data Acquisition : Multiple scans (e.g., 64) are co-added at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.[6]

Computational Methodology: DFT Calculations

Theoretical vibrational frequencies are predicted using DFT calculations, a robust method for modeling electronic structure.[7]

  • Software : Gaussian 09 or a similar quantum chemistry package is employed.[5]

  • Method : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines exact Hartree-Fock exchange with DFT exchange-correlation, is used.[4]

  • Basis Set : The 6-311++G(d,p) basis set is selected to provide a good balance of accuracy and computational cost for a molecule of this size.[4][8]

  • Frequency Scaling : A scaling factor (typically ~0.961 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.[5]

cluster_workflow Computational Workflow for Spectral Prediction mol Initial Molecular Structure (3-Ethoxyquinoline-6-carbaldehyde) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol->opt freq Frequency Calculation (Confirms Minimum Energy) opt->freq scale Frequency Scaling (e.g., ~0.961) freq->scale spectra Predicted Spectra (IR, Raman, NMR, UV-Vis) scale->spectra

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Ethoxyquinoline-6-carbaldehyde

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Ethoxyquinoline-6-carbaldehyde. As a quinoline derivative and an aromatic aldehyde, this compound requires carefu...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Ethoxyquinoline-6-carbaldehyde. As a quinoline derivative and an aromatic aldehyde, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering researchers to make informed safety decisions.

Hazard Profile and Immediate Safety Precautions

Quinoline Derivatives: This class of compounds can be toxic if swallowed, irritating to the skin and eyes, and is often noted for its high toxicity to aquatic life with long-lasting effects.[1][2][3] Some quinoline compounds are also suspected of having mutagenic or reproductive toxicity.[1]

Aromatic Aldehydes: Many aldehydes are known respiratory irritants.[4][5] They can also cause skin and serious eye irritation.[6][7][8]

Therefore, 3-Ethoxyquinoline-6-carbaldehyde must be handled as a hazardous substance. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][9]To prevent skin contact, as quinoline derivatives can cause skin irritation.[7][8] Gloves must be inspected before use and disposed of as contaminated waste after handling.[9][10]
Eye Protection Chemical safety goggles or a face shield.[1][9]To protect against splashes that can cause serious eye irritation, a known hazard for aldehydes and quinolines.[7][8]
Body Protection A full-length laboratory coat.[1]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1]To avoid inhalation of any dust or vapors, as aldehydes can be respiratory irritants.[5][6][7][8]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the known hazards of quinolines and aldehydes, 3-Ethoxyquinoline-6-carbaldehyde waste should be managed as hazardous waste .[3]

The Causality of Segregation: The primary principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions. For instance, aldehydes should not be mixed with strong oxidizing agents, acids, or bases in a waste container.[4][11]

Workflow for Waste Segregation:

G cluster_0 Waste Generation Point cluster_1 Waste Categorization cluster_2 Solid Waste Stream cluster_3 Liquid Waste Stream A 3-Ethoxyquinoline-6-carbaldehyde Waste B Is the waste solid or liquid? A->B C Contaminated PPE (gloves, etc.) B->C Solid G Solutions containing the compound B->G Liquid F Collect in a dedicated, labeled, sealable hazardous SOLID waste container. C->F D Residual solid chemical D->F E Contaminated lab supplies (weigh paper, tips) E->F I Collect in a dedicated, labeled, sealable hazardous LIQUID waste container. G->I H Glassware rinsate (e.g., from acetone rinse) H->I

Caption: Waste segregation workflow for 3-Ethoxyquinoline-6-carbaldehyde.

Detailed Disposal Protocol

The ultimate disposal of 3-Ethoxyquinoline-6-carbaldehyde must be conducted through a licensed hazardous waste disposal company.[1][12] Laboratory personnel are responsible for the safe and compliant collection, storage, and labeling of the waste before pickup.

Step 1: Container Selection and Labeling
  • Containers: Use only compatible, leak-proof containers with secure lids.[11] Keep containers closed except when adding waste.[13]

  • Labeling: All waste containers must be clearly and accurately labeled.[11] The label must include:

    • The full chemical name: "3-Ethoxyquinoline-6-carbaldehyde"

    • The words "Hazardous Waste"

    • Associated hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").[2]

Step 2: Waste Collection
  • Solid Waste:

    • Carefully transfer any unused solid 3-Ethoxyquinoline-6-carbaldehyde into the designated hazardous solid waste container.[1]

    • Place all contaminated disposable items, such as weighing papers, pipette tips, and gloves, into the same container.[2]

    • Avoid generating dust during transfers.[1][10][14]

  • Liquid Waste:

    • Pour solutions containing 3-Ethoxyquinoline-6-carbaldehyde into the designated hazardous liquid waste container.[1]

    • Do not mix with other incompatible waste streams.[1]

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a suitable solvent, such as acetone or ethanol.

    • Collect this rinsate as hazardous liquid waste in the appropriate container.[1]

    • After initial rinsing, glassware can typically be washed normally.

Step 3: On-Site Storage
  • Store sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.[11]

  • Adhere to your institution's limits on the volume of waste and the time it can be stored on-site.[15]

Step 4: Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][11]

  • Ensure all manifests and documentation are completed as required by the EPA and your local authorities.[15][16] The final disposal method will likely be high-temperature incineration.[1][12]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.[11]

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure and control access to the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1, including respiratory protection if there is a risk of inhaling dust.[3][11]

  • Containment: Prevent the spill from spreading or entering drains.[3][11] Do not wash spills into the sewer.[3]

  • Absorption (for solids): Carefully sweep up the solid material to avoid creating dust and place it into a labeled hazardous waste container.[10][14]

  • Absorption (for liquids/solutions): Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[3] Once absorbed, scoop the material into a sealable container for disposal as hazardous waste.[3]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

Conclusion: A Commitment to Safety

The proper disposal of 3-Ethoxyquinoline-6-carbaldehyde is a critical component of responsible laboratory practice. By understanding the inherent hazards of this chemical class and adhering to the detailed protocols for segregation, labeling, and disposal, researchers can ensure a safe working environment and protect the broader ecosystem. Always consult your institution's specific waste management guidelines and EHS department for any questions.[11]

References

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  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
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  • SAFETY DATA SHEET Acetaldehyde. MilliporeSigma.
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Handling

A Senior Application Scientist's Guide to Handling 3-Ethoxyquinoline-6-carbaldehyde: Essential Safety and Operational Protocols

For fellow researchers, scientists, and drug development professionals, the introduction of any new chemical entity into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, imme...

Author: BenchChem Technical Support Team. Date: March 2026

For fellow researchers, scientists, and drug development professionals, the introduction of any new chemical entity into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Ethoxyquinoline-6-carbaldehyde. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document synthesizes data from structurally similar molecules, including quinoline derivatives and aromatic aldehydes, to establish a robust framework for safe handling. Our primary goal is to empower you with the knowledge to manage this reagent with confidence, ensuring both personal safety and the integrity of your research.

Hazard Assessment: A Composite Analysis

3-Ethoxyquinoline-6-carbaldehyde is a molecule that requires careful handling due to the combined potential hazards of its quinoline core and its aldehyde functional group.

  • Quinoline Core: The quinoline ring system is a known structural alert. Quinoline itself is classified as a hazardous substance that may be carcinogenic and cause liver damage.[1] Related quinoline derivatives are often associated with acute toxicity if swallowed, skin and eye irritation, and are suspected of causing genetic defects.[2][3] Therefore, dermal contact, inhalation, and ingestion must be rigorously avoided.

  • Aromatic Aldehyde Group: Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract.[4] They can also be harmful if swallowed.[5] Aromatic aldehydes can be reactive and may be volatile, necessitating handling in well-ventilated areas to prevent inhalation of vapors or fine particulates.[6][7]

Given these characteristics, 3-Ethoxyquinoline-6-carbaldehyde must be treated as a potentially hazardous substance with unknown toxicological properties. A multi-layered Personal Protective Equipment (PPE) approach is mandatory.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically-informed decision process to create effective barriers against potential exposure routes.

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 5 mil thickness).Provides a robust barrier against dermal absorption.[8] Nitrile offers good resistance to a range of chemicals, including aldehydes and aromatic compounds.[9] Double-gloving allows for the safe removal of a contaminated outer layer without exposing the skin.[8]
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 certified) or a full-face shield.Protects eyes from splashes of solutions, aerosols, and solid particulates.[4][8] A face shield should be used in conjunction with goggles when there is a significant splash hazard.[2]
Body Protection A flame-resistant lab coat with long sleeves and elastic or knit cuffs. A chemically resistant apron should be worn over the lab coat when handling >50 mL of solutions or during transfers.Prevents contamination of personal clothing and underlying skin.[2][8] The apron provides an additional layer of protection against spills of corrosive or rapidly-absorbing substances.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge and a P100 particulate filter.Required when handling the solid compound outside of a certified chemical fume hood, during spill cleanup, or if aerosolization is possible.[8][10][11] This combination protects against inhalation of fine powders and potential organic vapors.
Glove Selection: A Deeper Dive

The choice of glove material is critical. While nitrile is a good general-purpose choice, for prolonged handling or situations involving significant solvent use, a more robust material may be necessary.

  • Nitrile Gloves: Offer good protection against a variety of chemicals, including aldehydes and alcohols.[9]

  • Butyl Rubber Gloves: Provide excellent resistance to aldehydes, ketones, and esters.[9] They are a superior choice for extensive work with this compound.

  • Silver Shield®/4H® Gloves: Highly resistant to a very broad range of chemicals and can be used as an outer glove in high-hazard situations.[12][13]

Crucial Note: Always inspect gloves for tears or punctures before use.[5][11] Use proper removal techniques to avoid contaminating your skin.[5]

Operational Plan: From Receipt to Disposal

A clear, step-by-step workflow minimizes the risk of exposure and ensures procedural consistency.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) gather_materials 3. Assemble Equipment (Spatula, Weigh Paper, Containers) weigh 4. Weigh Solid (In Fume Hood, Minimize Dust) gather_materials->weigh dissolve 5. Dissolution (Slowly Add Solvent to Solid) reaction 6. Perform Experiment (Maintain Containment) decontaminate 7. Decontaminate Equipment (Rinse with appropriate solvent) reaction->decontaminate dispose_waste 8. Segregate & Dispose Waste (Label as Hazardous) doff_ppe 9. Doff PPE (Remove outer gloves first) wash_hands 10. Wash Hands Thoroughly

Caption: A procedural workflow for safely handling 3-Ethoxyquinoline-6-carbaldehyde.

Step-by-Step Handling Protocol
  • Engineering Controls : All work with 3-Ethoxyquinoline-6-carbaldehyde, both solid and in solution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] Ensure an emergency eyewash station and safety shower are accessible.[2]

  • Weighing the Compound : When weighing the solid, use anti-static weigh paper or a weighing boat. Perform this task in the fume hood to contain any airborne particulates. Avoid creating dust.[10]

  • Dissolution : When preparing solutions, add the solvent to the solid slowly to prevent splashing or aerosol generation.[8]

  • Post-Handling : After completing your work, decontaminate all surfaces and equipment. Wash your hands thoroughly with soap and water.[3][5]

Storage and Disposal Plan

Proper storage and waste management are critical components of the chemical lifecycle.

Storage
  • Store 3-Ethoxyquinoline-6-carbaldehyde in a tightly closed, clearly labeled container.[4][14]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15][16]

  • Store in a locked cabinet or an area with restricted access.[3]

Disposal
  • Hazardous Waste : All waste materials containing 3-Ethoxyquinoline-6-carbaldehyde, including empty containers, contaminated PPE (gloves, weigh paper), and cleanup materials, must be treated as hazardous waste.[1][5]

  • Waste Collection : Collect waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Final Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[10][17][18] Never dispose of this chemical down the drain.[10][17]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Always perform a risk assessment for your specific experimental conditions and consult with your institution's EHS department for any questions.

References

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
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  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Sigma-Aldrich. (2020, January 15). Ethoxyquin SAFETY DATA SHEET.
  • North Safety Products. (2010, December 20). Chemical Resistance Guide.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
  • BenchChem. (2025, December). Best practices for handling and storing volatile aldehyde standards.
  • Environment, Health and Safety, University of South Carolina. (n.d.). Hand Protection Chemical Resistance Guide.
  • Thermo Fisher Scientific. (2025, September 18). Quinoline-3-carbaldehyde SAFETY DATA SHEET.
  • BenchChem. (n.d.). Personal protective equipment for handling Isoquinoline-8-sulfonamide.
  • Environmental Health and Safety, University of Tennessee Knoxville. (n.d.). OSHA Glove Selection Chart.
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  • Angene Chemical. (2025, October 19). 3-Bromoquinoxaline-2-carbaldehyde Safety Data Sheet.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Aldrich. (2025, November 7). 4-Ethoxybenzaldehyde SAFETY DATA SHEET.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
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